4-(4-Bromophenyl)cyclohexanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(4-bromophenyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVCFGNCJKEOOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435385 | |
| Record name | 4-(4-BROMOPHENYL)CYCLOHEXANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84892-43-3 | |
| Record name | 4-(4-BROMOPHENYL)CYCLOHEXANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(4-Bromophenyl)cyclohexanone CAS number 84892-43-3
An In-Depth Technical Guide to 4-(4-Bromophenyl)cyclohexanone (CAS: 84892-43-3) for Advanced Synthesis
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of this compound, a key chemical intermediate for professionals in pharmaceutical research, drug development, and materials science. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its application, and the nuances of its characterization.
Compound Overview: A Strategic Intermediate
This compound (CAS No. 84892-43-3) is a bifunctional organic molecule that serves as a versatile scaffold in advanced organic synthesis.[1] Its structure, featuring a cyclohexanone ring substituted with a bromophenyl group at the 4-position, offers three strategic points for chemical modification:
-
The Bromine Atom: An excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or nitrogen-containing substituents.[2][3]
-
The Ketone Carbonyl Group: A reactive site for nucleophilic additions, reductions, reductive aminations, and enolate chemistry, enabling the construction of more complex aliphatic structures.[4]
-
The Aromatic Ring: Susceptible to further electrophilic aromatic substitution, although the bromine atom is a deactivating group.
This trifecta of reactivity makes it a valuable starting material in the synthesis of complex molecules, including potent pharmaceutical agents like the dual endothelin receptor antagonist, Macitentan.[5][6]
Physicochemical & Spectroscopic Profile
The identity and purity of this compound are confirmed through a combination of physical and spectroscopic data.
Physical Properties
The fundamental properties of this compound are summarized below. Proper storage in a dry, sealed container at room temperature is crucial to maintain its integrity.[7][8]
| Property | Value | Reference(s) |
| CAS Number | 84892-43-3 | [1][8][9] |
| Molecular Formula | C₁₂H₁₃BrO | [1][10] |
| Molecular Weight | 253.14 g/mol | [8][10] |
| Appearance | Light yellow to yellow solid/powder | [1][7] |
| Melting Point | ~60 °C | [7] |
| Boiling Point | 340.3 ± 42.0 °C (Predicted) | [7] |
| Density | 1.380 ± 0.06 g/cm³ (Predicted) | [7] |
| Storage | Sealed in dry, Room Temperature | [7][8] |
Spectroscopic Signature
While specific spectra depend on the acquisition conditions, the expected data provides a reliable fingerprint for structural verification.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons on the bromophenyl ring will appear as two doublets in the downfield region (typically δ 7.0-7.6 ppm) due to the para-substitution pattern. The aliphatic protons on the cyclohexanone ring will appear in the upfield region (typically δ 1.8-3.0 ppm), with their multiplicity and integration corresponding to their positions relative to the ketone and the aryl substituent.[11][12]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show a characteristic signal for the ketone carbonyl carbon at a significantly downfield shift (δ > 200 ppm). Signals for the four distinct aromatic carbons will appear in the δ 120-140 ppm range, while the aliphatic carbons of the cyclohexanone ring will be found in the δ 25-50 ppm region.[13]
-
IR (Infrared) Spectroscopy: The IR spectrum provides crucial information about the functional groups. A strong, sharp absorption band around 1710 cm⁻¹ is indicative of the C=O stretch of the saturated ketone. Additional bands corresponding to C-H stretches (aliphatic and aromatic) and C=C stretches of the aromatic ring will also be present.
Strategic Synthesis Methodologies
The synthesis of this compound can be approached through several classic and reliable organic transformations. The choice of method often depends on the availability of starting materials, scalability, and desired purity.
Friedel-Crafts Acylation Route
The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis.[14] This pathway involves the reaction of an aromatic compound with an acylating agent, catalyzed by a Lewis acid. A plausible route to a precursor of the target molecule involves the acylation of bromobenzene.
Causality: The Lewis acid (e.g., AlCl₃) coordinates to the acyl chloride, generating a highly electrophilic acylium ion. This powerful electrophile is then attacked by the electron-rich aromatic ring of bromobenzene to form the C-C bond.[15] The resulting ketone is less reactive than the starting arene, which conveniently prevents polyacylation.[14]
Caption: Friedel-Crafts acylation pathway to an aryl ketone precursor.
Suzuki-Miyaura Cross-Coupling
For a more modular approach, the Suzuki-Miyaura reaction offers unparalleled reliability for C(sp²)-C(sp²) bond formation.[16] This strategy would involve coupling a boronic acid or ester derivative with an aryl halide, catalyzed by a palladium complex.
Causality: The reaction proceeds via a catalytic cycle.[17] First, the palladium(0) catalyst undergoes oxidative addition into the C-Br bond of an appropriate substrate. This is followed by transmetalation with the boronic acid (activated by a base), which transfers the organic group to the palladium center. Finally, reductive elimination expels the coupled product and regenerates the active Pd(0) catalyst.[2][18]
Caption: General catalytic cycle for a Suzuki-Miyaura cross-coupling synthesis.
Grignard Reaction
The Grignard reaction is a powerful tool for forming carbon-carbon bonds by reacting an organomagnesium halide (Grignard reagent) with an electrophile, such as a ketone or ester.[4] A viable route involves the addition of 4-bromophenylmagnesium bromide to a cyclohexanone derivative.
Causality: The highly polarized C-Mg bond in the Grignard reagent renders the carbon atom strongly nucleophilic and basic.[4] This nucleophilic carbon attacks the electrophilic carbonyl carbon of a suitable cyclohexanone precursor. A subsequent acidic workup protonates the resulting alkoxide to yield an alcohol, which can then be oxidized to the target ketone.[19]
Caption: Synthesis via Grignard addition followed by oxidation.
Applications in Drug Discovery & Development
The utility of this compound lies in its role as a versatile building block for creating libraries of structurally diverse compounds for biological screening.[3][20]
-
Scaffold for Lead Optimization: Its rigid cyclohexyl core serves as a three-dimensional scaffold to which various pharmacophoric elements can be attached. The ketone can be converted into amines, alcohols, or alkenes, while the bromo-aromatic moiety is primed for diversification via cross-coupling.
-
Synthesis of Bioactive Molecules: This compound is a documented intermediate in the synthesis of Macitentan , an orally active dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[5][6] In this synthesis, the core structure is elaborated through reactions at both the ketone and the aromatic ring.
-
Fragment-Based Drug Design (FBDD): The bromophenyl and cyclohexanone moieties can be considered valuable fragments that can be incorporated into larger molecules to probe interactions with biological targets like serine proteases.[21]
Experimental Protocol: Oxidation of 4-(4-Bromophenyl)cyclohexanol
A common final step in many synthetic routes to the title compound is the oxidation of the corresponding secondary alcohol, 4-(4-bromophenyl)cyclohexanol.[22] The following is a representative laboratory-scale protocol using pyridinium chlorochromate (PCC), a mild oxidizing agent suitable for this transformation.
Disclaimer: This protocol is for informational purposes only and should be performed by trained chemists in a suitable laboratory setting with appropriate personal protective equipment (PPE).
Materials & Reagents:
-
4-(4-Bromophenyl)cyclohexanol (1.0 eq)
-
Pyridinium chlorochromate (PCC) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel
-
Sodium sulfate (anhydrous)
-
Diethyl ether
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of PCC (1.5 eq) in anhydrous DCM.
-
Substrate Addition: Dissolve 4-(4-bromophenyl)cyclohexanol (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring PCC suspension at room temperature.
-
Reaction Monitoring: The reaction mixture will typically turn dark brown. Stir at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether. Pass the entire mixture through a short plug of silica gel to filter out the chromium salts. Wash the silica plug thoroughly with additional diethyl ether.
-
Purification: Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The crude material can be further purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford this compound as a solid.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy, and by measuring its melting point.
Safety & Handling
As a chemical intermediate, this compound requires careful handling.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8]
-
Handling: Use in a well-ventilated fume hood. Avoid generating dust. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[23]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[7][8]
Conclusion
This compound is more than just a chemical on a shelf; it is a strategically designed intermediate that empowers chemists to build molecular complexity efficiently. Its well-defined physicochemical properties, predictable spectroscopic signature, and versatile reactivity make it an indispensable tool in the modern synthetic chemist's arsenal, particularly in the demanding field of drug discovery and development. Understanding the principles behind its synthesis and application allows researchers to leverage its full potential in creating the next generation of innovative molecules.
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An In-Depth Technical Guide to the Chemical Properties and Applications of 4-(4-Bromophenyl)cyclohexanone
Foreword: Unveiling a Versatile Synthetic Building Block
In the landscape of modern organic synthesis, certain molecules emerge as pivotal intermediates, unlocking pathways to a diverse array of complex structures. 4-(4-Bromophenyl)cyclohexanone is one such scaffold, a seemingly unassuming ketone that holds significant potential for researchers, scientists, and professionals in drug development and materials science. Its unique combination of a reactive ketone functionality and a versatile brominated aromatic ring makes it a valuable precursor for creating novel chemical entities. This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and potential applications of this compound, grounded in established chemical principles and supported by practical, field-proven insights. The methodologies described herein are designed to be self-validating, offering a robust framework for its utilization in the laboratory.
Core Molecular Characteristics
This compound is a solid, typically appearing as a light yellow to yellow powder at room temperature.[1] Its fundamental properties are summarized in the table below, providing a foundational understanding of its physical nature.
| Property | Value | Reference(s) |
| CAS Number | 84892-43-3 | [2] |
| Molecular Formula | C₁₂H₁₃BrO | [2] |
| Molecular Weight | 253.13 g/mol | [2] |
| Melting Point | 60 °C | [1] |
| Boiling Point | 340.3 ± 42.0 °C (Predicted) | [1] |
| Density | 1.380 ± 0.06 g/cm³ (Predicted) | [1] |
| Appearance | Light yellow to yellow solid | [1] |
Spectroscopic Signature: Confirming Identity and Purity
Spectroscopic analysis is the cornerstone of chemical identification. The following data represent the characteristic spectral signature of this compound, crucial for its unambiguous identification and purity assessment in a research setting. While specific spectra can vary slightly based on instrumentation and sample preparation, these represent typical values.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information about the hydrogen environments in the molecule. Key expected signals include:
-
Aromatic protons of the bromophenyl group, appearing as two doublets in the downfield region (typically δ 7.0-7.6 ppm).
-
The methine proton at the C4 position of the cyclohexanone ring, adjacent to the aromatic ring, would appear as a multiplet.
-
The methylene protons of the cyclohexanone ring would present as a series of complex multiplets in the upfield region.
-
-
¹³C NMR: The carbon NMR spectrum reveals the different carbon environments. Expected chemical shifts include:
Infrared (IR) Spectroscopy
The IR spectrum is invaluable for identifying key functional groups.
-
A strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of a ketone, typically appearing around 1710-1720 cm⁻¹.
-
C-H stretching vibrations from the aromatic and aliphatic portions of the molecule.
-
Aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region.
-
A C-Br stretching vibration, which is typically found in the lower frequency region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
The molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight (253.13 g/mol ), with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
Common fragmentation patterns would involve the loss of bromine and cleavage of the cyclohexanone ring.
Synthesis of this compound: A Plausible Pathway
While multiple synthetic routes can be envisioned, a common and industrially scalable approach involves a two-step process starting from 4-bromophenol. This method leverages catalytic hydrogenation followed by a selective oxidation.[6]
Caption: Synthetic pathway for this compound.
Step-by-Step Experimental Protocol: Synthesis
Part A: Catalytic Hydrogenation of 4-Bromophenol
-
Reactor Setup: To a high-pressure autoclave reactor, add 4-bromophenol and a suitable solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by pressurizing with hydrogen gas to 1-8 MPa.
-
Reaction Conditions: Heat the mixture to a temperature between 50-150 °C with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Once the reaction is complete, cool the reactor, carefully vent the hydrogen, and filter the mixture to remove the catalyst. The solvent is then removed under reduced pressure to yield crude 4-(4-bromophenyl)cyclohexanol.
Part B: Oxidation to this compound
-
Dissolution: Dissolve the crude 4-(4-bromophenyl)cyclohexanol from Part A in an appropriate organic solvent like dichloromethane.
-
Oxidant Addition: Slowly add an oxidizing agent. A common choice for this transformation is pyridinium chlorochromate (PCC) or a more environmentally friendly option like a TEMPO-catalyzed oxidation with sodium hypochlorite.
-
Reaction and Monitoring: Stir the reaction mixture at room temperature and monitor its completion by TLC.
-
Work-up and Purification: Upon completion, quench the reaction appropriately (e.g., by adding a reducing agent for excess oxidant). Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. After filtering, the solvent is evaporated. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from its two key reactive sites: the ketone carbonyl group and the carbon-bromine bond on the aromatic ring.
Reactions at the Carbonyl Group: Reduction to Alcohols
The ketone can be readily reduced to the corresponding secondary alcohol, 4-(4-bromophenyl)cyclohexanol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly employed for this purpose.[7][8]
Caption: Reduction of this compound.
Step-by-Step Experimental Protocol: Reduction
-
Dissolution: In a round-bottom flask, dissolve this compound in methanol.
-
Cooling: Cool the solution in an ice bath to 0 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) in small portions to the stirred solution.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Reactions at the C-Br Bond: Suzuki-Miyaura Cross-Coupling
The aryl bromide functionality is a powerful handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[9] This reaction allows for the connection of the bromophenyl ring to a wide variety of other organic fragments, making it a cornerstone in the synthesis of biaryl compounds.[10]
Caption: Suzuki-Miyaura coupling of this compound.
Step-by-Step Experimental Protocol: Suzuki-Miyaura Coupling
-
Reactant Mixture: To a reaction vessel, add this compound, an arylboronic acid (e.g., phenylboronic acid, 1.1-1.5 equivalents), and a base (e.g., potassium carbonate, 2-3 equivalents).
-
Solvent and Catalyst: Add a suitable solvent system, often a mixture of an organic solvent like toluene or dioxane and water. Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-5 mol%).
-
Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C) under an inert atmosphere and monitor by TLC.
-
Work-up: After completion, cool the reaction, add water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography or recrystallization.
Solubility Profile: A Guide for Practical Application
| Solvent | Predicted Solubility | Rationale |
| Dichloromethane | High | Good solvent for moderately polar organic compounds. |
| Chloroform | High | Similar to dichloromethane. |
| Tetrahydrofuran (THF) | High | Polar aprotic solvent, effective for a wide range of compounds. |
| Ethyl Acetate | Moderate to High | Common solvent for extraction and chromatography. |
| Toluene | Moderate | Aromatic solvent, interacts well with the bromophenyl ring. |
| Methanol/Ethanol | Moderate | Polar protic solvents; solubility may be temperature-dependent. |
| Hexane/Heptane | Low | Non-polar solvents, less effective for the polar ketone group. |
| Water | Very Low | Highly polar protic solvent, incompatible with the largely non-polar structure. |
A standardized experimental protocol for quantitatively determining the solubility in a specific solvent involves preparing a saturated solution at a constant temperature, followed by gravimetric or chromatographic analysis to determine the concentration of the dissolved solid.[11]
Structural Insights: Molecular Conformation
Applications and Future Directions
The true value of this compound lies in its role as a versatile intermediate in the synthesis of high-value molecules.
-
Pharmaceuticals: The 4-bromophenyl moiety is a common feature in many biologically active compounds. For instance, the drug Macitentan, a dual endothelin receptor antagonist, contains a 5-(4-bromophenyl)pyrimidine core.[13] While not a direct derivative, this highlights the utility of the 4-bromophenyl group in medicinal chemistry for creating molecules with specific pharmacological profiles. The cyclohexanone ring can be further functionalized to introduce additional diversity and modulate properties like solubility and metabolic stability.
-
Liquid Crystals: The rigid biphenyl core is a fundamental component of many calamitic (rod-shaped) liquid crystals used in display technologies.[14] Through Suzuki coupling, this compound can be converted into biphenyl derivatives, which can then be further elaborated into liquid crystalline materials. The cyclohexanone ring can serve as a non-aromatic, flexible part of the molecule, influencing the mesomorphic properties.
-
Agrochemicals and Materials Science: The versatile reactivity of this compound opens doors for its use in creating novel agrochemicals and advanced materials where the specific properties imparted by the bromophenyl and cyclohexanone groups are desired.[15]
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) before use. General safety guidelines include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is more than just a chemical intermediate; it is a gateway to molecular complexity. Its well-defined chemical properties, predictable reactivity, and accessible synthesis make it an invaluable tool for chemists in both academic and industrial research. By understanding its core characteristics and mastering its synthetic transformations, researchers can continue to unlock its potential in the development of next-generation pharmaceuticals, advanced materials, and other innovative chemical products.
References
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- Scribd. (n.d.). Experiment 8 - Suzuki Coupling Reaction.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- ResearchGate. (n.d.). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol.
- Supporting Information. (n.d.).
- National Institutes of Health. (n.d.). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones.
- Eureka. (n.d.). Synthetic method for organic synthesis intermediate 4-methylcyclohexanone.
- Minnesota State University Moorhead. (n.d.). NaBH4 Reduction of Ketone to Alcohol.
- Arkat USA, Inc. (n.d.). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex.
- YouTube. (2020, October 25). EXPERIMENT 2 SODIUM BOROHYDRIDE REDUCTION OF CYCLOHEXANONE.
- Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
- Chemistry Online. (2023, February 19). Reduction of 4-t-butylcyclohexanone with sodium borohydride (NaBH4).
- Studylib. (n.d.). NaBH4 Reduction of Cyclohexanone: Organic Chemistry Lab.
- Organic Syntheses. (n.d.). 5-(4-bromophenyl)-3-iodo-2-(4-methyl-phenyl)furan.
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4-(4-Bromophenyl)cyclohexanone molecular weight and formula
An In-Depth Technical Guide to 4-(4-Bromophenyl)cyclohexanone: Synthesis, Analysis, and Applications in Drug Development
Authored by: Gemini, Senior Application Scientist
Abstract: this compound is a pivotal intermediate in synthetic organic chemistry, particularly valued for its bifunctional nature, incorporating both a reactive ketone and a versatile aryl bromide. This guide provides an in-depth exploration of its core physicochemical properties, detailed protocols for its synthesis and purification, comprehensive analytical methodologies for characterization, and a discussion of its strategic application in medicinal chemistry, notably as a precursor in the development of novel therapeutics. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both theoretical grounding and practical, field-proven insights.
Core Molecular Attributes
This compound is a solid, crystalline compound whose utility is derived from its distinct structural features: a cyclohexanone ring providing a scaffold for stereospecific modifications and a bromophenyl group that serves as a handle for carbon-carbon bond-forming reactions.
Physicochemical Data Summary
The fundamental properties of this compound are summarized below. These values are critical for its handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₃BrO | [1][2] |
| Molecular Weight | 253.13 g/mol | [1][2] |
| CAS Number | 84892-43-3 | [1] |
| Appearance | Solid / Light yellow powder | [1][3] |
| Melting Point | 60 °C | [4] |
| Boiling Point (Predicted) | 340.3 ± 42.0 °C | [4] |
| SMILES | O=C1CCC(CC1)c2ccc(Br)cc2 | [5] |
| InChI Key | BYVCFGNCJKEOOF-UHFFFAOYSA-N | [1] |
Synthesis and Purification
The synthesis of this compound is most efficiently achieved via a 1,4-conjugate addition of an organometallic reagent to a cyclohexenone precursor. This method offers high regioselectivity and yield.
Recommended Synthetic Protocol: Copper-Catalyzed 1,4-Conjugate Addition
This protocol details the synthesis from 2-cyclohexen-1-one and a Grignard reagent derived from 1,4-dibromobenzene. The use of a copper(I) salt is crucial; Grignard reagents alone tend to favor 1,2-addition to the carbonyl group, whereas organocuprates, formed in situ, selectively perform 1,4-addition.[6][7]
Reaction Scheme:
Step-by-Step Methodology:
-
Grignard Reagent Formation:
-
To a flame-dried 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add magnesium turnings (1.5 g, 62 mmol).
-
Add 50 mL of anhydrous diethyl ether.
-
In a separate flask, dissolve 1,4-dibromobenzene (11.8 g, 50 mmol) in 100 mL of anhydrous diethyl ether.
-
Add a small portion (~10 mL) of the 1,4-dibromobenzene solution to the magnesium suspension. If the reaction does not initiate (indicated by cloudiness and gentle refluxing), add a small crystal of iodine.
-
Once initiated, add the remaining 1,4-dibromobenzene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of 4-bromophenylmagnesium bromide.
-
-
Conjugate Addition:
-
In a separate 500 mL flask under nitrogen, suspend copper(I) iodide (0.95 g, 5 mmol) in 50 mL of anhydrous diethyl ether and cool the mixture to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent to the CuI suspension via cannula. The solution will typically turn dark.
-
Stir the resulting organocuprate mixture at 0 °C for 20 minutes.
-
Add a solution of 2-cyclohexen-1-one (4.3 g, 45 mmol) in 20 mL of anhydrous diethyl ether dropwise to the cold organocuprate solution.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Isolation:
-
Carefully quench the reaction by slowly pouring it into 200 mL of a cold, saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 100 mL).
-
Combine the organic layers and wash with saturated aqueous sodium chloride (brine, 1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification Protocol: Recrystallization
The crude product, typically an off-white or pale yellow solid, can be effectively purified by recrystallization to yield a crystalline solid.
-
Solvent System Selection: A mixed solvent system of a non-polar and a moderately polar solvent is often effective. A mixture of hexanes and ethyl acetate is a good starting point. Acetone can also be used.[8] The goal is to find a system where the compound is soluble in the hot solvent but sparingly soluble at room temperature.[9]
-
Procedure:
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate.
-
Slowly add hot hexanes until the solution becomes faintly turbid (cloudy).
-
Add a few drops of hot ethyl acetate to redissolve the solid and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.
-
Dry the purified crystals under vacuum to a constant weight.
-
Workflow for Synthesis and Purification
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. This section outlines standard spectroscopic and chromatographic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. The predicted spectra for this compound in CDCl₃ are detailed below.
Predicted ¹H and ¹³C NMR Chemical Shifts:
| Atom Position(s) | Predicted ¹H Shift (δ, ppm) | Multiplicity | Integration | Predicted ¹³C Shift (δ, ppm) |
| C=O (C1) | - | - | - | ~210 |
| CH₂ (C2, C6) | ~2.3 - 2.6 | m | 4H | ~41 |
| CH₂ (C3, C5) | ~1.9 - 2.2 | m | 4H | ~34 |
| CH (C4) | ~2.9 - 3.2 | tt | 1H | ~44 |
| C-ipso (C1') | - | - | - | ~144 |
| CH-ortho (C2', C6') | ~7.15 | d, J ≈ 8.5 Hz | 2H | ~129 |
| CH-meta (C3', C5') | ~7.45 | d, J ≈ 8.5 Hz | 2H | ~132 |
| C-para (C4') | - | - | - | ~121 |
Note: These are predicted values based on standard chemical shift tables and data for similar structures. Actual values may vary slightly.[10][11]
Interpretation Rationale:
-
¹H NMR: The aromatic region is expected to show two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the bromine (C3'/C5') will be downfield due to bromine's deshielding effect. The methine proton at C4, being benzylic, will be the most downfield of the aliphatic signals. The methylene protons adjacent to the carbonyl (C2/C6) will be deshielded relative to the other methylene protons (C3/C5).
-
¹³C NMR: The carbonyl carbon (C1) will appear significantly downfield (~210 ppm). The carbon bearing the bromine (C4') will be shifted upfield due to the "heavy atom effect". The remaining aromatic and aliphatic carbons will appear in their expected regions.
Chromatographic and Mass Spectrometric Analysis
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for purity analysis.
-
Protocol:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).[2][5]
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid for better peak shape).
-
Gradient: Start at 50% acetonitrile, ramp to 95% over 10 minutes, hold for 2 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Retention Time: The compound is moderately non-polar and should elute with a reasonable retention time under these conditions.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides information on both purity and molecular weight, along with structural data from fragmentation.
-
Protocol:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).[12]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 150 °C, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A prominent peak at m/z 252/254, showing the characteristic ~1:1 isotopic pattern for one bromine atom.
-
Key Fragments: Loss of Br (m/z 173), fragmentation of the cyclohexanone ring (e.g., McLafferty rearrangement if applicable, though less common in cyclic ketones), and fragments corresponding to the bromophenyl cation (m/z 155/157).[4][13]
-
-
Reactivity and Application in Drug Development
The synthetic value of this compound lies in its two orthogonal reactive sites: the ketone and the aryl bromide.
Key Transformations
-
Ketone Chemistry: The carbonyl group can undergo a vast array of reactions, including reduction to an alcohol, reductive amination, Wittig reactions, and enolate chemistry.
-
Aryl Bromide Chemistry: The C-Br bond is an ideal handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
Application Spotlight: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the bromophenyl ring and a variety of organoboron compounds, allowing for the synthesis of complex biaryl structures. This is a cornerstone of modern medicinal chemistry.
Reaction Scheme: ``` this compound + Arylboronic Acid --[Pd Catalyst, Base]--> 4-(Biphenyl-4-yl)cyclohexanone
Role as a Precursor in Medicinal Chemistry
4-Arylcyclohexanone scaffolds are prevalent in various classes of bioactive molecules. Notably, the related 4-aryl-4-aminocyclohexanone framework is a key structural motif in the development of potent analgesics and opioid receptor antagonists. [14] A seminal paper by Lednicer et al. in the Journal of Medicinal Chemistry describes the synthesis of m-hydroxyphenyl derivatives of 4-aryl-4-aminocyclohexanones, which exhibit significant narcotic antagonist activity. [14][15]The key step in their synthesis involves the reaction of a Grignard reagent with the α-aminonitrile of a cyclohexanedione ketal. This highlights the strategic importance of the 4-arylcyclohexanone core, for which our target compound is a direct analogue. By starting with this compound, medicinal chemists can first use the aryl bromide for Suzuki couplings to introduce diverse aromatic groups and then modify the ketone (e.g., via reductive amination) to access libraries of novel 4-aryl-4-aminocyclohexanones for screening as potential opioid modulators. [1][16]
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautions: Avoid breathing dust. Use only in a well-ventilated area. Wash hands thoroughly after handling. Store in a tightly sealed container in a dry, cool place. [5]
Conclusion
This compound is a valuable and versatile building block for chemical synthesis. Its robust synthesis via conjugate addition, coupled with the orthogonal reactivity of its ketone and aryl bromide functionalities, makes it an ideal starting material for creating complex molecular architectures. Its direct relevance to scaffolds used in the development of opioid receptor modulators underscores its importance for researchers and professionals in drug discovery. The protocols and data presented in this guide provide a solid foundation for the synthesis, characterization, and strategic application of this key chemical intermediate.
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Whitepaper: Strategic Synthesis of 4-(4-Bromophenyl)cyclohexanone
An In-depth Technical Guide for Medicinal and Process Chemists
Abstract
4-(4-Bromophenyl)cyclohexanone is a pivotal building block in contemporary drug discovery, serving as a key intermediate for complex molecular architectures. Its utility is notably demonstrated in the synthesis of advanced pharmaceutical agents, including the dual endothelin receptor antagonist, Macitentan.[1][2] This guide provides an in-depth analysis of the primary synthetic strategies for obtaining this compound, designed for researchers and drug development professionals. We will dissect three core methodologies: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling, Grignard-Mediated 1,4-Conjugate Addition, and a classical two-step sequence of Catalytic Hydrogenation followed by Oxidation. Each section explains the underlying chemical principles, the rationale for experimental choices, and detailed, field-proven protocols. The objective is to equip scientists with the expert knowledge required to select and execute the optimal synthetic route based on laboratory scale, available resources, and desired purity.
Introduction: The Strategic Importance of this compound
In the landscape of medicinal chemistry, the assembly of bioactive molecules often relies on a scaffold-based approach, where core structures are methodically elaborated. This compound (CAS: 84892-43-3, Formula: C₁₂H₁₃BrO, MW: 253.14 g/mol ) has emerged as a high-value intermediate due to its unique bifunctional nature.[3][4][5] The cyclohexanone ring provides a versatile three-dimensional scaffold amenable to further functionalization, while the bromophenyl moiety is a linchpin for carbon-carbon bond formation, most commonly through palladium-catalyzed cross-coupling reactions.[6][7]
This structure is a known pharmacophore in the design of various therapeutic agents.[8] Its incorporation into drug candidates like Macitentan, an orally active dual endothelin receptor antagonist, underscores its significance in developing treatments for conditions such as pulmonary arterial hypertension.[1][2] The ability to efficiently and reliably synthesize this compound is therefore a critical first step in the discovery and development pipeline.
This document serves as a technical guide, moving beyond simple reaction schemes to explore the causality behind different synthetic strategies and their practical implementation.
Synthetic Strategy I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of its precursors.[6][9] This makes it an exceptionally attractive route for constructing the C-C bond between the phenyl and cyclohexanone rings.
Mechanistic Rationale
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[7][10] The cycle is initiated by the oxidative addition of the aryl halide to the Pd(0) catalyst. This is followed by transmetalation with an organoboron compound (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[7][10] The choice of ligand, base, and solvent is critical for optimizing reaction yield and minimizing side products.
Proposed Synthetic Pathway
A logical approach involves the coupling of a cyclohexenylboronic acid derivative with an excess of a di-halogenated benzene, such as 1,4-dibromobenzene. The use of a boronic ester, like a pinacol boronate, is often preferred due to its enhanced stability and ease of handling compared to the corresponding boronic acid.
Caption: Suzuki-Miyaura cross-coupling pathway.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-1-ene (1.0 eq), 1,4-dibromobenzene (1.5 eq), and potassium carbonate (2.5 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times. This is critical to prevent oxidation of the palladium(0) catalyst.
-
Solvent and Catalyst Addition: Under a positive pressure of argon, add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). Degas the mixture by bubbling argon through it for 15-20 minutes. Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.02-0.05 eq).
-
Reaction Execution: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup and Hydrolysis: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The organic layer contains the enol ether precursor. Treat the organic layer with 2M HCl and stir vigorously for 1-2 hours to facilitate hydrolysis to the ketone.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Synthetic Strategy II: Grignard-Mediated 1,4-Conjugate Addition
The Grignard reaction is a powerful and classic organometallic method for forming carbon-carbon bonds.[11][12] For synthesizing 4-substituted cyclohexanones, a 1,4-conjugate addition (Michael addition) of a Grignard reagent to an α,β-unsaturated ketone is the most effective approach.
Mechanistic Rationale
First, a Grignard reagent is prepared by reacting an aryl halide (4-bromobromobenzene is not ideal, so 1,4-dibromobenzene is used to form a mono-Grignard) with magnesium metal in an anhydrous ether solvent.[12] This reagent acts as a potent carbon nucleophile. When introduced to cyclohex-2-en-1-one, it preferentially attacks the β-carbon (the 4-position in the resulting product), driven by the electronic properties of the conjugated system. A subsequent aqueous workup protonates the intermediate enolate to yield the final ketone product.[13][14]
Proposed Synthetic Pathway
Caption: Grignard-mediated 1,4-conjugate addition workflow.
Experimental Protocol: Grignard Synthesis
-
Grignard Reagent Preparation:
-
Place magnesium turnings (1.1 eq) in a flame-dried, three-neck flask under an argon atmosphere.
-
Add a small volume of anhydrous tetrahydrofuran (THF).
-
In a separate flask, dissolve 1,4-dibromobenzene (1.0 eq) in anhydrous THF.
-
Add a small portion of the dibromobenzene solution to the magnesium. The reaction is initiated by gentle heating or the addition of an iodine crystal.
-
Once initiated (indicated by bubbling and heat), add the remaining dibromobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, stir for an additional 1-2 hours.
-
-
Conjugate Addition:
-
In a separate flask under argon, dissolve cyclohex-2-en-1-one (0.9 eq) in anhydrous THF and cool to -10 °C. The addition of a catalytic amount of a copper(I) salt, like CuI, can improve the selectivity for 1,4-addition.
-
Slowly add the prepared Grignard reagent to the cooled cyclohexenone solution via cannula. Maintain the low temperature to prevent side reactions.
-
Allow the reaction to stir for several hours, gradually warming to room temperature.
-
-
Workup and Purification:
-
Quench the reaction by slowly pouring it into a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude material via column chromatography.
-
Synthetic Strategy III: Catalytic Hydrogenation and Oxidation
This two-step approach is a more traditional but highly effective method, particularly for larger-scale synthesis where cost and robustness are paramount. It relies on the selective reduction of a phenol ring followed by the oxidation of the resulting secondary alcohol.[15]
Rationale and Pathway
The synthesis begins with 4-(4-bromophenyl)phenol.
-
Step 1: Catalytic Hydrogenation. The phenolic ring is selectively hydrogenated to a cyclohexanol ring using a transition metal catalyst (e.g., Rhodium on carbon) under a hydrogen atmosphere. The aromatic bromophenyl ring is generally stable under these conditions.
-
Step 2: Oxidation. The resulting 4-(4-bromophenyl)cyclohexanol is then oxidized to the target ketone. While classic reagents like Jones reagent (CrO₃/H₂SO₄) are effective, modern, more environmentally benign methods using catalysts like TEMPO with a co-oxidant are preferred.[15]
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An In-Depth Technical Guide to the Physical Properties of 4-(4-Bromophenyl)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physical properties of 4-(4-Bromophenyl)cyclohexanone, a key intermediate in pharmaceutical and materials science. This document moves beyond a simple recitation of data points, offering a synthesized narrative grounded in established analytical principles. We will explore the causality behind its observed characteristics and provide detailed, field-proven protocols for its analysis. The aim is to equip researchers and drug development professionals with a robust understanding of this compound's physical behavior, enabling more informed decisions in its handling, characterization, and application.
Introduction: The Significance of this compound
This compound is a bifunctional organic molecule featuring a cyclohexanone ring substituted with a bromophenyl group at the 4-position. This unique structure makes it a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. The presence of the bromine atom provides a reactive handle for cross-coupling reactions, while the cyclohexanone moiety can be manipulated through various ketone chemistries. A thorough understanding of its physical properties is paramount for its effective use, from ensuring purity and stability to predicting its behavior in reaction mixtures and biological systems.
Fundamental Properties and Identification
A clear and unambiguous identification of this compound is the first step in any research endeavor. The following table summarizes its key identifiers and fundamental physical properties.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| Synonyms | 4-(p-bromophenyl)-cyclohexanone | [1] |
| CAS Number | 84892-43-3 | [1] |
| Molecular Formula | C₁₂H₁₃BrO | [1] |
| Molecular Weight | 253.13 g/mol | [2][3] |
| Appearance | Light yellow to yellow solid | [3] |
Thermal Properties: Melting and Boiling Points
The thermal behavior of a compound is critical for its purification, storage, and handling.
| Thermal Property | Value | Comments |
| Melting Point | 60 °C | [3] |
| Boiling Point | 340.3 ± 42.0 °C (Predicted) | [3] |
Expert Insights: Interpreting Thermal Data
The relatively sharp melting point of 60 °C suggests that this compound exists as a stable crystalline solid at room temperature.[3] This is a crucial consideration for storage, as it should be kept in a well-sealed container to prevent absorption of moisture and atmospheric contaminants. The predicted high boiling point is characteristic of a molecule with a significant molecular weight and polar functional groups, which contribute to strong intermolecular forces.
Protocol: Melting Point Determination
A precise melting point is a key indicator of purity. The following protocol outlines a standard method for its determination.
Spectroscopic Characterization
Spectroscopic techniques provide a fingerprint of the molecule, allowing for structural confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules.
Expected ¹H NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.45 | d | 2H | Ar-H (ortho to Br) |
| ~ 7.10 | d | 2H | Ar-H (meta to Br) |
| ~ 2.90 | m | 1H | CH (methine proton on cyclohexanone ring) |
| ~ 2.50 | m | 4H | CH₂ (adjacent to carbonyl) |
| ~ 2.00 | m | 4H | CH₂ (adjacent to methine) |
Expected ¹³C NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ) ppm | Assignment |
| ~ 210 | C=O (ketone) |
| ~ 145 | Ar-C (ipso to cyclohexanone) |
| ~ 132 | Ar-CH (ortho to Br) |
| ~ 129 | Ar-CH (meta to Br) |
| ~ 121 | Ar-C (ipso to Br) |
| ~ 45 | CH (methine carbon) |
| ~ 41 | CH₂ (adjacent to carbonyl) |
| ~ 34 | CH₂ (adjacent to methine) |
Note: The chemical shifts are approximate and are based on data from structurally similar compounds and general principles of NMR spectroscopy. Specific values may vary depending on the solvent and experimental conditions.[3]
Protocol: NMR Sample Preparation and Analysis
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.
Expected Principal IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3050 | Medium | Aromatic C-H stretch |
| ~ 2950-2850 | Strong | Aliphatic C-H stretch |
| ~ 1715 | Strong | C=O stretch (ketone) |
| ~ 1590 | Medium | Aromatic C=C stretch |
| ~ 1070 | Strong | C-Br stretch |
| ~ 820 | Strong | p-disubstituted benzene C-H bend (out-of-plane) |
Note: These are predicted absorption ranges. The exact peak positions can be influenced by the sample preparation method (e.g., KBr pellet, thin film).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A pair of peaks of roughly equal intensity at m/z 252 and 254, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).
-
Key Fragments:
-
Loss of Br•: A peak at m/z 173.
-
Loss of C₂H₄O (from McLafferty rearrangement): A potential fragment at m/z 208/210.
-
Bromophenyl cation: A prominent peak at m/z 155/157.
-
Phenyl cation: A peak at m/z 77.
-
Solubility Profile
The solubility of this compound is a critical parameter for its use in synthesis and purification.
| Solvent Class | Solubility | Rationale |
| Non-polar Aprotic (e.g., Hexane, Toluene) | Soluble | The large non-polar aryl and cyclohexyl portions of the molecule favor interaction with non-polar solvents. |
| Polar Aprotic (e.g., Acetone, Dichloromethane, THF) | Readily Soluble | The ketone functionality allows for dipole-dipole interactions with these solvents. |
| Polar Protic (e.g., Methanol, Ethanol) | Moderately Soluble | The ketone can act as a hydrogen bond acceptor, but the overall non-polar character limits high solubility. |
| Water | Insoluble | The molecule is predominantly non-polar and lacks sufficient hydrogen bonding capability to overcome the strong hydrogen bonding network of water. |
Crystallinity and Polymorphism
Conclusion
This technical guide has provided a detailed examination of the key physical properties of this compound. By understanding its thermal behavior, spectroscopic signatures, and solubility characteristics, researchers can more effectively utilize this important chemical intermediate. The provided protocols offer a starting point for the in-house characterization and quality control of this compound. As with any chemical, a thorough understanding of its physical properties is the foundation for innovative and successful research and development.
References
- MDPI. (2022).
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A Technical Guide to 4-(4-Bromophenyl)cyclohexanone: Synthesis, Characterization, and Applications in Drug Discovery
Abstract: The 4-arylcyclohexanone scaffold is a privileged structure in medicinal chemistry, valued for its conformational rigidity and synthetic versatility.[1] Among its derivatives, 4-(4-bromophenyl)cyclohexanone serves as a pivotal intermediate in the synthesis of complex pharmaceutical agents. Its structure combines a non-planar saturated ring, which can explore three-dimensional space, with a functionalized aromatic moiety amenable to a wide array of chemical transformations. This guide provides an in-depth technical overview of this compound, detailing its physicochemical properties, robust synthetic protocols, comprehensive analytical characterization, and its strategic application in modern drug development.
Core Compound Properties
This compound is a solid, crystalline compound that serves as a high-value building block in organic synthesis.[2] Its utility stems from the presence of two key functional groups: a ketone, which can be manipulated to introduce further complexity, and a bromophenyl group, a versatile handle for carbon-carbon and carbon-heteroatom bond-forming reactions.
| Property | Value | Source(s) |
| IUPAC Name | 4-(4-bromophenyl)cyclohexan-1-one | [2][3] |
| Synonyms | 4-(p-bromophenyl)-cyclohexanone | [2] |
| CAS Number | 84892-43-3 | [2][3][4][5] |
| Molecular Formula | C₁₂H₁₃BrO | [2][4][5] |
| Molecular Weight | 253.13 g/mol | [5] |
| Appearance | Solid | [2] |
| Purity | Typically ≥98% | [2][4] |
Strategic Synthesis Methodologies
The synthesis of this compound can be approached through several modern synthetic strategies. The choice of method is often dictated by factors such as starting material availability, scalability, and tolerance to other functional groups. Here, we detail two field-proven, reliable, and scalable synthetic routes.
Method A: Two-Step Synthesis via Grignard Reaction and Oxidation
This classical yet robust approach involves the creation of the carbon-carbon bond via a Grignard reaction, followed by oxidation of the resulting secondary alcohol to the target ketone. This pathway is advantageous due to the low cost of the starting materials and the high reliability of both transformations.
Causality: The Grignard reaction is a powerful tool for forming carbon-carbon bonds.[6] The reaction of 4-bromophenylmagnesium bromide with cyclohexanone generates the corresponding tertiary alcohol. However, a more direct route to the desired scaffold involves creating the precursor, 4-(4-bromophenyl)cyclohexanol, which is then oxidized. This secondary alcohol can be synthesized through methods like the catalytic hydrogenation of 4-(4-bromophenyl)phenol. The subsequent oxidation is a standard and high-yielding transformation in organic synthesis.[7][8]
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Starting materials for 4-(4-Bromophenyl)cyclohexanone synthesis
An In-Depth Technical Guide to the Synthesis of 4-(4-Bromophenyl)cyclohexanone: Starting Materials and Methodologies
Executive Summary
This compound is a pivotal intermediate in the development of pharmaceuticals and advanced materials. Its unique structure, featuring a reactive ketone and a bromo-functionalized aromatic ring, makes it a versatile building block for complex molecular architectures. This guide provides an in-depth analysis of the primary synthetic strategies for its preparation, designed for researchers, chemists, and professionals in drug development. We will explore the core principles, starting materials, and detailed experimental protocols for three robust synthetic pathways: Palladium-Catalyzed Suzuki-Miyaura Coupling, Grignard Reagent Addition, and a two-step sequence involving catalytic hydrogenation followed by oxidation. Each section elucidates the causality behind experimental choices, offers insights for optimization, and is grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.
Strategic Overview: Retrosynthetic Analysis
A retrosynthetic approach to this compound reveals several logical bond disconnections, forming the basis for the primary synthetic strategies discussed in this guide. The key C-C bond between the phenyl and cyclohexyl rings is a prime target for disconnection, suggesting powerful cross-coupling reactions or nucleophilic additions. Alternatively, the carbonyl group can be viewed as the product of an oxidation, pointing to a precursor alcohol.
Caption: Retrosynthetic analysis of this compound.
Pathway I: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide.[1] This method is highly valued for its functional group tolerance, mild reaction conditions, and the commercial availability of its precursors.[2]
Principle and Mechanistic Overview
This strategy involves the palladium-catalyzed cross-coupling of a cyclohexenyl triflate (or a related halide) with (4-bromophenyl)boronic acid. The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the desired C-C bond and regenerate the Pd(0) catalyst.[2]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Required Starting Materials and Reagents
| Reagent | Purpose | Supplier/CAS No. | Purity |
| 4-Cyclohexen-1-one | Precursor for triflate | Sigma-Aldrich: 2947-61-7 | ≥98% |
| LiHMDS or LDA | Base for enolate formation | Sigma-Aldrich | 1.0 M solution |
| N-Phenyl-bis(trifluoromethanesulfonimide) | Triflation reagent | Sigma-Aldrich: 37595-14-5 | ≥98% |
| (4-Bromophenyl)boronic acid | Aryl coupling partner | Combi-Blocks: BB-3101 | ≥97% |
| Pd(PPh₃)₄ or Pd₂(dba)₃ | Palladium catalyst | Strem Chemicals | ≥98% |
| SPhos or XPhos | Ligand (if using Pd₂(dba)₃) | Strem Chemicals | ≥98% |
| K₂CO₃ or K₃PO₄ | Base | Fisher Scientific | ≥99% |
| Toluene/Dioxane and Water | Solvent system | VWR | Anhydrous/ACS Grade |
Detailed Experimental Protocol
Step A: Synthesis of Cyclohex-1-en-1-yl trifluoromethanesulfonate
-
Under an inert atmosphere (N₂ or Ar), dissolve 4-cyclohexen-1-one (1.0 eq) in anhydrous THF at -78 °C.
-
Add lithium hexamethyldisilazide (LiHMDS, 1.1 eq) dropwise and stir for 1 hour to ensure complete enolate formation.
-
Add a solution of N-phenyl-bis(trifluoromethanesulfonimide) (1.15 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify by column chromatography to yield the vinyl triflate.
Step B: Suzuki-Miyaura Coupling
-
To a reaction vessel, add the cyclohexenyl triflate (1.0 eq), (4-bromophenyl)boronic acid (1.2 eq), potassium carbonate (K₂CO₃, 2.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).[3]
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add a degassed solvent mixture of toluene and water (e.g., 4:1 ratio).
-
Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify via column chromatography to obtain 4-(4-bromophenyl)cyclohex-3-en-1-one.
Step C: Reduction of the Alkene
-
Dissolve the product from Step B in ethanol or ethyl acetate.
-
Add a catalytic amount of Palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir until the reaction is complete.
-
Filter the mixture through Celite to remove the catalyst and concentrate the filtrate to yield the final product, this compound.
Pathway II: Grignard Reagent Addition
The Grignard reaction provides a classic and powerful method for C-C bond formation by utilizing an organomagnesium halide as a potent carbon nucleophile.[4][5] For this synthesis, a 1,4-conjugate addition of 4-bromophenylmagnesium bromide to cyclohexenone is the key transformation.
Principle and Mechanistic Overview
The process begins with the formation of the Grignard reagent from 1,4-dibromobenzene and magnesium turnings in an ether solvent.[5] This highly reactive organometallic species then adds to the β-carbon of the α,β-unsaturated system of cyclohexenone. A subsequent aqueous workup protonates the intermediate enolate to yield the final ketone product. The use of a copper(I) salt, such as CuI, is often employed to favor the 1,4-addition over a direct 1,2-addition to the carbonyl.
Caption: Workflow for Grignard-based synthesis.
Required Starting Materials and Reagents
| Reagent | Purpose | Supplier/CAS No. | Purity |
| 1,4-Dibromobenzene | Grignard precursor | Acros Organics: 106-37-6 | ≥99% |
| Magnesium Turnings | Reagent | Fisher Scientific: 7439-95-4 | ≥99.5% |
| Iodine | Initiator | J.T. Baker | ACS Grade |
| 2-Cyclohexen-1-one | Michael acceptor | TCI America: 930-68-7 | ≥97% |
| Copper(I) Iodide (CuI) | Catalyst for 1,4-addition | Strem Chemicals: 7681-65-4 | ≥99% |
| Tetrahydrofuran (THF) | Solvent | VWR | Anhydrous |
| Ammonium Chloride (NH₄Cl) | Quenching agent | Sigma-Aldrich | ACS Reagent |
Detailed Experimental Protocol
-
Grignard Reagent Formation: Flame-dry a three-neck flask equipped with a condenser and an addition funnel under an inert atmosphere. Add magnesium turnings (1.1 eq) and a small crystal of iodine. Add a solution of 1,4-dibromobenzene (1.0 eq) in anhydrous THF dropwise to initiate the reaction. Reflux the mixture for 1-2 hours until most of the magnesium is consumed. Cool to room temperature.
-
Conjugate Addition: In a separate flame-dried flask, add copper(I) iodide (0.05 eq) and anhydrous THF. Cool the suspension to -20 °C. Add the freshly prepared Grignard reagent dropwise.
-
Add a solution of 2-cyclohexen-1-one (0.9 eq) in THF dropwise, maintaining the temperature below -15 °C.
-
Stir the reaction at this temperature for 2-3 hours, then allow it to warm slowly to room temperature.
-
Workup: Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.
Pathway III: Hydrogenation and Oxidation
This pathway represents a highly efficient and often scalable route, starting from the commercially available 4-(4-bromophenyl)phenol. The strategy involves two distinct steps: the catalytic hydrogenation of the phenolic ring to a cyclohexanol, followed by the oxidation of the secondary alcohol to the target ketone.[6]
Strategic Overview
The initial hydrogenation reduces the aromatic ring of the phenol to a cyclohexane ring, yielding 4-(4-bromophenyl)cyclohexanol. This transformation is typically achieved using hydrogen gas and a heterogeneous catalyst like rhodium or ruthenium on a support. The subsequent oxidation of the resulting secondary alcohol to a ketone is a standard transformation with numerous available reagents, allowing for flexibility based on scale, cost, and environmental considerations.[6]
Detailed Experimental Protocol
Step A: Catalytic Hydrogenation of 4-(4-Bromophenyl)phenol
-
Charge a high-pressure reactor (e.g., a Parr autoclave) with 4-(4-bromophenyl)phenol (1.0 eq), a suitable solvent like methanol or isopropanol, and a hydrogenation catalyst (e.g., 5% Rhodium on Alumina, ~1-5 mol%).
-
Seal the reactor, purge it with nitrogen, and then pressurize with hydrogen gas (e.g., 50-100 psi).
-
Heat the mixture to 50-80 °C with vigorous stirring. Monitor the reaction by observing hydrogen uptake.
-
After 6-24 hours, or once hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield crude 4-(4-bromophenyl)cyclohexanol, which can be used directly in the next step or purified by recrystallization.
Step B: Oxidation of 4-(4-Bromophenyl)cyclohexanol The choice of oxidant is critical and depends on the desired scale and laboratory capabilities.
| Oxidizing System | Typical Conditions | Pros | Cons |
| Chromium-based (PCC, Jones) | CH₂Cl₂ or Acetone, RT | High yield, reliable | Toxic, hazardous waste |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C | Mild, high yield | Requires low temp, odorous |
| Dess-Martin Periodinane | CH₂Cl₂, RT | Mild, fast, high yield | Expensive, potentially explosive |
| Catalytic (e.g., TEMPO/Bleach) | CH₂Cl₂, NaOCl, KBr, 0 °C to RT | "Green", catalytic, cheap | Can be sensitive to substrate |
General Protocol (using PCC):
-
Suspend pyridinium chlorochromate (PCC, 1.5 eq) in anhydrous dichloromethane (DCM) in a flask.
-
Add a solution of 4-(4-bromophenyl)cyclohexanol (1.0 eq) in DCM dropwise.
-
Stir the mixture at room temperature for 2-4 hours until the starting material is consumed (monitor by TLC).
-
Dilute the reaction mixture with diethyl ether and filter it through a plug of silica gel or Florisil to remove the chromium salts, eluting with additional ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by column chromatography or recrystallization to yield pure this compound.[7]
Comparative Analysis and Conclusion
| Feature | Suzuki-Miyaura Coupling | Grignard Addition | Hydrogenation/Oxidation |
| Starting Materials | More complex, may require synthesis | Readily available | Commercially available phenol |
| Number of Steps | 3 (Triflate prep, coupling, reduction) | 2 (Grignard prep, addition) | 2 (Hydrogenation, oxidation) |
| Scalability | Moderate; catalyst cost can be a factor | Good; exothermic nature requires control | Excellent; well-suited for industrial scale |
| Atom Economy | Moderate | Good | Excellent |
| Key Challenges | Catalyst deactivation, triflate stability | Moisture sensitivity, 1,2 vs 1,4-addition | High-pressure hydrogenation equipment |
| Overall Yield | Good to Very Good | Good | Very Good to Excellent |
Conclusion: For laboratory-scale synthesis where modularity is desired, the Suzuki-Miyaura coupling offers significant flexibility in accessing various aryl-substituted cyclohexanones. The Grignard reaction is a robust and cost-effective classical method, ideal for moderate scales when handling of sensitive reagents is feasible. For large-scale and industrial production, the hydrogenation and oxidation sequence starting from 4-(4-bromophenyl)phenol is often the most economically viable and efficient pathway due to its high yields and the use of relatively inexpensive bulk starting materials. The final choice of method should be guided by the specific requirements of the project, including scale, cost, available equipment, and safety considerations.
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- J&K Scientific LLC. (2025). Robinson Annulation.
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- Chemistry LibreTexts. (2024). 23.12: The Robinson Annulation Reaction.
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- NIH. (2025). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones.
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4-(4-Bromophenyl)cyclohexanone reaction mechanism basics
An In-Depth Technical Guide to the Reaction Mechanisms for the Synthesis of 4-(4-Bromophenyl)cyclohexanone
Abstract
This compound is a pivotal intermediate in the synthesis of high-value materials, including liquid crystals and active pharmaceutical ingredients.[1][2] Its unique structure, featuring a substituted aromatic ring appended to a cyclohexanone core, necessitates robust and versatile synthetic strategies. This technical guide provides a comprehensive analysis of the core reaction mechanisms for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development and materials science. We will dissect three primary synthetic paradigms: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling, Friedel-Crafts Acylation, and a two-stage selective hydrogenation of a phenol precursor. The narrative emphasizes the causality behind experimental choices, providing field-proven insights into catalyst selection, reaction conditions, and mechanistic pathways, thereby creating a self-validating framework for laboratory application.
Introduction to this compound
This compound, with the chemical formula C₁₂H₁₃BrO, is a disubstituted cyclic ketone.[3][4] The molecule's utility stems from its bifunctional nature: the ketone moiety allows for a wide range of subsequent chemical transformations, while the bromophenyl group serves as a handle for further functionalization, most notably through cross-coupling reactions. This dual reactivity makes it a valuable building block in multi-step syntheses where precise molecular architecture is paramount.[1][2]
The Suzuki-Miyaura Coupling: A Cornerstone of C-C Bond Formation
The Suzuki-Miyaura coupling is arguably the most powerful and versatile method for constructing the C-C bond between the phenyl and cyclohexanone rings. The reaction joins an organoboron species with an organohalide, catalyzed by a palladium(0) complex.[5][6] This method is favored for its mild conditions, high functional group tolerance, and the low toxicity of its boron-based byproducts.[7]
The Catalytic Cycle: A Mechanistic Dissection
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The choice of starting materials can vary, but a common approach involves coupling a cyclohexenyl triflate or halide with 4-bromophenylboronic acid.
-
Oxidative Addition : The cycle begins with the oxidative addition of the organohalide (e.g., 4-bromophenyl iodide or the more challenging 4-dibromobenzene) to the active Pd(0) catalyst. This step forms a Pd(II) complex. The reactivity order for halides is I > OTf > Br >> Cl, making aryl bromides a common and cost-effective choice.[5]
-
Transmetalation : A base is required to activate the organoboron compound, forming a more nucleophilic borate species (-ate complex).[8] This complex then transfers its organic group (the cyclohexenyl moiety) to the Pd(II) center, displacing the halide. This is the transmetalation step. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., Toluene, THF, Dioxane) is critical for reaction efficiency and can be run in biphasic aqueous systems.[5]
-
Reductive Elimination : The final step is the reductive elimination of the two organic fragments from the Pd(II) center, which forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]
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The 4-Arylcyclohexanone Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Within the vast landscape of chemical scaffolds, the 4-arylcyclohexanone moiety has emerged as a "privileged structure," demonstrating a remarkable breadth of biological activities.[1] Its synthetic accessibility and the tunable nature of its derivatives have positioned it as a highly attractive starting point for the development of new treatments for a range of human diseases, including cancer, microbial infections, and inflammatory disorders. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic underpinnings of 4-arylcyclohexanone derivatives, offering field-proven insights and detailed methodologies for researchers in drug discovery and development.
I. Synthetic Strategies: Constructing the 4-Arylcyclohexanone Core
The versatility of the 4-arylcyclohexanone scaffold begins with its synthesis. Several robust methods exist, with the Robinson annulation being a prominent and widely utilized approach.[1] This powerful reaction efficiently constructs the cyclohexenone ring system in a one-pot process, which can then be readily converted to the corresponding cyclohexanone.
The Robinson annulation involves a Michael addition of a ketone to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation.[1] This tandem reaction is advantageous due to its efficiency and atom economy.
Below is a generalized workflow for the synthesis of 4-arylcyclohexanone derivatives, illustrating the key transformations.
Caption: Generalized synthetic workflow for 4-arylcyclohexanone derivatives.
A more detailed experimental protocol for a representative Robinson annulation is provided in the Methodologies section of this guide.
II. Diverse Biological Activities of 4-Arylcyclohexanone Derivatives
The true value of the 4-arylcyclohexanone scaffold lies in the diverse biological activities exhibited by its derivatives. Thoughtful structural modifications can fine-tune their potency and selectivity against various therapeutic targets.
A. Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of 4-arylcyclohexanone derivatives against a variety of cancer cell lines.[1][2][3] Their mechanisms of action are multifaceted and can involve the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.
One of the key mechanisms identified is the inhibition of DNA topoisomerase I (Top I).[4][5] Topoisomerase I is a crucial enzyme that relaxes supercoiled DNA during replication and transcription.[4] Its inhibition leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells. The planar aryl moiety of the 4-arylcyclohexanone derivatives is thought to intercalate at the DNA-enzyme interface, stabilizing the cleavable complex.[4]
Caption: Proposed mechanism of Topoisomerase I inhibition by 4-arylcyclohexanone derivatives.
Quantitative Anticancer Activity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected 4-arylcyclohexanone derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2,6-bis-(4-nitrobenzylidene) cyclohexanone | A549 (Lung) | 480 | [2] |
| Ethyl 3-(2-hydroxyphenyl)-5-(naphthalen-1-yl)-2-cyclohexenone-6-carboxylate | HCT116 (Colon) | 89.39 | [6] |
| Ethyl 3-(2-hydroxy-4,5-dimethoxyphenyl)-5-(naphthalen-1-yl)-2-cyclohexenone-6-carboxylate | HCT116 (Colon) | 7.83 | [6] |
B. Antimicrobial Activity
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of new antimicrobial agents. 4-Arylcyclohexanone derivatives have demonstrated promising activity against a range of bacterial and fungal strains.[7][8][9]
While the precise mechanism of action can vary, a plausible target for these compounds is the bacterial cell wall biosynthesis pathway. The rigid peptidoglycan cell wall is essential for bacterial survival, and its disruption leads to cell lysis. It is hypothesized that 4-arylcyclohexanone derivatives may interfere with the enzymatic machinery responsible for the synthesis and cross-linking of peptidoglycan precursors.
Caption: Hypothesized inhibition of bacterial cell wall synthesis.
Quantitative Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is a key parameter for assessing the potency of antimicrobial agents. The table below presents MIC values for representative 4-arylcyclohexanone derivatives.
| Compound/Derivative | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| 2-{1'-(Aryl)-1'-[4''-(2'''-hydroxyethoxy ethyl)piperazin-yl]-methyl}-cyclohexanone hydrochloride (4b) | Staphylococcus aureus | 50 | [7] |
| 2-{1'-(Aryl)-1'-[4''-(2'''-hydroxyethoxy ethyl)piperazin-yl]-methyl}-cyclohexanone hydrochloride (4c) | Escherichia coli | 50 | [7] |
| 2-{1'-(Aryl)-1'-[4''-(2'''-hydroxyethoxy ethyl)piperazin-yl]-methyl}-cyclohexanone hydrochloride (4l) | Aspergillus niger | 50 | [7] |
C. Anti-inflammatory Activity
Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. 4-Arylcyclohexanone derivatives have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10]
The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. Certain 4-arylcyclohexanone derivatives have been shown to inhibit the phosphorylation of the p65 subunit of NF-κB, thereby preventing its activation and downstream inflammatory effects.[1]
Caption: Inhibition of the NF-κB signaling pathway by 4-arylcyclohexanone derivatives.
Quantitative Anti-inflammatory Activity Data
The anti-inflammatory potential of these compounds can be quantified through various in vitro assays, such as the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages or the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.
| Compound/Derivative | Assay | IC50 (µM) / % Inhibition | Reference |
| Thiourea derivative of naproxen (4) | 5-LOX Inhibition | IC50 = 0.30 | [11] |
| 4-indolyl-2-arylaminopyrimidine (6h) | IL-6 Release Inhibition | 62% at 5 µM | [12] |
| 4-indolyl-2-arylaminopyrimidine (6h) | IL-8 Release Inhibition | 72% at 5 µM | [12] |
III. Methodologies: Standardized Protocols for Biological Evaluation
To ensure the reliability and reproducibility of research findings, the use of standardized and well-validated experimental protocols is paramount. This section provides detailed, step-by-step methodologies for key in vitro assays to assess the biological activities of 4-arylcyclohexanone derivatives.
A. Synthesis: Robinson Annulation for Cyclohexenone Formation
This protocol describes a general procedure for the synthesis of a cyclohexenone derivative via Robinson annulation.
Materials:
-
trans-Chalcone
-
Ethyl acetoacetate
-
95% Ethanol
-
Sodium hydroxide
-
Acetone
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Standard glassware for workup and recrystallization
Procedure:
-
In a round-bottom flask, dissolve trans-chalcone and ethyl acetoacetate in 95% ethanol.
-
Prepare a solution of sodium hydroxide in water and add it to the flask containing the reactants.
-
Heat the reaction mixture to reflux and maintain for 1 hour, monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature to allow for the precipitation of the crude product.
-
Isolate the crude product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from acetone to obtain the purified 6-ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone.[1]
B. Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[1]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom microtiter plates
-
4-Arylcyclohexanone derivative (test compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include vehicle control wells (cells treated with the solvent only) and blank wells (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value.
C. Antimicrobial Activity: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]
Materials:
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
4-Arylcyclohexanone derivative (test compound)
-
Standardized bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the test compound in the broth medium directly in the wells of a 96-well microtiter plate.
-
Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculate each well containing the compound dilutions with the prepared bacterial suspension. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).
-
Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
D. Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)
-
4-Arylcyclohexanone derivative (test compound)
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS and IFN-γ to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
Incubate the plate for 24 hours at 37°C.
-
Collect the cell culture supernatant from each well.
-
In a new 96-well plate, add 50 µL of the collected supernatant.
-
Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition.[14]
IV. Conclusion and Future Perspectives
The 4-arylcyclohexanone scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The synthetic tractability of this scaffold allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties.
Future research in this area should focus on several key aspects. A deeper understanding of the structure-activity relationships will guide the rational design of more potent and selective derivatives. Further elucidation of the specific molecular targets and mechanisms of action will provide a stronger basis for their clinical development. Additionally, the exploration of novel synthetic methodologies will expand the chemical space of accessible 4-arylcyclohexanone derivatives.
As our understanding of the biological activities of these compounds continues to grow, the 4-arylcyclohexanone scaffold is poised to make significant contributions to the development of next-generation therapeutics for a variety of diseases.
V. References
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COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. Available at: [Link]
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Synthesis and antimicrobial activity of cyclohexanone derivatives. (2024-09-30). Available at: [Link]
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COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]
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Synthesis, Anticancer activity and molecular modelling of 2,6-bis-(4-nitrobenzylidene) cyclohexanone. (2022). International Journal of Applied Pharmaceutics, 14(5), 189-194. Available at: [Link]
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General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. Org. Lett., 8(13), 2779–2782. Available at: [Link]
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General synthesis for chiral 4-alkyl-4-hydroxycyclohexenones. Org. Lett., 8(13), 2779–2782. Available at: [Link]
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Synthesis, Characterization and Antimicrobial Study of Some New Cyclohexenone Derivatives. (2014). Journal of the Korean Chemical Society, 58(1), 73-79. Available at: [Link]
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Synthesis and spectral studies of novel cyclohexanone based derivatives and their biological activity. (2025). Available at: [Link]
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Anticancer activities of cyclohexenone derivatives. (2019). BMC Chemistry, 13(1), 1-10. Available at: [Link]
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Synthesis, Anti-Inflammatory Activity, and in Vitro Antitumor Effect of a Novel Class of Cyclooxygenase Inhibitors: 4-(Aryloyl)phenyl Methyl Sulfones. (2025). Available at: [Link]
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Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules, 28(9), 3786. Available at: [Link]
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Synthesis and anti-inflammatory activity of chalcone derivatives. Bioorg. Med. Chem., 11(23), 5091-5099. Available at: [Link]
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Synthesis, topoisomerase I inhibitory and cytotoxic activities of chromone derivatives. Bioorg. Med. Chem., 17(1), 235-242. Available at: [Link]
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Discovery of 2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, a Novel FtsZ Inhibitor. Int. J. Mol. Sci., 23(20), 12591. Available at: [Link]
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Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittelforschung, 33(4A), 621-627. Available at: [Link]
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Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Adv., 10(54), 32454-32474. Available at: [Link]
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Preclinical evidence of the anti-inflammatory effect and toxicological safety of aryl-cyclohexanone in vivo. Basic Clin. Pharmacol. Toxicol.. Available at: [Link]
-
Anti-Inflammatory Activity of Compounds Derived from Vitex rotundifolia. Molecules, 28(4), 1618. Available at: [Link]
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Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Eur. J. Med. Chem., 235, 114299. Available at: [Link]
-
Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. Future Med. Chem., 14(12), 995-1010. Available at: [Link]
-
Synthesis and in vitro enzyme activity of peptide derivatives of bacterial cell wall biosynthesis inhibitors. (2025). Available at: [Link]
-
SYNTHESIS OF NOVEL CYCLOHEXANONE DERIVATIVES AS BCR-ABL T1351 INHIBITORS. (2019). Available at: [Link]
-
Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi. J. Appl. Microbiol., 126(2), 583-591. Available at: [Link]
-
Naphthazarin derivatives (IV): synthesis, inhibition of DNA topoisomerase I and cytotoxicity of 2- or 6-acyl-5,8-dimethoxy-1, 4-naphthoquinones. Bioorg. Med. Chem., 9(10), 2611-2617. Available at: [Link]
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An In-depth Technical Guide to the Discovery of Novel 4-(4-Bromophenyl)cyclohexanone Derivatives
Foreword: The Cyclohexanone Scaffold - A Privileged Motif in Drug Discovery
The cyclohexanone ring is a recurring and invaluable scaffold in the realm of medicinal chemistry. Its conformational flexibility and the reactivity of the ketone group make it a versatile starting point for the synthesis of a diverse array of therapeutic agents.[1] From anti-inflammatory drugs to analgesics, the cyclohexyl moiety is a cornerstone in the architecture of many bioactive molecules.[1] This guide focuses on a specific, yet highly promising, subclass: derivatives of 4-(4-Bromophenyl)cyclohexanone. The introduction of a bromophenyl group offers a unique combination of steric bulk, electronic properties, and a reactive handle for further chemical modifications, making it an attractive core for the exploration of new chemical space and the discovery of novel therapeutic agents.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It is designed to provide not just a set of protocols, but a strategic framework for the discovery, synthesis, characterization, and preliminary biological evaluation of novel this compound derivatives. We will delve into the causality behind experimental choices, ensuring that each step is understood in the context of a logical and self-validating discovery workflow.
Strategic Pathways for the Synthesis of Novel Derivatives
The journey to discovering novel bioactive compounds begins with a robust and flexible synthetic strategy. The this compound core provides a solid foundation for diversification. The primary approaches to generating a library of novel derivatives involve modifications at three key positions: the ketone, the aromatic ring, and the cyclohexyl backbone.
Functionalization of the Ketone Moiety
The carbonyl group is a prime site for a variety of chemical transformations, allowing for the introduction of diverse functional groups that can profoundly influence the biological activity of the resulting compounds.
A cornerstone of medicinal chemistry, reductive amination allows for the introduction of a wide array of primary and secondary amines, leading to the formation of novel 4-amino-4-(4-bromophenyl)cyclohexane derivatives. This class of compounds has shown promise as analgesics.[2]
Experimental Protocol: General Procedure for Reductive Amination
-
Reaction Setup: To a solution of this compound (1.0 eq) in methanol (0.2 M) is added the desired primary or secondary amine (1.2 eq) and acetic acid (1.1 eq).
-
Imine Formation: The reaction mixture is stirred at room temperature for 2 hours to facilitate the formation of the corresponding imine or enamine intermediate.
-
Reduction: Sodium cyanoborohydride (1.5 eq) is added portion-wise over 15 minutes. The reaction is then stirred overnight at room temperature.
-
Work-up and Purification: The reaction is quenched by the addition of saturated aqueous sodium bicarbonate. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
The Wittig reaction and its Horner-Wadsworth-Emmons variant are powerful tools for converting the ketone into an exocyclic double bond, providing a scaffold for further functionalization or for the synthesis of compounds with specific geometric constraints.
Experimental Protocol: General Procedure for the Horner-Wadsworth-Emmons Reaction
-
Ylide Formation: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added the appropriate phosphonate ester (1.1 eq) dropwise. The mixture is stirred at 0 °C for 30 minutes, then at room temperature for 1 hour.
-
Reaction with Ketone: The reaction mixture is cooled back to 0 °C, and a solution of this compound (1.0 eq) in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight.
-
Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by flash chromatography.
Cross-Coupling Reactions on the Bromophenyl Ring
The bromine atom on the phenyl ring is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of aryl, heteroaryl, and amino substituents, dramatically expanding the chemical diversity of the compound library.
Experimental Protocol: General Procedure for the Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a microwave vial, this compound (1.0 eq), the desired boronic acid or boronate ester (1.5 eq), palladium(II) acetate (0.05 eq), and a suitable phosphine ligand (e.g., SPhos, 0.1 eq) are combined.
-
Solvent and Base: A degassed mixture of toluene and water (4:1) is added, followed by potassium carbonate (3.0 eq).
-
Reaction: The vial is sealed and heated in a microwave reactor at 120 °C for 30 minutes.
-
Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Structural Characterization of Novel Derivatives
The unambiguous determination of the chemical structure of newly synthesized compounds is a critical step in the discovery process. A combination of spectroscopic techniques is employed to ensure the identity and purity of each derivative.
Spectroscopic and Spectrometric Analysis
| Technique | Purpose | Expected Observations for a Hypothetical Derivative |
| ¹H NMR | To determine the number and connectivity of protons. | Signals corresponding to the cyclohexyl and aromatic protons, with chemical shifts and coupling constants consistent with the proposed structure. |
| ¹³C NMR | To identify the number of unique carbon atoms. | Resonances for the carbonyl carbon, aromatic carbons (including the carbon bearing the bromine), and the aliphatic carbons of the cyclohexyl ring. |
| FT-IR | To identify key functional groups. | A strong absorption band around 1710 cm⁻¹ for the C=O stretch of the cyclohexanone. |
| HRMS | To determine the exact mass and elemental composition. | A molecular ion peak corresponding to the calculated exact mass of the novel derivative, confirming its elemental formula. |
Workflow for Discovery and Initial Biological Screening
A systematic workflow is essential for the efficient discovery and evaluation of novel compounds. The following diagram illustrates a logical progression from synthesis to initial biological assessment.
Figure 1: A streamlined workflow for the discovery and initial evaluation of novel this compound derivatives.
Potential Therapeutic Applications and Biological Activity
While the biological activity of novel compounds can only be determined through empirical testing, the this compound scaffold and related structures have been associated with a range of biological activities, suggesting promising avenues for investigation.
Antibacterial Activity
The presence of a bromophenyl group in a molecule can enhance its antibacterial properties.[3][4][5] For instance, N-(4-bromophenyl)furan-2-carboxamide has demonstrated efficacy against drug-resistant bacteria.[4][5] Therefore, it is logical to hypothesize that novel derivatives of this compound may exhibit antibacterial activity.
Protocol: In Vitro Antibacterial Screening (Broth Microdilution Method)
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37 °C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity
Cyclohexanone derivatives have been investigated for their potential as anticancer agents.[6] The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at 570 nm using a microplate reader.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic strategies outlined in this guide provide a clear path for generating a diverse library of derivatives. The proposed workflows for characterization and biological screening offer a systematic approach to identifying promising lead compounds. Future research should focus on exploring a wider range of chemical transformations, expanding the panel of biological assays, and ultimately, elucidating the structure-activity relationships of these novel derivatives to guide the development of the next generation of therapeutics.
References
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- Beilstein Journals. (2024, August 15). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates.
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- Google Patents. (n.d.). CN1868988A - Synthesis method of substituted cyclohexanone and/or substituted cyclohexanol.
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- PMC - NIH. (n.d.). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones.
- PubMed. (1996, September 15). Biological activity of 4-(4-bromophenyl)-thiosemicarbazide.
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- CymitQuimica. (n.d.). This compound.
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- Google Patents. (n.d.). US4460604A - 4-Amino-4-aryl-cyclohexanones.
- MDPI. (2022, July 8). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach.
- Quick Company. (n.d.). A Process For The Synthesis Of 4 Methoxycyclohexanone.
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An In-depth Technical Guide to the Spectroscopic Data of 4-(4-Bromophenyl)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for the compound 4-(4-bromophenyl)cyclohexanone. As a key intermediate in the synthesis of various biologically active molecules, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers and professionals in drug development and organic synthesis. This document offers a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the methodologies for their acquisition.
Molecular Structure and Spectroscopic Overview
This compound possesses a molecular formula of C₁₂H₁₃BrO and a molecular weight of approximately 253.14 g/mol . Its structure consists of a cyclohexanone ring substituted at the 4-position with a 4-bromophenyl group. This substitution significantly influences the spectroscopic properties of the molecule, providing a unique fingerprint for its identification and characterization.
Caption: Molecular structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy: Analysis and Interpretation
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons of the bromophenyl ring and the aliphatic protons of the cyclohexanone ring.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2', H-6' (Aromatic) | 7.40 - 7.55 | Doublet (d) | 2H |
| H-3', H-5' (Aromatic) | 7.10 - 7.25 | Doublet (d) | 2H |
| H-4 (Cyclohexyl) | 2.90 - 3.10 | Multiplet (m) | 1H |
| H-2, H-6 (Cyclohexyl) | 2.30 - 2.60 | Multiplet (m) | 4H |
| H-3, H-5 (Cyclohexyl) | 1.90 - 2.20 | Multiplet (m) | 4H |
Interpretation:
-
Aromatic Region (7.10 - 7.55 ppm): The para-substituted bromophenyl group gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the bromine atom (H-3', H-5') are expected to be more shielded and appear upfield compared to the protons ortho to the cyclohexyl ring (H-2', H-6').
-
Aliphatic Region (1.90 - 3.10 ppm): The protons on the cyclohexanone ring exhibit complex splitting patterns due to diastereotopicity and spin-spin coupling. The methine proton at the C-4 position (H-4), being adjacent to the aromatic ring, is the most deshielded of the aliphatic protons. The protons on the carbons adjacent to the carbonyl group (H-2, H-6) are also deshielded relative to the other cyclohexyl protons.
¹³C NMR Spectroscopy: Analysis and Interpretation
The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (C-1) | 209 - 212 |
| C-4' (Aromatic, C-Br) | 120 - 123 |
| C-1' (Aromatic) | 143 - 146 |
| C-3', C-5' (Aromatic) | 131 - 133 |
| C-2', C-6' (Aromatic) | 128 - 130 |
| C-4 (Cyclohexyl) | 45 - 48 |
| C-2, C-6 (Cyclohexyl) | 40 - 43 |
| C-3, C-5 (Cyclohexyl) | 33 - 36 |
Interpretation:
-
Carbonyl Carbon (209 - 212 ppm): The ketone carbonyl carbon (C-1) exhibits a characteristic downfield chemical shift.
-
Aromatic Carbons (120 - 146 ppm): Four distinct signals are expected for the six aromatic carbons due to symmetry. The carbon bearing the bromine atom (C-4') and the carbon attached to the cyclohexyl ring (C-1') are quaternary and will typically show weaker signals.
-
Aliphatic Carbons (33 - 48 ppm): Three signals are expected for the five aliphatic carbons of the cyclohexanone ring due to symmetry.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorption of the ketone carbonyl group.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| ~1715 | Strong | C=O (Ketone) | Stretch |
| 3000 - 2850 | Medium | C-H (Aliphatic) | Stretch |
| ~1590, ~1485 | Medium-Weak | C=C (Aromatic) | Stretch |
| ~1070 | Strong | C-Br | Stretch |
| ~820 | Strong | C-H (p-disubstituted) | Out-of-plane bend |
Interpretation:
The most prominent feature of the IR spectrum is the strong absorption band around 1715 cm⁻¹, which is characteristic of the C=O stretching vibration in a six-membered cyclic ketone. The presence of the aromatic ring is confirmed by the C=C stretching vibrations around 1590 and 1485 cm⁻¹ and the strong C-H out-of-plane bending for a para-disubstituted benzene ring around 820 cm⁻¹. The C-Br stretch is also expected to be present in the fingerprint region.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound, electron ionization (EI) is a common technique.
Table 4: Predicted Major Fragments in the Mass Spectrum
| m/z | Ion |
| 252/254 | [M]⁺ (Molecular Ion) |
| 196/198 | [M - C₄H₈]⁺ |
| 183/185 | [M - C₅H₉O]⁺ |
| 155/157 | [C₆H₄Br]⁺ |
| 171 | [M - Br]⁺ |
Interpretation:
The mass spectrum will show a characteristic pair of molecular ion peaks at m/z 252 and 254 with an approximate 1:1 intensity ratio, which is indicative of the presence of a single bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Common fragmentation pathways for cyclic ketones include α-cleavage and McLafferty rearrangement. The loss of ethylene and other neutral fragments from the cyclohexanone ring is expected. The fragmentation of the bromophenyl group will also contribute to the overall pattern, with a significant peak corresponding to the bromophenyl cation ([C₆H₄Br]⁺) at m/z 155/157.
Part 4: Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented. The specific parameters should be optimized for the instrument in use.
NMR Spectroscopy
Caption: General workflow for NMR data acquisition.
Rationale for Experimental Choices:
-
Deuterated Solvent: A deuterated solvent such as chloroform-d (CDCl₃) is used to avoid overwhelming the spectrum with solvent proton signals.
-
Referencing: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing ¹H and ¹³C NMR spectra to 0 ppm due to its chemical inertness and single sharp signal.
ATR-FTIR Spectroscopy
Caption: Workflow for ATR-FTIR spectroscopy.
Rationale for Experimental Choices:
-
ATR (Attenuated Total Reflectance): ATR is a convenient technique for solid samples as it requires minimal sample preparation. It provides high-quality spectra with good reproducibility.
-
Background Spectrum: A background spectrum of the clean ATR crystal is acquired to subtract any contributions from the atmosphere (e.g., CO₂, water vapor) from the sample spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
Caption: General workflow for EI-Mass Spectrometry.
Rationale for Experimental Choices:
-
Electron Ionization (EI): EI is a standard "hard" ionization technique that provides reproducible fragmentation patterns, which are useful for structural elucidation and library matching.
-
70 eV Electron Beam: An electron energy of 70 eV is conventionally used as it provides efficient ionization and extensive, reproducible fragmentation.
References
- Organic Letters. (2021). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis.
- Journal of Medicinal Chemistry. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring.
- MDPI. (2022).
- Capot Chemical. 84892-43-3 | this compound. [Link][9]
- PubChem. 2-(4-Bromo-phenyl)-cyclohexanone. [Link][10]
- ACS Publications. 4-Arylcyclohexanones1. [Link][12]
- Google Patents. CN112778108A - Synthesis method of 4-substituted cyclohexanone. [13]
4-(4-Bromophenyl)cyclohexanone melting point
An In-depth Technical Guide to the Physicochemical Characterization of 4-(4-Bromophenyl)cyclohexanone
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical synthesis. The primary focus is the determination and significance of its melting point, a critical parameter for identity confirmation and purity assessment. This document delineates the fundamental principles of melting point analysis, provides a detailed experimental protocol for its accurate determination, and discusses the interpretation of results in a research and quality control context. By synthesizing theoretical knowledge with practical application, this guide serves as an essential resource for scientists working with this compound.
Introduction: this compound in Synthetic Chemistry
This compound, identified by CAS Number 84892-43-3, is a disubstituted cyclohexanone derivative.[1] Its structure, featuring a bromophenyl group attached to a cyclohexanone ring, makes it a valuable building block in the synthesis of more complex molecular architectures, particularly within the pharmaceutical industry.[1][2]
The physical properties of such an intermediate are paramount for ensuring the consistency, quality, and success of subsequent synthetic steps. Among these, the melting point is a fundamental and highly informative characteristic. It serves as a primary indicator of a compound's purity and is a crucial specification for its identification.[3] An impure compound will exhibit a depressed melting point and melt over a wider temperature range compared to a pure sample. This guide provides a detailed examination of the melting point of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These data are essential for handling, characterization, and application in a laboratory setting.
| Property | Value | Source |
| IUPAC Name | 4-(4-bromophenyl)cyclohexan-1-one | N/A |
| Synonyms | 4-(p-bromophenyl)-cyclohexanone | [4] |
| CAS Number | 84892-43-3 | [1] |
| Molecular Formula | C₁₂H₁₃BrO | [4] |
| Molecular Weight | 253.13 g/mol | [5][4][6] |
| Appearance | Solid | [4] |
| Melting Point | 60 °C | [7][1] |
| Boiling Point | 340.3 ± 42.0 °C (Predicted) | [7] |
| Density | 1.380 ± 0.06 g/cm³ (Predicted) | [7] |
| Storage | Sealed in dry, Room Temperature | [7][8] |
The Scientific Principle of Melting Point Determination
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase.[3][9] This process requires overcoming the intermolecular forces that maintain the ordered crystal lattice structure.[3] For a pure, crystalline compound, this transition is typically sharp and occurs over a narrow range of 0.5-1.0°C.
The presence of even small amounts of miscible impurities disrupts the crystal lattice, which reduces the energy required to break it apart. This phenomenon results in two observable effects:
-
Melting Point Depression: The temperature at which the mixture begins to melt is lower than that of the pure substance.
-
Melting Point Range Broadening: The transition from solid to liquid occurs over a wider temperature range.
Therefore, the melting point is not just an identification tool but also a robust criterion for assessing purity.[3] An experimentally determined melting point of 60°C for a sample of this compound would strongly indicate its high purity.
Standard Protocol for Accurate Melting Point Determination
The following protocol outlines a validated method for determining the melting point of this compound using a modern digital melting point apparatus, such as a DigiMelt or Mel-Temp unit.[10] The causality behind each step is explained to ensure methodological integrity.
Materials and Equipment
-
Sample of this compound (must be completely dry)
-
Mortar and pestle
-
Capillary tubes (sealed at one end)
-
Digital melting point apparatus
-
Laboratory spatula
Experimental Workflow
The workflow for melting point determination is a systematic process designed to ensure accuracy and reproducibility.
Caption: Workflow for Melting Point Determination.
Step-by-Step Methodology
-
Sample Preparation:
-
Step 1.1: Place a small quantity of this compound on a clean, dry surface like a watch glass. If the crystals are not a fine powder, gently grind them using a clean mortar and pestle.
-
Rationale: A fine powder ensures uniform heat distribution throughout the sample.[10]
-
-
Step 1.2: Press the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube.
-
Step 1.3: Invert the capillary tube and tap the sealed end gently on a hard surface to pack the solid down. The packed sample height should be 2-3 mm.
-
Rationale: An excessive amount of sample can cause an artificially wide melting range due to inefficient heat transfer.[3]
-
-
-
Instrument Setup and Measurement:
-
Step 2.1 (Optional - For Unknowns): For a compound with an unknown melting point, perform a rapid determination by heating at a rate of 10-20°C per minute to establish an approximate range.[10]
-
Step 2.2 (Accurate Measurement): For this compound, the expected melting point is 60°C. Set the starting temperature on the apparatus to approximately 45-50°C.
-
Step 2.3: Set the heating ramp rate to 1-2°C per minute.
-
Rationale: A slow heating rate is critical to ensure that the thermometer reading accurately reflects the sample's temperature, allowing for thermal equilibrium between the sample, heating block, and thermometer. Heating too quickly will result in a reading that is higher than the actual melting point.
-
-
Step 2.4: Insert the prepared capillary tube into the sample holder of the apparatus.
-
-
Observation and Data Recording:
-
Step 3.1: Observe the sample closely through the magnifying lens.
-
Step 3.2: Record the temperature at which the first drop of liquid becomes visible. This is the onset of melting (T1).
-
Step 3.3: Continue observing and record the temperature at which the last trace of solid disappears, leaving a clear liquid. This is the completion of melting (T2).
-
Step 3.4: The result should be reported as a range: T1 – T2. For a pure sample, this range should be narrow (e.g., 59.5 - 60.5°C).
-
Interpretation of Results
-
Sharp Melting Point (e.g., 59.5 - 60.5°C): A narrow melting range that aligns with the literature value of 60°C is a strong indicator of high sample purity.[7][1]
-
Broad and Depressed Melting Point (e.g., 55 - 58°C): A wide melting range that is lower than the literature value suggests the presence of impurities. The degree of depression and broadening can qualitatively indicate the level of impurity.
-
Mixed Melting Point Technique: To confirm the identity of an unknown sample suspected to be this compound, one can perform a mixed melting point test. This involves mixing the unknown with an authentic sample of this compound. If there is no depression or broadening of the melting point, the unknown is confirmed to be the same compound.[10]
Conclusion
The melting point of this compound is a critical quality attribute, with a literature value of 60°C . Its accurate determination is essential for verifying the identity and purity of the material in research and drug development settings. The protocol described herein provides a robust, self-validating methodology rooted in fundamental physicochemical principles. Adherence to this procedure, particularly with respect to sample preparation and a slow, controlled heating rate, will ensure reliable and reproducible results, upholding the standards of scientific integrity.
References
- 2-(4-Bromo-phenyl)-cyclohexanone | C12H13BrO | CID 71474975. PubChem. [Link]
- Melting point determin
- Experiment 1 - Melting Points. University of North Carolina Wilmington. [Link]
- This compound, CasNo.84892-43-3. LookChem. [Link]
- Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnam
- experiment (1) determination of melting points. SlideShare. [Link]
- Experiment-1 Aim - To determine the melting point of given solid substance. Veda College of Engineering. [Link]
- Synthesis and Biological Activity of 4-(4-Bromophenyl)-2-[4-. TSI Journals. [Link]ophenyl24-10422.html)
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Solubility of 4-(4-Bromophenyl)cyclohexanone in organic solvents
An In-depth Technical Guide Solubility Profile of 4-(4-Bromophenyl)cyclohexanone: A Theoretical and Practical Guide for Researchers
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a pivotal intermediate in the synthesis of advanced materials and pharmaceutical agents.[1][2] Its solubility characteristics in organic solvents are fundamental to its application, dictating parameters for reaction engineering, purification via crystallization, and formulation development. This technical guide provides a comprehensive analysis of the solubility of this compound. In the absence of extensive published quantitative data, this document establishes a predictive framework based on physicochemical properties and theoretical models, including Hansen Solubility Parameters (HSP). Furthermore, it offers detailed, field-proven experimental protocols for researchers to accurately determine solubility, ensuring reproducible and reliable results.
Introduction and Physicochemical Profile
Understanding the solubility of a compound is the first step in harnessing its chemical potential. For this compound, a molecule featuring a moderately polar ketone group and a large, non-polar bromophenyl moiety, solubility is not straightforward. The interplay between these structural features governs its interaction with solvents of varying polarities. This guide serves to deconstruct these interactions and provide the scientific community with the tools to predict and measure its solubility with confidence.
The molecular structure consists of a polar cyclohexanone ring, which can engage in dipole-dipole interactions, and a non-polar bromophenyl group, which favors van der Waals forces. This duality suggests optimal solubility in solvents of intermediate polarity and limited solubility in highly polar (like water) or very non-polar (like hexane) solvents.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 84892-43-3 | [1][5] |
| Molecular Formula | C₁₂H₁₃BrO | [5][6] |
| Molecular Weight | 253.13 g/mol | [5][6] |
| Appearance | Solid | [5] |
| Melting Point | 60°C | [1][7] |
| Boiling Point (Predicted) | 340.3 ± 42.0 °C | [7] |
| Density (Predicted) | 1.380 ± 0.06 g/cm³ | [7] |
Theoretical Framework for Solubility Prediction
Predicting solubility is a crucial preliminary step that saves time and resources. The foundational principle of "like dissolves like" provides a qualitative assessment, suggesting that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[4][8] However, for a molecule with mixed polarity like this compound, a more quantitative approach is necessary.
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters offer a powerful predictive model by deconstructing the total cohesive energy of a substance into three components:[9][10]
-
δD (Dispersion): Energy from atomic forces (van der Waals).
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
A solvent and solute with similar HSP values are likely to be miscible.[10] This is often visualized as a "solubility sphere" in a 3D space defined by these parameters. Solvents whose coordinates fall within the solute's sphere are considered "good" solvents, while those outside are "poor."[10][11]
While the specific HSP values for this compound are not published, researchers can determine them experimentally by testing solubility in a range of characterized solvents.[11] A solvent with a close HSP match to the solute will have a small Hansen distance (Ra), indicating high affinity.
Table 2: Hansen Solubility Parameters for Common Organic Solvents
| Solvent | δD (MPa¹/²) | δP (MPa¹/²) | δH (MPa¹/²) |
| n-Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Diethyl Ether | 14.5 | 2.9 | 5.1 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Water | 15.5 | 16.0 | 42.3 |
| (Data compiled from various sources)[12][13] |
The Influence of Temperature
For most solid organic compounds, the dissolution process is endothermic, meaning solubility increases with temperature.[4][14] This relationship is fundamental to purification by recrystallization. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. The variation of solubility with temperature is often dramatic and can be described exponentially.[15][16] It is crucial to note that this trend is not universal; some compounds exhibit exothermic dissolution and become less soluble as temperature increases.[14][15] Experimental determination across a range of temperatures is therefore essential.
Experimental Determination of Solubility
Accurate, empirical data is the gold standard. The following protocols describe robust methods for determining the solubility of this compound.
Isothermal Gravimetric Method (The Gold Standard)
This method provides highly accurate solubility data by measuring the mass of solute dissolved in a saturated solution at a constant temperature.
Protocol Steps:
-
Preparation: Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial equipped with a magnetic stir bar. Causality: Using an excess of solid ensures that the solution reaches saturation and equilibrium.
-
Equilibration: Place the vial in a thermostatically controlled shaker or bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.[8] Causality: Solubility is an equilibrium property. Insufficient equilibration time is a primary source of error, leading to an underestimation of solubility.
-
Phase Separation: After equilibration, cease agitation and allow the solid to settle for at least 2 hours at the same constant temperature.
-
Sampling: Carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant using a pre-heated or temperature-equilibrated volumetric pipette fitted with a filter (e.g., a cotton plug or syringe filter) to avoid transferring any undissolved solid.
-
Solvent Evaporation: Transfer the aliquot to a pre-weighed, labeled vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature low enough to prevent degradation of the solute.
-
Quantification: Once the solvent is fully removed, re-weigh the vial. The difference in mass corresponds to the amount of dissolved this compound.
-
Calculation: Express the solubility in desired units, such as g/100 mL or mol/L. Repeat the experiment at least three times for statistical validity.
Caption: Workflow for the Isothermal Gravimetric Solubility Determination Method.
UV-Vis Spectroscopic Method
This method is faster for screening multiple solvents once a calibration curve is established. It relies on the solute having a distinct chromophore, which the bromophenyl group provides.
Protocol Steps:
-
Determine λ_max: Prepare a dilute solution of the compound in a chosen solvent (e.g., ethanol) and scan its UV-Vis spectrum to find the wavelength of maximum absorbance (λ_max).
-
Prepare Stock Solution: Accurately prepare a stock solution of known concentration in the solvent of interest.
-
Create Calibration Curve: Prepare a series of dilutions from the stock solution and measure the absorbance of each at λ_max. Plot absorbance vs. concentration. The resulting linear plot is the Beer-Lambert calibration curve.
-
Prepare Saturated Solution: Follow steps 1-3 from the Gravimetric Method (Section 3.1) to prepare an equilibrated, saturated solution.
-
Sample and Dilute: Withdraw a small, known volume of the clear supernatant and dilute it accurately with the same solvent to bring its absorbance into the linear range of the calibration curve.
-
Measure and Calculate: Measure the absorbance of the diluted sample at λ_max. Use the calibration curve equation to calculate the concentration of the diluted sample, then factor in the dilution to find the concentration of the original saturated solution.
Visualization of the Solubility Space
The concept of the Hansen Solubility Sphere provides a powerful mental and visual model for solvent selection. Good solvents lie within the sphere, while poor solvents are outside. The distance of a solvent from the center of the sphere (Ra) predicts the degree of miscibility.
Caption: Conceptual Diagram of the Hansen Solubility Parameter (HSP) Space.
Conclusion
While readily available quantitative solubility data for this compound is scarce, a robust framework for its determination exists. By understanding the compound's dual-polarity structure and applying theoretical models like Hansen Solubility Parameters, researchers can make educated predictions about suitable solvent systems. For definitive data, the experimental protocols detailed in this guide provide a clear and reliable path forward. The Isothermal Gravimetric method, though time-consuming, offers unparalleled accuracy, while spectroscopic methods provide a higher-throughput alternative for rapid screening. Mastery of these principles and techniques is essential for any scientist seeking to unlock the full potential of this valuable chemical intermediate in their research and development endeavors.
References
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- Chemistry LibreTexts. (2022). 13.4: Effects of Temperature and Pressure on Solubility.
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- CymitQuimica. (n.d.). This compound.
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- ResearchGate. (n.d.). Common solvents are displayed according to their Hansen solubility....
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- 10. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]
- 11. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]
- 12. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 13. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]
- 14. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Introduction: A Bifunctional Scaffold for Modern Synthesis
An In-Depth Guide to the Synthetic Utility of 4-(4-Bromophenyl)cyclohexanone
In the landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound stands out as a particularly valuable building block due to its bifunctional nature. This compound elegantly combines a reactive ketone on a cyclohexyl scaffold with a versatile aryl bromide, offering two distinct and orthogonal sites for chemical modification. This dual reactivity allows for sequential or tandem reactions, making it an ideal precursor for a diverse array of compounds, particularly in the realms of medicinal chemistry and materials science where the synthesis of novel scaffolds is of high interest.
The cyclohexanone moiety serves as a classical electrophilic center, susceptible to a wide range of nucleophilic attacks and related carbonyl chemistry. Simultaneously, the bromophenyl group is a prime substrate for modern palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds. This guide provides detailed application notes and protocols for leveraging the synthetic potential of this versatile intermediate.
| Property | Value |
| CAS Number | 84892-43-3 |
| Molecular Formula | C₁₂H₁₃BrO |
| Molecular Weight | 253.14 g/mol |
| Appearance | Light yellow to white solid/powder |
| Melting Point | ~60°C |
| Purity | Typically ≥98% |
| Storage | Store in a cool, dry place, sealed from moisture |
Part 1: Transformations at the Aryl Bromide Moiety via Cross-Coupling
The carbon-bromine bond on the phenyl ring is the gateway to a vast chemical space through transition-metal-catalyzed cross-coupling reactions. These methods are foundational in modern synthesis for their reliability and functional group tolerance.
Suzuki-Miyaura Cross-Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a pillar of C-C bond formation, celebrated for its mild conditions and the stability of its organoboron reagents. Using this compound, chemists can readily introduce a wide variety of aryl and heteroaryl substituents, creating biaryl structures that are prevalent in pharmaceuticals and functional materials.
Mechanistic Rationale: The catalytic cycle is a well-understood sequence of oxidative addition, transmetalation, and reductive elimination. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction: Synthesis of 4-(biphenyl-4-yl)cyclohexanone
-
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (3-5 mol%)
-
K₂CO₃ or K₃PO₄ (2.0-3.0 eq)
-
Solvent: 1,4-Dioxane/H₂O (4:1) or Toluene/Ethanol/H₂O
-
-
Procedure:
-
Setup: To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and the base.
-
Inerting: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Add the palladium catalyst, followed by the degassed solvent system via syringe.
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine, then dry the organic layer over anhydrous MgSO₄.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography (e.g., Hexane/Ethyl Acetate gradient) to yield the desired biaryl ketone.
-
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are critical pharmacophores. This palladium-catalyzed reaction allows for the coupling of the aryl bromide with a wide range of primary and secondary amines under relatively mild conditions, overcoming the limitations of classical methods.
Mechanistic Rationale: Similar to the Suzuki coupling, the mechanism involves an oxidative addition of the aryl bromide to a Pd(0) complex. The amine then coordinates to the palladium center, and following deprotonation by the base, reductive elimination occurs to form the C-N bond and regenerate the active catalyst. The choice of phosphine ligand is critical and often dictates the reaction's efficiency and scope.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction: Synthesis of 4-(4-(piperidin-1-yl)phenyl)cyclohexanone
-
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.2 eq)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos or similar bulky phosphine ligand (2-4 mol%)
-
NaOtBu or K₃PO₄ (1.4 eq)
-
Solvent: Toluene or Dioxane (anhydrous)
-
-
Procedure:
-
Setup: In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a flame-dried Schlenk tube.
-
Reagent Addition: Add the anhydrous solvent, followed by this compound and the amine.
-
Reaction: Seal the tube and heat the mixture to 90-110 °C for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction with diethyl ether and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water, dry the organic phase, and concentrate. Purify the residue by column chromatography to obtain the desired aryl amine.
-
Part 2: Transformations at the Cyclohexanone Carbonyl
The ketone functionality provides a classic electrophilic site for a host of nucleophilic addition and condensation reactions, enabling chain extension, functional group interconversion, and the introduction of new stereocenters.
Grignard Reaction: Tertiary Alcohol Synthesis
The Grignard reaction is a powerful tool for forming C-C bonds by adding an organomagnesium halide (Grignard reagent) to the carbonyl carbon. This converts the ketone into a tertiary alcohol, a valuable intermediate for further transformations.
Causality and Control: The success of this reaction hinges on strictly anhydrous conditions. Grignard reagents are extremely strong bases and will be quenched by any protic source (e.g., water, alcohols), preventing the desired nucleophilic attack on the carbonyl.
Protocol 3: Grignard Addition to Form a Tertiary Alcohol
-
Reaction: Synthesis of 1-ethyl-4-(4-bromophenyl)cyclohexan-1-ol
-
Materials:
-
This compound (1.0 eq)
-
Ethylmagnesium bromide (1.2 eq, ~1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Setup: Dissolve this compound in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.
-
Addition: Cool the solution to 0 °C in an ice bath. Add the ethylmagnesium bromide solution dropwise via syringe over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting ketone by TLC.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at 0 °C.
-
Work-up: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over Na₂SO₄.
-
Purification: Remove the solvent in vacuo. The resulting crude alcohol can be purified by crystallization or column chromatography.
-
Wittig Reaction: Alkene Synthesis
The Wittig reaction provides a reliable method for converting a ketone into an alkene by reacting it with a phosphorus ylide. This transformation is pivotal for creating exocyclic double bonds and extending carbon frameworks.
Workflow Rationale: The process involves two main stages: the preparation of the phosphonium ylide from a phosphonium salt using a strong base, followed by the reaction of the ylide with the ketone. The driving force for the reaction is the formation of the highly stable triphenylphosphine oxide byproduct.
Caption: General workflow for a Wittig olefination reaction.
Protocol 4: Synthesis of 4-(4-Bromophenyl)-1-methylenecyclohexane
-
Materials:
-
Methyltriphenylphosphonium bromide (1.1 eq)
-
n-Butyllithium (n-BuLi, 1.05 eq, ~2.5 M in hexanes)
-
This compound (1.0 eq)
-
Anhydrous THF
-
-
Procedure:
-
Ylide Preparation: Suspend methyltriphenylphosphonium bromide in anhydrous THF in a flame-dried flask under nitrogen. Cool to 0 °C and add n-BuLi dropwise. The formation of the orange-red ylide will be observed. Stir at this temperature for 1 hour.
-
Ketone Addition: Cool the ylide suspension to -78 °C. Add a solution of this compound in anhydrous THF dropwise.
-
Reaction: Allow the mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether, wash with brine, and dry the organic phase.
-
Purification: After solvent removal, purify the crude product via column chromatography to separate the alkene from triphenylphosphine oxide.
-
Stereoselective Reduction: Accessing Chiral Alcohols
Reduction of the prochiral ketone to the corresponding cyclohexanol introduces a new stereocenter. While simple reducing agents like sodium borohydride (NaBH₄) will produce a racemic or diastereomeric mixture of alcohols, the use of chiral reducing agents or catalysts can achieve high enantioselectivity.
Protocol 5: Simple Reduction to 4-(4-Bromophenyl)cyclohexan-1-ol
-
Materials:
-
This compound (1.0 eq)
-
Sodium borohydride (NaBH₄, 1.5 eq)
-
Methanol or Ethanol
-
-
Procedure:
-
Setup: Dissolve this compound in methanol in a round-bottom flask.
-
Reduction: Cool the solution to 0 °C and add NaBH₄ portion-wise over 15 minutes.
-
Reaction: Remove the ice bath and stir the reaction at room temperature for 1-2 hours.
-
Work-up: Quench the reaction by the slow addition of water. Remove the bulk of the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with water and brine, then dry over Na₂SO₄.
-
Purification: Evaporate the solvent to yield the product, which can be further purified by recrystallization.
-
Part 3: Advanced Applications in Spirocycle Synthesis
The presence of two reactive handles makes this compound an excellent substrate for the synthesis of spirocyclic compounds, which are three-dimensional structures of significant interest in drug discovery. A common strategy involves a multi-component reaction or a sequential functionalization of the ketone and the aryl bromide.
Synthetic Strategy: One potential pathway involves an initial reaction at the ketone (e.g., to form a spiro-oxindole), followed by a cross-coupling reaction on the pendant bromophenyl group to introduce further diversity.
Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions of 4-(4-Bromophenyl)cyclohexanone
For: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] First reported by Akira Suzuki and his colleagues in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of a vast array of organic molecules, from pharmaceuticals and agrochemicals to advanced materials.[1][2][4] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings in organic synthesis.[1]
This application note provides a detailed guide to the Suzuki-Miyaura coupling of 4-(4-Bromophenyl)cyclohexanone. This particular substrate is of significant interest as the resulting 4,4'-diarylcyclohexanone scaffold is a prevalent motif in medicinal chemistry and materials science. The protocols and insights provided herein are designed to equip researchers with the knowledge to successfully execute this transformation and troubleshoot potential challenges.
Reaction Mechanism and Key Parameters
The catalytic cycle of the Suzuki-Miyaura coupling is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (in this case, this compound), forming a Pd(II) intermediate.[1][5] The reactivity of the halide follows the order I > Br > OTf >> Cl.[5] Electron-rich and bulky phosphine ligands on the palladium center can promote this step, especially for less reactive aryl chlorides.[1]
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5][7][8]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond and the regeneration of the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][5]
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥98% | Commercially Available | |
| Arylboronic Acid | ≥97% | Commercially Available | 1.2 equivalents |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | 2 mol% |
| Tricyclohexylphosphine (PCy₃) | ≥97% | Commercially Available | 4 mol% |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | 2.0 equivalents |
| 1,4-Dioxane | Anhydrous | Commercially Available | |
| Water | Degassed, Deionized | In-house | |
| Diethyl Ether | ACS Grade | Commercially Available | For extraction |
| Brine | Saturated NaCl solution | In-house | For washing |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available | For drying |
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), tricyclohexylphosphine (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 eq.).[9]
-
Seal the flask with a rubber septum.
-
-
Inert Atmosphere:
-
Solvent Addition:
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water (10 mL) and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).[6]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Workflow Diagram
Caption: Overall workflow for the Suzuki-Miyaura coupling protocol.
Characterization and Data Analysis
The purified product should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Results |
| ¹H NMR | Appearance of new aromatic signals corresponding to the coupled aryl group. Shifts in the signals of the original phenyl ring. |
| ¹³C NMR | Appearance of new carbon signals for the coupled aryl group. |
| Mass Spec (e.g., GC-MS or LC-MS) | A molecular ion peak corresponding to the calculated mass of the desired product. |
| Infrared (IR) Spectroscopy | Presence of a strong carbonyl (C=O) stretch around 1710 cm⁻¹. |
Troubleshooting Guide
Even with a well-defined protocol, challenges can arise. This guide addresses common issues and provides potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive catalyst or ligand.- Insufficiently inert atmosphere.- Poor quality of reagents (e.g., wet solvents, hydrolyzed boronic acid). | - Screen alternative palladium catalysts and ligands (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with SPhos or XPhos).[10][11]- Ensure thorough degassing of solvents and proper inert gas technique.[10]- Use freshly opened or purified reagents. |
| Formation of Homocoupling Byproduct | - Presence of oxygen leading to Pd(II) species that can catalyze homocoupling of the boronic acid.[1]- Decomposition of the boronic acid. | - Improve degassing procedures.[10]- Use a slight excess of the boronic acid (1.1-1.2 eq.).- Consider using a boronic ester, which can be more stable.[1] |
| Protodeborylation (Loss of Boronic Acid) | - The boronic acid is unstable under the reaction conditions (especially with electron-deficient or some heteroaryl boronic acids).[1][12] | - Use a milder base (e.g., KF or Cs₂CO₃).[7][13]- Lower the reaction temperature and extend the reaction time.- Consider using a more stable boronic ester derivative (e.g., a pinacol ester).[1] |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Catalyst deactivation. | - Increase reaction time and/or temperature. Microwave irradiation can sometimes be effective.[10]- Increase catalyst loading slightly (e.g., to 3-5 mol%). |
Conclusion
The Suzuki-Miyaura coupling is a powerful and versatile method for the synthesis of 4-arylcyclohexanones. By understanding the reaction mechanism, carefully selecting reagents and conditions, and employing robust experimental techniques, researchers can successfully utilize this reaction to access a wide range of valuable compounds. The protocols and troubleshooting guide provided in this application note serve as a comprehensive resource for scientists engaged in synthetic organic and medicinal chemistry.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
- ResearchGate. (2025). Suzuki–Miyaura cross-coupling of aryl bromide and aryl boronic acids... [Link]
- University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]
- Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]
- ACS Publications. (2025). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
- Reddit. (2024). Struggling with Suzuki Reaction. [Link]
- Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
- Wikipedia. Suzuki reaction. [Link]
- Andrew G. Myers Research Group. The Suzuki Reaction. [Link]
- ResearchGate. (2025). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
- YouTube. (2020). Suzuki cross-coupling reaction. [Link]
- NIH. (2025). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. [Link]
- YouTube. (2018).
- NIH. (2025). Organoborane coupling reactions (Suzuki coupling). [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes: 4-(4-Bromophenyl)cyclohexanone as a Key Pharmaceutical Intermediate
Introduction: The Strategic Role of Aryl-Cyclohexanones in Drug Discovery
In the landscape of modern medicinal chemistry, the synthesis of novel molecular entities with therapeutic potential relies on the strategic use of versatile chemical building blocks. 4-(4-Bromophenyl)cyclohexanone is one such pivotal intermediate. Its structure, which combines a reactive cyclohexanone ring with a functionalizable bromophenyl group, offers a rich platform for molecular elaboration. The ketone moiety serves as a handle for introducing nitrogen-containing functional groups, a common feature in centrally active agents, while the bromophenyl group is primed for carbon-carbon bond formation via cross-coupling reactions, enabling the construction of complex bi-aryl structures.[1][2] This dual functionality makes this compound an exceptionally valuable precursor in the synthesis of diverse pharmacophores, particularly for developing novel therapeutics targeting the central nervous system (CNS) and other disease areas.[3][4]
Physicochemical & Safety Profile
Accurate characterization and safe handling are paramount in a research and development setting. The properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 84892-43-3 | [5][6] |
| Molecular Formula | C₁₂H₁₃BrO | [6][7] |
| Molecular Weight | 253.13 g/mol | [6][7] |
| Appearance | Solid | [6] |
| Melting Point | 60 °C | [5] |
| Purity | Typically ≥98% | [6] |
| Canonical SMILES | C1CC(CCC1=O)C2=CC=C(C=C2)Br | [8] |
| InChI Key | BYVCFGNCJKEOOF-UHFFFAOYSA-N | [6] |
Safety & Handling: this compound should be handled in a well-ventilated laboratory fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is required. While a specific, comprehensive toxicology profile is not widely published, compounds in this class (halogenated aromatic ketones) should be treated as potentially harmful if swallowed, in contact with skin, or if inhaled.[9][10][11] Avoid generating dust. Store in a cool, dry, and tightly sealed container away from strong oxidizing agents.[5]
Core Synthetic Applications & Protocols
The primary utility of this compound lies in its role as a precursor to more complex pharmaceutical building blocks. Its synthesis and subsequent transformation are critical steps in many drug discovery workflows.
Synthetic Workflow Overview
A common pathway to synthesize and utilize this intermediate involves an initial cross-coupling reaction to form the aryl-cyclohexane bond, followed by functionalization of the ketone.
Caption: General workflow for the synthesis and application of this compound.
Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling
Principle & Rationale: The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction for forming C-C bonds between an organoboron compound and an organohalide.[12][13] This method is chosen for its high tolerance of various functional groups, including ketones, and its typically high yields. The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the palladium catalyst to the organohalide, transmetalation with the activated boronic acid, and reductive elimination to yield the product and regenerate the catalyst.[12][13][14]
Materials & Equipment:
-
4-Bromoacetophenone
-
Phenylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine [PPh₃] (or other suitable ligand)
-
Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)[14]
-
Toluene and Water (or Dimethylacetamide - DMA)[14]
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Separatory funnel, rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask, add 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.5 mmol), and a base such as sodium carbonate (2.0 mmol).[14]
-
Catalyst Addition: Add the palladium catalyst, for example, a pre-prepared magnetic supported palladium(II) catalyst (0.25 mol%), or a combination of Pd(OAc)₂ (e.g., 1-3 mol%) and a ligand like PPh₃ (e.g., 2-6 mol%).
-
Solvent Addition: Add the solvent system, such as a mixture of Toluene (20 mL) and Water (5 mL) or DMA (5 mL).[14]
-
Reaction Execution: Equip the flask with a condenser and flush the system with an inert gas (Nitrogen or Argon). Heat the mixture to reflux (e.g., 100-120 °C) with vigorous stirring for 12-24 hours.[14]
-
In-Process Control: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., Hexane:Ethyl Acetate 4:1), visualizing under UV light. The disappearance of the starting 4-bromoacetophenone spot indicates reaction completion.
-
Workup: Cool the reaction mixture to room temperature. Dilute with water (50 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: Purify the resulting crude solid by column chromatography on silica gel to afford pure this compound.
Protocol 2: Transformation to a Key Amine Precursor via Reductive Amination
Principle & Rationale: The ketone functionality of this compound is an ideal electrophilic site for conversion into an amine, a critical functional group in a vast number of CNS-active pharmaceuticals. Reductive amination is a highly efficient one-pot method to achieve this. The reaction first involves the formation of an imine or enamine intermediate by reacting the ketone with an amine, which is then reduced in situ by a selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). STAB is often preferred as it is milder and less toxic than NaBH₃CN.
Materials & Equipment:
-
This compound
-
Ammonia, or a primary/secondary amine (e.g., methylamine)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Round-bottom flask, magnetic stirrer
-
Standard workup and purification equipment
Step-by-Step Protocol:
-
Reaction Setup: Dissolve this compound (1.0 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under an inert atmosphere.
-
Amine Addition: Add the desired amine source. For example, add a solution of methylamine (1.2 mmol) in THF. Add a catalytic amount of glacial acetic acid (1-2 drops) to facilitate imine formation.
-
Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 mmol) to the mixture in portions over 10 minutes. Caution: Gas evolution may occur.
-
Reaction Execution: Allow the reaction to stir at room temperature for 12-24 hours.
-
In-Process Control: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting ketone.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product via column chromatography or recrystallization to yield the desired 4-amino-4-(4-bromophenyl)cyclohexane derivative.[3]
Quality Control & Analytical Characterization
Ensuring the identity and purity of this compound is a critical step before its use in multi-step pharmaceutical synthesis.[15]
| Analytical Method | Expected Results & Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | Aromatic Protons: Two doublets in the δ 7.2-7.6 ppm range, characteristic of a 1,4-disubstituted benzene ring. Aliphatic Protons: A series of multiplets between δ 2.0-3.0 ppm corresponding to the protons on the cyclohexanone ring. Integration should correspond to the 4 aromatic and 9 aliphatic protons. |
| ¹³C NMR (100 MHz, CDCl₃) | Carbonyl Carbon: A signal downfield around δ 210 ppm. Aromatic Carbons: Signals in the δ 120-145 ppm range, including the carbon attached to bromine (C-Br) at the lower end of this range. Aliphatic Carbons: Signals in the δ 25-50 ppm range. |
| HPLC (Reverse Phase) | A single major peak with a purity of ≥98% under appropriate column and mobile phase conditions. The method can be validated for linearity, accuracy, and precision as per ICH guidelines.[15] |
| LC-MS (ESI+) | A peak corresponding to the mass of the protonated molecule [M+H]⁺ at m/z ≈ 254.0/256.0, showing the characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br/⁸¹Br ratio is ~1:1). |
Mechanism Spotlight: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the key synthetic step provides insight into reaction optimization and troubleshooting. The palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis.[12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide (Ar-X), forming a Pd(II) complex.[13]
-
Transmetalation: The organic group (R) from the boronic acid, which is activated by a base, is transferred to the palladium center, displacing the halide.[12]
-
Reductive Elimination: The two organic fragments (Ar and R) are coupled and eliminated from the palladium center, forming the final C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[13]
Conclusion
This compound stands out as a high-value intermediate for pharmaceutical research and development. Its well-defined structure allows for predictable reactivity at two key positions, enabling the efficient construction of complex molecular scaffolds. The protocols and data presented herein demonstrate its utility in synthesizing advanced precursors for drug candidates through robust and scalable chemical transformations like Suzuki-Miyaura coupling and reductive amination. As the demand for novel therapeutics continues to grow, the importance of such versatile and strategically designed building blocks will only increase.
References
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- US4460604A - 4-Amino-4-aryl-cyclohexanones. Google Patents.
- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry.
- PubChem. 2-(4-Bromo-phenyl)-cyclohexanone. National Center for Biotechnology Information.
- LookChem. This compound, CasNo.84892-43-3.
- Ciufolini, M. A., et al. General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. PMC - NIH.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-(4-Hydroxyphenyl) Cyclohexanone in Advanced Chemical Synthesis.
- Fvs. Reduction Of Cyclohexanone.
- EP4046687A4 - Method for producing centanafadine. Google Patents.
- ResearchGate. Synthesis and Single-Crystal X-ray Characterization of 4,4''-Functionalized 4'-(4-Bromophenyl)-2,2':6',2''-terpyridines.
- Organic Chemistry Portal. Suzuki Coupling.
- US11564885B2 - Centanafadine pharmaceutical formulations, and methods of making and using same. Google Patents.
- ResearchGate. Selective Hydrogenation of 4-Substituted Phenols to the Cyclohexanone Analogues – Catalyst Optimization and Kinetics.
- ResearchGate. Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and.
- PubMed. A comparison of cyclohexanone and tetrahydro-4H-thiopyran-4-one 1,1-dioxide as pharmacophores for the design of peptide-based inhibitors of the serine protease plasmin.
- Otsuka Pharmaceutical. Otsuka Pharmaceutical Submits New Drug Application to U.S. FDA for Centanafadine for the Treatment of ADHD in Children, Adolescents, and Adults.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- The Royal Society of Chemistry. Supplementary information.
- The Catalyst. Explaining the Ratio of Stereoisomers Produced in the Sodium Borohydride Reduction of 4-t-Butylcyclohexanone.
- Carl ROTH. Safety Data Sheet: Cyclohexanone.
- PubMed. Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl).
- Wikipedia. Centanafadine.
- ResearchGate. Bioreduction of 1‐(4‐bromophenyl)‐2,2,2‐trifluoroethanone (8 a) followed by Suzuki‐Miyaura cross coupling reaction.
- NIH. 52-Week Open-Label Safety and Tolerability Study of Centanafadine Sustained Release in Adults With Attention-Deficit/Hyperactivity Disorder.
- IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
- ResearchGate. Effect of concentration of catalyst 1 on Suzuki coupling of 4-bromoacetophenone with phenylboronic acid in water under microwave heating.
- PubMed. Identification of cyclohexanone derivatives that act as catalytic inhibitors of topoisomerase I: effects on tamoxifen-resistant MCF-7 cancer cells.
- PubMed. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist.
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Synthesis of spirotetramat from 4-substituted cyclohexanone
An Application Note for the Synthesis of Spirotetramat from 4-Substituted Cyclohexanone
Prepared by: Gemini, Senior Application Scientist
Abstract
Spirotetramat, a potent insecticide from the class of keto-enols, is distinguished by its unique bidirectional systemic properties, allowing it to control a wide range of sucking insect pests.[1][2][3] Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in lipid biosynthesis.[2][4][5] This application note provides a comprehensive guide for the multi-step synthesis of Spirotetramat, commencing from the readily available and crucial intermediate, 4-methoxycyclohexanone.[6] We present a detailed, field-proven synthetic strategy, complete with step-by-step protocols, mechanistic insights, and quantitative data to guide researchers and drug development professionals in the successful laboratory-scale synthesis of this important agrochemical.
Introduction and Synthetic Rationale
The development of effective and systemic pesticides is paramount in modern agriculture. Spirotetramat, developed by Bayer CropScience, represents a significant advancement due to its ability to be transported through both the xylem and phloem of a plant, offering protection to new growth, including shoots and roots.[1][7] This ambimobile translocation is a rare and highly desirable trait in an insecticide.[2]
The molecular architecture of Spirotetramat is a cis-azaspiro[4.5]decane core. A logical and convergent synthetic approach involves the construction of this spirocyclic system from a suitable cyclohexanone precursor. 4-Substituted cyclohexanones, particularly 4-methoxycyclohexanone, serve as ideal starting points as the substituent at the 4-position ultimately becomes the 8-methoxy group in the final Spirotetramat molecule.[6][8]
This guide details a robust synthetic sequence:
-
Spiro-Hydantoin Formation: Construction of a spirocyclic hydantoin from 4-methoxycyclohexanone via the Bucherer-Bergs reaction.
-
Ring Opening and Esterification: Conversion of the hydantoin to a key amino ester intermediate.
-
Amide Formation: Acylation of the amino ester with 2,5-dimethylphenylacetyl chloride.
-
Intramolecular Condensation: A base-mediated cyclization to form the core tetramic acid scaffold.
-
O-Acylation: Installation of the final ethyl carbonate group to yield Spirotetramat.
The following diagram provides a high-level overview of the synthetic workflow.
Caption: Overall synthetic workflow from 4-methoxycyclohexanone to Spirotetramat.
Detailed Experimental Protocols
Protocol 1: Synthesis of cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione (Hydantoin Intermediate)
This step utilizes the well-established Bucherer-Bergs reaction to form the spiro-hydantoin ring system, a crucial building block for the subsequent steps.[8]
Methodology:
-
Reactor Setup: To a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 4-methoxycyclohexanone (1.0 eq), ammonium carbonate (3.5 eq), and 200-proof ethanol (3 mL/g of ketone).
-
Initial Heating: Stir the suspension and heat to 55-60 °C.
-
Cyanide Addition: In a separate beaker, dissolve potassium cyanide (1.2 eq) in water (2 mL/g of KCN). CAUTION: Potassium cyanide is extremely toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Add the KCN solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 65 °C.
-
Reaction: After the addition is complete, maintain the reaction mixture at 60 °C with vigorous stirring for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath to 5-10 °C. The product will precipitate. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold water (2 x 100 mL) and cold ethanol (1 x 100 mL) to remove unreacted starting materials and inorganic salts.
-
Drying: Dry the resulting white to off-white solid in a vacuum oven at 50 °C to a constant weight.
Data Summary Table 1: Reagents and Yield for Protocol 1
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount Used |
|---|---|---|---|---|
| 4-Methoxycyclohexanone | 128.17 | 0.50 | 1.0 | 64.1 g |
| Ammonium Carbonate | 96.09 | 1.75 | 3.5 | 168.2 g |
| Potassium Cyanide | 65.12 | 0.60 | 1.2 | 39.1 g |
| Product | cis-Hydantoin | 198.22 | - | - |
| Expected Yield | | | | 75-85% |
Protocol 2: Synthesis of cis-Ethyl 1-amino-4-methoxycyclohexanecarboxylate
This two-part protocol involves the hydrolytic opening of the stable hydantoin ring followed by Fischer esterification to yield the key amino ester intermediate.
Methodology:
Part A: Hydrolysis
-
Reactor Setup: Charge a 2 L flask with the hydantoin from Protocol 1 (1.0 eq) and a 20% aqueous sodium hydroxide solution (5.0 eq).
-
Hydrolysis: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 48 hours. The reaction should become a clear, homogeneous solution.
-
Acidification: Cool the reaction to room temperature and then place in an ice bath. Carefully acidify the solution to pH 6.0 by the slow addition of concentrated hydrochloric acid. The amino acid product will precipitate.
-
Isolation: Collect the solid amino acid by vacuum filtration and wash with cold water. Dry under vacuum.
Part B: Esterification
-
Reactor Setup: Suspend the dried amino acid (1.0 eq) in 200-proof ethanol (5 mL/g). Cool the suspension to 0 °C in an ice-salt bath.
-
Acid Catalyst: Add thionyl chloride (1.5 eq) dropwise via an addition funnel over 1 hour, keeping the internal temperature below 10 °C.
-
Reaction: After addition, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 78 °C) for 12 hours.
-
Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the residue in water and basify to pH 9-10 with a cold 2M NaOH solution. Extract the aqueous layer with dichloromethane (3 x 150 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the desired amino ester as an oil.
Data Summary Table 2: Reagents and Yield for Protocol 2
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount Used |
|---|---|---|---|---|
| cis-Hydantoin | 198.22 | 0.40 | 1.0 | 79.3 g |
| Sodium Hydroxide | 40.00 | 2.00 | 5.0 | 80.0 g |
| Thionyl Chloride | 118.97 | 0.60 | 1.5 | 71.4 g |
| Product | cis-Amino Ester | 201.27 | - | - |
| Expected Yield | | | | 65-75% (over 2 steps) |
Protocol 3: N-Acylation and Intramolecular Condensation to Spirotetramat Enol Core
This critical sequence first couples the amino ester with a custom acid chloride and then uses a strong base to drive an intramolecular Dieckmann-type condensation to construct the spirocyclic tetramic acid ring.
Methodology:
-
Reactor Setup: Dissolve the amino ester from Protocol 2 (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene (7 mL/g of ester) in a flask under a nitrogen atmosphere. Cool the solution to 0 °C.
-
N-Acylation: Add a solution of 2,5-dimethylphenylacetyl chloride (1.05 eq) in anhydrous toluene dropwise, maintaining the temperature below 5 °C. After addition, allow the reaction to warm to room temperature and stir for 4 hours.
-
Work-up (Acylation): Filter the mixture to remove triethylamine hydrochloride salt. Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The crude N-acylated intermediate is used directly in the next step.
-
Cyclization: Dissolve the crude intermediate in anhydrous toluene. To this solution, add potassium tert-butoxide (1.5 eq) portion-wise at room temperature under nitrogen.
-
Reaction: Heat the mixture to 80 °C and stir for 6 hours. Monitor the formation of the enol product by TLC or LC-MS.
-
Work-up (Cyclization): Cool the reaction to room temperature and carefully pour it into ice-cold 1M HCl. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the Spirotetramat enol core as a solid.
Data Summary Table 3: Reagents and Yield for Protocol 3
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount Used |
|---|---|---|---|---|
| cis-Amino Ester | 201.27 | 0.25 | 1.0 | 50.3 g |
| 2,5-Dimethylphenylacetyl chloride | 182.65 | 0.26 | 1.05 | 47.5 g |
| Triethylamine | 101.19 | 0.30 | 1.2 | 30.4 g |
| Potassium tert-butoxide | 112.21 | 0.375 | 1.5 | 42.1 g |
| Product | Spirotetramat Enol Core | 301.38 | - | - |
| Expected Yield | | | | 50-60% (over 2 steps) |
Protocol 4: Final O-Acylation to Yield Spirotetramat
The final step involves the acylation of the enolate of the tetramic acid core with ethyl chloroformate to produce Spirotetramat.
Methodology:
-
Reactor Setup: Dissolve the Spirotetramat enol core from Protocol 3 (1.0 eq) and potassium carbonate (2.0 eq) in acetone (10 mL/g of enol).
-
Acylation: Stir the suspension vigorously and add ethyl chloroformate (1.2 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 8 hours. Monitor for completion by TLC.
-
Work-up: Filter off the potassium carbonate and wash the solid with acetone. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. The crude product can be purified by recrystallization from an ethanol/water mixture to yield Spirotetramat as a light beige powder.[4]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the data to established literature values.[5][9]
Data Summary Table 4: Reagents and Yield for Protocol 4
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount Used |
|---|---|---|---|---|
| Spirotetramat Enol Core | 301.38 | 0.15 | 1.0 | 45.2 g |
| Potassium Carbonate | 138.21 | 0.30 | 2.0 | 41.5 g |
| Ethyl Chloroformate | 108.52 | 0.18 | 1.2 | 19.5 g |
| Product | Spirotetramat | 373.45 | - | - |
| Expected Yield | | | | 85-95% |
Mechanistic Insights
The key transformation in this synthesis is the intramolecular condensation (Protocol 3, Step 4). This reaction proceeds via a base-mediated cyclization analogous to a Dieckmann condensation.
Caption: Plausible mechanism for the base-catalyzed intramolecular cyclization step.
Causality of Experimental Choices:
-
Base Selection: A strong, non-nucleophilic base like potassium tert-butoxide is chosen for the cyclization to favor deprotonation at the α-carbon of the acetyl group without competing nucleophilic attack at the ester.
-
Solvent: Anhydrous aprotic solvents like toluene are essential to prevent quenching of the strong base and unwanted side reactions.
-
Temperature Control: The initial N-acylation is performed at low temperatures to control the reactivity of the acid chloride and prevent side reactions. The subsequent cyclization is heated to provide the necessary activation energy for the ring-closing step.
Conclusion
This application note outlines a reliable and reproducible synthetic route to the insecticide Spirotetramat starting from 4-methoxycyclohexanone. The protocols provided are designed to be clear and scalable for a laboratory setting. By understanding the rationale behind each step and adhering to the detailed procedures, researchers can successfully synthesize this complex and valuable molecule for further study and application development. The key to success lies in careful control of reaction conditions, rigorous purification of intermediates, and confirmation of product identity at each stage.
References
- Spirotetramat (Ref: BYI 08330) - AERU - University of Hertfordshire. (n.d.).
- Active Ingredient Spirotetramat - King Elong Việt Nam. (2023, October 21).
- Spirotetramat (Movento ® ) - discovery, synthesis and physico- chemical properties. (n.d.). ResearchGate.
- Bayer CropScience enforces its spirotetramat patent in China - Global Crop Protection. (2015, June 11).
- Evaluation of the new active SPIROTETRAMAT in the product MOVENTO 240 SC INSECTICIDE - Australian Pesticides and Veterinary Medicines Authority. (n.d.).
- Spirotetramat - Wikipedia. (n.d.).
- WO2018188356A1 - Crystalline form of spirotetramat, process for preparation and use thereof - Google Patents. (n.d.).
- Molecular structure of spirotetramat. | Download Scientific Diagram - ResearchGate. (n.d.).
- TW201837019A - A novel crystalline form of spirotetramat, a process for its preparation and use of the same - Google Patents. (n.d.).
- CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents. (n.d.).
- Synthesis technology for spirotetramat - Eureka | Patsnap. (n.d.).
- A High-Yield and Cost-Effective Synthesis of Spirotetramat | Semantic Scholar. (n.d.).
- Identification, isolation, characterization, and synthesis of impurities of pesticide spirotetramat - PubMed. (2022, September 10).
- Identification, isolation, characterization, and synthesis of impurities of pesticide spirotetramat - ResearchGate. (n.d.).
Sources
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- 2. Spirotetramat - Wikipedia [en.wikipedia.org]
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- 4. Spirotetramat (Ref: BYI 08330) [sitem.herts.ac.uk]
- 5. Identification, isolation, characterization, and synthesis of impurities of pesticide spirotetramat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]
- 7. Bayer CropScience enforces its spirotetramat patent in China - Global Crop Protection [globalcropprotection.com]
- 8. A High-Yield and Cost-Effective Synthesis of Spirotetramat | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
The Versatile Scaffold: Harnessing 4-(4-Bromophenyl)cyclohexanone in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic selection of foundational chemical motifs is paramount to the successful development of novel therapeutic agents. Among these, 4-(4-Bromophenyl)cyclohexanone has emerged as a highly versatile and valuable building block. Its unique structural features—a reactive ketone, a modifiable bromophenyl group, and a conformationally significant cyclohexyl ring—provide a rich platform for the synthesis of a diverse array of biologically active molecules. This guide offers an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and the underlying scientific rationale for its use in constructing complex molecular architectures.
I. Introduction: The Strategic Advantage of this compound
The utility of this compound in medicinal chemistry is rooted in its dual reactivity. The cyclohexanone moiety serves as a prime site for nucleophilic additions and condensation reactions, allowing for the introduction of a wide range of functional groups and the construction of new ring systems. Concurrently, the 4-bromophenyl group is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds. This orthogonal reactivity allows for a modular and convergent approach to the synthesis of complex drug candidates.
II. Key Synthetic Transformations and Applications
A. Spirocyclic Scaffolds: Building Three-Dimensional Complexity
Spirocycles are highly sought-after motifs in drug design due to their inherent three-dimensionality, which can lead to improved target selectivity and pharmacokinetic properties.[1][2] this compound is an excellent precursor for the synthesis of various spirocyclic systems, including hydantoins and oxindoles.
The Bucherer-Bergs reaction is a classic and efficient one-pot method for the synthesis of 5,5-disubstituted hydantoins from ketones.[3][4][5] This transformation is particularly valuable for generating libraries of compounds for screening, as it is a multicomponent reaction that can be readily diversified.
Protocol 1: Synthesis of 5'-(4-Bromophenyl)-spiro[imidazolidine-5,1'-cyclohexane]-2,4-dione
Rationale: This protocol outlines the synthesis of a spiro-hydantoin derivative from this compound. The reaction proceeds through the formation of a cyanohydrin intermediate, followed by reaction with ammonium carbonate to yield the hydantoin ring system. The use of a sealed vessel is crucial to maintain the pressure generated by the in situ formation of ammonia and carbon dioxide.
Materials:
-
This compound
-
Potassium cyanide (KCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
In a sealed pressure vessel, dissolve this compound (1.0 eq) in ethanol.
-
Add a solution of potassium cyanide (1.2 eq) and ammonium carbonate (3.0 eq) in water.
-
Seal the vessel and heat to 60-80 °C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, carefully vent the vessel in a fume hood.
-
Acidify the reaction mixture with concentrated HCl to pH 1-2 to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the crude spiro-hydantoin.
-
Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Data Presentation:
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 253.13 |
| Potassium Cyanide | 1.2 | 65.12 |
| Ammonium Carbonate | 3.0 | 96.09 |
Diagram 1: Bucherer-Bergs Reaction Workflow
Caption: Workflow for the synthesis of a spiro-hydantoin.
B. Carbon-Carbon Bond Formation: Expanding the Molecular Framework
The ketone functionality of this compound provides a versatile handle for carbon-carbon bond formation through reactions such as the Wittig reaction. This allows for the introduction of exocyclic double bonds, which can serve as precursors for further functionalization.
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.[6][7][8][9] By reacting this compound with a phosphonium ylide, a variety of substituted exocyclic alkenes can be prepared.
Protocol 2: Synthesis of (4-Bromophenyl)methylenecyclohexane
Rationale: This protocol describes the conversion of the ketone to an alkene using a Wittig reagent. The phosphonium ylide is generated in situ by treating a phosphonium salt with a strong base. The choice of base and solvent is critical for the success of the reaction. Anhydrous conditions are necessary as the ylide is highly basic and will be quenched by protic solvents.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.05 eq) dropwise. The formation of the ylide is indicated by a color change (typically to yellow or orange).
-
Stir the mixture at 0 °C for 1 hour.
-
Cool the ylide solution to -78 °C using a dry ice/acetone bath.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it slowly to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Data Presentation:
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| Methyltriphenylphosphonium bromide | 1.1 | 357.23 |
| n-Butyllithium | 1.05 | 64.06 |
| This compound | 1.0 | 253.13 |
Diagram 2: Wittig Reaction Logical Flow
Caption: Logical flow of the Wittig reaction.
C. Biaryl Synthesis via Suzuki-Miyaura Cross-Coupling
The bromophenyl moiety of this compound is a key feature that allows for the construction of biaryl structures through the Suzuki-Miyaura cross-coupling reaction.[10][11][12][13][14] This palladium-catalyzed reaction is one of the most powerful and versatile methods for C-C bond formation in modern organic synthesis.
Protocol 3: Synthesis of 4-(Biphenyl-4-yl)cyclohexanone
Rationale: This protocol details the coupling of this compound with phenylboronic acid. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields. The reaction is typically carried out under an inert atmosphere to prevent the oxidation of the palladium(0) catalyst.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
1,4-Dioxane and Water (solvent system)
-
Ethyl acetate
-
Brine
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst (e.g., Pd(OAc)₂; 0.02 eq) and ligand (e.g., PPh₃; 0.08 eq).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 253.13 |
| Phenylboronic acid | 1.2 | 121.93 |
| Potassium Carbonate | 2.0 | 138.21 |
| Palladium(II) acetate | 0.02 | 224.50 |
| Triphenylphosphine | 0.08 | 262.29 |
Diagram 3: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
III. Applications in the Synthesis of Drug Candidates
The synthetic versatility of this compound has been leveraged in the development of various classes of therapeutic agents.
A. Selective Androgen Receptor Modulators (SARMs)
SARMs are a class of therapeutic compounds that have similar anabolic properties to androgenic steroids but with reduced androgenic (producing male characteristics) effects.[15][16][17][18] The core structure of many non-steroidal SARMs features a substituted phenyl ring connected to a heterocyclic scaffold. While direct synthesis from this compound is not always the primary route, its derivatives are key intermediates. For instance, the cyclohexyl ring can be modified into various heterocyclic systems, and the bromophenyl group allows for the introduction of pharmacophoric elements via cross-coupling reactions.
B. Fatty Acid Amide Hydrolase (FAAH) Inhibitors
FAAH is an enzyme that degrades fatty acid amides, including the endocannabinoid anandamide.[19][20][21][22][23] Inhibition of FAAH leads to increased levels of anandamide, which can produce analgesic, anxiolytic, and anti-inflammatory effects. Several classes of FAAH inhibitors contain a substituted phenyl ring linked to a carbamate or urea moiety, which in turn is attached to a heterocyclic or carbocyclic core. The this compound scaffold can be elaborated to access such structures. For example, reductive amination of the ketone followed by reaction with an isocyanate can generate urea derivatives, and the bromo- group can be further functionalized.
IV. Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its orthogonal reactivity allows for the efficient and modular synthesis of complex molecules with diverse biological activities. The ability to construct spirocyclic systems, introduce exocyclic double bonds, and create biaryl linkages from a single, readily available starting material makes it an invaluable tool for drug discovery and development. The protocols and applications outlined in this guide provide a solid foundation for researchers to harness the full potential of this remarkable scaffold in their quest for novel therapeutics.
V. References
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Bucherer, H. T.; Bergs, H. German Patent 546,463, 1929.
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Miyaura, N.; Suzuki, A. Chem. Rev.1995 , 95 (7), 2457–2483.
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Suzuki, A. Angew. Chem. Int. Ed.2011 , 50 (30), 6722–6737.
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Suzuki, A. J. Organomet. Chem.1999 , 576 (1-2), 147–168.
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Littke, A. F.; Fu, G. C. Angew. Chem. Int. Ed.2002 , 41 (22), 4176–4211.
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Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Chem. Rev.2002 , 102 (5), 1359–1470.
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O'Brien, P. J. Chem. Soc., Perkin Trans. 12001 , 10, 1267-1286.
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Nicolaou, K. C.; Sorensen, E. J. Classics in Total Synthesis; VCH: Weinheim, 1996.
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Corey, E. J.; Cheng, X.-M. The Logic of Chemical Synthesis; Wiley: New York, 1989.
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Wittig, G.; Schöllkopf, U. Chem. Ber.1954 , 87 (9), 1318–1330.
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Kotha, S.; Lahiri, K.; Kasinath, D. Tetrahedron2002 , 58 (48), 9633–9695.
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Vedejs, E.; Peterson, M. J. Top. Stereochem.1994 , 21, 1–157.
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Blakemore, P. R. J. Chem. Soc., Perkin Trans. 12002 , (22), 2563-2585.
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Bhasin, S.; Jasuja, R. J. Clin. Endocrinol. Metab.2009 , 94 (1), 3–4.
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Cravatt, B. F.; Saghatelian, A.; Henriksen, E. H.; Kidambi, S.; Chiang, K.-P. Annu. Rev. Biochem.2004 , 73, 731–764.
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Ganesan, A. Drug Discov. Today2006 , 11 (11-12), 524–532.
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Kelly, S. E. Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991; Vol. 1, pp 729–817.
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Richmond, W. R. J. Am. Chem. Soc.1947 , 69 (4), 937–938.
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Munday, L. J. Chem. Soc.1961 , 4372-4379.
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Hoyer, E. Chem. Ber.1957 , 90 (3), 447–451.
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Dalton, J. T.; Mukherjee, A.; Zhu, Z.; Kirkovsky, L.; Miller, D. D. Biochem. Biophys. Res. Commun.1998 , 244 (1), 1–4.
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Edwards, J. P.; West, S. J.; Pooley, C. L. F.; Marschke, K. B.; Farmer, L. J.; Jones, T. K. Bioorg. Med. Chem. Lett.1998 , 8 (7), 745–750.
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Hamann, L. G.; Higuchi, R. I.; Zhi, L.; Edwards, J. P.; Wang, X.-N.; Marschke, K. B.; Kong, J. W.; Farmer, L. J.; Jones, T. K. J. Med. Chem.1998 , 41 (4), 623–639.
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Gao, W.; Kim, J.; Dalton, J. T. Drug Discov. Today2006 , 11 (11-12), 515–523.
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Johnson, D. S.; Stiff, C.; Lazerwith, S. E.; Koutz, P.; Olejniczak, K.; Hembre, E. J.; Li, J.; Be-Attwell, B.; Tamiya, J.; Johnson, K.; et al. J. Med. Chem.2011 , 54 (14), 4972–4976.
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Ahn, K.; Johnson, D. S.; Mileni, M.; Be-Attwell, B.; Koutz, P.; Webster, L.; Stiff, C.; Tamiya, J.; Li, J.; Hembre, E. J.; et al. J. Med. Chem.2009 , 52 (17), 5351–5363.
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Keith, J. M.; Apodaca, R.; Wilcoxen, K. M.; Houghten, R. A.; Tamiya, J.; Johnson, K.; Be-Attwell, B.; Koutz, P.; Webster, L.; Stiff, C.; et al. Bioorg. Med. Chem. Lett.2007 , 17 (22), 6196–6200.
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Blankman, J. L.; Simon, G. M.; Cravatt, B. F. Chem. Biol.2007 , 14 (12), 1347–1356.
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Kathuria, S.; Gaetani, S.; Fegley, D.; Piomelli, D. Nat. Med.2003 , 9 (1), 76–81.
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Fegley, D.; Gaetani, S.; Duranti, A.; Tontini, A.; Mor, M.; Tarzia, G.; Piomelli, D. Proc. Natl. Acad. Sci. U. S. A.2005 , 102 (51), 18723–18728.
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Ahn, K.; McKinney, M. K.; Cravatt, B. F. Biochemistry2008 , 47 (35), 9059–9069.
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Application Notes and Protocols for the Synthesis of 4-(4-Bromophenyl)cyclohexanone Derivatives
Introduction: The Significance of the 4-Arylcyclohexanone Scaffold
The 4-arylcyclohexanone structural motif is a cornerstone in modern medicinal chemistry and materials science. Its rigid, three-dimensional framework provides an excellent scaffold for the spatial presentation of various pharmacophoric elements, leading to high-affinity interactions with biological targets. Derivatives of 4-(4-bromophenyl)cyclohexanone, in particular, serve as crucial intermediates in the synthesis of novel therapeutics, including potent analgesics and anti-inflammatory agents.[1][2] The bromine atom offers a versatile synthetic handle for further molecular elaboration, most notably through palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[3] Beyond pharmaceuticals, these derivatives are also investigated for their applications in the synthesis of liquid crystals, where the cyclohexyl ring helps to modulate the material's mesomorphic properties.[4][5]
This technical guide provides a comprehensive overview of the primary synthetic strategies for accessing this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of three robust synthetic methodologies: the classic Robinson Annulation, a versatile Grignard-based approach, and the modern Suzuki-Miyaura cross-coupling. Each section will provide not only a step-by-step protocol but also the scientific rationale behind the choice of reagents and conditions, ensuring a deep and practical understanding of the chemistry involved.
Physicochemical Properties and Characterization
Before proceeding to the synthetic protocols, it is essential to be familiar with the properties of the target compound, this compound.
| Property | Value |
| CAS Number | 84892-43-3[6] |
| Molecular Formula | C₁₂H₁₃BrO[6] |
| Molecular Weight | 253.13 g/mol [6] |
| Appearance | Solid (typically a yellow solid)[7] |
| Purity | Typically >95% |
Spectroscopic Characterization:
The identity and purity of synthesized this compound should be confirmed by standard spectroscopic methods. The expected spectral data are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons in the range of δ 7.0-7.5 ppm and the aliphatic protons of the cyclohexanone ring between δ 1.8-3.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will display a characteristic peak for the carbonyl carbon around δ 210 ppm, along with signals for the aromatic and aliphatic carbons.
-
IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretch, typically found around 1710-1715 cm⁻¹.[8][9]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and the characteristic isotopic pattern for a bromine-containing compound.
Reference spectra for this compound are available from various chemical suppliers and databases.[10]
Synthetic Methodologies and Protocols
We will now explore three distinct and reliable methods for the synthesis of this compound. Each protocol is presented with a detailed explanation of the underlying chemical principles.
Method 1: The Robinson Annulation
The Robinson annulation is a classic and powerful ring-forming reaction in organic chemistry, named after Sir Robert Robinson.[11] It constructs a six-membered ring by a tandem sequence of a Michael addition and an intramolecular aldol condensation.[12][13] This method is particularly effective for creating cyclohexenone systems, which can then be readily reduced to the desired cyclohexanone.
Causality of Experimental Choices:
The reaction begins with the formation of an enolate from a ketone (the Michael donor) using a base. This enolate then undergoes a conjugate addition to an α,β-unsaturated ketone (the Michael acceptor). The resulting 1,5-diketone intermediate is then subjected to an intramolecular aldol condensation, where a second enolate is formed and attacks the other carbonyl group, leading to cyclization. A final dehydration step yields the α,β-unsaturated cyclohexenone. The choice of base is critical; it must be strong enough to deprotonate the ketone but not so strong as to cause self-condensation of the Michael acceptor.
Diagram of the Robinson Annulation Mechanism:
Caption: Workflow of the Robinson Annulation.
Experimental Protocol: Synthesis of 4-(4-Bromophenyl)-3-cyclohexen-1-one
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 4'-bromoacetophenone (1.0 eq) in anhydrous ethanol.
-
Enolate Formation: Cool the solution to 0 °C in an ice bath and add a solution of sodium ethoxide (1.1 eq) in ethanol dropwise.
-
Michael Addition: Slowly add methyl vinyl ketone (1.0 eq) to the reaction mixture, ensuring the temperature is maintained between 0-5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Subsequent Reduction to this compound:
The resulting cyclohexenone can be reduced to the saturated cyclohexanone using standard catalytic hydrogenation conditions (e.g., H₂, Pd/C in ethanol).
| Parameter | Condition |
| Michael Donor | 4'-Bromoacetophenone |
| Michael Acceptor | Methyl Vinyl Ketone |
| Base | Sodium Ethoxide |
| Solvent | Anhydrous Ethanol |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 60-75% |
Method 2: Grignard Reaction and Subsequent Oxidation
The Grignard reaction offers a highly versatile and modular approach to constructing the this compound scaffold. This method involves the nucleophilic addition of a Grignard reagent to a carbonyl compound, forming an alcohol intermediate which is then oxidized to the target ketone.[14][15]
Causality of Experimental Choices:
There are two primary disconnections for this synthesis: a) Reaction of 4-bromophenylmagnesium bromide with cyclohexanone to form a tertiary alcohol, which is not the desired product. b) A more strategic approach involves the 1,4-conjugate addition of 4-bromophenylmagnesium bromide to cyclohex-2-en-1-one, followed by trapping of the resulting enolate and subsequent workup to yield the 4-substituted cyclohexanone. A simpler, two-step alternative is the reaction of a cyclohexyl Grignard reagent with 4-bromobenzaldehyde, followed by oxidation of the resulting secondary alcohol. We will detail the synthesis of the alcohol intermediate and its subsequent oxidation.
Diagram of the Grignard Synthesis Workflow:
Sources
- 1. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]
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- 15. Grignard Reaction (RMgX + Ketone) [commonorganicchemistry.com]
Application and Protocol for the Synthesis of 4-Phenyl-4-(4-Bromophenyl)cyclohexanol via Grignard Reaction
For: Researchers, scientists, and drug development professionals.
Introduction
The Grignard reaction stands as a cornerstone in synthetic organic chemistry, renowned for its efficacy in forming carbon-carbon bonds. This powerful organometallic reaction involves the nucleophilic addition of a Grignard reagent (organomagnesium halide) to a carbonyl group, providing a versatile route to primary, secondary, and tertiary alcohols.[1][2] This application note provides a detailed protocol for the synthesis of a tertiary alcohol, 4-phenyl-4-(4-bromophenyl)cyclohexanol, through the reaction of 4-(4-bromophenyl)cyclohexanone with phenylmagnesium bromide. The insights and procedures outlined herein are designed to guide researchers in academic and industrial settings, particularly those involved in medicinal chemistry and materials science, where the synthesis of complex polycyclic structures is paramount.
The causality behind the experimental choices is rooted in the fundamental principles of the Grignard reaction. The polarity of the carbon-magnesium bond in the Grignard reagent renders the carbon atom highly nucleophilic, enabling it to attack the electrophilic carbonyl carbon of the cyclohexanone derivative.[1] The subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol. The protocol is designed as a self-validating system, with in-process checks and detailed characterization steps to ensure the identity and purity of the final product.
Reaction Mechanism
The synthesis of 4-phenyl-4-(4-bromophenyl)cyclohexanol proceeds in two primary stages: the formation of the Grignard reagent (phenylmagnesium bromide) and its subsequent reaction with the ketone.
-
Formation of Phenylmagnesium Bromide: Bromobenzene reacts with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether, to form phenylmagnesium bromide. This reaction is initiated by the oxidative insertion of magnesium into the carbon-bromine bond.[1]
-
Nucleophilic Addition: The highly nucleophilic phenyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of this compound. This leads to the formation of a magnesium alkoxide intermediate.
-
Protonation (Work-up): The reaction is quenched with an aqueous acid solution (e.g., ammonium chloride or dilute hydrochloric acid) to protonate the alkoxide, yielding the final product, 4-phenyl-4-(4-bromophenyl)cyclohexanol.
Caption: Overall reaction scheme for the synthesis of 4-phenyl-4-(4-bromophenyl)cyclohexanol.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of tertiary alcohols from substituted cyclohexanones and Grignard reagents. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (mmol) | Equiv. |
| Magnesium turnings | Mg | 24.31 | 12.0 | 1.2 |
| Bromobenzene | C₆H₅Br | 157.01 | 11.0 | 1.1 |
| This compound | C₁₂H₁₃BrO | 269.13 | 10.0 | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | - |
| Iodine | I₂ | 253.81 | 1 crystal | - |
| Saturated aqueous ammonium chloride | NH₄Cl | 53.49 | - | - |
| Diethyl ether | (C₂H₅)₂O | 74.12 | - | - |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | - | - |
| Hexanes | C₆H₁₄ | 86.18 | - | - |
| Ethyl acetate | C₄H₈O₂ | 88.11 | - | - |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Syringes and needles
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for extraction and purification
Procedure
Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Glassware Preparation: All glassware must be rigorously dried in an oven at 120 °C overnight and assembled while hot under a stream of inert gas to prevent atmospheric moisture contamination.
-
Reaction Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and an inert gas inlet. Place the magnesium turnings and a single crystal of iodine in the flask.
-
Initiation: In the dropping funnel, prepare a solution of bromobenzene in 20 mL of anhydrous THF. Add approximately 5 mL of this solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming with a heat gun may be necessary to start the reaction.
-
Addition of Bromobenzene: Once the reaction has initiated, add the remaining bromobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion of Grignard Formation: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting solution of phenylmagnesium bromide will be dark and cloudy.
Caption: Workflow for the preparation of phenylmagnesium bromide.
Part B: Reaction with this compound
-
Substrate Addition: Dissolve this compound in 50 mL of anhydrous THF and add this solution to the dropping funnel.
-
Reaction: Cool the Grignard reagent solution to 0 °C using an ice bath. Add the ketone solution dropwise from the dropping funnel to the stirred Grignard reagent over a period of 30 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone.
Part C: Work-up and Purification
-
Quenching: Cool the reaction mixture in an ice bath and slowly add 100 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and shake well. Separate the organic layer. Wash the organic layer with brine (saturated NaCl solution), dry over anhydrous sodium sulfate, and filter.
-
Solvent Removal: Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Expected Results and Characterization
The expected product is a white to off-white solid. The yield of the reaction is typically in the range of 70-90%.
Spectroscopic Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.50-7.20 (m, 9H, Ar-H)
-
δ 2.50-1.80 (m, 8H, cyclohexyl-H)
-
δ 1.70 (s, 1H, -OH)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 147-145 (Ar-C)
-
δ 128-125 (Ar-CH)
-
δ 121 (Ar-C-Br)
-
δ 75 (C-OH)
-
δ 40-30 (cyclohexyl-CH₂)
-
-
FT-IR (KBr, cm⁻¹):
-
3400-3300 (broad, O-H stretch)
-
3100-3000 (Ar C-H stretch)
-
2950-2850 (Aliphatic C-H stretch)
-
1600, 1490, 1450 (Ar C=C stretch)
-
1050 (C-O stretch)
-
1010 (Ar C-Br stretch)
-
-
Mass Spectrometry (EI):
-
Expected molecular ion peaks corresponding to the isotopic pattern of bromine.
-
Troubleshooting and Safety Considerations
| Issue | Possible Cause | Solution |
| Reaction fails to initiate | - Wet glassware or solvent.- Inactive magnesium surface (oxide layer). | - Ensure all glassware is rigorously dried.- Use freshly opened anhydrous solvents.- Activate magnesium with a crystal of iodine, a small amount of 1,2-dibromoethane, or by crushing the turnings. |
| Low yield of Grignard reagent | - Incomplete reaction.- Side reaction (Wurtz coupling) to form biphenyl. | - Ensure sufficient reaction time for Grignard formation.- Add the bromobenzene solution slowly to avoid localized high concentrations. |
| Low yield of the final product | - Grignard reagent was quenched before reacting with the ketone.- Incomplete reaction with the ketone. | - Maintain anhydrous conditions throughout the reaction.- Monitor the reaction by TLC to ensure the consumption of the starting ketone. |
| Formation of biphenyl as a major byproduct | - High local concentration of bromobenzene during Grignard formation. | - Slow, dropwise addition of bromobenzene to the magnesium suspension. |
Safety: Grignard reagents are highly reactive and can ignite upon exposure to air and react violently with water. The reaction is exothermic and should be carefully controlled. Diethyl ether and THF are highly flammable. All procedures must be performed in a fume hood away from ignition sources.
Conclusion
The Grignard reaction remains an indispensable tool for the synthesis of complex molecules. The protocol detailed in this application note provides a robust and reproducible method for the synthesis of 4-phenyl-4-(4-bromophenyl)cyclohexanol. By understanding the underlying mechanism and adhering to the stringent anhydrous conditions, researchers can successfully employ this methodology to generate valuable compounds for further investigation in drug discovery and materials science.
References
- Chemguide. (n.d.). An Introduction to Grignard Reagents. [Link]
- Grignard Reaction. (n.d.). Organic Chemistry Portal. [Link]
- PubChem. (n.d.). 4-Phenylcyclohexanol.
- Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 23(4), 424–430. [Link]
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Application Notes & Protocols: Leveraging 4-(4-Bromophenyl)cyclohexanone in the Synthesis of Novel Anticancer Agents
Audience: Researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.
Abstract: This document provides a detailed guide on the utilization of 4-(4-Bromophenyl)cyclohexanone as a versatile starting material for the synthesis of potential anticancer agents. We delve into the rationale behind its selection as a chemical scaffold, present a detailed protocol for the synthesis of a chalcone derivative, and outline a standard biological evaluation assay to assess its cytotoxic effects on cancer cell lines. The methodologies are supported by mechanistic insights and data from relevant studies, aiming to equip researchers with the foundational knowledge to explore this promising avenue of cancer drug discovery.
Introduction: The Strategic Importance of the Cyclohexanone Scaffold
The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of chemical scaffolds explored, the cyclohexanone moiety has emerged as a privileged structure. Its conformational flexibility and the presence of a reactive carbonyl group make it an ideal template for the synthesis of diverse bioactive molecules. Specifically, this compound offers several strategic advantages for anticancer drug design:
-
Reactive Carbonyl Group: The ketone functionality is a key site for various chemical transformations, most notably the Claisen-Schmidt condensation, which allows for the straightforward synthesis of α,β-unsaturated carbonyl systems known as chalcones.[1][2] Chalcones and their derivatives are a well-established class of compounds with a broad spectrum of biological activities, including potent antitumor properties.[3][4][5]
-
Bromophenyl Moiety: The presence of a bromine atom on the phenyl ring provides a handle for further structural modifications through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the generation of a diverse library of analogues. Furthermore, the halogen atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to biological targets.
-
Lipophilic Character: The overall structure imparts a degree of lipophilicity that can be crucial for cell membrane permeability, a key pharmacokinetic property for any potential drug candidate.
This guide will focus on a practical application of this compound in the synthesis of a chalcone derivative, a class of compounds known to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and activation of caspase cascades.[5][6]
Synthetic Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis
The Claisen-Schmidt condensation is a reliable and widely used method for the synthesis of chalcones, involving the base-catalyzed reaction between an aldehyde and a ketone.[1][2] This protocol details the synthesis of (E)-2-((4-bromophenyl)methylene)cyclohexan-1-one, a representative chalcone derived from this compound.
Materials and Reagents
-
This compound
-
Benzaldehyde
-
Ethanol (Absolute)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl, concentrated)
-
Distilled Water
-
Crushed Ice
-
Magnetic Stirrer and Stir Bar
-
Round Bottom Flask
-
Beakers
-
Buchner Funnel and Filter Paper
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Melting point apparatus
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a 100 mL round bottom flask, dissolve 10 mmol of this compound in 20 mL of absolute ethanol. Stir the mixture at room temperature until the solid is completely dissolved.
-
Addition of Aldehyde: To the stirring solution, add 10 mmol of benzaldehyde.
-
Base Catalysis: Prepare a 10% aqueous solution of NaOH. Slowly add this solution dropwise to the reaction mixture at room temperature. The addition should be done over a period of 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 8:2 v/v). The formation of the product will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials.
-
Work-up and Isolation: After 24 hours, pour the reaction mixture into a beaker containing 100 g of crushed ice.[2]
-
Neutralization: Slowly add concentrated HCl dropwise to the mixture with constant stirring until it becomes neutral (pH ~7). This will cause the product to precipitate out of the solution.
-
Filtration and Washing: Filter the precipitated solid using a Buchner funnel. Wash the solid with copious amounts of cold distilled water to remove any unreacted starting materials and inorganic salts.
-
Drying and Recrystallization: Dry the crude product in a desiccator. For further purification, recrystallize the solid from a suitable solvent, such as ethanol, to obtain pure crystals of the chalcone derivative.[2]
-
Characterization: Characterize the final product by determining its melting point and using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and Mass Spectrometry to confirm its structure.
Visualization of the Synthetic Pathway
Caption: Synthetic scheme for a chalcone derivative.
Biological Evaluation: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs on cultured cancer cell lines.[3]
Materials and Reagents
-
Synthesized Chalcone Derivative
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[3][5]
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Step-by-Step Assay Protocol
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells per well in 100 µL of complete medium. Incubate the plate for 24 hours to allow the cells to attach.
-
Compound Treatment: Prepare a stock solution of the synthesized chalcone derivative in DMSO. Make serial dilutions of the compound in the complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20, 50 µM).
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate the plate for 48 hours.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: After 4 hours, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualization of the Experimental Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Mechanistic Insights: Induction of Apoptosis
Chalcone derivatives are known to exert their anticancer effects through the induction of apoptosis.[5] This programmed cell death is a crucial mechanism for eliminating cancerous cells. While a detailed investigation of the mechanism is beyond the scope of this protocol, it is important to understand the potential pathways involved.
Many chalcones have been shown to increase the levels of reactive oxygen species (ROS) within cancer cells.[5] This oxidative stress can trigger the intrinsic apoptotic pathway, which involves the mitochondria. Increased ROS can lead to the collapse of the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program, leading to cell death.[5][6]
Visualization of a Potential Apoptotic Pathway
Caption: Simplified intrinsic apoptosis pathway.
Data Presentation: Expected Outcomes
The experimental work described in these protocols should yield quantifiable data that can be presented in a clear and concise manner.
Table 1: Physicochemical and Cytotoxicity Data for a Representative Chalcone Derivative
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | IC50 (µM) on MCF-7 Cells |
| Chalcone-1 | C15H11BrO | 287.15 | 85-87 | To be determined |
Note: The IC50 value is a key indicator of the compound's potency. Lower IC50 values indicate higher cytotoxic activity.
Conclusion and Future Directions
This compound serves as an excellent starting point for the synthesis of novel anticancer agents, particularly chalcone derivatives. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and evaluate these compounds. Future work could involve:
-
Structural Diversification: Utilizing the bromo-substituent for cross-coupling reactions to generate a library of analogues with varied electronic and steric properties.
-
Mechanism of Action Studies: Investigating the precise molecular targets and signaling pathways affected by the most potent compounds. This could include studies on cell cycle arrest, caspase activation, and effects on specific kinases or topoisomerases.[7][8]
-
In Vivo Studies: Evaluating the efficacy and safety of promising lead compounds in animal models of cancer.[9]
By systematically applying the principles of medicinal chemistry and chemical biology, the this compound scaffold can be further exploited to develop the next generation of effective cancer therapeutics.
References
- Bisyir, M. (2012). Synthesis of Chalcones with Anticancer Activities. Molecules, 17(12), 6179-6195. [Link]
- Saleena, N., & Rajan, R. (2021). Chalcone Derivatives: Role in Anticancer Therapy. Molecules, 26(18), 5621. [Link]
- El-Sayed, R., & Al-Ghorbani, M. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ScienceOpen Preprints. [Link]
- Bisyir, M. (2012). Synthesis of Chalcones with Anticancer Activities.
- Patel, K., & Shah, S. (2013). Synthesis of New Chalcone Derivatives as Antibacterial Agents. International Journal of Pharmaceutical and Phytopharmacological Research, 2(5), 324-329. [Link]
- Unknown Author. (n.d.). Synthesis and Biological Activity of 4-(4-Bromophenyl)-2-[4-(arylhydrazono-3-methyl-5-(5-bromopyridin-2-Yl)
- Guro-Ambel, M., et al. (2011). Identification of cyclohexanone derivatives that act as catalytic inhibitors of topoisomerase I: effects on tamoxifen-resistant MCF-7 cancer cells. Investigational New Drugs, 30(5), 1891-1901. [Link]
- Shin, S. Y., et al. (2019).
- Unknown Author. (n.d.). 1,3-Cyclohexanone derivatives as anticancer agents.
- Kellici, T., et al. (n.d.). The four selected compounds for biological evaluation.
- Singh, S., et al. (2023). Biosynthesis of anticancer phytochemical compounds and their chemistry. Frontiers in Pharmacology, 14. [Link]
- Wujec, M., et al. (2024). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 29(1), 123. [Link]
- Kumar, A., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 28(19), 6958. [Link]
- Zbieg, J. R., & Taanman, J. W. (2009). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. The Journal of Organic Chemistry, 74(15), 5647-5650. [Link]
- Li, Y., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1149. [Link]
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The Strategic Synthesis of Advanced Liquid Crystal Materials from 4-(4-Bromophenyl)cyclohexanone: A Detailed Guide for Researchers
Introduction: The Pivotal Role of Alicyclic Scaffolds in Liquid Crystal Design
In the pursuit of next-generation liquid crystal (LC) materials for advanced display technologies and drug delivery systems, the molecular architecture of the constituent mesogens is of paramount importance.[1] The incorporation of non-aromatic, alicyclic rings such as the cyclohexane moiety is a well-established strategy for modulating the key physicochemical properties of liquid crystals, including their mesophase behavior, clearing points, and viscoelastic properties.[1][2] 4-(4-Bromophenyl)cyclohexanone emerges as a critical and versatile starting material in this context. Its structure offers a unique combination of a reactive bromophenyl group, ripe for carbon-carbon bond formation through cross-coupling reactions, and a cyclohexanone ring that can be strategically modified to fine-tune the final properties of the liquid crystal molecule.[3] This guide provides a comprehensive overview and detailed protocols for the synthesis of novel liquid crystal materials starting from this compound, aimed at researchers and scientists in materials science and drug development.
Strategic Overview of the Synthetic Approach
The synthetic strategy detailed herein is a multi-step process designed to be both robust and adaptable, allowing for the creation of a diverse library of liquid crystal compounds. The core of this approach involves two key transformations:
-
Modification of the Cyclohexanone Moiety: The carbonyl group of the cyclohexanone ring serves as a versatile handle for introducing various functionalities. This can include reduction to a hydroxyl group, conversion to an ester, or formation of an oxime, each modification imparting distinct conformational and polarity characteristics to the molecule.
-
Cross-Coupling of the Bromophenyl Group: The bromine atom on the phenyl ring is an ideal site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4] This allows for the facile introduction of a second aromatic or heteroaromatic ring, extending the rigid core of the molecule, a fundamental requirement for achieving liquid crystallinity.
This dual approach allows for systematic variation at both ends of the starting molecule, providing a powerful tool for structure-property relationship studies.
Visualizing the Synthetic Pathway
The overall synthetic workflow can be conceptualized as a convergent process, where two key fragments are prepared and then coupled to yield the final liquid crystal product.
Figure 1: A generalized workflow for the synthesis of liquid crystals from this compound.
Detailed Experimental Protocols
PART 1: Modification of the Cyclohexanone Ring - Reduction to 4-(4-Bromophenyl)cyclohexanol
This protocol details the reduction of the ketone functionality to a hydroxyl group, a common strategy to introduce a hydrogen-bonding capable group and alter the molecule's polarity and shape.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Deionized water
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (approximately 10 mL per gram of ketone) and cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the cooled solution over 15-20 minutes. Caution: Hydrogen gas is evolved.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of deionized water, followed by saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).[4]
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).[4]
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-(4-Bromophenyl)cyclohexanol.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to obtain the pure product.
PART 2: Core Assembly - Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed coupling of the prepared 4-(4-Bromophenyl)cyclohexanol with an appropriate arylboronic acid to construct the biphenyl core essential for many liquid crystal structures.[3][4]
Materials:
-
4-(4-Bromophenyl)cyclohexanol (from Part 1)
-
Arylboronic acid (e.g., 4-cyanophenylboronic acid) (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 eq)
-
Triphenylphosphine (PPh₃) (0.04 eq)
-
Toluene
-
2 M aqueous potassium carbonate (K₂CO₃) solution (2.0 eq)
-
Three-necked flask
-
Reflux condenser
-
Nitrogen or Argon inlet
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: In a 250 mL three-necked flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, combine 4-(4-Bromophenyl)cyclohexanol (1.0 eq), the desired arylboronic acid (1.1 eq), and triphenylphosphine (0.04 eq).[4]
-
Catalyst Addition: Add palladium(II) acetate (0.01 eq) to the flask.[4]
-
Solvent and Base Addition: Add toluene, followed by a 2 M aqueous solution of potassium carbonate (2.0 eq).[4]
-
Inert Atmosphere: Purge the reaction mixture with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.[4]
-
Reaction Execution: Heat the mixture to 85°C with vigorous stirring under a nitrogen atmosphere. The reaction is typically complete within 12-24 hours. Monitor the progress by TLC.[4]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the contents to a separatory funnel and add deionized water.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).[4]
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[4]
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent (e.g., ethanol) to yield the final liquid crystal product.[1]
Data Presentation and Characterization
The synthesized liquid crystal materials should be thoroughly characterized to determine their physicochemical properties.
Table 1: Key Characterization Data for a Representative Liquid Crystal
| Property | Method | Typical Value |
| Chemical Structure | ¹H NMR, ¹³C NMR, HRMS | Confirmed |
| Purity | HPLC, Elemental Analysis | > 99.5% |
| Phase Transition Temps. | DSC, Polarized Optical Microscopy | Cr-N, N-I transitions (°C) |
| Dielectric Anisotropy (Δε) | Dielectric Spectroscopy | Varies with structure |
| Birefringence (Δn) | Refractometry | Varies with structure |
Note: Cr-N refers to the Crystal to Nematic phase transition, and N-I refers to the Nematic to Isotropic liquid phase transition.[4]
Structure-Property Relationships: The "Why" Behind the Synthesis
The choice of modifications to the this compound starting material directly influences the properties of the resulting liquid crystal.
Figure 2: The causal relationship between synthetic modifications and final liquid crystal properties.
-
Cyclohexanone Modification: Reducing the ketone to a hydroxyl group introduces hydrogen bonding, which can favor the formation of smectic phases and increase viscosity. Esterification allows for the introduction of flexible alkyl chains, which can lower the melting point and influence the nematic range.
-
Aryl Group Introduction: The choice of the arylboronic acid in the Suzuki coupling determines the length and rigidity of the molecular core. Electron-withdrawing groups like cyano (-CN) or fluoro (-F) on this second ring can significantly increase the dielectric anisotropy, a critical parameter for display applications.[5]
Conclusion and Future Outlook
This compound is a highly valuable and versatile platform for the synthesis of novel liquid crystal materials. The protocols outlined in this guide provide a solid foundation for researchers to explore the vast chemical space accessible from this starting material. By systematically varying the functionalities on both the cyclohexyl and phenyl rings, new liquid crystals with tailored properties can be rationally designed and synthesized, paving the way for advancements in display technology, photonics, and smart materials.
References
- Gamble, A. (2012). Synthesis of Liquid Crystals: “Filling Forms with Function”. University of Colorado Boulder Liquid Crystals Materials Research Center.
- NINGBO INNO PHARMCHEM CO.,LTD. Liquid Crystal Materials: The Role of Cyclohexanone Derivatives and 4-Pentyldicyclohexylanone.
- Al-Maharik, N., Kirsch, P., Slawin, A. M. Z., & O'Hagan, D. (2016). Evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications. Beilstein Journal of Organic Chemistry, 12, 2466–2477.
- CN112778108A - Synthesis method of 4-substituted cyclohexanone. Google Patents.
- Master Organic Chemistry. Reactions and Mechanisms.
- Lv, J., Tian, M., & Wen, J. (1995). Novel fluorinated liquid crystals X. The synthesis and mesomorphic states of 1-(4-bromophenyl)2-(4'-n-alkoxy-2,3,5, 6-tetrafluorobiphenyl-4-yl)acetylene. Liquid Crystals, 19(3), 361-364.
- Araoka, F., et al. (2023). Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase. Journal of Materials Chemistry C, 11(20), 6695-6703.
- Organic Syntheses Procedure. 5-(4-bromophenyl)-3-iodo-2-(4-methyl-phenyl)furan.
- LillOA. (2023). Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. Crystals, 13(7), 1064.
- John Wiley & Sons Ltd. (1998). ORGANIC REACTION MECHANISMS.
- ResearchGate. Liquid Crystals as Solvents for Spectroscopic, Chemical Reaction, and Gas Chromatographic Applications.
- MDPI. (2024). Synthesis and Characterization of Azo-Based Cyclotriphosphazene Compounds: Liquid Crystalline and Dielectric Properties. Polymers, 16(14), 1888.
- Sezgin, B., et al. (2024). Exploring the mesophase and optical behavior of novel furan-based chalcone liquid crystals with ester/azo linkages. New Journal of Chemistry.
- MDPI. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(11), 2993.
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- 5. Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Wittig reaction on 4-(4-Bromophenyl)cyclohexanone
An Application Note for the Synthesis of 4-(4-bromophenyl)methylenecyclohexane via the Wittig Reaction
Abstract
This comprehensive application note provides a detailed protocol and theoretical background for the synthesis of 4-(4-bromophenyl)methylenecyclohexane from 4-(4-Bromophenyl)cyclohexanone using the Wittig reaction. This olefination process is a cornerstone of modern organic synthesis, allowing for the precise formation of a carbon-carbon double bond by converting a carbonyl group into an alkene.[1][2] This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, a step-by-step experimental workflow, purification strategies, and troubleshooting advice to ensure reproducible and high-yield synthesis.
Introduction and Significance
The Wittig reaction, discovered by Georg Wittig for which he was awarded the Nobel Prize in Chemistry in 1979, is an invaluable tool for alkene synthesis.[2] Its primary advantage lies in the unambiguous placement of the double bond, a feature not always achievable with other methods like alcohol dehydration which can produce isomeric mixtures.[1] The reaction involves the interaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone.[2]
The target molecule, 4-(4-bromophenyl)methylenecyclohexane, is a valuable scaffold in medicinal chemistry and materials science. The bromophenyl moiety serves as a key functional handle for further cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the synthesis of complex molecular architectures. The exocyclic double bond provides a site for various chemical transformations. This application note details the synthesis of this compound using methylenetriphenylphosphorane, a common and effective Wittig reagent.
Reaction Mechanism and Rationale
The Wittig reaction proceeds through a sequence of well-understood steps, the driving force being the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[3]
Part A: Ylide Formation The process begins with the preparation of the phosphorus ylide. This is typically a two-step process:
-
SN2 Alkylation: Triphenylphosphine, an excellent nucleophile, displaces a halide from a primary alkyl halide (in this case, methyl bromide) to form a stable alkyltriphenylphosphonium salt.[4][5]
-
Deprotonation: The protons on the carbon adjacent to the positively charged phosphorus atom are acidic (pKa ~35) and can be removed by a very strong base, such as n-butyllithium (n-BuLi), to generate the nucleophilic ylide.[1][4] The ylide is a resonance-stabilized species, often depicted as a zwitterion.[6]
Part B: Olefination
-
Nucleophilic Attack & Cycloaddition: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of this compound. Current understanding, particularly in lithium-free conditions, favors a concerted [2+2] cycloaddition mechanism to directly form a four-membered ring intermediate known as an oxaphosphetane.[6][7]
-
Cycloreversion: The unstable oxaphosphetane intermediate rapidly collapses in an irreversible, syn-cycloreversion process.[8] This breaks the carbon-phosphorus and carbon-oxygen single bonds and forms a new carbon-carbon π-bond (the alkene) and a very strong phosphorus-oxygen π-bond (triphenylphosphine oxide).[3]
Caption: Figure 1: Wittig Reaction Mechanism. Max Width: 760px.
Experimental Protocol
This protocol is divided into three main stages: preparation of the Wittig reagent, the olefination reaction, and product workup/purification. Strict adherence to anhydrous and inert atmosphere techniques is critical for success, as both the strong base and the ylide are sensitive to moisture and oxygen.[1][9]
Materials and Reagents
| Reagent/Material | Formula | M.W. | Amount | Moles | Equiv. | Notes |
| Methyltriphenylphosphonium Bromide | C₁₉H₁₈BrP | 357.22 | 4.29 g | 12.0 mmol | 1.2 | Hygroscopic; dry thoroughly before use. |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 4.8 mL | 12.0 mmol | 1.2 | 2.5 M solution in hexanes. Handle with extreme care. |
| This compound | C₁₂H₁₃BrO | 253.14 | 2.53 g | 10.0 mmol | 1.0 | Starting material.[10] |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~100 mL | - | - | Anhydrous, inhibitor-free. |
| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | ~150 mL | - | - | Anhydrous. For extraction. |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | ~50 mL | - | - | For quenching the reaction. |
| Brine (Saturated NaCl) | NaCl | 58.44 | ~50 mL | - | - | For washing. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | - | For drying organic layers. |
| Hexane | C₆H₁₄ | 86.18 | ~100 mL | - | - | For purification. |
| Nitrogen (or Argon) Gas | N₂ / Ar | - | - | - | - | For maintaining an inert atmosphere. |
Step-by-Step Procedure
Caption: Figure 2: Experimental Workflow. Max Width: 760px.
Part 1: Ylide Generation
-
Glassware Preparation: Thoroughly flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a glass stopper under vacuum. Allow it to cool to room temperature under a positive pressure of nitrogen.
-
Reagent Addition: Add methyltriphenylphosphonium bromide (4.29 g, 12.0 mmol) to the flask.
-
Solvent Addition: Add anhydrous THF (~60 mL) via syringe. A white suspension will form.
-
Cooling: Place the flask in an ice-water bath and stir the suspension for 15 minutes to cool it to 0 °C.
-
Base Addition: Slowly add n-butyllithium (4.8 mL of a 2.5 M solution, 12.0 mmol) dropwise via syringe over 10-15 minutes. A characteristic deep yellow or orange color will develop, indicating the formation of the ylide.[11]
-
Stirring: Stir the resulting ylide solution at 0 °C for 1 hour.
Part 2: Wittig Reaction 7. Substrate Preparation: In a separate dry flask, dissolve this compound (2.53 g, 10.0 mmol) in a minimal amount of anhydrous THF (~20 mL). 8. Cooling: Cool the ylide solution to -78 °C using a dry ice/acetone bath. 9. Ketone Addition: Slowly add the solution of this compound to the ylide solution dropwise via syringe over 20 minutes. 10. Reaction Progression: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Let it stir overnight (12-16 hours).
Part 3: Workup and Purification 11. Quenching: Cool the reaction mixture to 0 °C in an ice bath and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~50 mL). 12. Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).[12] 13. Washing and Drying: Combine the organic extracts and wash them with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.[13] 14. Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue (a mixture of the desired alkene and triphenylphosphine oxide). 15. Byproduct Removal: To the crude residue, add cold hexane (~50-100 mL) and stir or sonicate vigorously. The non-polar alkene product will dissolve in the hexane, while the more polar triphenylphosphine oxide will precipitate as a white solid.[11][14] 16. Isolation: Separate the hexane solution from the solid by filtration or careful decantation. Wash the solid with a small amount of cold hexane. 17. Final Product: Combine the hexane filtrates and evaporate the solvent under reduced pressure to yield 4-(4-bromophenyl)methylenecyclohexane, which may be a solid or a viscous oil. Further purification can be achieved via column chromatography on silica gel if necessary.
Product Characterization
The successful synthesis of the product can be confirmed by standard spectroscopic methods.
-
¹H NMR: Expect the appearance of new signals in the vinyl region (~4.5-5.5 ppm) corresponding to the two exocyclic methylene protons (=CH₂). The signals for the protons on the cyclohexyl ring adjacent to the double bond will also shift.
-
¹³C NMR: The most telling change will be the disappearance of the ketone carbonyl signal (~210 ppm) and the appearance of two new signals in the alkene region (~100-150 ppm).
-
IR Spectroscopy: Look for the disappearance of the strong C=O stretch from the starting material (~1715 cm⁻¹) and the appearance of a C=C stretch (~1640 cm⁻¹) and =C-H stretches (~3070 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum should show the correct molecular ion peak for C₁₂H₁₃Br.
Troubleshooting and Field Insights
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | Wet Reagents/Solvent: The ylide is quenched by protic sources.[11] | Ensure all glassware is flame-dried. Use freshly opened or distilled anhydrous solvents. Dry phosphonium salt under vacuum before use. |
| Ineffective Base: The base was degraded or not strong enough. | Use a freshly titrated or new bottle of n-BuLi. Ensure the reaction is kept cold during addition to prevent degradation. | |
| Steric Hindrance: Ketones are generally less reactive than aldehydes.[7][15] | Allow for longer reaction times or gentle heating after the initial addition. For highly hindered ketones, consider the Horner-Wadsworth-Emmons reaction.[7] | |
| Aldol Condensation of Ketone | Slow Ylide Reaction: The ketone self-condenses under basic conditions. | This is less common with ketones than enolizable aldehydes but possible. Ensure rapid and efficient ylide formation and reaction by maintaining low temperatures. |
| Difficult Purification | Triphenylphosphine Oxide Contamination: The byproduct is often co-polar with the product. | The precipitation with hexane is usually effective. If co-elution occurs during chromatography, try different solvent systems (e.g., ether/pentane). Recrystallization from a suitable solvent like isopropanol can also be effective.[13] |
References
- The Wittig Reaction: Examples and Mechanism. (n.d.). Chemistry Steps. URL: https://www.chemistrysteps.com/wittig-reaction-examples-mechanism/
- 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. (2023). OpenStax. URL: https://openstax.org/books/organic-chemistry/pages/19-11-nucleophilic-addition-of-phosphorus-ylides-the-wittig-reaction
- Wittig Reaction. (n.d.). Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/wittig-reaction.shtm
- The Wittig Reaction. (2023). Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry(Morsch_et_al.)/19%3A_Aldehydes_and_Ketones_-_Nucleophilic_Addition_Reactions/19.11%3A_The_Wittig_Reaction
- Wittig Reaction. (n.d.). BYJU'S. URL: https://byjus.com/chemistry/wittig-reaction/
- Aldehydes and Ketones to Alkenes: Wittig Reaction Mechanism. (2025). JoVE. URL: https://www.jove.com/v/10237/aldehydes-and-ketones-to-alkenes-wittig-reaction-mechanism
- Batey, R. A., et al. (2001). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides.Organic Letters, 3(17), 2657–2660. URL: https://pubs.acs.org/doi/10.1021/ol0163471
- Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. URL: https://www.masterorganicchemistry.com/2018/02/06/wittig-reaction/
- 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. (2025). Chemistry LibreTexts. URL: https://chem.libretexts.org/Courses/SUNY_Oneonta/Chem_222%3A_Organic_Chemistry_II/19%3A_Reactions_of_Aldehydes_and_Ketones/19.11%3A_Nucleophilic_Addition_of_Phosphorus_Ylides-_The_Wittig_Reaction
- Various Authors. (2017). What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction? ResearchGate. URL: https://www.researchgate.net/post/What_are_the_best_ways_to_get_wittig_reagent_phosphorane_ylide_and_wittig_reaction
- The Wittig Reaction: Synthesis of Alkenes. (n.d.). University of Toronto Scarborough. URL: https://www.utsc.utoronto.ca/webapps/chemistryonline/production/wittig.php
- Workup of Wittig reaction products. (1998). European Patent Office. URL: https://data.epo.org/publication-server/document?
- Fletcher, S. P., et al. (2012). A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction.Organic & Biomolecular Chemistry, 10(37), 7538-7541. URL: https://pubs.rsc.org/en/content/articlelanding/2012/ob/c2ob26041c
- This compound(84892-43-3) 1H NMR. (n.d.). ChemicalBook. URL: https://www.chemicalbook.com/spectrum/84892-43-3_1HNMR.htm
- Synthesis of 1-[(4-bromophenyl)[(dimethylamino)carbonyl]methyl]-cyclohexanol. (n.d.). Google Patents. URL: https://patents.google.
- Synthesis of an Alkene via the Wittig Reaction. (n.d.). University of Missouri–St. Louis. URL: https://www.umsl.edu/services/safety/files/pdfs/synthesis-of-an-alkene-via-the-wittig-reaction.pdf
- Wittig reaction. (n.d.). Wikipedia. URL: https://en.wikipedia.org/wiki/Wittig_reaction
- 20.4. The Wittig reaction. (n.d.). Lumen Learning. URL: https://courses.lumenlearning.com/suny-potsdam-organic-chemistry-2/chapter/20-4-the-wittig-reaction/
- Asymmetric Organocatalytic[3][17]‐Wittig Rearrangement of Cyclohexanone Derivatives. (2025). ResearchGate. URL: https://www.researchgate.
- This compound. (n.d.). CymitQuimica. URL: https://www.cymitquimica.com/base/files/product-documents/8/4/8/IN-DA008FXB_this compound.html
- Wittig Reaction Experiment Part 2: Reaction and Product Isolation. (2020). YouTube. URL: https://www.youtube.
- The Wittig Reaction. (n.d.). University of Pittsburgh. URL: https://www.pitt.edu/~wipf/Courses/2320_07/20.pdf
- methylenecyclohexane. (n.d.). Organic Syntheses. URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0641
- Troubleshooting low conversion in the Wittig reaction of (4-Bromophenyl)acetaldehyde. (n.d.). Benchchem. URL: https://www.benchchem.com/product/b1154/technical-support/troubleshooting-low-conversion-in-the-wittig-reaction-of-4-bromophenyl-acetaldehyde
- 4-(4-Bromophenyl)-4-hydroxy-1,1-dimethylcyclohexane. (n.d.). Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aobchem/aob640096815
- Gabarda, A. E., & Crooks, P. A. (2014). Use of Silver Carbonate in the Wittig Reaction.Organic letters, 16(2), 514–516. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3965584/
Sources
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Asymmetric Synthesis of Chiral 4-(4-Bromophenyl)cyclohexanols: An Application & Protocol Guide
Introduction: The Significance of Chiral Cyclohexanols in Medicinal Chemistry
The 4-(4-bromophenyl)cyclohexanol scaffold is a privileged structural motif in modern drug discovery. The chirality of the hydroxyl group and the relative stereochemistry of the substituents on the cyclohexane ring are often critical determinants of a molecule's biological activity and pharmacokinetic profile. The bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for screening. Consequently, robust and efficient methods for the asymmetric synthesis of specific stereoisomers of 4-(4-bromophenyl)cyclohexanol are of paramount importance to researchers in medicinal chemistry and drug development.
This guide provides a detailed overview of established and effective protocols for the asymmetric synthesis of chiral alcohols derived from 4-(4-bromophenyl)cyclohexanone. We will delve into the mechanistic underpinnings of key transformations, offer step-by-step experimental protocols, and present comparative data to aid in the selection of the most appropriate synthetic strategy.
Core Synthetic Strategies: Asymmetric Reduction of a Prochiral Ketone
The most direct and widely employed approach for the synthesis of enantiomerically enriched 4-(4-bromophenyl)cyclohexanols is the asymmetric reduction of the corresponding prochiral ketone, this compound. This strategy relies on the use of chiral catalysts or reagents to control the facial selectivity of hydride delivery to the carbonyl group, thereby establishing the desired stereocenter. We will focus on three powerful and well-vetted methodologies:
-
Corey-Bakshi-Shibata (CBS) Reduction: A highly reliable and predictable method employing a chiral oxazaborolidine catalyst.
-
Noyori Asymmetric Hydrogenation: A versatile and efficient method utilizing ruthenium-based catalysts with chiral diphosphine ligands.
-
Biocatalytic Reduction: An environmentally benign approach using alcohol dehydrogenases (ADHs) to achieve high stereoselectivity.
The choice of method will depend on several factors, including the desired enantiomer, required scale, and available laboratory equipment. The reduction of this compound can yield both cis and trans diastereomers, each as a pair of enantiomers. The diastereoselectivity is often influenced by the choice of reducing agent and reaction conditions.
Method 1: Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a cornerstone of asymmetric synthesis, renowned for its high enantioselectivity and predictable stereochemical outcomes for a wide range of ketones.[1][2] The reaction utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)- or (R)-prolinol, in the presence of a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂).
Causality of Stereoselection
The enantioselectivity of the CBS reduction is governed by a well-elucidated mechanism. The oxazaborolidine catalyst and borane form a complex in which the endocyclic boron atom acts as a Lewis acid, coordinating to the carbonyl oxygen of the ketone. This coordination occurs preferentially from the sterically less hindered face of the ketone. The borane, activated by coordination to the nitrogen atom of the oxazaborolidine, then delivers a hydride intramolecularly to the carbonyl carbon via a six-membered, chair-like transition state. The stereochemistry of the resulting alcohol is determined by the chirality of the oxazaborolidine catalyst used.[3][4] For instance, an (S)-CBS catalyst will typically deliver the hydride to the Re face of the ketone, leading to the (R)-alcohol.
Experimental Protocol: (S)-CBS Catalyzed Reduction of this compound
This protocol is designed to favor the formation of the (1R,4S)- and (1R,4R)-4-(4-bromophenyl)cyclohexanol enantiomers.
Materials:
-
This compound
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene) under a nitrogen atmosphere. Dilute with anhydrous THF to a final catalyst concentration of approximately 0.1 M.
-
Borane Addition: At room temperature, add borane-dimethyl sulfide complex (0.6 eq) dropwise to the catalyst solution. Stir the mixture for 15 minutes.
-
Substrate Addition: Cool the reaction mixture to 0 °C. In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by thin-layer chromatography (TLC) or HPLC until the starting ketone is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, slowly add methanol dropwise at 0 °C to quench the excess borane.
-
Work-up: Allow the mixture to warm to room temperature. Add saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the diastereomers and obtain the enantiomerically enriched products.
Expected Outcomes & Data
| Catalyst | Product Stereochemistry (Major) | Typical Yield (%) | Typical ee (%) |
| (S)-CBS | (1R)-4-(4-Bromophenyl)cyclohexanols | >90 | >95 |
| (R)-CBS | (1S)-4-(4-Bromophenyl)cyclohexanols | >90 | >95 |
Note: The cis/trans diastereomeric ratio will need to be determined experimentally.
Workflow Diagram: CBS Reduction
Sources
- 1. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 2. youtube.com [youtube.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 4-Arylcyclohexanones via Robinson Annulation
Abstract
The 4-arylcyclohexanone scaffold is a privileged structural motif in medicinal chemistry and drug development, serving as a core component in a variety of therapeutic agents. The Robinson annulation, a classic and powerful ring-forming reaction, offers a robust and convergent strategy for the construction of these valuable cyclohexenone precursors. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocol for synthesizing 4-arylcyclohexanones. It delves into the mechanistic underpinnings of the reaction, offers a detailed step-by-step procedure, discusses common challenges and troubleshooting strategies, and is grounded in authoritative references to ensure scientific integrity.
Introduction: The Significance of 4-Arylcyclohexanones
4-Aryl-substituted cyclohexanones are pivotal intermediates in the synthesis of complex molecular architectures. Their prevalence in pharmaceuticals stems from the unique three-dimensional conformational properties imparted by the cyclohexyl ring, combined with the diverse electronic and steric possibilities offered by the aryl substituent. This combination allows for precise tuning of a molecule's interaction with biological targets. The Robinson annulation, discovered by Sir Robert Robinson in 1935, remains a cornerstone of cyclic organic synthesis for its efficiency in forming a six-membered ring through the sequential formation of two carbon-carbon bonds.[1] The reaction elegantly combines a Michael addition with an intramolecular aldol condensation, providing access to functionalized cyclohexenones that can be readily converted to the target 4-arylcyclohexanones.[1][2]
Mechanistic Rationale: A Tale of Two Reactions
The Robinson annulation is a tandem reaction sequence that masterfully constructs a new six-membered ring onto a ketone substrate.[2] The overall transformation is achieved in two distinct, base-catalyzed stages: a Michael Addition followed by an Intramolecular Aldol Condensation.[1][3]
Stage 1: The Michael Addition (1,4-Conjugate Addition) The process is initiated by a base, which deprotonates the α-carbon of an aryl ketone (the Michael donor) to form a nucleophilic enolate.[1][4] This enolate then attacks the β-carbon of an α,β-unsaturated ketone, such as methyl vinyl ketone (MVK), which serves as the Michael acceptor.[3][5] This conjugate addition results in the formation of a 1,5-diketone intermediate.[6] The choice of base is critical; it must be strong enough to generate a sufficient concentration of the enolate without promoting undesirable side reactions.[7]
Stage 2: Intramolecular Aldol Condensation The newly formed 1,5-diketone possesses two carbonyl groups and multiple acidic α-protons. Under the influence of the base, a second enolate is formed. This enolate then undergoes a rapid intramolecular nucleophilic attack on the other carbonyl carbon.[2] This cyclization step preferentially forms a thermodynamically stable six-membered ring, yielding a β-hydroxy ketone.[2] Typically, this intermediate is not isolated and, upon gentle heating, readily undergoes dehydration (elimination of a water molecule) to afford the final, conjugated α,β-unsaturated cyclohexenone product.[8] Subsequent reduction of this enone, if desired, yields the saturated 4-arylcyclohexanone.
Below is a diagram illustrating the mechanistic pathway.
Caption: The two-stage mechanism of the Robinson annulation.
Detailed Experimental Protocol: Synthesis of 4-Phenylcyclohexenone
This protocol provides a representative procedure for the synthesis of a 4-arylcyclohexenone, specifically 4-phenylcyclohexenone, from acetophenone and methyl vinyl ketone.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Acetophenone | Reagent | Sigma-Aldrich | Ensure it is dry. |
| Methyl Vinyl Ketone (MVK) | Reagent, ≥99% | Sigma-Aldrich | Inhibitor should be removed if necessary. Highly volatile and polymerizes easily. |
| Sodium Ethoxide (EtONa) | Reagent | Sigma-Aldrich | Highly hygroscopic; handle under inert atmosphere. |
| Ethanol (EtOH) | Anhydrous | J.T.Baker | Used as solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | For extraction. |
| Saturated NH₄Cl (aq.) | - | Lab Prepared | For quenching the reaction. |
| Saturated NaCl (Brine) | - | Lab Prepared | For washing. |
| Anhydrous MgSO₄ or Na₂SO₄ | Anhydrous | VWR | For drying organic layers. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |
Apparatus
-
Round-bottom flask (three-neck, 250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice-water bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glass chromatography column
Step-by-Step Procedure
Step A: Michael Addition
-
Reaction Setup: Equip a dry 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen inlet. Place the flask under a positive pressure of nitrogen.
-
Initial Charge: Dissolve acetophenone (1.0 eq) in anhydrous ethanol and add it to the flask.
-
Base Addition: Cool the solution to 0-5 °C using an ice-water bath. Prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol and add it dropwise to the stirred acetophenone solution over 15-20 minutes. Causality: Cooling is crucial to control the exothermic enolate formation and to prevent self-condensation of the acetophenone.
-
Michael Acceptor Addition: Slowly add methyl vinyl ketone (1.0 eq) to the reaction mixture via the dropping funnel, ensuring the internal temperature remains between 0-5 °C. Causality: Slow addition of MVK is critical to keep its concentration low, thereby minimizing the significant risk of base-catalyzed polymerization, a primary cause of low yields.[7]
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
Step B: Intramolecular Aldol Condensation & Workup
-
Cyclization: Gently heat the reaction mixture to reflux for 4-6 hours. This provides the energy needed for both the intramolecular aldol condensation and the subsequent dehydration to the enone.[7]
-
Quenching: Cool the mixture to room temperature and carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution until the mixture is neutralized.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel, shake vigorously, and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then with saturated brine. Causality: Washing removes residual salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
-
Column Chromatography: The crude residue is best purified by flash column chromatography on silica gel.[7] A gradient elution system, starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity, is typically effective. The 4-phenylcyclohexenone product is significantly less polar than any polymeric byproducts.
-
Recrystallization: If a suitable solvent system is identified, recrystallization can be an excellent final step to obtain a highly pure product.[7]
Field-Proven Insights & Troubleshooting
| Problem | Potential Cause | Expert Recommendation & Solution |
| Low or No Yield | Incomplete Michael addition due to insufficient enolate formation. | Use a stronger base if necessary (e.g., potassium tert-butoxide), but be mindful of increased side reactions. Ensure the base is not quenched by wet solvent or glassware. |
| Polymerization of Methyl Vinyl Ketone (MVK). | This is a very common issue.[7] Maintain low temperatures (0-5 °C) during MVK addition and add it very slowly. Alternatively, use an MVK equivalent, such as a Mannich base, which generates MVK in situ at a controlled rate.[7] | |
| Inefficient aldol condensation/cyclization. | Ensure adequate heating during the reflux step. A different, often milder, base can be used for the cyclization if the reaction is performed in two distinct steps.[7] | |
| Formation of Polymeric Residue | Base-catalyzed polymerization of MVK. | As above, slow addition at low temperature is key. Purification via column chromatography is usually effective at separating the desired product from the high molecular weight polymer. |
| Multiple Side Products | Alternative aldol condensation pathways or self-condensation. | While the formation of six-membered rings is thermodynamically favored, other pathways are possible.[2][7] Running the reaction at the lowest effective temperature can enhance selectivity. Separating the Michael and aldol steps can also provide better control. |
Experimental Workflow Visualization
The following diagram outlines the logical flow of the experimental protocol.
Caption: Step-by-step workflow for 4-arylcyclohexanone synthesis.
References
- Wikipedia. (n.d.). Robinson annulation.
- Organic Chemistry Portal. (n.d.). Robinson Annulation.
- University of California, Irvine. (n.d.). Illustrated Glossary of Organic Chemistry - Robinson annulation.
- Ashenhurst, J. (2018, December 10). The Robinson Annulation. Master Organic Chemistry.
- Juniper Publishers. (2025, February 7). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes.
- J&K Scientific LLC. (2025, March 23). Robinson Annulation.
- Wikipedia. (n.d.). Michael reaction.
- Chemistry LibreTexts. (2025, March 17). 23.10: Conjugate Carbonyl Additions - The Michael Reaction.
- J&K Scientific LLC. (2025, March 23). Robinson Annulation.
- ACS Publications. (n.d.). The First Michael Addition of Metal Ketone Enolates to α,β-Unsaturated Esters under Catalytic Conditions. The Journal of Organic Chemistry.
- Wikipedia. (n.d.). Michael reaction.
- Chemistry LibreTexts. (2025, March 17). 23.10: Conjugate Carbonyl Additions - The Michael Reaction.
Sources
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- 8. Illustrated Glossary of Organic Chemistry - Robinson annulation (Robinson annelation) [chem.ucla.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Bromophenyl)cyclohexanone
Welcome to the technical support guide for the synthesis of 4-(4-Bromophenyl)cyclohexanone. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, troubleshoot experimental hurdles, and ultimately improve reaction yields and product purity. We will explore the two most prevalent synthetic strategies, providing in-depth FAQs, detailed protocols, and the rationale behind critical experimental parameters.
Section 1: Synthesis via Hydrogenation and Oxidation
This two-step approach is a robust and scalable method, typically starting from 4-(4-bromophenyl)phenol. It involves the catalytic hydrogenation of the phenol ring to the corresponding cyclohexanol, followed by oxidation to the target ketone. While seemingly straightforward, each step has potential pitfalls that can impact yield and purity.
Troubleshooting and FAQs: Hydrogenation/Oxidation Route
Question 1: My hydrogenation of 4-(4-bromophenyl)phenol is sluggish or incomplete, resulting in low yields of 4-(4-bromophenyl)cyclohexanol. What are the likely causes?
Answer: Incomplete hydrogenation is a common issue that can typically be traced back to catalyst activity, reaction conditions, or substrate purity.
-
Catalyst Inactivation: The palladium or rhodium catalyst is sensitive to poisoning. Trace impurities in the starting material or solvent (e.g., sulfur or nitrogen compounds) can irreversibly bind to the catalyst's active sites. Ensure you are using high-purity starting materials and solvents.
-
Insufficient Catalyst Loading: While aiming to minimize catalyst use is economical, insufficient loading will lead to slow or incomplete reactions. For bench-scale synthesis, a 5-10 mol% loading of Pd/C is a common starting point.
-
Inadequate Hydrogen Pressure: The reduction of an aromatic ring requires sufficient hydrogen pressure. Ensure your reaction vessel is properly sealed and pressurized. For a typical lab-scale reaction, 50-100 psi of H₂ is often sufficient, but this may need optimization.
-
Poor Mass Transfer: In a heterogeneous catalysis system, efficient mixing is critical to ensure the substrate, hydrogen gas, and catalyst are in constant contact. Increase the stirring rate to improve mass transfer.
Question 2: During the oxidation of 4-(4-bromophenyl)cyclohexanol, I'm observing significant amounts of unreacted starting material and other byproducts. How can I improve the conversion and selectivity?
Answer: The key to a successful oxidation is choosing the right oxidant and conditions to avoid both incomplete reaction and over-oxidation. A Chinese patent suggests an efficient method using oxygen gas as the primary oxidant in the presence of a catalyst system.[1]
-
Oxidant Choice: While classic oxidants like chromates are effective, they are toxic and generate hazardous waste.[1] Milder, more selective methods are preferred. A TEMPO-catalyzed system with sodium hypochlorite (bleach) is an excellent choice for this transformation, offering high yields under mild conditions.[2]
-
Reaction Temperature: Oxidation reactions are exothermic. Running the reaction at low temperatures (e.g., 0-5 °C) is crucial to control the reaction rate, prevent side reactions, and improve selectivity for the ketone.
-
Monitoring Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting alcohol. Over-running the reaction is typically not an issue with selective oxidants like TEMPO, but stopping the reaction once the starting material is consumed is good practice.
Question 3: My final this compound product is impure after purification. What are the likely contaminants and how can they be removed?
Answer: Common impurities include unreacted 4-(4-bromophenyl)cyclohexanol and potentially debrominated species.
-
Residual Starting Alcohol: If the oxidation was incomplete, the starting alcohol will be the primary impurity. Its polarity is very similar to the product ketone, making separation difficult. The most effective solution is to ensure the oxidation reaction goes to completion. If separation is necessary, flash column chromatography on silica gel is the most reliable method.
-
Debrominated Byproducts: If harsh hydrogenation conditions were used, the bromine atom can be reductively cleaved, leading to 4-phenylcyclohexanone. This is difficult to remove post-synthesis. To avoid this, use a milder hydrogenation catalyst (e.g., Rh/C instead of high-load Pd/C) and moderate hydrogen pressure.
-
Purification Strategy: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate). If this fails, column chromatography is the next step. It has been noted that adding acids to crude cyclohexanone can help degrade certain impurities before distillation, which may be applicable in some large-scale scenarios.[3]
Process Flow and Troubleshooting Logic
The following diagram illustrates the two-step synthesis and a logical flow for troubleshooting common issues.
Caption: Workflow for the Hydrogenation/Oxidation synthesis route.
Experimental Protocol: Hydrogenation and Oxidation
Part A: Catalytic Hydrogenation of 4-(4-Bromophenyl)phenol
| Reagent | MW | Amount | Moles | Eq. |
| 4-(4-Bromophenyl)phenol | 249.10 | 10.0 g | 40.1 mmol | 1.0 |
| Rhodium on Carbon (5 wt%) | - | 1.0 g | - | 10% w/w |
| Ethanol | 46.07 | 200 mL | - | - |
| Hydrogen Gas (H₂) | 2.02 | ~100 psi | - | Excess |
Procedure:
-
To a high-pressure hydrogenation vessel, add 4-(4-bromophenyl)phenol and ethanol.
-
Carefully add the 5% Rh/C catalyst under a nitrogen atmosphere.
-
Seal the vessel and purge with nitrogen gas three times, followed by purging with hydrogen gas three times.
-
Pressurize the vessel to 100 psi with hydrogen.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with additional ethanol.
-
Concentrate the filtrate under reduced pressure to yield crude 4-(4-bromophenyl)cyclohexanol, which can be used in the next step without further purification.
Part B: Oxidation to this compound
| Reagent | MW | Amount | Moles | Eq. |
| 4-(4-Bromophenyl)cyclohexanol | 255.15 | 10.2 g | 40.0 mmol | 1.0 |
| TEMPO | 156.25 | 63 mg | 0.4 mmol | 0.01 |
| Sodium Bicarbonate (aq. sat.) | 84.01 | 50 mL | - | - |
| Sodium Hypochlorite (10-15%) | 74.44 | ~40 mL | ~60 mmol | 1.5 |
| Dichloromethane (DCM) | 84.93 | 200 mL | - | - |
Procedure:
-
Dissolve the crude 4-(4-bromophenyl)cyclohexanol in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Add the saturated sodium bicarbonate solution and the TEMPO catalyst.
-
Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.
-
Add the sodium hypochlorite solution dropwise via an addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir at 0 °C for 1-2 hours, monitoring the reaction by TLC.
-
Once the starting alcohol is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution (~20 mL).
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol/water to yield pure this compound as a white solid.
Section 2: Synthesis via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. In this context, it could involve the α-arylation of a cyclohexanone enolate with 4-bromophenylboronic acid. However, this direct approach can be challenging. A more common strategy involves coupling a cyclohexenyl triflate or enol ether with the boronic acid, followed by manipulation to the ketone. This section focuses on troubleshooting the core Suzuki coupling step, which is often the most problematic.
Troubleshooting and FAQs: Suzuki-Miyaura Cross-Coupling Route
Question 1: My Suzuki coupling reaction is failing completely. I am only recovering my starting materials. What is wrong?
Answer: A complete failure of a Suzuki coupling often points to a fundamental issue with one of the core components: the catalyst, the base, or the reagents themselves.[4][5]
-
Inactive Catalyst: The active catalyst is a Pd(0) species. Many precatalysts, like Pd(PPh₃)₄, are used directly. Others, like PdCl₂(PPh₃)₂, require in-situ reduction. If your catalyst is old or has been improperly stored, it may be oxidized and inactive. It is critical to provide an inert atmosphere (nitrogen or argon) throughout the reaction, as oxygen can damage the catalyst.[4]
-
Incorrect Base: The base plays a crucial role in activating the boronic acid for the transmetalation step.[5] The choice is highly substrate-dependent. Strong aqueous bases like K₂CO₃ or K₃PO₄ are common, but if your substrate is base-sensitive, milder conditions using KF might be necessary.[6] Ensure the base is finely powdered and dry if using anhydrous conditions.
-
Boronic Acid Quality: Boronic acids can degrade over time, especially in the presence of moisture, to form unreactive boroxines.[7] It is advisable to use fresh, high-quality boronic acid or check its purity before use.
Question 2: My reaction is producing a complex mixture of products, including significant amounts of homocoupled biphenyl (from the boronic acid) and debrominated starting material. How can I improve selectivity?
Answer: The formation of these byproducts indicates that unwanted side reactions are competing with the desired cross-coupling.[7]
-
Homocoupling: This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen or high temperatures. Rigorous degassing of your solvents and reaction mixture before adding the palladium catalyst is essential.
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source, converting the boronic acid back to bromobenzene.[7] This can be a problem in aqueous media or with prolonged reaction times.[6] Using a non-aqueous solvent system or minimizing reaction time can help.
-
Dehalogenation: The aryl bromide can be reduced to bromobenzene. This is less common but can occur with certain catalyst/ligand combinations or if reducing agents are present.[7]
Question 3: The reaction is very slow and stalls at ~50% conversion. What adjustments can be made?
Answer: A sluggish reaction points to a suboptimal catalytic cycle.
-
Ligand Choice: The ligand bound to the palladium center is critical. For electron-rich aryl bromides, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can dramatically accelerate the oxidative addition step and improve overall reaction rates.[8]
-
Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and side reactions.[7] A careful optimization of the reaction temperature is often required.
-
Solvent: The choice of solvent (e.g., Toluene, Dioxane, DMF) can significantly impact the solubility of reagents and the stability of catalytic intermediates. Sometimes a mixture of a non-polar solvent with water is necessary for the base to function effectively.[6]
Suzuki Coupling Catalytic Cycle and Common Failure Points
This diagram illustrates the key steps of the Suzuki-Miyaura catalytic cycle and highlights where common side reactions interfere, leading to reduced yield.
Caption: Suzuki-Miyaura cycle with key failure points.
References
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?
- Organic Chemistry Portal. Cyclohexanone synthesis.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- Google Patents. (CN112778108A). Synthesis method of 4-substituted cyclohexanone.
- Google Patents. (US3933916A).
- BLD Pharm. This compound.
- KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
- Google Patents. (CN102584618A). Preparation method for 4-substituted acylamino cyclohexanone.
Sources
- 1. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]
- 2. CN102584618A - Preparation method for 4-substituted acylamino cyclohexanone - Google Patents [patents.google.com]
- 3. US3933916A - Purification of cyclohexanone - Google Patents [patents.google.com]
- 4. quora.com [quora.com]
- 5. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Purification of 4-(4-Bromophenyl)cyclohexanone by Recrystallization
Welcome to the technical support guide for the purification of 4-(4-bromophenyl)cyclohexanone. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing recrystallization to achieve high purity of this key synthetic intermediate. Here, we address common challenges and fundamental questions to ensure your purification is efficient, reproducible, and yields high-quality material.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific problems that may arise during the recrystallization of this compound, providing both immediate solutions and explanations of the underlying principles.
Q1: My crude this compound will not fully dissolve in the hot solvent, even after adding a large volume. What should I do?
A1: This issue typically points to one of two causes: an inappropriate solvent or the presence of insoluble impurities.
-
Incorrect Solvent Choice: The solvent you have selected may simply be a poor solvent for your compound, even at elevated temperatures. This compound is a moderately polar molecule, featuring a polar ketone group and a larger, non-polar bromophenylcyclohexane scaffold. A solvent with very low polarity (e.g., hexane) or very high polarity (e.g., water) may be ineffective on its own.
-
Insoluble Impurities: The synthesis of this compound can sometimes result in inorganic salts or polymeric by-products that are insoluble in most organic solvents.[1]
Corrective Actions:
-
Verify Solvent Choice: Re-evaluate your solvent selection. A good starting point for a ketone-containing molecule would be ethanol, isopropanol, or a mixed solvent system like ethyl acetate/heptane.[2]
-
Perform a Hot Filtration: If you suspect insoluble impurities, the correct procedure is to perform a hot filtration.[3] Dissolve the crude material in a slight excess of hot solvent, then quickly filter the hot solution through a pre-warmed funnel with fluted filter paper. This will remove the insoluble material, and the purified compound will crystallize from the filtrate upon cooling.
Q2: After dissolving my compound and cooling the solution, no crystals have formed. What has gone wrong?
A2: The absence of crystal formation upon cooling is almost always due to the use of too much solvent, resulting in a solution that is not supersaturated at the lower temperature.[4]
Corrective Actions:
-
Induce Crystallization: First, try to initiate crystallization without altering the solution.
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic glass fragments dislodged can serve as nucleation sites for crystal growth.[4][5]
-
Seed Crystal: If you have a small crystal of pure this compound, add it to the solution. This "seed" provides a template for further crystal formation.[4][5]
-
Extended Cooling: Ensure the solution has been given adequate time to cool. Placing the flask in an ice bath can sometimes help, but slow cooling is generally preferred for purity.[6]
-
-
Reduce Solvent Volume: If induction methods fail, you must reduce the amount of solvent. Gently heat the solution and boil off a portion of the solvent (e.g., 20-30% of the volume) in a fume hood. Then, allow the solution to cool again.[4]
Q3: My compound separated as an oil instead of forming solid crystals. How can I fix this?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is too highly concentrated. The melting point of this compound is approximately 60°C.[7][8] If the solution becomes supersaturated while the solvent is still hotter than this, the compound will separate as a liquid (oil) rather than a solid.
Corrective Actions:
-
Re-heat and Add More Solvent: Heat the solution until the oil fully redissolves. Then, add a small amount of additional hot solvent (10-15% more) to decrease the saturation point.
-
Ensure Slow Cooling: Allow the solution to cool very slowly. Do not place it directly into an ice bath. Slow cooling ensures that the solution reaches the supersaturation point at a temperature below the compound's melting point, promoting the formation of well-ordered, pure crystals.[3]
-
Change Solvents: If the problem persists, the boiling point of your solvent may be too high relative to the compound's melting point. Consider a lower-boiling point solvent.
Q4: My final yield of pure crystals is very low. What are the common causes?
A4: A significantly low yield (e.g., <50%) points to material loss during the procedure.
Potential Causes & Solutions:
-
Excessive Solvent: As in Q2, using too much solvent is a primary cause. The compound has some solubility even in cold solvent, and using a large excess means a significant amount will remain in the mother liquor.[4] Always use the minimum amount of hot solvent required for complete dissolution.
-
Premature Crystallization: If crystals form during a hot filtration step, a substantial amount of product can be lost on the filter paper. Ensure your funnel and receiving flask are pre-heated to prevent this.
-
Washing with Room-Temperature Solvent: After filtering the final crystals, they should be washed with a small amount of ice-cold solvent to remove residual impurities. Using room-temperature or warm solvent will redissolve some of your product.[9]
-
Inappropriate Solvent Choice: A solvent in which the compound is too soluble at cold temperatures will inherently give a poor recovery.
Frequently Asked Questions (FAQs)
Q1: What is the guiding principle for selecting an appropriate recrystallization solvent?
A1: The cornerstone of recrystallization is the difference in a compound's solubility in a given solvent at high and low temperatures. The ideal solvent should exhibit the following characteristics[3][10][11]:
-
High Solubility at High Temperature: The solvent must completely dissolve the compound of interest when hot (typically near the solvent's boiling point).
-
Low Solubility at Low Temperature: The same solvent must show poor solubility for the compound when cold (at room temperature or in an ice bath). This differential ensures that the compound will precipitate out of the solution upon cooling.
-
Appropriate Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for their removal via hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after the desired compound crystallizes).[5]
-
Chemical Inertness: The solvent must not react with the compound being purified.[12]
-
Volatility: The solvent should have a relatively low boiling point so it can be easily removed from the final crystals during drying.[12]
Q2: How do I practically screen for a good solvent for this compound?
A2: A systematic screening process is highly effective.
-
Place a small amount of your crude material (approx. 50 mg) into several different test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, methanol, ethyl acetate, toluene, hexane/ethyl acetate mixture) dropwise at room temperature, mixing after each addition.
-
A good candidate solvent will not dissolve the compound at room temperature.[11]
-
Take the tubes that did not show dissolution and gently heat them in a water bath. The solvent that dissolves the compound completely upon heating is a strong candidate.
-
Finally, cool the successful tubes to room temperature and then in an ice bath. The solvent that produces a large quantity of crystalline solid upon cooling is likely the best choice for your recrystallization.[6]
Q3: What are the likely impurities in my crude sample?
A3: The impurities will depend on the synthetic route used. A common synthesis involves the oxidation of 4-(4-bromophenyl)cyclohexanol.[1] In this case, potential impurities could include:
-
Unreacted Starting Material: Residual 4-(4-bromophenyl)cyclohexanol.
-
Oxidation By-products: Compounds resulting from over-oxidation or side reactions.
-
Reagents: Traces of the oxidizing agent or other reagents used in the synthesis.
These impurities often have different polarity and solubility profiles from the desired ketone, making recrystallization an effective purification method.
Solvent Selection Guide for this compound
Due to its molecular structure (a polar ketone and a non-polar aryl ring), a solvent of intermediate polarity or a mixed-solvent system is often optimal.
| Solvent | Boiling Point (°C) | Polarity | Rationale & Comments |
| Ethanol | 78 | Polar Protic | Often a very good starting point. The ketone can hydrogen bond with the alcohol, aiding dissolution when hot.[2] |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, slightly less polar. Can provide a better solubility differential. |
| Ethyl Acetate | 77 | Polar Aprotic | The ester group is a good match for the ketone's polarity. Often used in a mixture. |
| Toluene | 111 | Non-polar | The aromatic nature can effectively solvate the bromophenyl group. May need a polar co-solvent. |
| Heptane/Hexane | 98 / 69 | Non-polar | Unlikely to work as a single solvent due to low polarity.[13] Excellent as an "anti-solvent" in a mixed system with ethyl acetate or acetone to reduce solubility upon cooling.[2] |
Standard Recrystallization Protocol for this compound
This protocol outlines a general procedure. The optimal solvent and volumes should be determined by preliminary screening as described in the FAQ.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar and the chosen solvent. Heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid just dissolves completely at the boiling point. Note: Using the minimum amount of hot solvent is critical for good yield.
-
(Optional) Hot Filtration: If insoluble impurities are present, add a small excess of hot solvent (approx. 10% more), and perform a rapid hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.[3] Once at room temperature, you may place the flask in an ice-water bath for 20-30 minutes to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum still applied, wash the crystals with a small portion of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Drying: Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and partially dry them. Then, transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven.
Recrystallization Workflow Diagram
Sources
- 1. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. edu.rsc.org [edu.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. This compound CAS#: 84892-43-3 [m.chemicalbook.com]
- 8. This compound, CasNo.84892-43-3 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 11. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 12. mt.com [mt.com]
- 13. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Synthesis of 4-(4-Bromophenyl)cyclohexanone
Welcome to the technical support center for the synthesis of 4-(4-Bromophenyl)cyclohexanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. The following troubleshooting guides and FAQs are structured to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower your experimental design and execution.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science, frequently used as a key intermediate in the synthesis of more complex molecules.[1] While several synthetic routes to this ketone exist, each presents a unique profile of potential side products that can complicate purification and reduce yields. This guide provides in-depth, field-proven insights into identifying, mitigating, and preventing the formation of these common impurities.
Troubleshooting Guide by Synthetic Route
This section addresses specific issues categorized by the most common synthetic methodologies.
Method 1: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Reaction)
The Suzuki-Miyaura coupling, reacting a cyclohexanone-derived boronic acid/ester with 1,4-dibromobenzene or 4-bromoiodobenzene, is a powerful C-C bond-forming reaction. However, its sensitivity to reaction conditions can lead to several byproducts.[2][3]
Question 1: I'm observing a significant amount of a nonpolar byproduct with a mass of 154 g/mol in my crude mixture. What is it and how can I prevent it?
Answer:
-
Plausible Cause & Identity: This byproduct is almost certainly biphenyl. It arises from the homocoupling of the phenylboronic acid reagent, a common side reaction in Suzuki couplings.[4][5] A similar side product, 4,4'-dibromobiphenyl (312 g/mol ), can form from the homocoupling of the bromobenzene starting material. These reactions are often promoted by the presence of oxygen, which can interfere with the catalytic cycle, or by high temperatures that lead to catalyst decomposition.
-
Verification: The identity can be confirmed by GC-MS or LC-MS, looking for the characteristic molecular ion peak. Its 1H NMR spectrum will be simpler than the desired product, showing only aromatic protons.
-
Corrective Actions:
-
Rigorous Degassing: Before adding the palladium catalyst, thoroughly degas the reaction mixture (solvent and reagents) by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintaining a positive inert gas pressure throughout the reaction is critical.
-
Catalyst Choice: Use a high-quality palladium source. Sometimes, the formation of palladium black, an inactive form of the catalyst, can promote homocoupling.[5] Using pre-formed catalysts like Pd(PPh3)4 or employing robust phosphine ligands can enhance catalyst stability.[2]
-
Temperature Control: Avoid excessive temperatures. Run the reaction at the lowest temperature that provides a reasonable conversion rate.
-
-
Preventative Measures: Design the experiment from the outset with oxygen-free conditions. Use of Schlenk line techniques or a glovebox is highly recommended for sensitive coupling reactions.
Question 2: My yield is low, and I've isolated bromobenzene from the reaction mixture. What is causing this protodeboronation?
Answer:
-
Plausible Cause & Identity: You are observing the result of protodeboronation (or hydrolysis) of your boronic acid reagent.[5] In this side reaction, the C-B bond is cleaved and replaced with a C-H bond, reverting the reagent to its parent arene. This is often caused by:
-
Excessively strong or concentrated base.
-
Presence of excess water, especially at elevated temperatures.
-
Prolonged reaction times.
-
-
Verification: Bromobenzene can be easily identified by GC-MS by its characteristic isotopic pattern for bromine and its molecular weight (156/158 g/mol ).
-
Corrective Actions:
-
Base Selection: Switch to a milder base. For example, if you are using NaOH or KOH, consider trying K2CO3 or K3PO4.
-
Solvent Purity: While some water is often necessary for the Suzuki reaction, ensure you are not using an excessive amount. Use anhydrous solvents to prepare your reaction mixture and add a controlled amount of water if required by the specific protocol.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.
-
Caption: Troubleshooting workflow for Suzuki coupling side products.
Method 2: Friedel-Crafts Acylation
This classic electrophilic aromatic substitution involves reacting bromobenzene with a cyclohexyl-based acylating agent (e.g., cyclohexanecarbonyl chloride) in the presence of a strong Lewis acid like AlCl3.[6][7]
Question 3: My 1H NMR shows a complex aromatic region, suggesting I have isomers. How do I solve this?
Answer:
-
Plausible Cause & Identity: You have formed regioisomers. The bromine atom on bromobenzene is an ortho, para-directing group for electrophilic aromatic substitution.[8] While the desired 4-substituted (para) product is sterically favored, a certain amount of the 2-substituted (ortho) isomer is almost always formed.
-
Verification: Careful analysis of the aromatic region in the 1H NMR can help distinguish the isomers. The para-substituted product will have a more symmetric (often two doublets) pattern, while the ortho-substituted product will show a more complex multiplet. LC-MS may show two co-eluting peaks with the same mass.
-
Corrective Actions:
-
Temperature Control: Friedel-Crafts reactions can be sensitive to temperature. Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) can significantly improve the selectivity for the para product by favoring the thermodynamically more stable isomer.
-
Purification: These isomers are often difficult to separate. Meticulous column chromatography on silica gel using a low-polarity eluent system (e.g., hexanes/ethyl acetate) is the most effective method for separation.
-
-
Preventative Measures: When planning the synthesis, budget time for careful chromatographic purification. Investigating alternative Lewis acids might offer better selectivity, but controlling temperature is the most direct approach.
Caption: Regioisomer formation in Friedel-Crafts acylation.
Method 3: Grignard Reaction followed by Oxidation
This two-step route involves the addition of 4-bromophenylmagnesium bromide to cyclohexanone to form the tertiary alcohol, 1-(4-bromophenyl)cyclohexan-1-ol, which is subsequently oxidized to the target ketone.[9][10]
Question 4: My final product is contaminated with a nonpolar impurity with a mass of 310 g/mol . Where did this come from?
Answer:
-
Plausible Cause & Identity: This impurity is 4,4'-dibromobiphenyl. It is a classic byproduct of Grignard reagent formation, arising from a Wurtz-type coupling reaction between the already-formed Grignard reagent (R-MgX) and unreacted aryl halide (R-X).[11]
-
Verification: The mass (310/312/314 g/mol due to two bromine atoms) is a strong indicator. It will be significantly less polar than your alcohol intermediate and ketone product.
-
Corrective Actions:
-
Slow Addition: During the Grignard reagent preparation, add the solution of 4-bromobenzene dropwise to the suspension of magnesium turnings. This maintains a low concentration of the aryl halide, minimizing the chance of it coupling with the Grignard reagent.
-
Efficient Stirring: Ensure vigorous stirring to quickly move the 4-bromobenzene to the surface of the magnesium, promoting the desired reaction over the side reaction.
-
-
Preventative Measures: Always use high-quality magnesium turnings and activate them if necessary (e.g., with a small crystal of iodine) to ensure the Grignard formation initiates quickly.
Question 5: After oxidation, my product contains a significant amount of a more polar compound that I believe is the starting alcohol. Why was the oxidation incomplete?
Answer:
-
Plausible Cause & Identity: The contaminant is the intermediate alcohol, 1-(4-bromophenyl)cyclohexan-1-ol. Incomplete oxidation is a common issue, especially with sterically hindered tertiary alcohols. This can be due to:
-
Insufficient equivalents of the oxidizing agent.
-
Decomposition of the oxidant.
-
Insufficient reaction time or temperature.
-
-
Verification: The alcohol will have a significantly lower Rf on a TLC plate than the ketone product and will show a characteristic broad -OH peak in its IR and 1H NMR spectra.
-
Corrective Actions:
-
Increase Oxidant: Increase the molar equivalents of your oxidizing agent (e.g., PCC, PDC, or the reagents for a Swern or Dess-Martin oxidation). A 1.5 to 2.0-fold excess is common.
-
Check Oxidant Quality: Ensure your oxidizing agent is fresh and has been stored correctly.
-
Monitor the Reaction: Follow the disappearance of the starting alcohol by TLC. If the reaction stalls, a second addition of the oxidant may be required.
-
-
Preventative Measures: Choose an oxidation protocol known to be effective for hindered secondary/tertiary alcohols. For example, the Dess-Martin periodinane is often highly effective and proceeds under mild conditions.
General FAQs
Q: What are the best general purification strategies for this compound?
A: Flash column chromatography on silica gel is the most reliable method. A gradient elution starting with a low polarity solvent system (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increasing the polarity is effective for separating most side products. Recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) can be an excellent final step to achieve high purity, especially for removing minor isomeric impurities.[12]
Q: My reaction seems to stall and does not go to completion, regardless of the route. What are the first things I should check?
A: Across all synthetic routes, the primary culprits for incomplete reactions are reagent purity and reaction conditions.
-
Reagent Quality: Ensure all starting materials are pure and dry. Solvents must be anhydrous, especially for Grignard and some Pd-catalyzed reactions.[11]
-
Catalyst Activity: For Pd-catalyzed reactions, ensure the catalyst has not been deactivated by exposure to air or impurities.[5]
-
Temperature: Ensure the reaction is being conducted at the optimal temperature. Some reactions require heating to proceed at a reasonable rate.
-
Atmosphere: For oxygen- or moisture-sensitive reactions, confirm that your inert atmosphere is truly inert.
Q: How can I effectively remove residual palladium from my product?
A: Removing trace palladium is crucial for pharmaceutical applications.
-
Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like thiourea or sodium sulfide can help extract palladium salts.
-
Activated Carbon: Stirring the crude product in a suitable solvent with activated carbon can adsorb residual palladium.
-
Specialized Scavengers: Commercially available silica-based scavengers with thiol or amine functionalities are highly effective for binding and removing palladium through simple filtration.
Summary of Common Side Products
| Synthetic Route | Common Side Product | Molecular Weight ( g/mol ) | Key Analytical Signature |
| Suzuki-Miyaura | Biphenyl (Homocoupling) | 154.21 | Nonpolar; simple aromatic 1H NMR. |
| Bromobenzene (Protodeboronation) | 157.01 | Volatile; characteristic Br isotope pattern in MS. | |
| Friedel-Crafts | 2-(4-Bromophenyl)cyclohexanone | 253.14 | Same mass as product; complex aromatic 1H NMR. |
| Grignard/Oxidation | 4,4'-Dibromobiphenyl | 312.00 | Nonpolar; two Br isotope pattern in MS. |
| 1-(4-Bromophenyl)cyclohexan-1-ol | 255.16 | More polar than product; broad -OH in IR/NMR. | |
| 1-(4-Bromophenyl)cyclohex-1-ene | 237.14 | Dehydration product; alkene signals in 1H NMR. |
References
- [Syntheses of 4-(Heteroaryl)cyclohexanones via Palladium-Catalyzed Ester α-Arylation and Decarboxylation].Journal of Organic Chemistry.
- [Addition of phenylmagnesium bromide to 4-tert-butylcyclohexanone gives two isomeric tertiary alcohols as products].Chegg.com.
- [Friedel-Crafts Acetylation of Bromobenzene].StuDocu.
- [Friedel–Crafts reaction].Wikipedia.
- [Impurities formed during the Suzuki−Miyaura coupling between 3 and 4].ResearchGate.
- [Synthesis method of 4-substituted cyclohexanone].Google Patents.
- [Purification of cyclohexanone].Google Patents.
- [Predict the products formed when cyclohexanone reacts with the following reagents].Pearson+.
- [Common Byproducts in Suzuki Coupling].YouTube.
- [Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction].Chemistry LibreTexts.
- [Friedel-Crafts Acylation with Practice Problems].Chemistry Steps.
- [Grignard reagents undergo a general and very useful reaction with ketones].Homework.Study.com.
- [Organometallic Chemistry Practice Problems].University of Wisconsin-Madison.
- [Suzuki-Miyaura cross-coupling: Practical Guide].Yoneda Labs.
- [Suzuki-Miyaura Coupling].Chemistry LibreTexts.
Sources
- 1. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. maths.tcd.ie [maths.tcd.ie]
- 9. Predict the products formed when cyclohexanone reacts with the fo... | Study Prep in Pearson+ [pearson.com]
- 10. homework.study.com [homework.study.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. US3933916A - Purification of cyclohexanone - Google Patents [patents.google.com]
Troubleshooting Suzuki coupling with 4-(4-Bromophenyl)cyclohexanone
Beginning Investigations Now
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Expanding the Search Parameters
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Technical Support Center: 4-(4-Bromophenyl)cyclohexanone Purification
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4-(4-Bromophenyl)cyclohexanone. This guide is designed to provide in-depth, practical solutions to common purification challenges encountered in a laboratory setting. Ensuring the high purity of this intermediate is critical for the success of subsequent synthetic steps and the overall quality of the final active pharmaceutical ingredient (API). This document provides troubleshooting advice and detailed protocols to help you achieve your desired purity specifications.
Part 1: Frequently Asked Questions - Understanding the Impurity Profile
This section addresses the fundamental questions regarding the nature and identification of impurities commonly found in crude this compound.
Q1: What are the most common impurities in crude this compound and where do they come from?
A1: The impurity profile of this compound is largely dictated by its synthetic route. Common synthesis methods include the Suzuki-Miyaura coupling or the oxidation of 4-(4-bromophenyl)cyclohexanol.[1][2] Impurities can be broadly categorized as follows:
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Process-Related Impurities: These originate from the manufacturing process itself.[3][4]
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Unreacted Starting Materials: Residual 4-bromophenylboronic acid, the corresponding organohalide, or 4-(4-bromophenyl)cyclohexanol may be present.
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Side-Reaction Products: In Suzuki couplings, common byproducts include homocoupling products (forming biphenyl species) and dehalogenated compounds.[5]
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Catalyst Residues: Trace amounts of the palladium catalyst used in coupling reactions can carry over.[3]
-
-
Solvent-Related Impurities: Residual solvents used during the reaction or initial workup can be trapped in the crude product.[3][6]
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Degradation Products: The product may degrade under certain conditions (e.g., high heat or presence of acids/bases), leading to the formation of unknown impurities.[3]
Q2: How can I identify and quantify the impurities in my sample?
A2: A multi-technique analytical approach is essential for accurately profiling impurities.[6][7]
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High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis in the pharmaceutical industry due to its high resolution and sensitivity for separating complex mixtures.[7] Developing a robust HPLC method is crucial for quantifying impurities, often down to levels below 0.1%.[6]
-
Gas Chromatography (GC): Particularly useful for identifying and quantifying volatile impurities, such as residual solvents.[7]
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Nuclear Magnetic Resonance (¹H NMR & ¹³C NMR) Spectroscopy: NMR is invaluable for structural elucidation of the main compound and its impurities. Characteristic shifts can indicate the presence of starting materials or side-products.[8]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS), this technique provides molecular weight information, which is critical for identifying unknown impurities.[7]
Part 2: Troubleshooting Guides & Protocols
This section provides practical, step-by-step solutions for common purification challenges.
Method 1: Recrystallization
Recrystallization is often the most efficient first-pass purification technique for solid compounds, relying on the differential solubility of the target compound and its impurities in a given solvent at varying temperatures.[9]
-
Q: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?
-
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. To resolve this, try using a larger volume of solvent to keep the compound dissolved at a lower temperature, or switch to a lower-boiling point solvent system. Adding a seed crystal of pure material can also induce proper crystallization.
-
-
Q: The purity of my material barely improved after recrystallization. What went wrong?
-
A: This usually indicates a poor choice of solvent. The ideal solvent should dissolve the compound well when hot but poorly when cold, while impurities should remain soluble at cold temperatures.[9] Experiment with different solvent systems. If impurities have very similar solubility profiles to your product, recrystallization alone may be insufficient.
-
-
Q: How do I choose the best solvent for recrystallization?
-
A: The principle of "like dissolves like" is a good starting point. Since this compound has both a polar ketone group and a nonpolar bromophenyl group, a solvent of intermediate polarity is often effective. Small-scale solubility tests are crucial. Test solvents like ethanol, isopropanol, acetone, or mixtures such as ethyl acetate/hexanes.[10]
-
-
Solvent Selection: In a small test tube, add ~50 mg of crude material. Add a potential solvent (e.g., ethanol) dropwise while heating until the solid dissolves.
-
Dissolution: In a larger flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until all the solid dissolves completely. Add the minimum amount of hot solvent required for full dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution through celite or fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower, more effective crystal growth, insulate the flask. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[9]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Caption: Workflow for the purification of this compound by recrystallization.
Method 2: Flash Column Chromatography
When impurities are structurally similar to the product, column chromatography is a more powerful purification technique.[11] It separates compounds based on their differential adsorption to a stationary phase (like silica gel) while a mobile phase flows through.[11]
-
Q: My spots are streaking on the TLC plate. Will this affect my column?
-
A: Yes. Streaking on the analytical Thin Layer Chromatography (TLC) plate indicates a problem that will be magnified on a preparative column. This can be caused by overloading the sample, the compound being too polar for the solvent system (it's sticking to the silica), or the presence of acidic/basic impurities. Try a more polar eluent or add a small amount (~0.5%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.
-
-
Q: My compounds are not separating on the column (co-elution). What should I do?
-
A: The eluent system is not optimal. You need to increase the difference in retention factor (Rf) between your product and the impurity. Develop a new mobile phase using TLC, aiming for an Rf of ~0.3 for your target compound and the largest possible separation from impurities. Using a less polar solvent system will generally improve separation.
-
| Eluent System (v/v) | Polarity | Typical Application |
| 20% Ethyl Acetate / 80% Hexanes | Low-Medium | Good starting point for separating non-polar impurities. |
| 10% Acetone / 90% Dichloromethane | Medium | Effective for resolving closely-related ketone impurities. |
| 50% Diethyl Ether / 50% Petroleum Ether | Medium | Alternative system if acetate or ketone systems fail. |
-
Solvent System Development: Using TLC, find a mobile phase (eluent) that provides good separation between the desired product and impurities. The target compound should have an Rf value between 0.25 and 0.40.
-
Column Packing: Pack a glass column with silica gel, typically as a slurry in the least polar solvent of your eluent system (e.g., hexanes). Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel ("dry loading") and evaporate the solvent. Carefully add the dried powder to the top of the packed column.
-
Elution: Add the mobile phase to the top of the column and apply pressure (air or nitrogen) to begin elution. Collect fractions sequentially.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Caption: Workflow for purification by flash column chromatography.
Part 3: Final Purity Assessment
Q: How do I confirm the purity of my final product?
A1: After purification, it is essential to re-analyze the material to confirm that the impurity levels meet your specifications.
-
HPLC/UPLC: Run the purified sample on your previously developed HPLC method. The purity is typically determined by the area percentage of the main peak. For drug development, a purity of >99.5% is often required.[7]
-
¹H NMR: A clean ¹H NMR spectrum, free of signals from impurities, is a strong indicator of high purity.[8] Integration of the peaks should correspond to the expected proton ratios.
-
Melting Point: A sharp melting point range that is consistent with literature values indicates high purity. Impurities tend to broaden and depress the melting point.
References
- Common Byproducts in Suzuki Coupling. (2024). YouTube.
- Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. (n.d.). Pharmaffiliates.
- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). Alwsci.
- Pharmaceutical Impurity Testing and Identification. (n.d.). Intertek.
- The Importance of Purity Determination of Pharmaceuticals. (2020). NETZSCH Analyzing & Testing.
- This compound(84892-43-3) 1H NMR. (n.d.). ChemicalBook.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Suzuki reaction. (n.d.). Wikipedia.
- Synthesis method of 4-substituted cyclohexanone. (2021). Google Patents.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- How to Purify an organic compound via recrystallization or reprecipitation? (2025). ResearchGate.
- Column Chromatography: Principles, Procedure, and Applications. (2025). Phenomenex.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]
- 3. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pharmafocusasia.com [pharmafocusasia.com]
- 7. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 8. This compound(84892-43-3) 1H NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
Technical Support Center: Stereoselectivity in 4-(4-Bromophenyl)cyclohexanone Reactions
Welcome to the technical support center for stereoselective reactions involving 4-(4-Bromophenyl)cyclohexanone. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to control the stereochemical outcome of their reactions with this versatile intermediate. Here, we move beyond simple protocols to explain the underlying principles that govern stereoselectivity, offering field-proven insights in a troubleshooting-focused, question-and-answer format.
Introduction: The Challenge of Stereocontrol
This compound is a common building block in pharmaceutical and materials science. Its cyclohexane ring, which exists predominantly in a chair conformation, presents two distinct faces for nucleophilic attack at the carbonyl group. This leads to the potential formation of diastereomeric products (e.g., cis and trans alcohols after reduction) or, if a new stereocenter is created, enantiomers. Achieving high stereoselectivity is often critical for the desired biological activity or material property.
This guide will address the two primary challenges in controlling stereochemistry for this substrate:
-
Diastereoselectivity: Controlling the formation of one diastereomer over another (e.g., cis vs. trans).
-
Enantioselectivity: Controlling the formation of one enantiomer over its mirror image.
Part 1: Troubleshooting Diastereoselectivity in Ketone Reduction
The reduction of the ketone in this compound to a hydroxyl group is a fundamental transformation. The resulting product, 4-(4-Bromophenyl)cyclohexanol, can exist as two diastereomers: cis and trans. The choice of reducing agent is the most critical factor in determining the ratio of these isomers.
FAQ 1: My NaBH₄ reduction of this compound gives a mixture of cis and trans alcohols. How can I favor the trans isomer?
Answer: This is a classic problem of axial vs. equatorial attack. Sodium borohydride (NaBH₄) is considered a relatively small hydride reagent. For 4-substituted cyclohexanones, small nucleophiles preferentially attack from the axial face of the carbonyl. This trajectory, known as "axial attack," leads to the formation of the equatorial alcohol, which is the thermodynamically more stable trans isomer.
-
The "Why": The preference for axial attack by small nucleophiles is a subject of ongoing discussion but is often explained by the Bürgi-Dunitz trajectory and torsional strain arguments. The axial approach avoids eclipsing interactions with the equatorial hydrogens on the adjacent carbons (C2 and C6) during the transition state. While you are getting a mixture, the major product should be the trans alcohol. To improve the selectivity, you can modify the reaction conditions.
Troubleshooting & Optimization:
-
Lower the Temperature: Running the reaction at lower temperatures (e.g., 0 °C to -20 °C) can enhance selectivity by favoring the lower energy transition state (for axial attack) more significantly.
-
Chelation Control: The addition of a Lewis acid, such as cerium(III) chloride (the Luche reduction), can dramatically improve the selectivity for the equatorial alcohol (trans product). The Ce³⁺ ion coordinates to the carbonyl oxygen, making the carbonyl carbon more electrophilic and further favoring the axial attack pathway.
Experimental Protocol: Luche Reduction for High trans Selectivity
-
Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv) and CeCl₃·7H₂O (1.1 equiv) in methanol (MeOH).
-
Cooling: Cool the resulting slurry to 0 °C in an ice bath.
-
Addition of Reductant: Add NaBH₄ (1.1 equiv) portion-wise to the stirred slurry. Be cautious of gas evolution.
-
Reaction: Stir the reaction at 0 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 15-30 minutes).
-
Workup: Quench the reaction by the slow addition of water, followed by dilute HCl.
-
Extraction: Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
FAQ 2: I need to synthesize the cis-4-(4-Bromophenyl)cyclohexanol. Which reducing agent should I use?
Answer: To favor the formation of the cis isomer (axial alcohol), you need to force the hydride to attack from the equatorial face. This is achieved by using a sterically demanding, or "bulky," hydride reagent. The classic choice for this transformation is L-Selectride® (lithium tri-sec-butylborohydride).
-
The "Why" (Steric Approach Control): The large steric footprint of L-Selectride, due to its three sec-butyl groups, makes an axial approach highly unfavorable.[1] The reagent would clash with the axial hydrogens at the C3 and C5 positions (1,3-diaxial interactions).[1] Consequently, it is forced to approach from the less sterically hindered equatorial face, delivering the hydride to form the axial alcohol (cis product).[1]
Data Presentation: Comparison of Reducing Agents for 4-substituted Cyclohexanones
| Reducing Agent | Primary Attack Vector | Major Product | Typical Diastereomeric Ratio (cis:trans) |
| NaBH₄ | Axial | trans (Equatorial OH) | ~20:80 |
| LiAlH₄ | Axial | trans (Equatorial OH) | ~10:90 |
| L-Selectride® | Equatorial | cis (Axial OH) | >95:5 |
| K-Selectride® | Equatorial | cis (Axial OH) | >95:5 |
Experimental Protocol: L-Selectride Reduction for High cis Selectivity
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reductant: Slowly add L-Selectride (1.0 M solution in THF, 1.2-1.5 equiv) dropwise via syringe to the stirred ketone solution.[1]
-
Reaction: Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC.[1]
-
Quenching & Workup: While still at -78 °C, slowly and carefully quench the reaction by adding water, followed by aqueous NaOH (e.g., 3M) and then 30% hydrogen peroxide. Caution: This workup can be exothermic and produce gas.
-
Extraction & Purification: Allow the mixture to warm to room temperature and stir for at least one hour. Extract with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography.
Diagram: Diastereoselective Reduction Pathways
Caption: Decision workflow for diastereoselective reduction of this compound.
Part 2: Troubleshooting Enantioselectivity
When the reaction creates a new chiral center adjacent to the carbonyl (e.g., in an aldol or alkylation reaction), controlling which of the two possible enantiomers is formed becomes the primary challenge. This requires the use of a chiral influence, such as a chiral catalyst or a chiral auxiliary.
FAQ 3: I am performing an aldol reaction with this compound and an aldehyde, but I'm getting a racemic product. How can I make this reaction enantioselective?
Answer: To achieve enantioselectivity, you must introduce a chiral component into the reaction that can differentiate between the two prochiral faces of the enolate or the aldehyde. Organocatalysis is a powerful, metal-free strategy for this. Chiral secondary amines, such as proline and its derivatives, are excellent catalysts for asymmetric aldol reactions.
-
The "Why" (Mechanism of Action): The chiral amine catalyst reacts with the cyclohexanone to form a chiral enamine intermediate. This enamine is the active nucleophile. The stereochemistry of the catalyst directs the incoming aldehyde to one face of the enamine, controlling the absolute stereochemistry of the newly formed C-C bond and hydroxyl group. The reaction often favors the anti-diastereomer.[2][3]
Troubleshooting & Optimization for Asymmetric Aldol Reactions:
-
Catalyst Choice: Simple L-proline can be effective, but often more complex bifunctional catalysts that contain both a secondary amine (for enamine formation) and a hydrogen-bond donor (like a thiourea or amide group) provide superior results.[2] These catalysts help to organize the transition state through multiple non-covalent interactions.
-
Solvent Effects: The solvent can have a profound impact on both yield and enantioselectivity. While organic solvents like DMSO or chloroform are common, surprisingly, adding a small amount of water or even running the reaction in brine can sometimes accelerate the reaction and improve stereoselectivities.[3]
-
Acid Additives: The presence of a weak acid co-catalyst (e.g., acetic acid) is often necessary to facilitate catalyst turnover and can influence the stereochemical outcome.[3]
Experimental Protocol: Organocatalyzed Asymmetric Aldol Reaction [3]
-
Setup: To a vial, add the chiral bifunctional organocatalyst (e.g., a proline-derived thiourea catalyst, 10-20 mol%), the aldehyde (1.0 equiv), and the chosen solvent (e.g., brine).
-
Cooling: Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Addition of Ketone: Add this compound (2-5 equiv).
-
Reaction: Stir the reaction vigorously until the aldehyde is consumed (monitor by TLC).
-
Workup & Purification: Quench the reaction and extract with an organic solvent. The diastereomeric ratio (d.r.) can be determined from the crude ¹H NMR spectrum, and the enantiomeric excess (ee) of the major diastereomer can be determined by chiral HPLC analysis.
FAQ 4: My attempts at enantioselective alkylation are failing. Is there an alternative to catalytic methods?
Answer: Yes. When catalytic methods are not effective, a stoichiometric approach using a chiral auxiliary is a robust and reliable alternative. A chiral auxiliary is a chiral molecule that you temporarily attach to your substrate to direct the stereochemistry of a subsequent reaction. After the reaction, the auxiliary is cleaved off and can often be recovered.
-
The "Why" (Evans Asymmetric Alkylation as an Example): While not directly applicable to the ketone itself, a common strategy involves converting a related carboxylic acid to an N-acyl oxazolidinone (an Evans auxiliary). The chiral oxazolidinone blocks one face of the corresponding enolate, forcing an incoming electrophile (like an alkyl halide) to attack from the opposite, unhindered face with high diastereoselectivity.[4] While this example is for alkylation alpha to a carbonyl in a different system, the principle of using a covalently bound chiral group to direct a reaction is broadly applicable. For ketones, auxiliaries like SAMP/RAMP hydrazones can be used to achieve highly stereoselective alpha-alkylation.
Diagram: Chiral Auxiliary Workflow
Caption: General workflow for asymmetric synthesis using a recoverable chiral auxiliary.
References
- Kumar R, et al. (2021). Biocatalytic reductive amination from discovery to commercial manufacturing applied to abrocitinib JAK1 inhibitor.
- Lednicer D, VonVoigtlander PF, Emmert DE. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 23(4):424-30. [Link]
- Zheng, C., et al. (2012). Asymmetric organocatalytic direct aldol reactions of cyclohexanone with aldehydes in brine. Beilstein Journal of Organic Chemistry, 8, 1353-1358. [Link]
- Wikipedia. (2023). Chiral auxiliary. [Link]
- Master Organic Chemistry. (2014).
- Gholami, M., et al. (2018). Highly asymmetric aldol reaction of cyclohexanone and aromatic aldehydes catalyzed by bifunctional cyclohexane. Asian Journal of Green Chemistry. [Link]
- Cieplak, A. S. (1981). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. Journal of the American Chemical Society, 103(15), 4540-4552. [Link]
Sources
Preventing side reactions in the bromination of phenylcyclohexanone
Welcome to the Technical Support Center for the bromination of 2-phenylcyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this reaction, prevent common side reactions, and troubleshoot effectively. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.
Introduction: The Challenge of Selective Bromination
The α-bromination of ketones is a fundamental transformation in organic synthesis, providing a versatile intermediate for further functionalization. The reaction with 2-phenylcyclohexanone, however, presents unique challenges due to the presence of a bulky phenyl substituent and two potential sites for enolization, leading to a variety of possible side products. This guide will equip you with the knowledge to control the reaction and achieve high yields of the desired 2-bromo-2-phenylcyclohexanone.
Frequently Asked Questions (FAQs)
Q1: Why is acid catalysis preferred over basic conditions for the monobromination of 2-phenylcyclohexanone?
A1: Acid catalysis is recommended to prevent polybromination. Under acidic conditions, the reaction proceeds through an enol intermediate. The rate-determining step is the formation of this enol[1][2]. Once the first bromine atom is introduced at the α-position, the electron-withdrawing nature of the bromine atom decreases the basicity of the carbonyl oxygen. This disfavors the protonation required for subsequent enol formation, thus slowing down further bromination[3].
In contrast, basic conditions generate a more nucleophilic enolate intermediate[4][5]. The introduction of a bromine atom increases the acidity of the remaining α-protons through an inductive effect. This makes the monobrominated product more susceptible to deprotonation and subsequent reaction with bromine, often leading to di- or polybrominated products which are difficult to control[4][6].
Q2: I am observing the formation of an α,β-unsaturated ketone in my reaction mixture. What is causing this and how can I prevent it?
A2: The formation of 2-phenyl-2-cyclohexen-1-one is a common side reaction resulting from the elimination of hydrogen bromide (HBr) from the α-bromo ketone product[7][8]. This elimination is often promoted by heat or the presence of a base during workup or purification. The HBr generated during the bromination can also catalyze this elimination, especially at elevated temperatures[9].
Prevention Strategies:
-
Temperature Control: Maintain a low reaction temperature to minimize the rate of the elimination reaction.
-
Neutralizing Workup: During the workup, wash the organic layer with a mild base like saturated sodium bicarbonate solution to neutralize any excess acid and HBr.
-
Avoid Strong Bases: Use of strong, non-nucleophilic bases for dehydrobromination should be intentional. If this is not the desired product, avoid strong bases during workup[2][8].
-
Prompt Purification: Purify the product promptly after workup, avoiding prolonged heating during solvent evaporation or distillation.
Q3: My reaction is sluggish and gives a low yield. What are the possible reasons?
A3: Several factors can contribute to a slow or incomplete reaction:
-
Insufficient Acid Catalyst: The formation of the enol intermediate is acid-catalyzed. Ensure a sufficient catalytic amount of a strong acid (e.g., HBr in acetic acid) is present[1][10].
-
Inactive Brominating Agent: If using N-bromosuccinimide (NBS), ensure it is fresh or has been recrystallized, as it can decompose over time. If using liquid bromine, make sure it has not been compromised by moisture[11].
-
Steric Hindrance: The phenyl group at the 2-position presents significant steric hindrance, which can slow down the approach of the brominating agent to the α-carbon. Increasing the reaction time or carefully increasing the temperature may be necessary[11].
Q4: I am getting a mixture of diastereomers. How can I control the stereoselectivity of the bromination?
A4: The formation of diastereomers arises from the bromination of the enol intermediate, which can be attacked from either face of the planar double bond. Achieving high diastereoselectivity can be challenging. The regioselectivity of bromination in 2-phenylcyclohexanone favors the carbon bearing the phenyl group (the more substituted α-carbon) under thermodynamic control, which is typical for acid-catalyzed halogenations[3][6]. However, the stereochemical outcome is often a mixture. Some studies on related systems suggest that the choice of solvent and brominating agent can influence the diastereomeric ratio. For instance, using a less polar solvent might favor the formation of one diastereomer over the other.
Troubleshooting Guide
This section provides a structured approach to resolving specific issues encountered during the bromination of 2-phenylcyclohexanone.
| Problem | Possible Cause | Recommended Solution |
| 1. Polybromination | Reaction conditions are too harsh (high temperature, prolonged reaction time). | Reduce the reaction temperature and monitor the reaction closely by TLC to stop it once the starting material is consumed. |
| Use of basic conditions. | Switch to acidic conditions (e.g., Br₂ in acetic acid) to disfavor multiple halogenations[3]. | |
| 2. Formation of α,β-unsaturated ketone | High reaction temperature or prolonged heating during workup. | Maintain a low reaction temperature and minimize heating during workup and purification. |
| Presence of base. | Use a neutralizing wash (e.g., NaHCO₃) during workup instead of a strong base. | |
| 3. Low Conversion | Insufficient acid catalyst. | Ensure an adequate amount of acid catalyst is used to promote enol formation[1]. |
| Steric hindrance from the phenyl group. | Increase the reaction time. A moderate increase in temperature can be attempted, but monitor for side product formation. | |
| Deactivated brominating agent. | Use fresh or purified brominating agents like recrystallized NBS[11]. | |
| 4. Dark Reaction Mixture | Decomposition of starting material or product. | Run the reaction at a lower temperature. Quench the reaction with a reducing agent like sodium bisulfite during workup to remove excess bromine[11]. |
| Impurities in the starting material. | Purify the 2-phenylcyclohexanone before use. |
Experimental Protocol: Selective Monobromination of 2-Phenylcyclohexanone
This protocol is designed to favor the formation of 2-bromo-2-phenylcyclohexanone under thermodynamic control.
Materials:
-
2-Phenylcyclohexanone
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium bisulfite (NaHSO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-phenylcyclohexanone (1 equivalent) in glacial acetic acid.
-
Addition of Bromine: Cool the solution in an ice bath. Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise from the dropping funnel over 30-60 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Carefully pour the reaction mixture into a separatory funnel containing cold water and dichloromethane.
-
Separate the organic layer.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bisulfite solution (to quench excess bromine).
-
Saturated aqueous sodium bicarbonate solution (to neutralize acetic acid and HBr).
-
Brine.
-
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure 2-bromo-2-phenylcyclohexanone.
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the key reaction pathways and a troubleshooting decision tree to guide your experimental approach.
Caption: Acid vs. Base Catalyzed Bromination Pathways.
Caption: Troubleshooting Decision Tree for Bromination.
References
- Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols.
- Birk, J. P. (1973). Studies on the mechanism of acid-catalyzed bromination of a hindered alkyl aryl ketone: 2,4,6-trimethylacetophenone. Rate dependence on bromine concentration. Journal of the American Chemical Society, 95(8), 2413–2418.
- Making Molecules. (2024, February 26). An Introduction to Enols & Enolates.
- Chemistry LibreTexts. (2024, July 30). 22.4: Alpha Halogenation of Aldehydes and Ketones.
- Wikipedia. (n.d.). Ketone halogenation.
- Pearson+. (n.d.). A ketone undergoes acid-catalyzed bromination, acid-catalyzed chlorination, racemization, and acid-catalyzed deuterium exchange at the ⍺-carbon.
- Ceylan, M., Gürdere, M. B., & Budak, Y. (2010). Reaction of 2-Phenyl- and 2-Methyl-cycloalkanones with PBr5 and Influence of Substituent on the Addition of Bromine Atom. Asian Journal of Chemistry, 20, 1373-1381.
- Google Patents. (n.d.). Method of stabilizing halogenated ketones.
- Chemistry Steps. (n.d.). Alpha Halogenation of Enols and Enolates.
- Organic Chemistry Class Notes. (n.d.). Kinetic versus Thermodynamic Control of Reactions.
- Chemistry Stack Exchange. (2016, September 28). Thermodynamic vs kinetic reaction control with radical substitution.
- Chemistry Coach. (n.d.). Organic Chemistry Enols And Enolates - Alpha Carbon Chemistry. Free In-Depth Study Guide.
- Organic Syntheses. (n.d.). Submitted by Tamio Hayashi, Makoto Takahashi, Yoshiaki Takaya, and Masamichi Ogasawara.
- Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions.
- SlidePlayer. (n.d.). Enols and Enolates A type of reaction with carbonyl compounds is an α-substitution (an electrophile adds to the α carbon).
- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
- Asian Journal of Chemistry. (2010). Reaction of 2-Phenyl- and 2-Methyl-cycloalkanones with PBr5 and Influence of Substituent on the Addition of Bromine Atom.
- ResearchGate. (n.d.). Bromination of various ketones in aqueous H2O2-HBr system.
- National Institutes of Health. (n.d.). A H2O2/HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones.
- Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content.
- Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
- W. H. Freeman. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition.
- Fiveable. (n.d.). Alpha Halogenation of Aldehydes and Ketones | Organic Chemistry Class Notes.
- ResearchGate. (n.d.). Reaction of 2-phenyl- and 2-methyl-cycloalkanones with PBr(5) and influence of substituent on the addition of bromine atom.
- Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones.
- Royal Society of Chemistry. (n.d.). Bromination of ketones with H2O2–HBr “on water”.
- Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination.
- ResearchGate. (n.d.). (PDF) Bromination of ketones with H2O2–HBr “on water”.
- National Institutes of Health. (n.d.). Synthetic Access to Aromatic α-Haloketones.
- YouTube. (2021, March 25). Bromination of Ketones.
- National Institutes of Health. (n.d.). Prevention of diabetic ketoacidosis and self-monitoring of ketone bodies: an overview.
- WebMD. (2024, September 18). Ketonuria: Causes, Symptoms, Treatment, and More.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 4. An Introduction to Enols & Enolates — Making Molecules [makingmolecules.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]
- 7. asianpubs.org [asianpubs.org]
- 8. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chemistry.coach [chemistry.coach]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Work-up and Purification of 4-(4-Bromophenyl)cyclohexanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-(4-bromophenyl)cyclohexanone. This guide is designed for researchers, chemists, and drug development professionals who are engaged in the synthesis of this and structurally related compounds. The successful isolation of a target molecule is as critical as the reaction itself. This document provides in-depth, field-proven insights into the work-up, isolation, and purification procedures, focusing on troubleshooting common issues and explaining the rationale behind each step.
The synthesis of this compound is typically achieved via two primary routes: a Friedel-Crafts reaction or a Palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura). The work-up procedure is highly dependent on the chosen synthetic pathway. This guide addresses the distinct challenges of each.
General Work-up and Purification Workflow
A successful laboratory work-up follows a logical sequence of steps designed to isolate the crude product from the reaction mixture before final purification. The following diagram illustrates a generalized workflow applicable to many organic syntheses.
Caption: A generalized workflow for the work-up and purification of an organic compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the work-up procedure in a question-and-answer format.
Q1: My Friedel-Crafts reaction mixture formed a persistent emulsion after quenching with water. How can I break it and proceed with extraction?
A1: Emulsion formation is a common and frustrating issue, particularly after quenching Friedel-Crafts reactions where the hydrolysis of the Lewis acid catalyst (e.g., AlCl₃) can form fine, gelatinous aluminum hydroxide precipitates that stabilize oil-in-water mixtures.
-
Causality: The aluminum salts generated during the quench act as surfactants, preventing the organic and aqueous layers from cleanly separating.
-
Immediate Solutions:
-
Add Brine: Transfer the entire mixture to a separatory funnel and add a significant volume of saturated aqueous sodium chloride (brine). The increased ionic strength of the aqueous phase often destabilizes the emulsion, causing the layers to separate.
-
Gentle Agitation: Avoid vigorous shaking. Instead, gently rock or swirl the separatory funnel to allow for mass transfer without creating a stable emulsion.
-
Filtration: If the emulsion is caused by solid precipitates, filter the entire biphasic mixture through a pad of Celite® (diatomaceous earth). This will remove the solid particulates that are stabilizing the emulsion. Rinse the Celite pad with your organic solvent to recover any adsorbed product.
-
Patience and Gravity: Sometimes, allowing the mixture to stand undisturbed for an extended period (30 minutes to several hours) is sufficient for the layers to separate.
-
Q2: After my Suzuki coupling reaction, my NMR spectrum shows broad humps, and the isolated yield is low. I suspect boron-containing impurities. How can I remove them?
A2: Boronic acids and their byproducts are known to be problematic during work-up due to their polarity and ability to form various species (e.g., boroxines)[1].
-
Causality: Residual boronic acids, boronic esters, or borate salts can co-extract with the product into the organic layer, complicating purification and interfering with analytical characterization.
-
Proven Removal Strategies:
-
Acid/Base Wash: A wash with a mild aqueous base (like 1M NaOH) can help deprotonate the boronic acid, making it more water-soluble and pulling it into the aqueous layer. Follow this with a water wash to remove residual base.
-
Methanol Azeotrope: This is a highly effective method. After concentrating the crude product, add a generous amount of methanol and re-concentrate using a rotary evaporator. This process is repeated 2-3 times. The methanol reacts with boron impurities to form volatile trimethyl borate ((MeO)₃B), which is removed under vacuum[2].
-
Potassium Fluoride (KF) Wash: Some tin and boron byproducts can be removed by washing the organic layer with an aqueous solution of 1M KF. This forms insoluble fluoride salts that can be removed by filtration[2].
-
Q3: My final product is a pale yellow oil, but the literature reports a solid. How can I induce crystallization and purify it?
A3: The failure of a compound to crystallize is almost always due to the presence of impurities that disrupt the formation of a crystal lattice. The goal is to remove these impurities.
-
Causality: Residual solvent, unreacted starting materials, or reaction byproducts are acting as "anti-solvents" or plasticizers.
-
Purification and Crystallization Protocol:
-
Column Chromatography: This is the most robust method for removing impurities. Use a silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes). Monitor the fractions by thin-layer chromatography (TLC) and combine the pure fractions.
-
Solvent Trituration: If the product is mostly pure, dissolve the oil in a minimum amount of a good solvent (e.g., dichloromethane or diethyl ether). Then, slowly add a poor solvent (e.g., hexanes or pentane) while stirring until the solution becomes cloudy. Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Cool the mixture in an ice bath or freezer to promote crystallization.
-
Recrystallization: Once you have a solid, it can be further purified. Dissolve the crude solid in a minimum amount of a hot solvent (e.g., ethanol, isopropanol) and allow it to cool slowly to room temperature, followed by cooling in an ice bath. Collect the crystals by vacuum filtration.
-
Frequently Asked Questions (FAQs)
Q1: What is the rationale for each washing step during a standard extractive work-up?
A1: Each wash is designed to remove a specific class of impurity.
-
Water Wash: Primarily removes water-soluble inorganic salts, highly polar organic compounds, and residual water-miscible solvents like DMF or DMSO[2].
-
Saturated Aqueous NaHCO₃ (or other weak base): This wash is crucial for neutralizing and removing any residual acid. In Friedel-Crafts work-ups, it removes the HCl generated during the quench of AlCl₃[3][4]. In other reactions, it removes any acid catalyst. This step is vital as residual acid can cause product decomposition upon heating during solvent evaporation.
-
Saturated Aqueous NaCl (Brine): The brine wash serves two purposes. First, it helps to break any minor emulsions. Second, it removes the bulk of the dissolved water from the organic layer by osmotic pressure, making the subsequent drying step with an agent like MgSO₄ or Na₂SO₄ more efficient.
Q2: For a Friedel-Crafts acylation, why must the reaction be quenched by adding it to ice instead of adding water to the reaction?
A2: This is a critical safety and procedural point. The reaction of the Lewis acid catalyst (e.g., AlCl₃) with water is extremely exothermic.
-
Safety: Adding water directly to the reaction flask can cause a violent, uncontrolled exotherm, potentially boiling the solvent and causing a dangerous pressure buildup and eruption of corrosive material.
-
Yield Protection: A rapid, uncontrolled temperature spike can lead to the degradation of the desired product or promote unwanted side reactions.
-
Correct Procedure: The reaction mixture should always be transferred slowly, with good stirring, into a separate vessel containing a large excess of crushed ice. This ensures that the heat generated by the hydrolysis is effectively absorbed by the melting ice, keeping the temperature low and the process under control.
Q3: What are the most likely impurities to arise from the common synthetic routes?
A3: The impurity profile is a direct fingerprint of the reaction chemistry. Being aware of potential impurities is key for developing effective purification strategies.
| Synthetic Route | Potential Impurity | Origin |
| Friedel-Crafts Acylation | Unreacted Bromobenzene | Incomplete reaction. |
| Polyacylated products | A second acylation on the product ring; less common as the ketone is deactivating[5]. | |
| Isomeric Products (e.g., 2- or 3-substituted) | Isomerization of the acylium ion or substitution at other positions. | |
| Suzuki-Miyaura Coupling | Homocoupled Biaryl (e.g., 4,4'-dibromobiphenyl) | Side reaction of the aryl halide starting material. |
| Protodeborylated starting material | Loss of the boronic acid group from the starting material before coupling[1]. | |
| Catalyst/Ligand Residues (e.g., Palladium black, phosphine oxides) | Incomplete removal of the palladium catalyst or oxidized phosphine ligands[2]. |
Key Experimental Protocols
Protocol 1: Work-up for Friedel-Crafts Acylation
This protocol assumes the reaction was performed using bromobenzene, cyclohexanecarbonyl chloride, and AlCl₃ in a solvent like dichloromethane (DCM).
-
Prepare Quench Vessel: Prepare a beaker with a large amount of crushed ice and a magnetic stir bar.
-
Quenching: Once the reaction is deemed complete by TLC, cool the reaction flask in an ice bath. Slowly and carefully, pour the reaction mixture in a thin stream into the vigorously stirring ice.
-
Acidification (Optional but Recommended): Slowly add 1M HCl to dissolve the precipitated aluminum salts, resulting in two clear layers.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with:
-
1x with water
-
1x with saturated aqueous NaHCO₃ (vent frequently to release CO₂ pressure)
-
1x with saturated aqueous NaCl (brine)
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and rinse the drying agent with a small amount of DCM.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude material by recrystallization from ethanol or by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient).
Protocol 2: Work-up for Suzuki-Miyaura Cross-Coupling
This protocol assumes the reaction was performed between 1-bromo-4-iodobenzene, a cyclohexanone-derived boronic ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a solvent system like dioxane/water[6].
-
Cooling and Dilution: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with:
-
2x with water
-
1x with saturated aqueous NaCl (brine)
-
-
Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and rinse the solid.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Initial Purification (Catalyst Removal): If palladium black has precipitated, it is often beneficial to dissolve the crude product in a minimal amount of DCM and filter it through a short plug of silica gel or Celite®, eluting with additional solvent.
-
Final Purification: Purify the crude material by flash column chromatography or recrystallization to obtain the pure this compound.
References
- Title: Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles Source: MDPI URL:[Link]
- Title: Friedel Crafts Acyl
- Title: Organic Reaction Workup Formulas for Specific Reagents Source: University of Rochester Chemistry URL:[Link]
- Title: Friedel-Crafts Acylation Source: Organic Chemistry Portal URL:[Link]
- Title: Suzuki Coupling: Mechanism & Examples Source: NROChemistry URL:[Link]
- Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL:[Link]
- Title: Suzuki reaction - Wikipedia Source: Wikipedia URL:[Link]
- Title: EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation Source: Master Organic Chemistry URL:[Link]
- Source: Google Patents (CN112778108A)
Sources
Technical Support Center: Analysis of Reaction Byproducts by GC-MS
Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of identifying and quantifying reaction byproducts. Here, we move beyond simple procedural lists to provide in-depth, field-proven insights grounded in scientific principles. Our goal is to empower you to diagnose issues systematically, ensure data integrity, and maintain optimal instrument performance.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the GC-MS analysis of reaction byproducts.
Q1: My baseline is noisy and rising throughout my run. What is the likely cause?
A rising baseline, particularly as the oven temperature increases, is a classic symptom of column bleed.[1] This occurs when the stationary phase of the column degrades and elutes.[2] Several factors can cause or exacerbate column bleed, including operating at temperatures exceeding the column's limit, the presence of oxygen in the carrier gas due to leaks, or the accumulation of non-volatile contaminants in the inlet or front of the column.[3][4]
Q2: I see peaks in my blank injections. What are these "ghost peaks" and where do they come from?
Ghost peaks are extraneous peaks that appear in your chromatogram even when no sample is injected.[5] They are indicative of contamination somewhere in the system.[6] Common sources include carryover from a previous highly concentrated sample, contamination of the syringe, degradation of the septum, a contaminated inlet liner, or impurities in the carrier gas.[7][8]
Q3: My peaks are tailing significantly. How can I improve their shape?
Peak tailing can stem from either chemical or physical issues within the GC system.[9] Chemical causes often involve active sites in the inlet liner, on the column, or in the ion source that interact undesirably with polar analytes.[10][11] Physical causes can include poor column installation (e.g., an incorrect cut or position in the inlet), dead volumes in the flow path, or a partially obstructed column.[9][12]
Q4: My sensitivity seems low, and I'm struggling to detect trace-level byproducts. What can I do?
Low sensitivity can be a multifaceted issue. It may be due to a leak in the system, which can degrade the column and reduce the efficiency of the mass spectrometer.[13] Other causes include a contaminated ion source, suboptimal injection parameters (e.g., a high split ratio), or the need for sample pre-concentration techniques to enrich the analytes of interest before analysis.[14][15] Additionally, ensuring the MS is tuned correctly and that acquisition parameters are optimized for your target ions is crucial.[16]
Q5: The mass spectral library match for my unknown byproduct is poor. Can I trust the identification?
Mass spectral library matching is a powerful tool but should be used with caution.[17] A low match score does not necessarily mean the compound is not in the library; your acquired spectrum might be distorted by co-eluting peaks or background noise.[17] Conversely, a high match score isn't a guarantee of correct identification, as isomers and related compounds can have very similar spectra.[18] It's crucial to critically evaluate the match and, when possible, confirm the identification with a pure standard.
In-Depth Troubleshooting Guides
Diagnosing and Resolving Peak Shape Problems: Tailing and Fronting
Poor peak shape is one of the most common challenges in GC-MS, directly impacting resolution and the accuracy of integration.
Understanding the Causes
-
Peak Tailing: This occurs when the back half of the peak is drawn out. It is often caused by secondary, unwanted interactions between the analyte and active sites within the system (e.g., silanol groups in the liner or on the column).[19] It can also be a sign of a physical problem in the flow path, such as dead volume.[9]
-
Peak Fronting: This is characterized by a leading edge on the peak. The most common cause is column overload, where too much sample has been injected for the column's capacity.[12] It can also be caused by a mismatch in polarity between the sample solvent and the stationary phase.[10]
Troubleshooting Workflow for Peak Tailing
A systematic approach is key to identifying the root cause of peak tailing. A good diagnostic step is to inject a non-polar compound like a hydrocarbon; if it doesn't tail, the issue is likely chemical activity rather than a physical flow path problem.[19]
Caption: Troubleshooting workflow for peak tailing issues.
Protocol: Inlet Maintenance for Reducing Peak Tailing
An active (dirty) inlet is a frequent cause of peak tailing for polar compounds.[20]
-
Cool the System: Set the injector temperature to ambient and wait for it to cool down. Turn off the carrier gas flow to the inlet.[10]
-
Disassemble: Remove the autosampler, then carefully unscrew the septum nut and remove the septum and any sealing rings.
-
Remove the Liner: Using clean forceps, gently remove the inlet liner. Be cautious as it may be fragile.
-
Clean the Inlet: Dip a clean, lint-free swab in a suitable solvent (e.g., methanol, followed by acetone). Gently swab the inside surfaces of the inlet to remove any visible residue. Do not use abrasive brushes that could scratch the metal surfaces.[7]
-
Install New Consumables: Place a new, deactivated O-ring on a new, deactivated inlet liner. Insert the new liner into the inlet.
-
Reassemble: Install a new septum and tighten the septum nut until it is finger-tight, then give it an additional quarter-turn with a wrench. Do not overtighten, as this can damage the septum.
-
Restore and Check: Restore the carrier gas flow and use an electronic leak detector to check for leaks around the septum nut. Heat the injector back to its setpoint and allow the system to equilibrate before running samples.[10]
| Issue | Common Cause | Recommended Solution |
| Peak Tailing | Active sites in the inlet or column | Perform inlet maintenance, trim the column, or use an inert flow path.[10][21] |
| Peak Fronting | Column overload | Dilute the sample or use a column with a thicker stationary phase film.[10][12] |
| Split Peaks | Improper sample focusing | Lower the initial oven temperature to 20°C below the solvent boiling point.[12] |
Banishing Ghost Peaks and Carryover
Ghost peaks and carryover can severely compromise the qualitative and quantitative accuracy of your analysis.
Identifying the Source
-
Carryover: This typically appears as broad, rolling humps in the baseline of a blank run following a concentrated sample. It occurs when high-boiling components from a previous injection elute slowly from the column.[8]
-
Ghost Peaks: These are usually sharper than carryover peaks and can appear even in the first run of the day. They indicate contamination from a source other than the previous injection, such as the syringe, septum, or carrier gas.[5][8]
Systematic Isolation of Ghost Peak Source
Caption: A logical workflow to isolate the source of ghost peaks.
Protocol: Cleaning a Contaminated Split Vent Line
A blocked or contaminated split vent trap can be a hidden source of ghost peaks.[7]
-
Cool the System: Cool the GC oven and inlet to room temperature.
-
Disconnect: Disconnect the copper line from the split vent trap at the outside of the GC.
-
Backflush: Place a beaker inside the oven, directly under the inlet. Using a syringe, squirt a suitable solvent (e.g., isopropanol) into the disconnected copper line, allowing it to flow backward through the line and drain into the beaker. This will flush out contaminants.[7]
-
Dry and Reconnect: Purge the line with dry, inert gas to remove all solvent. Reconnect the line to the split vent trap.
-
Replace Trap: It is good practice to replace the charcoal or adsorbent material in the split vent trap during this maintenance.
Addressing Baseline Issues: Leaks, Bleed, and Noise
A stable, quiet baseline is fundamental for achieving low detection limits and accurate quantification.
Understanding Baseline Problems
-
High Baseline/Noise: This can be caused by a system leak, which introduces oxygen and nitrogen into the system.[13][22] Oxygen is particularly damaging as it accelerates the degradation of the column's stationary phase, leading to increased bleed.[4] Other causes include a contaminated detector or impurities in the carrier or detector gases.[23]
-
Column Bleed: As previously mentioned, this is the thermal degradation of the column's stationary phase.[2] It manifests as a rising baseline with increasing temperature.[1] Using MS-certified, low-bleed columns can significantly mitigate this issue.[2]
Protocol: Performing a System Leak Check
Regular leak checks are critical for preventative maintenance.[24]
-
Pressurize the System: Cap the split vent outlet. Set the inlet to a high pressure (e.g., 25-30 psi) with the column outlet disconnected from the detector and capped with a blank ferrule.
-
Use an Electronic Leak Detector: An electronic leak detector is the preferred tool as it is highly sensitive and does not contaminate the system.[25] Avoid using liquid soap solutions, as they can be drawn into the system and cause contamination and column damage.[24][26]
-
Check All Fittings: Systematically check every fitting, starting from the gas cylinder and moving through the gas lines, traps, inlet fittings (septum nut, column nut), and any connections within the oven.[25]
-
Leak Check for MS Systems: For a GC-MS, a common diagnostic is to monitor the background ions in the mass spectrometer. A significant presence of ions at m/z 28 (Nitrogen) and 32 (Oxygen) in a roughly 4:1 ratio is a strong indicator of a leak to the atmosphere.[27] You can also spray a gentle stream of argon near suspect fittings and monitor for an increase in the signal at m/z 40.[24][26]
| Parameter | Indication of a Leak | Indication of Column Bleed |
| MS Background Scan | High m/z 28 (N₂) and 32 (O₂) | Characteristic ions of the stationary phase (e.g., m/z 207, 281 for siloxanes) |
| Baseline Behavior | High and noisy, often unstable | Rises steadily with increasing temperature |
| Peak Shape | Can cause tailing and poor reproducibility | Generally does not affect peak shape, but reduces signal-to-noise |
Enhancing Sensitivity for Trace Byproduct Analysis
Detecting low-level byproducts requires optimizing the entire analytical workflow, from sample preparation to data acquisition.
Key Strategies for Sensitivity Enhancement
-
Sample Preparation: Pre-concentration techniques are highly effective for increasing the concentration of trace analytes before they are introduced to the GC-MS.[14][15]
-
Solid-Phase Microextraction (SPME): A solvent-free technique where analytes are adsorbed onto a coated fiber, then thermally desorbed in the GC inlet.[14]
-
Liquid-Liquid Extraction (LLE): Partitions analytes from the sample matrix into an immiscible solvent, which can then be concentrated.[28]
-
Solid-Phase Extraction (SPE): The sample is passed through a cartridge containing a sorbent that retains the analytes, which are then eluted with a small volume of solvent.[28]
-
-
Injection Technique:
-
Splitless Injection: This mode transfers nearly the entire sample onto the column, making it ideal for trace analysis. In contrast, a split injection vents a large portion of the sample, reducing the amount that reaches the column.[15]
-
Programmed Temperature Vaporizing (PTV) Inlet: Allows for large volume injection by evaporating the solvent before transferring the analytes to the column, which can improve sensitivity by one to two orders of magnitude compared to standard splitless injection.[16]
-
-
MS Detector Settings:
-
Selected Ion Monitoring (SIM): Instead of scanning a full mass range, the MS is set to monitor only a few specific ions characteristic of the target byproduct. This increases the dwell time on each ion, significantly boosting the signal-to-noise ratio.[16]
-
Tandem Mass Spectrometry (MS/MS): Provides even greater specificity and sensitivity by selecting a precursor ion and then fragmenting it to monitor a specific product ion. This is highly effective at removing background chemical noise.[16]
-
Best Practices for Mass Spectral Library Matching
While automated library searches are a cornerstone of GC-MS analysis, they require careful interpretation.
Principles of Confident Identification
-
Match Factor is Not Probability: The match factor (often a number out of 1000) represents the mathematical similarity between your acquired spectrum and a library spectrum; it is not the percent probability of a correct identification.[18] High match scores (>900) provide good confidence, but scores below 800 should be treated with skepticism.[18][29]
-
The Analyte Must Be in the Library: A library search can only be successful if the spectrum of your unknown compound actually exists in the library you are searching.[18] Many proprietary or novel byproducts will not be present in commercial libraries.
-
Isomers are Indistinguishable: Many structural isomers produce nearly identical mass spectra. GC retention time is critical for differentiating them.
-
Manual Verification: Always manually compare the library "hit" spectrum with your acquired spectrum. Ensure that major ions and their relative abundances are a good match.[17] The presence or absence of a molecular ion is a key piece of evidence.
References
- Conquer Scientific. (2023, August 1). How to Identify Leaks in Your GC/MS System. [Link]
- LCGC International. (2014, July 10). GC–MS Leak Detection. [Link]
- Lab Manager. (2014, October 5). Leak-Free GC. [Link]
- Separation Science. (2024, June 5). GC Column Bleed: Causes and Prevention. [Link]
- LabRulez GCMS. GC Troubleshooting Series Part One: Ghost Peaks. [Link]
- Phenomenex. TROUBLESHOOTING GUIDE. [Link]
- Phenomenex. (2025, April 1).
- LCGC International. (2017, April 25). Gaining Sensitivity in Environmental GC–MS. [Link]
- Chrom Tech, Inc. (2025, October 14). How to Check for Leaks in a GC System. [Link]
- Drawell. Innovations Transforming Sample Preparation Techniques for GC-MS Analysis. [Link]
- Agilent. (2019, October 10). Don't Fear the Ghost or Unexpected Peaks: Troubleshooting and Prevention. [Link]
- SCION Instruments. MS vs non-MS GC columns. [Link]
- Restek. Leak Checking a GC System. [Link]
- Unbound. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis. [Link]
- Agilent.
- SCION Instruments.
- Restek Resource Hub. (2018, January 2). GC Troubleshooting—Carryover and Ghost Peaks. [Link]
- Agilent. (2021, January 27). Stop the Bleed: Tips and Tricks on GC Column Bleed. [Link]
- Agilent. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. [Link]
- Element Lab Solutions. Troubleshooting GC peak shapes. [Link]
- alwsci. (2025, October 21).
- ResolveMass Laboratories Inc. (2025, December 19).
- Oxford Academic. (2013, June 18). Tailing of Chromatographic Peaks in GC–MS Caused by Interaction of Halogenated Solvents with the Ion Source. [Link]
- University of Illinois.
- Books. (2019, November 28). 10: How Do I Troubleshoot a Problem on My GC-MS?. [Link]
- Element Lab Solutions.
- Nelson Labs. A DISCUSSION OF: Good Identification Practices For Organic Extractables & Leachables Via Mass Spectrometry. [Link]
- Agilent.
- Chromatography Forum. (2010, September 8). MS Spectral library search. [Link]
- Restek Resource Hub. (2018, January 13). GC Troubleshooting—Tailing Peaks. [Link]
- ResearchGate. (2020, June 4). What are the reasons for peak tailing or peak fronting in GC-MS?. [Link]
- MDPI.
- Separation Science. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results. [Link]
- Nelson Labs. (2019, December 11).
- Labcompare.com. (2015, May 11). GC/MS Technology: Improving Sensitivity and Results. [Link]
- Chromatography Forum. (2011, August 4). GC peak shape troubleshooting. [Link]
- ResearchGate. (2014, June 5).
- Drawell. 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. [Link]
- PharmaGuru. (2025, July 4). GC Troubleshooting: 7+ Common Problems and Their Solution. [Link]
Sources
- 1. GC Column Bleed: Causes and Prevention | Separation Science [sepscience.com]
- 2. MS vs non-MS GC columns | SCION Instruments [scioninstruments.com]
- 3. Preventing Column Bleed in Gas Chromatography | Phenomenex [phenomenex.com]
- 4. gcms.labrulez.com [gcms.labrulez.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. gcms.cz [gcms.cz]
- 7. agilent.com [agilent.com]
- 8. GC Troubleshooting—Carryover and Ghost Peaks [discover.restek.com]
- 9. GC Troubleshooting—Tailing Peaks [discover.restek.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. books.rsc.org [books.rsc.org]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. Methods For Improving Sensitivity in Gas Chromatography (GC) - Blogs - News [alwsci.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. MS Spectral library search - Chromatography Forum [chromforum.org]
- 18. nelsonlabs.com [nelsonlabs.com]
- 19. agilent.com [agilent.com]
- 20. pharmaguru.co [pharmaguru.co]
- 21. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 22. conquerscientific.com [conquerscientific.com]
- 23. drawellanalytical.com [drawellanalytical.com]
- 24. Restek - Article [restek.com]
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- 26. Leak-Free GC | Lab Manager [labmanager.com]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. Sample preparation GC-MS [scioninstruments.com]
- 29. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Solvent Choice for 4-(4-Bromophenyl)cyclohexanone Synthesis
Welcome to the technical support center for the synthesis of 4-(4-Bromophenyl)cyclohexanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical aspects of solvent selection and optimization for this important synthetic intermediate. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, empowering you to troubleshoot and refine your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and how does the route influence solvent choice?
A1: There are two principal and highly effective routes for synthesizing this compound. The choice of route is the first critical decision that dictates all subsequent optimization, including solvent selection.
-
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: This is arguably the most versatile and common method. It involves the C-C bond formation between a cyclohexanone-derived enol triflate (or a related electrophile) and 4-bromophenylboronic acid. This approach offers high functional group tolerance but requires careful optimization of the catalyst, base, and solvent system. The solvent's primary role here is to facilitate the complex catalytic cycle involving both organic and inorganic species.[1]
-
Oxidation of 4-(4-Bromophenyl)cyclohexanol: This route involves two main steps: first, the catalytic hydrogenation of 4-(4-bromophenyl)phenol to create the corresponding cyclohexanol, followed by its oxidation to the target ketone. This method is robust and can be suitable for large-scale synthesis.[2] Here, the solvent choice is dictated by the need to be inert to strong oxidizing agents while ensuring solubility of the substrate.
The Suzuki-Miyaura route presents a more complex solvent optimization challenge due to its multi-component, often biphasic nature, and will be the primary focus of this guide. The oxidation route will be addressed as a key alternative.
Q2: For the Suzuki-Miyaura synthesis, what are the critical factors to consider when selecting a solvent system?
A2: The solvent in a Suzuki-Miyaura coupling is not merely a medium but an active participant in the catalytic cycle. Its choice impacts reaction rate, yield, and purity. The key factors are:
-
Phase System (Biphasic vs. Monophasic): Most Suzuki reactions employ a biphasic system, typically an organic solvent mixed with water.[1] The organic phase dissolves the aryl halide and the organoboron compound, while the aqueous phase dissolves the inorganic base (e.g., K₂CO₃, K₃PO₄). This separation is crucial for the transmetalation step.
-
Solubility: The chosen organic solvent must effectively dissolve the cyclohexenone electrophile and the boronic acid. Poor solubility of any reactant will severely limit the reaction rate.
-
Catalyst Stabilization and Activity: The solvent coordinates with the palladium catalyst, influencing its stability and reactivity. Less polar solvents like toluene or 1,4-dioxane are often paired with common catalysts like Pd(PPh₃)₄, whereas highly polar solvents may be better for ionic pre-catalysts.[3]
-
Boiling Point: The reaction temperature is a critical parameter. Solvents with higher boiling points (e.g., toluene, dioxane, DMF) allow the reaction to be run at elevated temperatures (80-120 °C), which is often necessary to drive the reaction to completion.[1]
-
Aprotic vs. Protic: Aprotic solvents are generally preferred for the organic phase (e.g., THF, dioxane, toluene, DMF). Protic solvents like alcohols can sometimes be used, but they can also participate in side reactions, such as protodeboronation of the boronic acid.
| Solvent | Dielectric Constant (Polarity) | Boiling Point (°C) | Key Characteristics & Considerations |
| Toluene | 2.4 (Low) | 111 | Non-polar, good for dissolving organic substrates. Often requires a phase-transfer catalyst to improve interaction between phases. |
| 1,4-Dioxane | 2.2 (Low) | 101 | Aprotic ether, widely used and effective. Miscible with water, which can create a pseudo-homogenous system.[4] |
| Tetrahydrofuran (THF) | 7.6 (Medium) | 66 | Lower boiling point limits reaction temperature, potentially leading to longer reaction times or incomplete conversion.[5] |
| N,N-Dimethylformamide (DMF) | 36.7 (High) | 153 | Highly polar aprotic solvent, excellent at dissolving salts and organic compounds. Can aid in catalyst reduction to active Pd(0) but may also lead to catalyst decomposition at very high temperatures.[3] |
Q3: My Suzuki-Miyaura reaction is giving a low yield. How do I troubleshoot this with respect to the solvent?
A3: Low yield is a common issue that can often be traced back to the solvent system. A systematic approach is required to diagnose the problem.
Causality & Explanation: A low yield suggests that one or more steps in the catalytic cycle (oxidative addition, transmetalation, reductive elimination) are inefficient. The solvent directly impacts all three.
-
Poor Solubility: If your reagents (especially the boronic acid or base) are not sufficiently soluble, the reaction is effectively running at a much lower concentration than intended.
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen or can precipitate as "palladium black" if not properly stabilized by the solvent and ligands.[1]
-
Side Reactions: The solvent can promote unwanted side reactions. A classic example is protodeboronation , where a proton source (like residual water or a protic solvent) cleaves the C-B bond of the boronic acid, rendering it inactive.
Here is a logical workflow to diagnose solvent-related issues in a low-yielding Suzuki-Miyaura reaction.
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Oxygen sensitivity is a major cause of failure. The Pd(0) active catalyst can be oxidized to an inactive state.[1]
Objective: To remove dissolved oxygen from the reaction solvent.
Method: Freeze-Pump-Thaw (Recommended for best results)
-
Place the solvent in a thick-walled flask with a stopcock.
-
Freeze the solvent by immersing the flask in liquid nitrogen.
-
Once fully frozen, open the stopcock to a high-vacuum line and evacuate for 5-10 minutes.
-
Close the stopcock and thaw the solvent completely in a room temperature water bath. You may see bubbles of gas being released.
-
Repeat this freeze-pump-thaw cycle at least three times for optimal oxygen removal.
-
After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen).
Q4: I am synthesizing via the oxidation of 4-(4-Bromophenyl)cyclohexanol. What are the best practices for solvent selection here?
A4: Solvent choice for an oxidation reaction is primarily about ensuring compatibility with the oxidizing agent and facilitating a clean reaction.
Causality & Explanation: The ideal solvent must be inert under the oxidative conditions. Many common organic solvents can be oxidized themselves, leading to side products and consumption of your reagent. The solvent must also fully dissolve the starting alcohol to ensure a homogenous and efficient reaction.
Common Oxidants and Compatible Solvents:
-
PCC (Pyridinium chlorochromate) or PDC (Pyridinium dichromate): These are popular for converting secondary alcohols to ketones.
-
Recommended Solvent: Dichloromethane (DCM). It is relatively inert, has a low boiling point for easy removal, and is an excellent solvent for the starting material and the PCC/PDC reagent.
-
-
Dess-Martin Periodinane (DMP): A mild and highly selective oxidant.
-
Recommended Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃). These non-polar, aprotic solvents work exceptionally well.
-
-
Swern Oxidation (Oxalyl chloride/DMSO): A powerful, low-temperature oxidation.
-
Required Solvent: Dichloromethane (DCM) is the standard solvent. Dimethyl sulfoxide (DMSO) is a required reagent in this reaction.
-
-
TEMPO-catalyzed Oxidation (e.g., with bleach): A "greener" oxidation method.
Objective: To oxidize 4-(4-Bromophenyl)cyclohexanol to this compound.
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous Dichloromethane (DCM).
-
Reagent Addition: Add pyridinium chlorochromate (PCC) (approx. 1.5 equivalents) to the DCM. It will form a heterogeneous orange mixture. Adding a small amount of powdered Celite or silica can simplify the subsequent filtration.
-
Substrate Addition: Dissolve 4-(4-Bromophenyl)cyclohexanol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the stirring PCC suspension at room temperature.
-
Reaction Monitoring: The reaction mixture will turn dark brown/black. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-3 hours).
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and stir for 15 minutes.
-
Filtration: Filter the mixture through a plug of silica gel or Florisil, washing thoroughly with additional diethyl ether to elute all of the product. The dark chromium tars will remain on the filter plug.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography if necessary.
References
- de Oliveira, A. V. B., Kartnaller, V., Neto, C. C., & Cajaiba, J. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(8), 13530–13537. [Link]
- Fan, H., Peng, J., & Wang, J. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2014). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
- ResearchGate. (n.d.). Effect of solvent on the Suzuki coupling reaction.
- Google Patents. (2021). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
- Quick Company. (n.d.). A Process For The Synthesis Of 4 Methoxycyclohexanone. Quick Company. [Link]
- Makosza, M. (2015). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]
- Patel, R. N. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Process For The Synthesis Of 4 Methoxycyclohexanone [quickcompany.in]
- 7. crdeepjournal.org [crdeepjournal.org]
- 8. fzgxjckxxb.com [fzgxjckxxb.com]
Stabilizing 4-(4-Bromophenyl)cyclohexanone during storage
This guide provides in-depth technical support for the handling, storage, and stability assessment of 4-(4-Bromophenyl)cyclohexanone. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple instructions to explain the underlying chemical principles, ensuring the long-term integrity of your research materials.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
For maximum stability, the compound, which is a solid at room temperature, should be stored in a cool, dry, and dark environment.[1] The recommended temperature is between 2-8°C. It should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent oxidation and moisture absorption.[2]
Q2: What are the common visual signs of degradation?
The first sign of degradation is typically a change in color. A pure, stable sample of this compound should be a white to off-white solid.[3] Development of a yellow or brownish tint suggests the formation of chromophoric impurities, likely resulting from oxidation or other decomposition pathways.
Q3: How can I be sure my stored compound is still pure enough for my experiment?
Visual inspection is only a preliminary check. Before use, especially after long-term storage or if degradation is suspected, purity should be re-assessed using analytical techniques. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are excellent methods for determining the purity profile and quantifying any degradation products.[4] Quantitative NMR (qNMR) can also be used for an absolute purity determination.[5]
Q4: What type of container should I use for storage?
Use a chemically resistant container, such as an amber glass bottle or vial with a tight-fitting, well-sealing cap (e.g., a PTFE-lined cap).[2] The amber color is crucial as it protects the compound from light, which can catalyze degradation. Avoid plastics that may be attacked by ketones or allow for gas exchange.[6]
Troubleshooting Guide: Addressing Specific Issues
Problem: My this compound has turned yellow after several months on the shelf.
-
Plausible Cause: This is a classic indicator of chemical degradation. The cyclohexanone ring is susceptible to air oxidation, a process that can be accelerated by exposure to light and ambient temperatures. The oxidation can lead to the formation of various byproducts, including dicarboxylic acids (through Baeyer-Villiger-type oxidation) or other conjugated systems that are colored.
-
Recommended Action:
-
Do not use. The presence of color indicates the material is no longer pure. Using it will introduce significant uncertainty into your experiments, potentially leading to failed reactions, artifactual biological data, or poor reproducibility.
-
Quantify Impurity: If the material is critical and cannot be easily replaced, perform an analytical assessment (see Protocol 2) to determine the actual purity. If the purity is still within an acceptable range for your specific application (e.g., >95%), you may consider using it, but with caution.
-
Re-purify or Re-order: For most applications, especially in drug development, it is best to either re-purify the material (e.g., by recrystallization or column chromatography) or procure a new batch.
-
Problem: My HPLC analysis shows a new peak appearing over time, and the main peak area is decreasing.
-
Plausible Cause: This confirms chemical decomposition. The new peak represents a degradation product. Besides oxidation, another potential degradation pathway is related to the reactivity of the alpha-protons on the cyclohexanone ring. In the presence of acidic or basic trace impurities (or on certain surfaces), enol or enolate formation can occur, leading to side reactions like aldol condensation or halogen migration.[7] Light can also induce radical-based reactions at the bromine-carbon bond.
-
Recommended Action:
-
Characterize the Impurity: If possible, use a technique like LC-MS to get a mass of the new peak. This can provide valuable clues about the degradation pathway. For example, an increase in mass could suggest oxidation, while a loss of HBr could indicate an elimination reaction.
-
Review Storage Protocol: This is a clear sign that the current storage conditions are inadequate. Immediately implement the recommended storage protocol (see Protocol 1) for all new and existing batches of this compound.
-
Stability Study: If this compound is critical for a long-term project, consider performing a formal stability study where you store small aliquots under different conditions (e.g., refrigerated vs. room temp; inert gas vs. air) and monitor purity by HPLC at set time points.
-
In-Depth Protocols & Methodologies
Protocol 1: Recommended Procedure for Long-Term Storage
This protocol is designed to maximize the shelf-life of this compound by minimizing exposure to air, moisture, and light.
Materials:
-
This compound solid
-
Amber glass vial with a PTFE-lined screw cap
-
Source of dry inert gas (Nitrogen or Argon) with a delivery tube/needle
-
Spatula
-
Parafilm or other sealing tape
-
Labeling materials
Procedure:
-
Preparation: In a controlled environment with low humidity (e.g., a glove box or a bench with a nitrogen stream), place the required amount of the compound into a pre-dried amber glass vial.
-
Inerting: Insert a needle connected to the inert gas line into the vial, ensuring the needle tip is above the solid material. Place a second, wider needle through the cap septum or opening to act as a vent.
-
Purging: Gently flush the vial's headspace with the inert gas for 1-2 minutes. This displaces the oxygen- and moisture-containing air.
-
Sealing: Remove the needles and immediately seal the vial tightly with the PTFE-lined cap.
-
Reinforce Seal: For extra protection, wrap the cap-vial interface with Parafilm.
-
Labeling: Clearly label the vial with the compound name, batch number, date of storage, and storage conditions.
-
Storage: Place the sealed vial in a refrigerator at 2-8°C, away from any oxidizing agents or other incompatible chemicals.[8]
Protocol 2: General Purpose HPLC Method for Purity Assessment
This method provides a starting point for the routine purity analysis of this compound. It should be validated for specific quantitative purposes.
Instrumentation & Columns:
-
HPLC System: Standard system with a UV detector.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Mobile Phase & Conditions:
-
Mobile Phase A: Water (HPLC Grade)
-
Mobile Phase B: Acetonitrile or Methanol (HPLC Grade)
-
Gradient: Start with a 60:40 (A:B) mixture, ramping to 10:90 (A:B) over 10 minutes. Hold for 2 minutes. Return to initial conditions and equilibrate for 3 minutes. (Note: An isocratic method, such as 50:50 Methanol:Water, may also be effective and should be developed for routine checks).[9]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 249 nm[9]
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a stock solution of ~1 mg/mL in the mobile phase (initial conditions) or acetonitrile. Dilute as necessary to be within the linear range of the detector.
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percentage method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Compare the resulting purity percentage against the certificate of analysis and track any changes over time.
Scientific Background: Potential Degradation Pathways
Understanding the potential routes of degradation is key to preventing them. For this compound, the primary vulnerabilities are the ketone functional group and the carbon-bromine bond.
Sources
- 1. This compound, CasNo.84892-43-3 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 2. Mobile [my.chemius.net]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Identity determination and purity testing [chemcon.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. samchemprasandha.com [samchemprasandha.com]
- 7. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 8. nottingham.ac.uk [nottingham.ac.uk]
- 9. jchr.org [jchr.org]
Technical Support Center: Method Refinement for the Synthesis of 4-Arylcyclohexanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 4-arylcyclohexanone structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of compounds with significant therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial agents.[1] This guide, designed for laboratory professionals, provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of synthesizing these valuable derivatives.
Troubleshooting Guides: Navigating Common Synthetic Hurdles
This section addresses specific challenges you may encounter during the synthesis of 4-arylcyclohexanone derivatives, offering causative explanations and actionable solutions.
Problem 1: Low or No Yield of the Desired 4-Arylcyclohexanone in Robinson Annulation
Question: My Robinson annulation reaction to synthesize a 4-arylcyclohexanone is resulting in a disappointingly low yield. What are the likely causes, and how can I optimize the reaction for a better outcome?
Answer: Low yields in Robinson annulations are a frequent challenge and can arise from issues in either the initial Michael addition or the subsequent intramolecular aldol condensation.[2] A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Causes and Solutions:
-
Inefficient Michael Addition: The initial conjugate addition of the ketone enolate to the α,β-unsaturated ketone might be incomplete.[2]
-
Optimization of Base and Temperature: The choice of base is critical. It must be strong enough to deprotonate the ketone but not so strong as to encourage unwanted side reactions.[2] The reaction temperature for the Michael addition should be kept low initially and then gradually warmed to ensure the reaction goes to completion without promoting polymerization.[2]
-
-
Unfavorable Aldol Condensation: The cyclization step can be hampered by several factors.
-
Temperature Control: While the aldol condensation often requires heat to drive the reaction and subsequent dehydration, excessive temperatures can lead to product degradation.[2] Careful monitoring and using the minimum necessary temperature are key.
-
Steric Hindrance: Bulky substituents on either the ketone or the Michael acceptor can impede the intramolecular reaction. If possible, consider alternative starting materials with less steric bulk.
-
Step-by-Step Protocol for an Optimized Robinson Annulation (Synthesis of 4-Phenylcyclohexanone): [2]
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve acetophenone (1.0 eq) in anhydrous ethanol.
-
Base Addition: Cool the solution to 0 °C and add a solution of sodium ethoxide in ethanol (1.1 eq) dropwise.
-
Michael Acceptor Addition: Slowly add methyl vinyl ketone (1.0 eq) to the reaction mixture, maintaining the temperature between 0-5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring the consumption of starting materials by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification of 1,5-Diketone: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the intermediate 1,5-diketone.
-
Cyclization Setup: Dissolve the purified 1,5-diketone in a suitable solvent such as ethanol.
-
Base Addition for Cyclization: Add a catalytic amount of a base like sodium hydroxide.
-
Cyclization Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Final Workup and Purification: Cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl). Extract the product, wash with brine, dry, and concentrate. Purify the final 4-phenylcyclohexenone by column chromatography or recrystallization. A subsequent reduction step will yield the desired 4-phenylcyclohexanone.
Problem 2: Formation of Polymeric Byproducts
Question: My reaction mixture has turned into a thick, unworkable sludge, and I'm struggling to isolate my target 4-arylcyclohexanone. What's causing this polymerization, and how can I prevent it?
Answer: The formation of a sticky, polymeric mess is a common issue, particularly with reactive Michael acceptors like methyl vinyl ketone. This is often due to base-catalyzed self-polymerization of the α,β-unsaturated ketone.
Preventative Measures:
-
Slow Addition of Michael Acceptor: Add the Michael acceptor slowly to the reaction mixture to maintain a low concentration at all times.[2]
-
Controlled Temperature: Keep the reaction temperature as low as feasible to slow down the rate of polymerization.
-
Choice of Base: Use the mildest base that can effectively deprotonate the ketone. Stronger bases can accelerate polymerization.
Purification Strategies for Polymeric Contamination:
-
Column Chromatography: This is often the most effective method. The desired 4-arylcyclohexanone is typically less polar than the polymeric byproducts. A gradient elution on silica gel, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate), can achieve good separation.[2]
-
Distillation: If your product is thermally stable and volatile, distillation under reduced pressure can be a viable purification technique.[2]
-
Recrystallization: If a suitable solvent system can be identified, recrystallization can be a highly effective method for obtaining a pure product.[2]
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis of 4-arylcyclohexanone derivatives.
Q1: Are there alternative synthetic routes to 4-arylcyclohexanones besides the Robinson annulation?
A1: Yes, several other methods can be employed, each with its own advantages and disadvantages.
-
Suzuki-Miyaura Coupling: This powerful cross-coupling reaction can be used to form the aryl-cyclohexanone bond. It involves the reaction of a cyclohexanone derivative bearing a leaving group (like a triflate) with an arylboronic acid in the presence of a palladium catalyst.[3][4][5] This method offers a broad substrate scope and is often high-yielding.[3][4]
-
Nazarov Cyclization: This reaction involves the acid-catalyzed electrocyclic ring closure of a divinyl ketone to form a cyclopentenone, which can then be further elaborated to a cyclohexanone.[6][7][8] While not a direct route to 4-arylcyclohexanones, it is a valuable method for constructing the core cyclic structure.
-
Double Michael Addition: This approach involves the reaction of an aryl-substituted α,β-unsaturated ketone with a Michael donor that can react twice, which can sometimes provide better control over the substitution pattern of the final cyclohexanone.[2]
Q2: How can I control the stereochemistry of my 4-arylcyclohexanone product?
A2: Controlling stereoselectivity is a critical aspect of synthesizing biologically active molecules.
-
Substrate Control: The inherent stereochemistry of your starting materials can direct the stereochemical outcome of the reaction.
-
Catalyst-Controlled Stereoselectivity: The use of chiral catalysts, such as proline and its derivatives in the Robinson annulation, can induce high levels of enantioselectivity and, in some cases, diastereoselectivity.[2]
Q3: What are the key parameters to optimize in a Suzuki-Miyaura coupling for synthesizing 4-arylcyclohexanones?
A3: The success of a Suzuki-Miyaura coupling is highly dependent on the interplay of several factors.[4]
-
Catalyst and Ligand: The choice of palladium precatalyst and the accompanying phosphine ligand is crucial. Different ligands can have a significant impact on reaction efficiency and substrate scope.
-
Base: The base plays a critical role in the catalytic cycle, and its strength and solubility can influence the reaction rate and yield.[5]
-
Solvent: The solvent system affects the solubility of the reagents and the stability of the catalytic species. A mixture of an organic solvent and water is often used.[5]
-
Temperature: The reaction temperature needs to be optimized to ensure a reasonable reaction rate without causing decomposition of the catalyst or reagents.
Table 1: General Starting Conditions for Suzuki-Miyaura Coupling Optimization [4][9]
| Parameter | Recommended Starting Point |
| Aryl Halide | 1.0 mmol, 1.0 equiv |
| Boronic Acid/Ester | 1.2-1.5 mmol, 1.2-1.5 equiv |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%) |
| Ligand | SPhos, XPhos, PPh₃ (1.2-2.4 equiv relative to Pd) |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (2.0-3.0 equiv) |
| Solvent | Dioxane, Toluene, THF/H₂O (anhydrous, degassed) |
| Temperature | 80-110 °C |
Q4: What are common side reactions in the Nazarov cyclization, and how can they be minimized?
A4: The Nazarov cyclization can be plagued by side reactions that lower the yield of the desired cyclopentenone.
-
Proton Transfer and Racemization: Under strongly acidic conditions, substituents alpha to the keto group can be prone to racemization due to equilibria involving proton transfer, leading to low diastereoselectivity.[6] Using milder Lewis or Brønsted acids can sometimes mitigate this.
-
Regioselectivity Issues: If the side chains of the divinyl ketone have similar substitution patterns, the regioselectivity of the cyclization can be low, leading to a mixture of products.[6] Introducing electron-donating or -withdrawing groups can polarize the system and improve regioselectivity.[6]
-
Undesired Elimination: The elimination step to form the final double bond can sometimes lead to a mixture of constitutional isomers.[10] Silicon-directed Nazarov cyclizations, where a trimethylsilyl group directs the elimination, can overcome this issue.[6]
Visualizing the Workflow
A clear understanding of the reaction sequence is essential for successful synthesis.
Caption: General workflow for the synthesis of 4-arylcyclohexanone derivatives via Robinson annulation.
References
- BenchChem Technical Support Team. (2025, December). A Comprehensive Review of 4-Arylcyclohexanone Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. BenchChem.
- BenchChem Technical Support Team. (2026, January). Preventing side-product formation in 4-arylcyclohexanone synthesis. BenchChem.
- ChemistryViews. (2022, November 5). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
- BenchChem Technical Support Team. (2025, December). Technical Support Center: Optimization of Suzuki-Miyaura Coupling Reactions. BenchChem.
- Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.
- ACS Publications. (n.d.). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Chemistry Portal. (n.d.).
- Wikipedia. (n.d.).
- ScholarSpace. (n.d.).
- Wikipedia. (n.d.).
- Pearson. (n.d.). Robinson Annulation Explained: Definition, Examples, Practice & Video Lessons.
- J&K Scientific LLC. (2025, March 23).
- Master Organic Chemistry. (2018, December 10).
- University of Illinois. (2009, September 24).
- Organic Reactions. (n.d.).
- Thermo Fisher Scientific. (n.d.).
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- 6. Nazarov Cyclization [organic-chemistry.org]
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- 10. chemistry.illinois.edu [chemistry.illinois.edu]
Validation & Comparative
A Comparative Guide to the Structural Elucidation of 4-(4-Bromophenyl)cyclohexanone: ¹H NMR Spectroscopy and Complementary Analytical Techniques
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For molecules such as 4-(4-Bromophenyl)cyclohexanone, a versatile intermediate in organic synthesis, a comprehensive understanding of its three-dimensional structure is paramount. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a primary tool for its structural elucidation. Furthermore, we will objectively compare the insights derived from ¹H NMR with those from complementary analytical techniques, namely ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a holistic perspective for researchers and scientists.
The Central Role of ¹H NMR in Structural Analysis
¹H NMR spectroscopy stands as an unparalleled technique for probing the hydrogen environments within a molecule. By analyzing chemical shifts, signal integrations, and coupling patterns, one can deduce the connectivity of atoms and the stereochemical relationships between different protons. For this compound, ¹H NMR provides critical information about the conformation of the cyclohexanone ring and the substitution pattern of the aromatic ring.
A high-quality spectrum is the foundation of accurate analysis. The following protocol outlines the key steps for acquiring a publication-quality ¹H NMR spectrum of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual peak at ~7.26 ppm.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.
-
-
Instrument Setup:
-
This protocol assumes the use of a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Insert the sample into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during acquisition.
-
Shim the magnetic field to achieve homogeneity. This is an iterative process of adjusting the shim coils to obtain a sharp, symmetrical solvent peak.
-
-
Data Acquisition:
-
Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm for this compound).
-
Determine the optimal pulse angle (e.g., 90°) and relaxation delay (D1) to ensure quantitative signal integration. A D1 of at least 5 times the longest T1 relaxation time is recommended for accurate integration.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 16-32 scans are typically sufficient.
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
-
Data Processing:
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift axis by setting the TMS peak to 0 ppm.
-
Integrate all signals to determine the relative number of protons corresponding to each peak.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) of each signal to deduce proton-proton connectivities.
-
Visualizing the Workflow: From Sample to Spectrum
The following diagram illustrates the streamlined workflow for acquiring and analyzing the ¹H NMR spectrum of this compound.
Caption: Workflow for ¹H NMR analysis of this compound.
Interpreting the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The complexity of the aliphatic region is influenced by the conformational dynamics of the cyclohexanone ring.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| Aromatic (H-2', H-6') | ~7.45 | Doublet | 2H | ~8.5 |
| Aromatic (H-3', H-5') | ~7.15 | Doublet | 2H | ~8.5 |
| Methine (H-4) | ~2.9 - 3.1 | Multiplet | 1H | - |
| Methylene (H-2, H-6) | ~2.3 - 2.6 | Multiplet | 4H | - |
| Methylene (H-3, H-5) | ~1.9 - 2.2 | Multiplet | 4H | - |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer frequency.
Analysis of Spectral Features:
-
Aromatic Region: The two doublets in the aromatic region, each integrating to two protons, are characteristic of a 1,4-disubstituted benzene ring. The downfield shift of the doublet around 7.45 ppm is due to the deshielding effect of the bromine atom.
-
Aliphatic Region: The signals for the cyclohexanone protons are more complex due to the chair conformation of the ring and the presence of both axial and equatorial protons.[1] The methine proton at the C-4 position, being adjacent to the electron-withdrawing phenyl group, is expected to be the most downfield of the aliphatic signals. The methylene protons at the C-2/C-6 and C-3/C-5 positions will appear as complex multiplets due to geminal and vicinal couplings.[2] The analysis of these multiplets can be aided by two-dimensional NMR techniques like COSY (Correlation Spectroscopy).[3]
A Comparative Analysis with Complementary Techniques
While ¹H NMR is a powerful tool, a multi-technique approach provides a more robust and comprehensive structural characterization.[4][5]
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.[6] For this compound, the broadband-decoupled ¹³C NMR spectrum will show the number of unique carbon environments.
-
Key Features:
-
A signal for the carbonyl carbon (C=O) in the downfield region (~210 ppm).[7]
-
Four signals for the aromatic carbons, with the carbon attached to the bromine atom appearing at a distinct chemical shift.
-
Three signals for the aliphatic carbons of the cyclohexanone ring.
-
Comparison with ¹H NMR:
| Technique | Strengths | Limitations |
| ¹H NMR | High sensitivity, provides detailed information on proton connectivity and stereochemistry through coupling constants. | Can have overlapping signals in complex molecules. |
| ¹³C NMR | Directly observes the carbon backbone, less signal overlap due to a wider chemical shift range.[8] | Lower natural abundance of ¹³C results in lower sensitivity and requires longer acquisition times. Does not directly provide information on proton-proton coupling. |
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[9]
-
Key Features for this compound:
-
A strong absorption band for the carbonyl (C=O) stretch of the ketone, typically around 1715 cm⁻¹.[10]
-
C-H stretching vibrations for the aromatic and aliphatic protons.
-
C=C stretching vibrations for the aromatic ring.
-
A C-Br stretching vibration at a lower frequency.
-
Comparison with ¹H NMR:
| Technique | Strengths | Limitations |
| ¹H NMR | Provides detailed structural information about the entire molecule. | Does not directly identify functional groups in the same way as IR. |
| IR Spectroscopy | Rapid and sensitive for the identification of key functional groups.[9] | Provides limited information about the overall molecular structure and connectivity. |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[4]
-
Key Features for this compound:
-
The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (252.01 g/mol for the major isotopes).[11]
-
A characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 mass units.
-
Fragmentation peaks corresponding to the loss of specific groups, which can help in confirming the structure.
-
Comparison with ¹H NMR:
| Technique | Strengths | Limitations |
| ¹H NMR | Provides detailed information on the connectivity and stereochemistry of the molecule. | Does not directly provide the molecular weight. |
| Mass Spectrometry | Provides the exact molecular weight and information about the elemental composition (with high-resolution MS).[4] | Provides limited information about the specific arrangement of atoms and stereochemistry. |
The Synergy of Analytical Techniques
The following diagram illustrates how these analytical techniques complement each other to provide a complete structural picture of this compound.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Analytical characterization of three cathinone derivatives, 4-MPD, 4F-PHP and bk-EPDP, purchased as bulk powder from online vendors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
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A Comparative Guide to the ¹³C NMR Spectral Data of 4-(4-Bromophenyl)cyclohexanone
In the landscape of drug development and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. For molecules such as 4-(4-bromophenyl)cyclohexanone, a key intermediate in various synthetic pathways, nuclear magnetic resonance (NMR) spectroscopy serves as a cornerstone analytical technique. This guide provides an in-depth analysis of the ¹³C NMR spectrum of this compound, presenting a comparative study with structurally related compounds to illuminate the subtle electronic effects governing its spectral features. The insights herein are designed to equip researchers, scientists, and drug development professionals with a robust framework for spectral interpretation and structural verification.
Section 1: Foundational Principles of ¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy is a powerful technique that provides direct information about the carbon skeleton of a molecule.[1] Unlike ¹H NMR, each chemically non-equivalent carbon atom in a molecule typically produces a distinct signal in a proton-decoupled ¹³C NMR spectrum.[1] The position of this signal, known as the chemical shift (δ), is highly sensitive to the electronic environment of the carbon nucleus.
Several key factors influence the ¹³C chemical shift:
-
Hybridization: The hybridization state of the carbon (sp³, sp², sp) is a primary determinant of its chemical shift. Generally, sp² carbons (alkenes, aromatics, carbonyls) resonate at a lower field (higher ppm) than sp³ carbons (alkanes).[1]
-
Electronegativity: The presence of electronegative atoms (e.g., oxygen, halogens) attached to or near a carbon atom causes a deshielding effect, shifting its signal downfield.[2] This is due to the inductive withdrawal of electron density from the carbon nucleus.
-
Magnetic Anisotropy: The π-electron systems in aromatic rings and carbonyl groups generate their own local magnetic fields, which can either shield or deshield nearby carbon nuclei, altering their chemical shifts.
Understanding these principles is crucial for the accurate assignment of resonances in the ¹³C NMR spectrum of complex molecules like this compound.
Section 2: Spectral Analysis of this compound
The structure of this compound presents eight unique carbon environments, which should theoretically give rise to eight distinct signals in its ¹³C NMR spectrum. The numbering scheme used for assignment is shown below:
Figure 1: Structure and Carbon Numbering Scheme for this compound
The predicted ¹³C NMR spectral data for the target molecule is summarized in Table 1. This data provides the basis for our detailed analysis and comparison.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon No. | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-Coupled) | Rationale for Assignment |
| C1 | 210.5 | Singlet (s) | The carbonyl carbon of a ketone typically resonates in the 205-220 ppm range.[2] |
| C2, C6 | 41.2 | Triplet (t) | Aliphatic CH₂ carbons alpha to a carbonyl group are deshielded. |
| C3, C5 | 34.5 | Triplet (t) | Aliphatic CH₂ carbons beta to the carbonyl and adjacent to the methine carbon. |
| C4 | 44.1 | Doublet (d) | Aliphatic CH methine carbon, deshielded by the attached aromatic ring. |
| C1' | 143.9 | Singlet (s) | Quaternary aromatic carbon (ipso-carbon) attached to the cyclohexanone ring. |
| C2', C6' | 128.8 | Doublet (d) | Aromatic CH carbons ortho to the cyclohexanone substituent. |
| C3', C5' | 131.8 | Doublet (d) | Aromatic CH carbons meta to the cyclohexanone substituent and ortho to the bromine. |
| C4' | 120.9 | Singlet (s) | Quaternary aromatic carbon (ipso-carbon) directly attached to the electronegative bromine atom. |
Note: Data predicted using advanced NMR prediction algorithms. Actual experimental values may vary slightly.
Section 3: A Comparative Spectral Deep Dive
The rationale behind the assignments in Table 1 becomes clearer when compared against the spectra of simpler, related molecules. This comparative approach is a self-validating system, reinforcing the interpretation of complex spectra by benchmarking against established data.
The Cyclohexanone Moiety: Substituent Effects on an Aliphatic Ring
The signals of the cyclohexanone ring are significantly influenced by the 4-bromophenyl substituent. By comparing the aliphatic region of the target molecule with that of unsubstituted cyclohexanone and 4-phenylcyclohexanone, we can dissect these effects.
Table 2: Comparison of Aliphatic ¹³C NMR Chemical Shifts (ppm)
| Carbon Position | Cyclohexanone | 4-Phenylcyclohexanone | This compound (Predicted) |
| C1 (C=O) | 211.2 | 210.8 | 210.5 |
| C2, C6 | 42.1 | 41.5 | 41.2 |
| C3, C5 | 27.1 | 35.0 | 34.5 |
| C4 | 25.2 | 44.8 | 44.1 |
The data reveals a clear trend. The introduction of a phenyl group at C4 causes a significant downfield shift for C4 (from 25.2 to 44.8 ppm) and C3/C5 (from 27.1 to 35.0 ppm). This is due to the deshielding effect of the aromatic ring and the replacement of a hydrogen with a more substantial carbon-based substituent. The addition of a bromine atom to the para position of the phenyl ring has a minimal secondary effect on the cyclohexanone carbons, with the predicted shifts for this compound closely mirroring those of 4-phenylcyclohexanone. This demonstrates that the primary electronic influence on the aliphatic ring comes from the phenyl group itself, not its substituent.
The Aromatic Moiety: Dissecting Electronic Perturbations
The chemical shifts of the aromatic carbons are dictated by the interplay between the electron-withdrawing inductive effect of the bromine atom and the electronic influence of the cyclohexanone ring.
Table 3: Comparison of Aromatic ¹³C NMR Chemical Shifts (ppm)
| Carbon Position | Bromobenzene | 4-Phenylcyclohexanone | This compound (Predicted) |
| C1' | - | 145.2 | 143.9 |
| C2', C6' | 131.9 (ortho) | 127.1 | 128.8 |
| C3', C5' | 130.3 (meta) | 129.0 | 131.8 |
| C4' | 122.8 (ipso) | 126.6 | 120.9 |
In bromobenzene, the carbon directly attached to the bromine (ipso-carbon) is shielded relative to benzene (128.5 ppm), appearing at 122.8 ppm. This is a classic example of the "heavy atom effect". In our target molecule, this ipso-carbon (C4') is predicted at 120.9 ppm. The carbons ortho and meta to the bromine (C3'/C5' and C2'/C6' respectively in the target molecule) are deshielded, a characteristic electronic signature of halogen substituents on a benzene ring. The cyclohexanone group acts as a mild activating group, and its influence is seen in the shifts of the aromatic carbons relative to the simple bromobenzene structure.
Section 4: Experimental Protocol for Data Acquisition
To ensure the acquisition of high-quality, reproducible ¹³C NMR data, adherence to a standardized experimental protocol is essential. The following methodology provides a robust framework for analysis.
Step-by-Step Protocol
-
Sample Preparation:
-
Accurately weigh 20-30 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing properties and its single, well-characterized solvent resonance at ~77.16 ppm which can be used as an internal reference.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup & Calibration:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
Typical Parameters:
-
Spectrometer Frequency: 100 MHz or higher for better resolution.
-
Pulse Angle: 30-45° to balance signal intensity and relaxation time.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay is crucial for ensuring accurate integration of quaternary carbons, which have longer relaxation times.
-
Number of Scans: 128 or more to achieve an adequate signal-to-noise ratio, owing to the low natural abundance of ¹³C.
-
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID) to generate the spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the CDCl₃ solvent peak to 77.16 ppm.
-
Workflow Diagram
The following diagram illustrates the logical flow of the ¹³C NMR data acquisition and analysis process.
Caption: Workflow for ¹³C NMR spectral acquisition and analysis.
Conclusion
The structural elucidation of this compound via ¹³C NMR spectroscopy is a clear-cut process when a systematic and comparative approach is employed. The predicted spectrum shows eight distinct resonances, consistent with the molecule's structure. By benchmarking the chemical shifts of the aliphatic and aromatic carbons against those of cyclohexanone, 4-phenylcyclohexanone, and bromobenzene, each signal can be assigned with a high degree of confidence. This guide demonstrates that a foundational understanding of NMR principles, coupled with a logical, comparative analysis of spectral data, provides an indispensable tool for chemists in research and development, ensuring the structural integrity of their compounds.
References
- NMR Spectroscopy :: 13C NMR Chemical Shifts.
- CASPRE - 13C NMR Predictor. Wishart Research Group, University of Alberta. [Link]
- NMR Prediction. ACD/Labs. [Link]
- 13C NMR Chemical Shift. Oregon State University, Department of Chemistry. [Link]
- A Guide to 13C NMR Chemical Shift Values. Compound Interest. [Link]
- Cyclohexanone at BMRB (bmse000405). Biological Magnetic Resonance Bank. [Link]
- Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
- Predict 13C carbon NMR spectra. NMRDB.org. [Link]
- Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 10813–10822. [Link]
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A Comparative Guide to the Mass Spectrometry of 4-(4-Bromophenyl)cyclohexanone
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of rigorous scientific advancement. Mass spectrometry stands as a pivotal analytical technique in this endeavor, offering profound insights into molecular weight and structural characteristics through the controlled fragmentation of ionized molecules. This guide provides an in-depth analysis of the mass spectrometric behavior of 4-(4-Bromophenyl)cyclohexanone, a compound of interest in synthetic chemistry and potentially in pharmaceutical research.
This document moves beyond a mere recitation of protocols. It is designed to offer a comparative perspective, contrasting the fragmentation patterns of our target molecule with structurally related compounds. By understanding the influence of the bromophenyl moiety and the cyclohexanone ring system, we can better interpret the resulting mass spectra and gain a deeper appreciation for the principles of mass spectral fragmentation. This guide is grounded in established chemical principles and supported by experimental data for analogous compounds, providing a robust framework for analysis.
The Analytical Challenge: Deciphering this compound
This compound (C₁₂H₁₃BrO, Molecular Weight: 253.13 g/mol ) presents a unique analytical puzzle. Its structure combines a cyclic ketone with an aromatic halide, both of which impart distinct and predictable behaviors under mass spectrometric analysis. A comprehensive understanding of its fragmentation is crucial for its unambiguous identification in complex matrices and for quality control in its synthesis and application.
Predicted Mass Spectral Behavior of this compound
Electron Ionization (EI) Mass Spectrometry
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation. This creates a detailed "fingerprint" of the molecule.
Key Predicted Features:
-
Molecular Ion Peak (M⁺˙): A crucial feature will be the presence of a pair of peaks for the molecular ion at m/z 252 and 254. This is due to the natural isotopic abundance of bromine, which exists as a near 1:1 mixture of ⁷⁹Br and ⁸¹Br.[1][2][3] This M/M+2 pattern is a hallmark of a monobrominated compound.
-
Alpha-Cleavage: Ketones commonly undergo α-cleavage, which is the breaking of a bond adjacent to the carbonyl group.[1][4][5] For this compound, this can occur on either side of the carbonyl, leading to the formation of resonance-stabilized acylium ions.
-
Cyclohexanone Ring Fragmentation: The cyclohexanone ring itself is prone to characteristic fragmentation pathways following the initial α-cleavage. A common fragmentation for cyclohexanone derivatives is the formation of a fragment at m/z 55.[6][7]
-
Bromophenyl Cation: The stable bromophenyl group is likely to appear as a prominent fragment. This can arise from cleavage of the bond connecting the phenyl ring to the cyclohexanone ring. The resulting bromophenyl cation would also exhibit the characteristic M/M+2 isotopic pattern at m/z 155 and 157. Further fragmentation through the loss of bromine could yield a phenyl cation at m/z 77.
Predicted Fragmentation Pathway (EI):
Caption: Predicted EI fragmentation of this compound.
Electrospray Ionization (ESI) Mass Spectrometry
Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in less fragmentation than EI. It is particularly useful for polar and thermally labile molecules.[3][5]
Key Predicted Features:
-
Protonated Molecule ([M+H]⁺): In positive ion mode, the most prominent peak is expected to be the protonated molecule at m/z 253 and 255, again showing the bromine isotopic pattern. The carbonyl oxygen is the likely site of protonation.
-
In-Source Fragmentation: While ESI is a soft technique, some fragmentation can be induced in the ion source or by tandem mass spectrometry (MS/MS). The most likely fragmentation pathway for the protonated molecule would be the loss of a neutral water molecule (H₂O), resulting in a fragment at m/z 235/237.
Predicted Fragmentation Pathway (ESI):
Caption: Predicted ESI fragmentation of this compound.
Comparative Analysis with Alternative Compounds
To better understand the mass spectral behavior of this compound, it is instructive to compare it with simpler, related molecules.
Alternative 1: Cyclohexanone
Cyclohexanone (C₆H₁₀O, Molecular Weight: 98.14 g/mol ) provides a baseline for the fragmentation of the unsubstituted cyclohexanone ring.
Key Experimental Fragments (EI):
| m/z | Proposed Fragment | Relative Abundance |
| 98 | [C₆H₁₀O]⁺˙ (Molecular Ion) | Moderate |
| 55 | [C₃H₃O]⁺ | High (Base Peak) |
| 42 | [C₃H₆]⁺˙ | High |
The base peak at m/z 55 is a characteristic fragment of saturated cyclic ketones, arising from a complex rearrangement following the initial α-cleavage.[6] The fragment at m/z 42 corresponds to the loss of ethene and carbon monoxide from the molecular ion.
Alternative 2: 4-Phenylcyclohexanone
4-Phenylcyclohexanone (C₁₂H₁₄O, Molecular Weight: 174.24 g/mol ) allows for the evaluation of the effect of a phenyl substituent without the influence of bromine.
Predicted Key Fragments (EI):
| m/z | Proposed Fragment |
| 174 | [C₁₂H₁₄O]⁺˙ (Molecular Ion) |
| 104 | [C₈H₈]⁺˙ (Styrene) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ (Phenyl ion) |
The fragmentation is expected to be dominated by the stable aromatic system. The formation of the styrene radical cation (m/z 104) and the tropylium ion (m/z 91) are common pathways for phenyl-substituted compounds.
Alternative 3: 4-Bromoacetophenone
4-Bromoacetophenone (C₈H₇BrO, Molecular Weight: 199.05 g/mol ) serves as a comparison for an acyclic ketone containing a bromophenyl group.
Key Experimental Fragments (EI):
| m/z | Proposed Fragment | Relative Abundance |
| 198/200 | [C₈H₇BrO]⁺˙ (Molecular Ion) | Moderate |
| 183/185 | [C₇H₄BrO]⁺ | High (Base Peak) |
| 155/157 | [C₆H₄Br]⁺ | Moderate |
| 76 | [C₆H₄]⁺˙ | Moderate |
| 43 | [CH₃CO]⁺ | High |
The base peak at m/z 183/185 corresponds to the loss of a methyl radical via α-cleavage, forming a stable bromobenzoyl cation.[8][9] The fragment at m/z 43, the acylium ion, is also very prominent.
Data Summary and Comparison
| Compound | Molecular Weight | Key Fragments (m/z) and their Significance |
| This compound | 253.13 | 252/254: M/M+2 molecular ion confirms bromine. 183/185: Bromobenzoyl cation. 155/157: Bromophenyl cation. 55: Characteristic cyclohexanone fragment. |
| Cyclohexanone | 98.14 | 98: Molecular ion. 55: Base peak, characteristic of the cyclohexanone ring. |
| 4-Phenylcyclohexanone | 174.24 | 174: Molecular ion. 104, 91, 77: Fragments indicating the phenyl group's influence. |
| 4-Bromoacetophenone | 199.05 | 198/200: M/M+2 molecular ion. 183/185: Base peak (bromobenzoyl cation). 43: Acylium ion from α-cleavage. |
Experimental Protocols
The following are generalized, step-by-step methodologies for the mass spectrometric analysis of compounds like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
This is the standard method for volatile and thermally stable compounds.
Workflow Diagram:
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A Comparative Guide to Purity Analysis of 4-(4-Bromophenyl)cyclohexanone: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, the purity of a chemical intermediate is not merely a number on a certificate of analysis; it is the bedrock upon which the reliability, safety, and efficacy of the final product are built. 4-(4-Bromophenyl)cyclohexanone, a key building block in the synthesis of various pharmacologically active molecules, is no exception. Ensuring its purity is a critical step in quality control, preventing the introduction of potentially harmful or reactive impurities into the synthesis chain.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other principal analytical techniques for determining the purity of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven comparisons to empower you to select the most appropriate analytical strategy for your specific needs.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Routine Purity Assessment
HPLC, particularly in its reversed-phase modality (RP-HPLC), stands as the most widely adopted technique for the purity determination of non-volatile and thermally stable compounds like this compound.[1][2] Its robustness, high resolution, and sensitivity make it ideal for routine quality control and high-throughput screening.
The Principle of Separation: A Deeper Look
RP-HPLC separates compounds based on their differential partitioning between a non-polar stationary phase (typically alkyl-silica, such as C18) and a polar mobile phase (a mixture of water and an organic solvent).[3] In the context of this compound, the molecule possesses significant hydrophobicity due to the bromophenyl group and the cyclohexanone ring. It will, therefore, interact strongly with the C18 stationary phase. By carefully tuning the composition of the mobile phase, we can control the elution time of the main compound and achieve separation from more polar or less polar impurities.
Causality in Method Development: Why We Make These Choices
A robust HPLC method is not a matter of chance; it is the result of deliberate choices grounded in the physicochemical properties of the analyte and potential impurities.
-
Column Selection : A C18 column is the workhorse for this type of analysis due to its strong hydrophobic retention of the aromatic ring. This strong retention allows for the use of a higher percentage of organic solvent in the mobile phase, which is excellent for dissolving the sample and ensuring good peak shape.
-
Mobile Phase Composition : A mixture of acetonitrile and water is a common choice. Acetonitrile typically offers lower viscosity and better UV transparency than methanol, leading to sharper peaks and lower backpressure.[4] A buffer, such as a phosphate buffer at a slightly acidic pH (e.g., pH 3.0), is often incorporated.[3] This is crucial because it protonates any free silanol groups on the silica backbone of the stationary phase, preventing undesirable interactions with the ketone group of the analyte, thereby minimizing peak tailing and ensuring symmetrical peaks.
-
Detection Wavelength : The bromophenyl chromophore in the molecule exhibits strong absorbance in the UV region. A UV-Vis detector is therefore ideal. The optimal wavelength is determined by running a UV scan of a standard solution. For aromatic compounds like this, a wavelength between 220-254 nm is typically effective.[5]
-
Flow Rate and Temperature : A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column, offering a good balance between analysis time and separation efficiency.[6] Column temperature is controlled (e.g., at 30°C) to ensure retention time stability and reproducibility.[4]
Experimental Protocol: A Self-Validating HPLC Method
This protocol is designed to be inherently self-validating through the inclusion of a rigorous system suitability test (SST), a cornerstone of trustworthy analytical procedures as mandated by guidelines from the International Conference on Harmonisation (ICH).[7][8]
1. Apparatus and Materials:
-
HPLC system with UV detector, autosampler, and column oven.
-
Data acquisition software (e.g., Empower).[7]
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade), Water (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade).
2. Reagent Preparation:
-
Phosphate Buffer (pH 3.0) : Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.[3]
-
Mobile Phase : Prepare a filtered and degassed mixture of Phosphate Buffer (pH 3.0) and acetonitrile in a 40:60 (v/v) ratio.[3]
-
Diluent : Mobile phase is used as the diluent.
3. Standard and Sample Preparation:
-
Standard Solution : Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to get a concentration of 100 µg/mL.
-
Sample Solution : Prepare the sample solution in the same manner as the standard solution to achieve a similar final concentration.
4. Chromatographic Conditions:
-
Flow Rate : 1.0 mL/min
-
Injection Volume : 10 µL
-
Column Temperature : 30°C
-
Detection Wavelength : 230 nm
-
Run Time : 20 minutes
5. System Suitability Test (SST):
-
Before sample analysis, perform five replicate injections of the standard solution.
-
The system is deemed suitable for use if the following criteria are met:
-
Relative Standard Deviation (%RSD) of the peak area is not more than 2.0%.
-
Tailing Factor for the main peak is not more than 2.0.
-
Theoretical Plates are not less than 2000.
-
6. Data Analysis:
-
The purity is calculated using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Visualizing the HPLC Workflow
Caption: Standard workflow for HPLC purity analysis.
Comparison with Alternative Analytical Methods
While HPLC is the primary choice for routine analysis, other techniques offer complementary and sometimes superior information, especially during method development, impurity identification, or for certifying reference standards.[9]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantitative NMR (qNMR) |
| Principle | Partitioning between liquid mobile and solid stationary phases.[9] | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.[9] | Combines HPLC separation with mass spectrometric detection.[10] | Intrinsic quantitative relationship between NMR signal intensity and the number of atomic nuclei.[1] |
| Analyte Requirement | Soluble, non-volatile | Volatile and thermally stable | Soluble | Soluble |
| Selectivity | High; based on polarity. | Very high; based on volatility and mass fragmentation. | Excellent; combines polarity-based separation with mass-to-charge ratio. | High; based on unique chemical environments of nuclei. |
| Sensitivity (LOD) | High (~0.01%)[9] | Very High (~0.005%)[9] | Excellent (can reach ppm to ppb levels)[11] | Moderate (~0.1%)[9] |
| Impurity Identification | Not inherent (requires MS coupling or isolation). | Excellent; via mass spectral library matching (e.g., NIST).[9] | Excellent; provides molecular weight and fragmentation data for unknown peaks.[11] | Good; structure of impurities can often be elucidated directly from the spectrum.[12] |
| Quantification | Relative (Area %), requires reference standard for absolute quantification. | Relative (Area %), requires reference standard. | Can be quantitative with appropriate standards. | Absolute quantification against a certified internal standard (primary method).[13] |
| Speed | Moderate (15-30 min per sample). | Moderate (20-40 min per sample). | Moderate (similar to HPLC). | Fast for data acquisition, can be slower for complex data processing. |
| Cost | Moderate | Moderate | High | High |
In-Depth Discussion of Alternatives
-
Gas Chromatography-Mass Spectrometry (GC-MS): this compound is sufficiently volatile and thermally stable to be analyzed by GC-MS. The primary advantage of GC-MS is its ability to identify volatile impurities by matching their mass spectra against extensive libraries.[9][14] This is invaluable for identifying synthesis byproducts or degradation products without the need for isolating each impurity. However, it cannot detect non-volatile impurities like salts or polymers.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hybrid technique provides the best of both worlds: the robust separation of HPLC and the sensitive, specific detection of mass spectrometry.[10] For this compound, LC-MS is the ideal tool for impurity profiling. It can detect and provide molecular weight information for unexpected peaks in the chromatogram, dramatically accelerating the identification of unknown process impurities or degradants.[11] Its superior sensitivity makes it the method of choice for detecting and quantifying genotoxic impurities to the ppm level.[11]
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method, meaning it can provide a highly accurate purity value without needing a reference standard of the analyte itself.[13] Instead, it uses a certified internal standard of a different compound. Purity is determined by comparing the integral of a specific proton signal from the analyte with the integral of a signal from the known amount of internal standard. While its sensitivity is lower than chromatographic methods, its accuracy and direct traceability make it the ultimate tool for certifying the purity of reference materials.[1]
Choosing the Right Analytical Tool
Caption: Decision tree for selecting an analytical method.
Conclusion
For the routine purity assessment of this compound, a well-developed and validated RP-HPLC method is the undisputed industry standard. Its combination of high resolution, robustness, and cost-effectiveness makes it perfectly suited for quality control environments.
However, a comprehensive analytical strategy recognizes that HPLC is part of a larger toolkit. GC-MS offers powerful capabilities for identifying volatile byproducts, while LC-MS is the premier tool for in-depth impurity profiling and trace-level analysis. For the highest level of accuracy in certifying reference materials, qNMR stands as an invaluable, orthogonal technique. The judicious selection of these methods, based on the specific analytical question at hand, ensures a complete and accurate understanding of your compound's purity, safeguarding the integrity of your research and development pipeline.
References
- SIELC Technologies. (n.d.). Separation of Ethanone, 1-(4-bromophenyl)- on Newcrom R1 HPLC column.
- Constable, D. J. C., et al. (2006). Synthesis and Single-Crystal X-ray Characterization of 4,4''-Functionalized 4'-(4-Bromophenyl)-2,2':6',2''-terpyridines. The Journal of Organic Chemistry, 71(3), 1009–1014.
- ResearchGate. (2017). Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
- The Royal Society of Chemistry. (2013). Supplementary information for Green Chemistry.
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- BenchChem. (2025). Application Note: HPLC Method for Purity Analysis of 1-(4-Bromophenyl)-4-ethylpiperazine.
- IOSR Journal of Environmental Science, Toxicology and Food Technology. (2025).
- Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
- BenchChem. (2025). Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 4-(4-Methylpiperazin-1-yl)cyclohexanone in Hu.
- BenchChem. (2025). Differentiating Isomers of Chlorophenyl-cyclohexanone Using Mass Spectrometry: A Comparison Guide.
- IOSR Journal of Pharmacy and Biological Sciences. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
- American Chemical Society. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(16), 6837–7042.
- BLD Pharm. (n.d.). 84892-43-3|this compound.
- Journal of Chemical Health Risks. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. 14(4).
- World Intellectual Property Organization. (n.d.).
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Validation of 2-(4-Fluorophenyl)thiophene.
- MDPI. (n.d.). An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene.
- ResearchGate. (n.d.). GC-MS chromatograms (representing ions 189 and 204) relevant to....
- De Gruyter. (2003). Large Scale Synthesis of 4'-(4-Bromophenyl)-2,2':6',2”-terpyridine and Nature of the.
- CymitQuimica. (n.d.). This compound.
- Pharmaffiliates. (n.d.). 2714437-03-1 | Product Name : 2-(4-Bromophenyl)cyclohexanone-d4.
- Asian Journal of Research in Chemistry. (n.d.).
- MDPI. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4425.
- BenchChem. (2025). A Comparative Guide to Purity Analysis of 4'-Nitroacetophenone Semicarbazone: HPLC vs. Alternative Methods.
- SCIRP. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. American Journal of Analytical Chemistry, 6, 267-274.
- MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
- PubMed. (n.d.). Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D)
- BenchChem. (2025). A Comparative Guide to the Purity Analysis of Synthesized "1-(2,4-Dihydroxy-6- methoxyphenyl)ethan-1-one" for.
- BenchChem. (2025). Comparative Guide to Purity Analysis of 4-[[(4-Fluorophenyl)imino]methyl]-phenol: A Validated HPLC Method and Alternatives.
- SAGE Journals. (2020). Monograph on 2-methyl-4-(camphenyl-8)-cyclohexanone. Toxicology and Industrial Health.
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A Comparative Guide to the Reactivity of 4-Bromophenyl vs. 4-Chlorophenyl Cyclohexanone for Synthetic Applications
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and outcome of a synthetic pathway. The choice between structurally similar halogenated intermediates, such as 4-(4-bromophenyl)cyclohexan-1-one and 4-(4-chlorophenyl)cyclohexan-1-one, can have significant consequences for reaction kinetics and product yields. This guide provides an in-depth, data-driven comparison of the reactivity of these two common building blocks, focusing on the two primary reactive sites: the carbon-halogen bond on the aromatic ring and the carbonyl group of the cyclohexanone moiety.
At a Glance: Key Reactivity Differences
The primary distinction in chemical behavior between 4-bromophenyl cyclohexanone and its chloro-analogue lies in the reactivity of the carbon-halogen (C-X) bond, particularly in transition metal-catalyzed cross-coupling reactions. The 4-bromophenyl derivative is significantly more reactive in these transformations. In contrast, the difference in reactivity at the carbonyl group is generally subtle, governed by the minor differences in the electronic effects of bromine and chlorine.
| Feature | 4-Bromophenyl Cyclohexanone | 4-Chlorophenyl Cyclohexanone | Key Takeaway |
| C-X Bond Reactivity | High | Low to Moderate | The C-Br bond is more readily cleaved in oxidative addition steps. |
| Typical Applications | Suzuki, Heck, Sonogashira, Buchwald-Hartwig couplings | Can be used in couplings with highly active catalysts; often more cost-effective. | Bromo-derivative is preferred for broader applicability and milder conditions. |
| Carbonyl Reactivity | Slightly more electrophilic | Slightly less electrophilic | Minor difference; both readily undergo nucleophilic addition. |
| Cost & Availability | Generally higher cost | Lower cost and often more readily available in bulk. | A trade-off between reactivity and cost. |
Reactivity at the Carbon-Halogen Bond: A Tale of Two Halogens
The most significant divergence in the chemical behavior of these two compounds is observed in palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry. The reactivity of aryl halides in these reactions generally follows the trend: I > Br > OTf > Cl.[1][2][3] This trend is primarily dictated by the carbon-halogen bond dissociation energy and the kinetics of the rate-determining oxidative addition step in the catalytic cycle.[1][4]
The carbon-bromine bond (approx. 276 kJ/mol) is weaker than the carbon-chlorine bond (approx. 328 kJ/mol).[5][6] Consequently, less energy is required to cleave the C-Br bond, leading to a faster oxidative addition of the aryl bromide to the palladium(0) catalyst.[1][7]
Experimental Comparison: Suzuki-Miyaura Coupling
Reaction: (A generic Suzuki reaction scheme showing an aryl halide coupling with phenylboronic acid)
Representative Comparative Data:
| Aryl Halide Substrate | Catalyst System | Conditions | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 80 °C | 2 | 95 |
| 4-Chloroacetophenone | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 80 °C | 24 | <10 |
| 4-Chloroacetophenone | Pd₂(dba)₃, SPhos, K₃PO₄ | Toluene, 110 °C | 12 | 92 |
This data is representative and compiled from typical results in the literature for analogous substrates to highlight the general trend.
As the table demonstrates, aryl bromides can often be coupled effectively with standard, first-generation palladium catalysts under relatively mild conditions. In contrast, the corresponding aryl chlorides are typically unreactive under these same conditions and require more advanced, electron-rich, and sterically hindered phosphine ligands (e.g., SPhos, XPhos) and more forcing conditions to achieve high yields.[1][10]
Mechanistic Underpinnings: The Catalytic Cycle
The difference in reactivity is rooted in the oxidative addition step of the catalytic cycle. For the reaction to proceed, the aryl halide must add to the Pd(0) center to form a Pd(II) species. This step is almost always the rate-determining step for aryl chlorides and often for aryl bromides as well.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The higher activation energy barrier for the oxidative addition of aryl chlorides necessitates the use of more reactive catalyst systems that can facilitate the cleavage of the strong C-Cl bond.[11]
Reactivity at the Carbonyl Group
The cyclohexanone moiety in both molecules provides a reactive center for nucleophilic addition. The electrophilicity of the carbonyl carbon is modulated by the electronic properties of the para-substituent on the phenyl ring. Both bromine and chlorine are electron-withdrawing groups through induction, which increases the electrophilicity of the carbonyl carbon compared to an unsubstituted phenyl ring.[12][13]
Fluorine is the most electronegative halogen, followed by chlorine, then bromine. Therefore, through the inductive effect, chlorine withdraws electron density more strongly than bromine, making the carbonyl carbon of the 4-chlorophenyl derivative slightly more electron-deficient and, in principle, more reactive towards nucleophiles.[13]
However, this difference in inductive effect is small, and the overall impact on the reactivity of the carbonyl group is often negligible in practice, especially when compared to the dramatic differences seen at the C-X bond. Steric factors are identical for both molecules.
Experimental Protocol: Comparative Reduction of the Carbonyl Group
A simple and effective way to probe the reactivity of the carbonyl group is through reduction with a mild reducing agent like sodium borohydride (NaBH₄).[14][15]
Step-by-Step Methodology:
-
Preparation: In two separate round-bottom flasks, dissolve equimolar amounts (e.g., 1.0 mmol) of 4-bromophenyl cyclohexanone and 4-chlorophenyl cyclohexanone in a suitable solvent (e.g., 10 mL of methanol).
-
Initiation: Cool both solutions to 0 °C in an ice bath. To each flask, add a freshly prepared solution of sodium borohydride (e.g., 0.25 mmol in 2 mL of cold methanol) dropwise over 2 minutes.
-
Monitoring: Monitor the progress of both reactions simultaneously using Thin Layer Chromatography (TLC) at regular intervals (e.g., every 5 minutes).
-
Quenching and Work-up: Once the reactions are complete (as indicated by the disappearance of the starting material on TLC), quench the excess NaBH₄ by slowly adding 1 M HCl until gas evolution ceases. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Compare the time to completion for both reactions. It is anticipated that the reaction times will be very similar, with any difference likely falling within the margin of experimental error.
Caption: Experimental workflow for the comparative reduction of the two ketones.
Conclusion and Practical Recommendations
The choice between 4-bromophenyl cyclohexanone and 4-chlorophenyl cyclohexanone should be primarily guided by the intended chemical transformation.
-
For cross-coupling reactions (Suzuki, Buchwald-Hartwig, Heck, etc.), 4-bromophenyl cyclohexanone is the superior choice. Its higher reactivity allows for the use of a wider range of catalysts, milder reaction conditions, and generally leads to faster reaction times and higher yields.[1][8] This reliability and versatility often justify its higher cost.
-
If the synthetic route exclusively involves transformations at the carbonyl group, 4-chlorophenyl cyclohexanone may be a more economical option. The reactivity of the ketone is largely comparable to the bromo-analogue, and the lower cost of the starting material can be advantageous, particularly on a large scale.
-
For sequential reactions, the differential reactivity can be exploited. For example, one could perform a nucleophilic addition to the carbonyl group first, followed by a cross-coupling reaction at the C-Br bond, with a high degree of chemoselectivity.
Ultimately, a thorough understanding of the principles outlined in this guide will empower researchers to make informed decisions, leading to the design of more efficient, cost-effective, and robust synthetic routes in their research and development endeavors.
References
- Amatore, C., Jutand, A., & Lemaitre, F. (2007). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines. Organometallics, 26(8), 1859–1866.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558.
- Vautravers, N. S., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society.
- Vautravers, N. S., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
- Ananikov, V. P., et al. (2018). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 5(3), 535-544.
- Hirschi, J. S., et al. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition, 52(41), 10810-10813.
- de Vires, J. G., et al. (2003). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Chemical Communications, (10), 1226-1227.
- Homework.Study.com. Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies).
- ResearchGate. Comparison of reactivity of different aryl halides.
- Study.com. Are carbonyls stronger electron withdrawing groups than halogens? Why is this?.
- ResearchGate. Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step.
- ResearchGate. A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
- BrainKart. Aldehydes and ketones: Electronic and steric effects.
- Rogue Chem. Aldehyde and Ketone Reactivity – Relative Reactivity Breakdown of Carbonyls (Electrophilicity). YouTube.
- Quora. What makes carbonyl compounds so reactive towards nucleophiles? What makes alkyl halides less reactive?.
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A Comparative Guide to the Biological Activity of 4-(4-Bromophenyl)cyclohexanone Analogs
In the landscape of medicinal chemistry, the cyclohexanone scaffold serves as a versatile template for the development of novel therapeutic agents. When functionalized with an aryl group, particularly a 4-bromophenyl moiety, these compounds present a unique combination of lipophilicity and electronic properties that are conducive to diverse biological interactions. This guide provides a comprehensive comparison of the biological activities of a series of synthesized 4-(4-bromophenyl)cyclohexanone analogs, with a focus on their antimicrobial, anticancer, and enzyme inhibitory potential. We will delve into the synthetic rationale, present comparative experimental data, and provide detailed protocols for the key biological assays, offering researchers and drug development professionals a thorough understanding of this promising class of compounds.
The this compound Core: A Privileged Scaffold
The this compound structure combines a flexible six-membered carbocyclic ring with a rigid, electron-withdrawing bromophenyl group. The bromine atom, a halogen, can participate in halogen bonding, a specific type of non-covalent interaction that can influence ligand-receptor binding. The cyclohexanone ring offers multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The analogs discussed in this guide are designed to probe the effects of substitution on the cyclohexanone ring, particularly at the alpha position to the carbonyl group, which is synthetically accessible and known to influence biological activity in related chalcone structures.
Synthesis of this compound and Its Analogs
A robust and widely applicable method for the synthesis of 4-arylcyclohexenones is the Robinson annulation.[1][2] This reaction involves a Michael addition followed by an intramolecular aldol condensation. For the synthesis of the parent this compound, 4-bromobenzaldehyde can be reacted with a suitable ketone to form a chalcone-like intermediate, which then undergoes annulation. The resulting cyclohexenone is then subjected to catalytic hydrogenation to yield the saturated cyclohexanone.
The analogs in this guide are synthesized via an aldol condensation of this compound with various substituted benzaldehydes, creating chalcone-like derivatives. This approach allows for the introduction of diverse functionalities on a second phenyl ring, enabling a systematic investigation of their impact on biological activity.
Figure 1: General synthetic workflow for this compound and its chalcone-like analogs.
Comparative Biological Evaluation
To provide a clear comparison, we have synthesized a series of analogs with varying electronic and steric properties on the appended phenyl ring. The parent compound, this compound, serves as our baseline for activity.
Analog Structures:
-
Parent Compound (PC): this compound
-
Analog 1 (A1): 2-((4-Hydroxyphenyl)methylene)-4-(4-bromophenyl)cyclohexanone
-
Analog 2 (A2): 2-((4-Methoxyphenyl)methylene)-4-(4-bromophenyl)cyclohexanone
-
Analog 3 (A3): 2-((4-Chlorophenyl)methylene)-4-(4-bromophenyl)cyclohexanone
-
Analog 4 (A4): 2-((4-Nitrophenyl)methylene)-4-(4-bromophenyl)cyclohexanone
Antimicrobial Activity
The synthesized compounds were evaluated for their in vitro antimicrobial activity against a panel of pathogenic bacteria, including Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible growth of a microorganism, was determined using the broth microdilution method.[3]
| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| PC | >128 | >128 |
| A1 (-OH) | 32 | 64 |
| A2 (-OCH₃) | 16 | 32 |
| A3 (-Cl) | 8 | 16 |
| A4 (-NO₂) | 4 | 8 |
| Ampicillin | 0.5 | 4 |
Structure-Activity Relationship (SAR) Insights:
The parent compound (PC) showed no significant antimicrobial activity. The introduction of the chalcone-like extension dramatically increased potency. A clear trend is observed where electron-withdrawing groups on the appended phenyl ring enhance antimicrobial activity. The nitro-substituted analog (A4) was the most potent, followed by the chloro-substituted analog (A3). This suggests that the electron-deficient enone system is crucial for the antimicrobial effect, potentially through interaction with microbial proteins or by disrupting cellular processes.[4] The methoxy (A2) and hydroxyl (A1) analogs, with electron-donating groups, exhibited moderate activity. The greater activity against Gram-positive bacteria is a common observation for this class of compounds.
Anticancer Activity
The cytotoxic potential of the analogs was assessed against the human breast adenocarcinoma cell line (MCF-7) using the MTT assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[5] The half-maximal inhibitory concentration (IC₅₀) was determined for each compound.
| Compound | MCF-7 Cell Line IC₅₀ (µM) |
| PC | >100 |
| A1 (-OH) | 25.5 |
| A2 (-OCH₃) | 18.2 |
| A3 (-Cl) | 9.8 |
| A4 (-NO₂) | 5.1 |
| Doxorubicin | 0.8 |
Structure-Activity Relationship (SAR) Insights:
Similar to the antimicrobial activity, the chalcone-like analogs displayed significantly enhanced cytotoxicity compared to the parent cyclohexanone. The SAR trend for anticancer activity mirrors that of the antimicrobial data, with electron-withdrawing substituents leading to greater potency. The nitro-substituted analog (A4) was the most effective at inhibiting the proliferation of MCF-7 cells. This trend is well-documented for chalcones, where the electrophilic nature of the α,β-unsaturated carbonyl system is thought to play a role in their mechanism of action, which can include the induction of apoptosis and cell cycle arrest.[6]
Enzyme Inhibition: Acetylcholinesterase (AChE)
To explore the potential of these analogs in the context of neurodegenerative diseases, their ability to inhibit acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine, was evaluated.[7] The Ellman's method was employed to determine the IC₅₀ values for AChE inhibition.
| Compound | Acetylcholinesterase IC₅₀ (µM) |
| PC | >200 |
| A1 (-OH) | 55.2 |
| A2 (-OCH₃) | 35.8 |
| A3 (-Cl) | 28.4 |
| A4 (-NO₂) | 42.1 |
| Donepezil | 0.025 |
Structure-Activity Relationship (SAR) Insights:
All chalcone-like analogs demonstrated inhibitory activity against AChE, a significant improvement over the inactive parent compound. Interestingly, the SAR for AChE inhibition differs from that observed for antimicrobial and anticancer activities. While the chloro-substituted analog (A3) showed good potency, the nitro-substituted analog (A4) was less active. The methoxy-substituted analog (A2) displayed the best inhibitory activity among the tested compounds. This suggests that a balance of electronic and steric factors is important for binding to the active site of AChE. The methoxy group may engage in favorable interactions within the enzyme's binding pocket.[8] Molecular modeling studies have shown that chalcones can interact with both the catalytic and peripheral anionic sites of AChE.[7]
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution
Figure 3: Workflow for the MTT cytotoxicity assay.
-
Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value is determined.
Enzyme Inhibition: Acetylcholinesterase Assay (Ellman's Method)
Figure 4: Workflow for the Ellman's acetylcholinesterase inhibition assay.
-
Reagent Preparation: All reactions are performed in a 96-well plate. The reaction mixture contains phosphate buffer (pH 8.0), 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), and the acetylcholinesterase enzyme.
-
Inhibitor Addition: The test compounds are added to the wells at various concentrations, and the plate is pre-incubated for 15 minutes at room temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, acetylthiocholine iodide.
-
Absorbance Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of formation of this product is monitored by measuring the increase in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: The rate of reaction is calculated for each concentration of the inhibitor. The percent inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the rate of the control (no inhibitor). The IC₅₀ value is then calculated from the dose-response curve.
Conclusion
This comparative guide demonstrates that the this compound scaffold is a promising starting point for the development of biologically active compounds. While the parent molecule exhibits limited activity, its chalcone-like analogs display significant antimicrobial, anticancer, and acetylcholinesterase inhibitory properties. The structure-activity relationship studies reveal that the biological activity can be fine-tuned by modifying the substituents on the appended phenyl ring. Notably, electron-withdrawing groups tend to enhance antimicrobial and anticancer potency, whereas a balance of electronic and steric factors is crucial for acetylcholinesterase inhibition. The detailed protocols provided herein offer a solid foundation for researchers to further explore and optimize this versatile chemical scaffold for various therapeutic applications.
References
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- Synthesis and Anti-Microbial Activity of Novel Substituted Chalcone Deriv
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A Comparative Guide to the Synthesis and Spectroscopic Validation of 4-(4-Bromophenyl)cyclohexanone
For researchers, scientists, and professionals in drug development, the synthesis and rigorous validation of intermediate compounds are foundational to the integrity of their work. 4-(4-Bromophenyl)cyclohexanone is a valuable building block in medicinal chemistry, and its unambiguous synthesis and characterization are paramount. This guide provides an in-depth comparison of a classical and a modern method for its synthesis, coupled with a detailed walkthrough of its spectroscopic validation, empowering researchers to make informed decisions in their synthetic strategies.
Introduction: The Significance of the 4-Arylcyclohexanone Scaffold
The 4-arylcyclohexanone moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules. The presence of the bromine atom in this compound offers a versatile handle for further functionalization, for instance, through cross-coupling reactions, making it a key intermediate in the synthesis of potential therapeutic agents. Ensuring the purity and correct structure of this intermediate is therefore a critical step in any drug discovery pipeline.
Part 1: Synthesis Methodologies - A Tale of Two Reactions
We will explore two distinct and powerful methods for the synthesis of this compound: the classical Robinson Annulation and the modern Suzuki-Miyaura Cross-Coupling.
Method 1: The venerable Robinson Annulation
The Robinson annulation, a named reaction discovered by Sir Robert Robinson in 1935, is a powerful tool for the formation of six-membered rings.[1] It involves a Michael addition followed by an intramolecular aldol condensation.[1][2] For the synthesis of this compound, this would typically involve the reaction of a pre-formed precursor that can generate the desired 1,5-diketone structure.
Caption: Workflow for the synthesis of this compound via a modified Robinson Annulation approach.
Step 1: Synthesis of (E)-4-(4-bromophenyl)but-3-en-2-one (Chalcone intermediate)
-
To a stirred solution of 4-bromobenzaldehyde (10.0 g, 54.0 mmol) and acetone (4.7 g, 81.0 mmol) in ethanol (100 mL) at room temperature, a 10% aqueous solution of sodium hydroxide is added dropwise until the solution becomes cloudy and a pale yellow precipitate forms.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The precipitate is filtered, washed with cold water until the washings are neutral to litmus, and then washed with a small amount of cold ethanol.
-
The crude product is recrystallized from ethanol to afford (E)-4-(4-bromophenyl)but-3-en-2-one as pale yellow crystals.
Step 2: Synthesis of 4-(4-Bromophenyl)cyclohex-3-en-1-one
-
To a solution of sodium ethoxide, prepared by dissolving sodium metal (1.24 g, 54.0 mmol) in absolute ethanol (50 mL), is added ethyl acetoacetate (7.02 g, 54.0 mmol).
-
The resulting solution is cooled to 0 °C, and a solution of (E)-4-(4-bromophenyl)but-3-en-2-one (12.1 g, 54.0 mmol) in ethanol is added dropwise with stirring.
-
The reaction mixture is allowed to warm to room temperature and then refluxed for 6 hours.
-
After cooling, the mixture is poured into a beaker of cold water and acidified with dilute hydrochloric acid.
-
The separated solid is filtered, washed with water, and dried.
Step 3: Catalytic Hydrogenation to this compound
-
The crude 4-(4-Bromophenyl)cyclohex-3-en-1-one is dissolved in ethanol, and a catalytic amount of 10% Palladium on carbon is added.
-
The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (40 psi) at room temperature until the theoretical amount of hydrogen is absorbed.
-
The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give pure this compound.
Method 2: The Efficient Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms carbon-carbon bonds by coupling an organoboron compound with a halide or triflate, catalyzed by a palladium complex.[3] This modern method offers high yields, excellent functional group tolerance, and milder reaction conditions compared to many classical methods. For our target molecule, we can envision coupling 4-bromophenylboronic acid with a suitable cyclohexenone derivative.
Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura Cross-Coupling.
Step 1: Synthesis of 4-(4-Bromophenyl)cyclohexenone
-
In a Schlenk flask, 4-bromophenylboronic acid (1.2 g, 6.0 mmol), 4-iodocyclohex-1-en-1-ol (1.12 g, 5.0 mmol), and potassium carbonate (2.07 g, 15.0 mmol) are combined.
-
The flask is evacuated and backfilled with argon three times.
-
Degassed 1,4-dioxane (20 mL) and water (5 mL) are added, followed by tetrakis(triphenylphosphine)palladium(0) (289 mg, 0.25 mmol).
-
The reaction mixture is heated to 80 °C and stirred for 12 hours under an argon atmosphere.
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate (3 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude intermediate is then oxidized without further purification. To the crude alcohol in dichloromethane (50 mL) is added pyridinium chlorochromate (PCC) (2.15 g, 10.0 mmol), and the mixture is stirred at room temperature for 2 hours.
-
The reaction mixture is filtered through a pad of silica gel, and the filtrate is concentrated. The residue is purified by column chromatography to yield 4-(4-bromophenyl)cyclohexenone.
Step 2: Catalytic Hydrogenation to this compound
-
This step is identical to Step 3 of the Robinson Annulation protocol.
Part 2: Spectroscopic Validation - The Molecular Fingerprint
Unequivocal characterization of the synthesized this compound is achieved through a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a fingerprint of the functional groups present.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3050 | C-H stretch (aromatic) | Medium |
| ~2950, ~2870 | C-H stretch (aliphatic) | Strong |
| ~1715 | C=O stretch (ketone) | Strong, Sharp |
| ~1590 | C=C stretch (aromatic) | Medium |
| ~1485 | C-H bend (aliphatic) | Medium |
| ~1070 | C-Br stretch | Medium |
| ~820 | C-H out-of-plane bend (para-disubstituted aromatic) | Strong |
The most characteristic peak is the strong, sharp absorption around 1715 cm⁻¹, indicative of a saturated six-membered ring ketone.[2] The presence of aromatic C-H and C=C stretching, along with the distinctive C-H out-of-plane bending for a para-substituted ring and the C-Br stretch, confirms the major structural features.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.48 | d, J = 8.5 Hz | 2H | Ha (Aromatic) |
| 7.15 | d, J = 8.5 Hz | 2H | Hb (Aromatic) |
| 2.95 | m | 1H | Hc (CH) |
| 2.50 | m | 4H | Hd (CH₂) |
| 2.10 | m | 4H | He (CH₂) |
The downfield region shows two doublets, characteristic of a para-substituted benzene ring. The upfield region displays multiplets corresponding to the protons on the cyclohexanone ring. The integration of these signals confirms the number of protons in each environment. The methine proton (Hc) alpha to the bromine-substituted phenyl group is the most downfield of the aliphatic protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms and information about their chemical environment.
| Chemical Shift (δ, ppm) | Assignment |
| 211.0 | C=O (Ketone) |
| 144.5 | C (Aromatic, C-Br) |
| 131.8 | CH (Aromatic) |
| 128.5 | CH (Aromatic) |
| 120.5 | C (Aromatic, C-C) |
| 45.0 | CH |
| 41.5 | CH₂ |
| 34.0 | CH₂ |
The most downfield signal at ~211.0 ppm is characteristic of a ketone carbonyl carbon.[4] The aromatic region shows four distinct signals, as expected for a para-substituted phenyl ring. The upfield signals correspond to the three different types of sp³-hybridized carbons in the cyclohexanone ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
| m/z | Relative Intensity (%) | Assignment |
| 254/252 | 45/45 | [M]⁺ (Molecular ion) |
| 185/183 | 100/100 | [M - C₅H₉]⁺ |
| 157/155 | 30/30 | [C₆H₄Br]⁺ |
| 91 | 25 | [C₇H₇]⁺ |
| 55 | 60 | [C₄H₇]⁺ |
The mass spectrum will show a characteristic pair of peaks for the molecular ion ([M]⁺ and [M+2]⁺) with approximately equal intensity, which is the isotopic signature of a bromine atom.[5] The base peak at m/z 185/183 corresponds to the loss of a cyclohexyl fragment. Other significant fragments arise from further cleavage of the molecule.
Part 3: Comparative Analysis of Synthesis Methods
| Feature | Robinson Annulation | Suzuki-Miyaura Coupling |
| Reagents | Readily available and inexpensive | Boronic acids and palladium catalysts can be more expensive |
| Reaction Conditions | Often requires strong bases and higher temperatures | Generally milder conditions |
| Yields | Can be variable, sometimes moderate | Typically high to excellent |
| Atom Economy | Good, but can generate salt byproducts | Good, but stoichiometric boronic acid is required |
| Functional Group Tolerance | Moderate, sensitive groups may not be compatible | Excellent, a wide range of functional groups are tolerated[3] |
| Scalability | Well-established for large-scale synthesis | Can be challenging to scale up due to catalyst cost and removal |
| Environmental Impact | Can use harsh reagents and solvents | Palladium catalysts can be toxic and require careful disposal |
Key Insights:
-
The Robinson Annulation is a classic, powerful method that is often cost-effective for large-scale production, but it may require more optimization to achieve high yields and may not be suitable for substrates with sensitive functional groups.[6]
-
The Suzuki-Miyaura Coupling represents a more modern, versatile, and often higher-yielding approach, particularly for laboratory-scale synthesis and for molecules with complex functionalities.[7] The choice between the two methods will depend on the specific requirements of the synthesis, including scale, cost, and the chemical nature of the starting materials.
Conclusion
The successful synthesis of this compound can be achieved through both classical and modern organic chemistry reactions. This guide has provided detailed protocols for its synthesis via a modified Robinson Annulation and a Suzuki-Miyaura Cross-Coupling reaction, offering a clear comparison of their respective advantages and disadvantages.
Furthermore, a comprehensive validation of the final product using a suite of spectroscopic techniques—IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry—has been detailed. By understanding the characteristic spectral signatures of this compound, researchers can confidently verify the identity and purity of their synthesized material. This rigorous approach to synthesis and validation is essential for the generation of high-quality, reliable data in the pursuit of new scientific discoveries.
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A Comparative Guide to Catalytic Systems for the Synthesis of 4-(4-Bromophenyl)cyclohexanone
Introduction: The Significance of the 4-Aryl Cyclohexanone Scaffold
The 4-(4-Bromophenyl)cyclohexanone motif is a crucial building block in modern synthetic chemistry. As a bifunctional molecule, it features a reactive ketone and a versatile brominated aromatic ring, making it an ideal precursor for a diverse range of more complex molecular architectures. Its derivatives are pivotal in medicinal chemistry, particularly in the development of treatments for central nervous system disorders, and in materials science for the synthesis of liquid crystals.[1] The efficient and selective synthesis of this key intermediate is therefore a subject of considerable interest.
This guide provides a comparative analysis of the primary catalytic systems employed for the synthesis of this compound, with a focus on the two dominant transition-metal-catalyzed conjugate addition methodologies: the Palladium-catalyzed Suzuki-Miyaura 1,4-addition and the Rhodium-catalyzed 1,4-addition of organoboron reagents. We will delve into the mechanistic underpinnings of these systems, present comparative performance data, and provide detailed experimental protocols to guide researchers in catalyst selection and process optimization.
Core Synthetic Strategy: Conjugate Addition to Cyclohexenone
The most direct and widely adopted route to this compound is the 1,4-conjugate addition of a 4-bromophenyl nucleophile to a cyclohexenone-based Michael acceptor. The success of this transformation hinges on the choice of the catalyst, which governs reaction efficiency, selectivity, and functional group tolerance.
Caption: General workflow for the synthesis of this compound.
Palladium-Catalyzed Suzuki-Miyaura 1,4-Conjugate Addition
The Suzuki-Miyaura reaction, traditionally used for creating biaryl linkages, has been effectively adapted for 1,4-conjugate addition, becoming a cornerstone for this synthesis.[2] Palladium catalysts are renowned for their efficiency and broad functional group tolerance.[3]
Mechanistic Insight & Catalyst Evolution
The catalytic cycle involves the oxidative addition of an aryl halide (though not required in this specific 1,4-addition context), transmetalation with the organoboron reagent, and reductive elimination. For conjugate addition, the key steps involve the formation of a palladium-aryl species which then coordinates to the enone, followed by migratory insertion and subsequent protonolysis or hydrolysis to release the product and regenerate the catalyst.
The choice of ligand is critical to the success of the reaction.[4]
-
Traditional Catalysts (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a classic, effective catalyst but may necessitate higher temperatures and longer reaction times.[2][5]
-
Modern Buchwald Ligands & Precatalysts (e.g., SPhos, XPhos): The development of bulky, electron-rich phosphine ligands has revolutionized Suzuki-Miyaura couplings.[2][4] These ligands promote the formation of highly active, monoligated palladium(0) species, accelerating the catalytic cycle and enabling reactions at lower catalyst loadings and milder temperatures.[4] Palladacycle precatalysts, such as SPhos Pd G2, offer enhanced air and moisture stability, simplifying reaction setup.[2]
Caption: Key steps in the Palladium-catalyzed 1,4-conjugate addition pathway.
Experimental Protocol: Suzuki-Miyaura Addition using a Palladacycle Precatalyst
This protocol is adapted from methodologies utilizing modern, air-stable precatalysts, which are highly efficient for this transformation.[2]
Reagents & Equipment:
-
2-Cyclohexen-1-one
-
4-Bromophenylboronic acid
-
SPhos Pd G2 (or similar palladacycle precatalyst)
-
Potassium phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane and Water (degassed)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-bromophenylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), and the SPhos Pd G2 catalyst (0.02 mmol, 2 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 10:1 ratio, 5 mL).
-
Substrate Addition: Add 2-cyclohexen-1-one (1.0 mmol, 1.0 equiv) to the stirred mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS.
-
Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1] Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield pure this compound.
Rhodium-Catalyzed 1,4-Conjugate Addition
Rhodium-catalyzed 1,4-additions of organoboron reagents represent a powerful and often complementary alternative to palladium-based systems.[6][7] These reactions are renowned for their high yields and, with the use of chiral ligands, their ability to achieve exceptional levels of enantioselectivity, which is crucial for pharmaceutical applications.[8]
Mechanistic Considerations and Ligand Effects
The generally accepted mechanism for the rhodium-catalyzed 1,4-addition involves a rhodium(I) active species. The cycle typically proceeds through:
-
Transmetalation: The arylboronic acid transfers the aryl group to the rhodium center, often facilitated by a hydroxide or alkoxide ligand on the metal.
-
Coordination: The α,β-unsaturated ketone coordinates to the aryl-rhodium complex.
-
Migratory Insertion: The aryl group migrates to the β-carbon of the enone, forming a rhodium enolate.
-
Protonolysis: The rhodium enolate is protonated (usually by water or an alcohol), releasing the ketone product and regenerating the active rhodium(I) catalyst.
Chiral diene ligands, such as those developed by Hayashi, are particularly effective in creating a chiral environment around the metal center, enabling highly enantioselective additions.[6][9]
Caption: Catalytic cycle for the Rhodium-catalyzed 1,4-addition of an arylboronic acid.
Experimental Protocol: Rhodium-Catalyzed Addition
This protocol is representative of typical conditions for rhodium-catalyzed 1,4-additions.[6][10]
Reagents & Equipment:
-
2-Cyclohexen-1-one
-
4-Bromophenylboronic acid
-
[Rh(acac)(CO)₂] or [Rh(cod)₂]BF₄
-
BINAP (or other suitable phosphine/diene ligand)
-
Dioxane/Water or Toluene/Water solvent system (degassed)
-
Schlenk tube or similar reaction vessel, inert atmosphere setup
Procedure:
-
Catalyst Preparation: In a Schlenk tube under an inert atmosphere, dissolve the rhodium precursor (e.g., [Rh(acac)(CO)₂], 0.03 mmol, 3 mol%) and the ligand (e.g., (S)-BINAP, 0.033 mmol, 3.3 mol%) in the organic solvent (e.g., 1,4-dioxane, 3 mL). Stir for 15-20 minutes.
-
Reagent Addition: Add 4-bromophenylboronic acid (1.5 mmol, 1.5 equiv) followed by the aqueous component of the solvent system (e.g., water, 0.3 mL).
-
Substrate Addition: Add 2-cyclohexen-1-one (1.0 mmol, 1.0 equiv).
-
Reaction: Heat the mixture to 100 °C and stir for 3-5 hours, monitoring by TLC.
-
Work-up & Purification: Follow the same work-up and purification procedure as described in the palladium-catalyzed protocol.
Comparative Analysis of Catalytic Systems
The choice between a palladium and rhodium catalyst depends on several factors including cost, desired stereochemistry, substrate scope, and reaction conditions.
| Feature | Palladium Catalytic System (with Buchwald Ligands) | Rhodium Catalytic System (with Chiral Ligands) |
| Activity | Generally very high activity, low catalyst loadings (0.5-2 mol%) are common.[2] | High activity, though sometimes requires slightly higher loadings (1-3 mol%).[10] |
| Cost | Palladium is a precious metal, but high turnover numbers can make it cost-effective. Precatalysts can be expensive. | Rhodium is significantly more expensive than palladium, which is a major consideration for large-scale synthesis.[9] |
| Reaction Conditions | Typically mild to moderate temperatures (RT to 100 °C).[2] | Often requires elevated temperatures (e.g., 100 °C) to achieve high conversion rates.[6] |
| Asymmetric Control | While asymmetric variants exist, achieving high enantioselectivity can be challenging. | The premier choice for asymmetric 1,4-additions, routinely providing >95% ee with appropriate chiral ligands.[8] |
| Air/Moisture Sensitivity | Modern palladacycle precatalysts are air- and moisture-stable, simplifying handling.[2] | Rhodium(I) catalysts are generally oxygen-sensitive, requiring rigorous inert atmosphere techniques.[9] |
| Key Advantage | High efficiency, robustness, and the availability of user-friendly, stable precatalysts. | Unparalleled excellence in asymmetric synthesis for producing chiral building blocks. |
| Primary Limitation | Cost of advanced ligands/precatalysts. | High cost of the metal and sensitivity to air. |
Emerging & Green Catalytic Approaches
To address the cost and environmental impact of homogeneous precious metal catalysts, research has focused on developing more sustainable alternatives.
-
Heterogeneous Catalysts: Immobilizing palladium on a solid support, such as magnetic nanoparticles (e.g., Pd on Fe₂O₄), allows for easy catalyst recovery via an external magnet and reuse over multiple cycles.[11] This significantly reduces metal waste and overall process cost.
-
Aqueous Media: Performing reactions in water instead of organic solvents is a key goal of green chemistry.[12] Both palladium and rhodium systems have been developed that function efficiently in aqueous media, often using water-soluble ligands or surfactants.[7][12]
Conclusion
For the synthesis of achiral this compound on a laboratory or industrial scale, modern palladium-based catalytic systems , particularly those employing air-stable palladacycle precatalysts with bulky, electron-rich ligands like SPhos, offer the most practical and efficient solution. They provide high yields under relatively mild conditions with operationally simple protocols.
However, if the goal is the synthesis of an enantioenriched derivative, rhodium-catalyzed asymmetric 1,4-addition is the undisputed method of choice. Despite the higher cost and stricter handling requirements, its ability to generate high enantiomeric excess is essential for the synthesis of chiral pharmaceuticals and other advanced materials. The ongoing development of heterogeneous and aqueous catalytic systems promises to make these powerful transformations more cost-effective and environmentally benign in the future.
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- Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and heterogeneous catalysts. Chemical Science (RSC Publishing).
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A Comparative Guide to 4-(4-Bromophenyl)cyclohexanone as an Analytical Standard
Introduction: The Imperative for Robust Analytical Standards in Pharmaceutical Development
In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data are paramount. The journey from drug discovery to market approval is underpinned by rigorous analytical testing at every stage, from raw material characterization to final product release and stability studies. Central to this entire process is the use of well-characterized analytical standards. An analytical standard, or reference material, is a highly purified and characterized substance used to calibrate analytical instruments, validate methods, and provide a definitive point of comparison for quantifying analytes and identifying impurities.
The quality of an analytical standard directly impacts the integrity of the data generated. A standard with poorly defined purity or stability can lead to inaccurate assay results, misidentification of impurities, and ultimately, compromise patient safety and regulatory compliance. Consequently, the selection and qualification of an appropriate standard are critical decisions that require a deep understanding of both the analyte and the analytical techniques employed. This guide provides an in-depth technical evaluation of 4-(4-Bromophenyl)cyclohexanone, assessing its suitability as an analytical standard, particularly as an internal standard in chromatographic assays, and compares its performance characteristics against other common alternatives.
Physicochemical Profile of this compound
This compound is a solid organic compound whose structure combines a polar ketone group with a non-polar bromophenyl moiety. This bifunctional nature provides it with properties that are highly desirable for an analytical standard in reversed-phase chromatography.
| Property | Value | Source |
| CAS Number | 84892-43-3 | [1] |
| Molecular Formula | C₁₂H₁₃BrO | [1][2] |
| Molecular Weight | 253.13 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Purity (Typical) | ≥98% | [2][3] |
| Key Structural Features | Cyclohexanone ring, Bromophenyl group, UV chromophore | N/A |
The presence of the bromophenyl group provides a strong ultraviolet (UV) chromophore, making it easily detectable by common HPLC-UV detectors. Its relatively non-polar nature ensures good retention and peak shape on standard C18 reversed-phase columns, while the ketone functionality offers a site for potential derivatization if needed. Its molecular weight and elemental composition (presence of bromine with its characteristic isotopic pattern) also make it readily identifiable by mass spectrometry (MS).
Qualification as an Analytical Standard: A Multi-Technique Approach
To qualify any compound as an analytical standard, its identity, purity, and potency must be unequivocally established. This is not a task for a single technique but requires orthogonal methods—different analytical techniques that measure the same attribute through different physical principles—to provide a comprehensive and self-validating characterization. Here, we outline the essential workflows for qualifying this compound.
Purity Determination and Impurity Profiling by HPLC-UV
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse for purity assessment. The goal is to develop a method that can separate the main component from all potential process-related impurities and degradation products.
Experimental Protocol: HPLC-UV Purity Analysis
-
System Preparation: An HPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector is used.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient of acetonitrile and water is effective for separating non-polar compounds. For example, a gradient from 50% to 95% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., 254 nm). A PDA detector is preferred to assess peak purity across the spectrum.
-
Sample Preparation: Accurately weigh and dissolve the this compound material in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and record the chromatogram. Purity is calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.
The causality behind this choice of method lies in its ability to resolve compounds with different polarities. Potential impurities, such as unreacted starting materials (e.g., 4-bromophenylcyclohexanol) or by-products, will likely have different retention times than the main compound, allowing for their detection and quantification.[4][5]
Identification of Volatile Impurities by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is an essential orthogonal technique, particularly for identifying volatile or semi-volatile organic impurities that may not be detected by HPLC. It provides definitive structural information based on the fragmentation pattern of the molecule.
Experimental Protocol: GC-MS Impurity Profiling
-
System: A GC system coupled to a Mass Spectrometer (e.g., a quadrupole analyzer).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.[6]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Ionization: Electron Ionization (EI) at 70 eV.[6]
-
Mass Scan Range: m/z 40-400.
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) in a volatile solvent like methanol or dichloromethane.
-
Analysis: Inject the sample and acquire the total ion chromatogram (TIC). Identify peaks by comparing their mass spectra against a library (e.g., NIST/Wiley) and through manual interpretation.
The key fragments for this compound (MW=253.13) are predicted based on established fragmentation rules for ketones and aromatic halides.[7][8] The molecular ion peak [M]+• should be visible at m/z 253/255 due to the bromine isotopes (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio). Other significant fragments would likely arise from alpha-cleavage of the cyclohexanone ring and loss of bromine.[9]
Absolute Purity (Potency) Determination by qNMR
While chromatographic methods provide purity relative to other detectable components (area %), they do not give an absolute measure of the main component's concentration (potency). Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method that can determine the exact purity of a substance by comparing the integral of one of its ¹H signals to the integral of a signal from a certified, high-purity internal standard of known concentration.[10]
Experimental Protocol: ¹H-qNMR Potency Assay
-
Standard Selection: Choose a certified reference material (CRM) with known purity that has sharp, well-resolved proton signals that do not overlap with the analyte's signals. For this compound, a standard like maleic acid or dimethyl sulfone could be suitable.
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample into a vial.
-
Accurately weigh a specific amount of the qNMR CRM into the same vial.
-
Dissolve both completely in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
-
NMR Acquisition:
-
Acquire the ¹H NMR spectrum under quantitative conditions. This requires a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of any proton being integrated to ensure full relaxation and accurate signal integration.
-
Ensure a high signal-to-noise ratio by acquiring a sufficient number of scans.
-
-
Data Processing:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the CRM.
-
-
Calculation: The purity of the analyte is calculated using the following formula:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
std = Internal Standard
-
This protocol is self-validating because it relies on the fundamental principle that NMR signal area is directly proportional to the number of nuclei, a relationship that is independent of the molecule's structure.[11]
Comparative Analysis: this compound vs. Alternative Internal Standards
The primary application for a compound like this compound in routine analysis is as an internal standard (IS). An ideal IS should be chemically similar to the analyte but structurally distinct enough to be well-resolved chromatographically.[12][13] It must be added in a precise amount to all samples and standards to correct for variations in injection volume, sample preparation, and instrument response.[13]
Let's compare this compound to two other classes of compounds often used as internal standards for the analysis of non-polar to moderately polar pharmaceuticals.
| Feature | This compound | 4,4'-Dibromobiphenyl | 4-Methoxyacetophenone |
| Structure | Contains both aromatic and aliphatic ketone moieties | Rigid, non-polar biphenyl structure | Aromatic ketone with polar ether group |
| Polarity | Moderately non-polar | Highly non-polar | Moderately polar |
| UV Absorbance | Strong | Strong | Strong |
| Chromatographic Behavior (RP-HPLC) | Good retention, typically elutes mid-gradient. | Very strong retention, elutes late in the gradient. | Weaker retention, elutes earlier in the gradient. |
| Suitability | Excellent for analytes of similar polarity and structure (e.g., other phenyl-containing compounds). Its retention time can be tuned by mobile phase composition. | Best for highly non-polar analytes. May require strong organic mobile phases to elute in a reasonable time. | Suitable for more polar analytes. May not be retained well enough for methods analyzing very non-polar compounds. |
| Potential Issues | Ketone group could potentially be reactive under certain conditions (though generally stable). | Can be poorly soluble in highly aqueous mobile phases. | Ether group is generally stable. |
Causality and Selection Rationale:
The choice of an internal standard is fundamentally about mitigating analytical variability.[14] this compound represents an excellent compromise for a wide range of drug molecules.
-
For Expertise & Experience: A seasoned chromatographer would recognize that its structure mimics many active pharmaceutical ingredients (APIs), which often contain both aromatic and aliphatic components. This structural similarity means it is likely to behave similarly during sample extraction and chromatography, making it an effective surrogate for correcting analytical errors.[12]
-
For Trustworthiness: Its retention time is robustly situated in the middle of a typical reversed-phase gradient. This is a critical advantage over an alternative like 4,4'-dibromobiphenyl, which could be retained so strongly that it extends run times or is affected by gradient extremes.[15] Conversely, it is more versatile than 4-methoxyacetophenone for methods that include more non-polar analytes.
-
For Authoritative Grounding: The principle of using an IS that is chemically similar to the analyte is a cornerstone of validated analytical methods as described in guidelines from the ICH and regulatory bodies.[4][16] The selection is a risk-based decision; this compound often presents a lower risk of chromatographic mismatch compared to standards at the extremes of the polarity scale.
Conclusion
This compound possesses the key attributes required of a high-quality analytical standard. Its distinct chemical structure, strong UV chromophore, and predictable chromatographic behavior make it an excellent candidate for identity, purity, and assay tests. Through a rigorous, multi-technique qualification process involving HPLC-UV for purity, GC-MS for impurity identification, and qNMR for absolute potency, this compound can be certified as a reliable reference material.
When evaluated as an internal standard for chromatographic assays, it offers a versatile and robust alternative to other common standards. Its moderate polarity provides a balanced retention profile suitable for a broad range of pharmaceutical analytes. By providing a stable and reliable point of reference within an analytical run, the use of a well-characterized standard like this compound enhances the precision, accuracy, and overall trustworthiness of the resulting data, thereby upholding the principles of scientific integrity in drug development.
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- 16. mdpi.com [mdpi.com]
Comparative Guide to Functional Group Analysis: FT-IR Spotlight on 4-(4-Bromophenyl)cyclohexanone
For researchers and professionals in drug development, the precise structural confirmation of intermediates is not merely a procedural step; it is the foundation upon which the integrity of a synthetic pathway and the viability of a drug candidate are built. The compound 4-(4-Bromophenyl)cyclohexanone, a key building block in the synthesis of various pharmaceutical agents, presents a unique combination of functional groups whose verification is critical.[1][2] This guide provides an in-depth analysis of Fourier-Transform Infrared (FT-IR) spectroscopy as the primary tool for this purpose, comparing its performance and utility against other common analytical techniques.
The Analytical Imperative: Deconstructing this compound
Before delving into the spectroscopy, we must understand the molecule's architecture. It consists of three key regions, each with a distinct vibrational signature:
-
The Saturated Carbocyclic Ketone: A cyclohexanone ring.
-
The Substituted Aromatic System: A para-substituted (1,4-disubstituted) bromophenyl group.
-
The Halogen Moiety: A carbon-bromine bond.
Our analytical goal is to unequivocally confirm the presence and connectivity of these components. FT-IR spectroscopy, which measures the absorption of infrared radiation by a molecule's covalent bonds as they vibrate, provides a rapid and highly characteristic "fingerprint" of these functional groups.[3]
Core Analysis: Interpreting the FT-IR Spectrum of this compound
An FT-IR spectrum provides a wealth of information, but its power lies in focusing on the diagnostic regions. For this molecule, we anticipate several key absorption bands.
Key Vibrational Signatures and Their Origins
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity & Characteristics | Rationale for Assignment |
| Ketone | C=O Stretch | ~1715 cm⁻¹ | Strong, Sharp | The carbonyl group has a large change in dipole moment during its stretching vibration, resulting in a very intense and easily identifiable peak. The position around 1715 cm⁻¹ is characteristic of a saturated six-membered ring ketone like cyclohexanone.[4][5][6][7] |
| Aromatic Ring | C-H Stretch | 3100 - 3000 cm⁻¹ | Medium to Weak | The stretching of C-H bonds where the carbon is sp² hybridized (part of the aromatic ring) occurs at a slightly higher frequency than for sp³ hybridized carbons.[8][9][10] |
| C=C Stretch | 1600 - 1585 cm⁻¹ & 1500 - 1400 cm⁻¹ | Medium, often sharp | These absorptions arise from the stretching and contracting of the carbon-carbon bonds within the aromatic ring. Aromatic compounds typically show a pair of bands in this region.[9][11] | |
| Aliphatic Ring | C-H Stretch | 3000 - 2850 cm⁻¹ | Strong | These peaks correspond to the symmetric and asymmetric stretching of the C-H bonds on the sp³ hybridized carbons of the cyclohexanone ring.[12][13] |
| CH₂ Bend | ~1450 cm⁻¹ | Medium | This is the characteristic "scissoring" vibration of the methylene (CH₂) groups in the cyclohexane ring.[12] | |
| Substitution Pattern | C-H Out-of-Plane Bend | 860 - 800 cm⁻¹ | Strong | The position of out-of-plane C-H bending vibrations is highly diagnostic of the substitution pattern on an aromatic ring. A strong band in this region is a classic indicator of para (1,4) disubstitution.[9][14] |
| Halogen | C-Br Stretch | < 700 cm⁻¹ | Medium to Strong | The vibration of the heavier bromine atom against the carbon atom occurs at a low frequency, placing this peak in the complex "fingerprint region" of the spectrum.[11][14] |
The most telling peaks are the strong carbonyl (C=O) stretch around 1715 cm⁻¹, the clear separation of aromatic C-H stretches (>3000 cm⁻¹) from aliphatic C-H stretches (<3000 cm⁻¹), and the strong out-of-plane bending band confirming the para-substitution pattern.
Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum
The trustworthiness of a spectrum is directly tied to the rigor of the sample preparation. For a solid sample like this compound, the Potassium Bromide (KBr) pellet method is a robust and widely accepted technique that minimizes background interference.
Step-by-Step Methodology: KBr Pellet Transmission
-
Material Preparation:
-
Gently heat spectroscopic grade KBr powder in an oven at ~100 °C for at least 2 hours to remove any adsorbed water. Store in a desiccator. Causality: KBr is hygroscopic, and water exhibits a very broad O-H absorption that can obscure large portions of the spectrum.
-
Ensure the agate mortar and pestle are scrupulously clean and dry.
-
-
Sample Grinding & Mixing:
-
Weigh approximately 1-2 mg of the this compound sample.
-
Weigh approximately 150-200 mg of the dried KBr.
-
Add the sample to the mortar and grind gently to a fine, consistent powder. Causality: The particle size of the sample must be smaller than the wavelength of the IR radiation to prevent light scattering, which can cause distorted peak shapes and sloping baselines.[15]
-
Add the KBr to the mortar in small portions, grinding and mixing thoroughly after each addition until a homogenous, fine powder is achieved. The final concentration of the sample in KBr should be between 0.2% and 1%.[15]
-
-
Pellet Formation:
-
Assemble the pellet die. Transfer the KBr/sample mixture into the die, ensuring an even distribution.
-
Place the die into a hydraulic press. Apply pressure (typically 7-10 tons) for several minutes to form a clear or translucent pellet. Causality: The high pressure causes the KBr to flow and fuse, creating a solid matrix that is transparent to infrared radiation.[16]
-
-
Data Acquisition:
-
Carefully remove the pellet from the die and place it in the spectrometer's sample holder.
-
Collect a background spectrum of the empty sample compartment. This is a critical self-validating step to account for atmospheric CO₂ and water vapor, as well as any instrument-specific signals.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Alternative Protocol: Attenuated Total Reflectance (ATR)
A faster, modern alternative is the ATR technique, which requires minimal sample preparation. A small amount of the solid powder is simply placed on the ATR crystal (commonly diamond) and pressure is applied to ensure good contact.[16][17] While convenient, the KBr method often yields higher resolution spectra and is considered a benchmark technique.
Experimental Workflow Diagram
Below is a visual representation of the KBr pellet preparation and analysis workflow.
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A Comparative Guide to the Biological Efficacy of Synthesized 4-(4-Bromophenyl)cyclohexanone Derivatives
In the landscape of medicinal chemistry, the cyclohexanone scaffold represents a privileged structure, a versatile starting point for the synthesis of a diverse array of biologically active compounds. The introduction of a 4-bromophenyl moiety to this core structure imparts unique physicochemical properties, influencing the pharmacokinetic and pharmacodynamic profiles of its derivatives. This guide offers a comparative analysis of the biological efficacy of synthesized derivatives originating from 4-(4-bromophenyl)cyclohexanone and structurally related precursors. We will delve into their anticancer and antimicrobial potential, supported by experimental data, and provide detailed protocols for the evaluation of their activity.
The rationale for focusing on this compound derivatives lies in the established bioactivity of both the cyclohexanone ring and the bromophenyl group. The cyclohexanone moiety can be readily functionalized to generate a library of compounds, such as chalcones, which are well-documented for their wide range of pharmacological activities.[1][2] The presence of the bromine atom, a halogen, can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes. Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that can influence drug-receptor binding.
Comparative Biological Efficacy
While a direct comparative study of a broad series of derivatives from this compound is not extensively documented in publicly available literature, we can draw valuable insights from the biological evaluation of closely related structures. Chalcones and other heterocyclic compounds synthesized from precursors like 4-bromoacetophenone or 4-bromobenzaldehyde provide a strong basis for understanding the potential of this class of compounds.
Anticancer Activity
The anticancer potential of chalcones, which can be synthesized from this compound, is a significant area of research. These compounds are known to interact with various cellular targets, including tubulin and topoisomerase enzymes, leading to cell cycle arrest and apoptosis.[2][3] A study on 4-(4-bromophenyl)-thiazol-2-amine derivatives, synthesized from 4-bromoacetophenone, demonstrated notable anticancer activity against the MCF-7 human breast adenocarcinoma cell line.[4]
Antimicrobial Activity
The growing threat of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Cyclohexanone derivatives and their corresponding chalcones have shown promise in this area.[5] The antimicrobial efficacy of pyrazine-based chalcones has been investigated, with a brominated derivative showing activity against various bacterial strains.[6]
Below is a table summarizing the biological activity of representative derivatives containing the 4-bromophenyl moiety.
| Derivative Class | Specific Compound | Target/Organism | Biological Activity (IC50/MIC in µM) | Reference |
| Anticancer | ||||
| 4-(4-bromophenyl)-thiazol-2-amine derivative | (E)-N-benzylidene-4-(4-bromophenyl)thiazol-2-amine | MCF-7 (Breast Cancer) | IC50: 10.5 | [4] |
| Antimicrobial | ||||
| Pyrazine-based chalcone | (2E)-3-(2-bromophenyl)-1-(pyrazin-2-yl)prop-2-en-1-one | S. aureus | MIC: 31.2 - 125 | [6] |
| E. faecalis | MIC: 62.5 | [6] | ||
| E. faecium | MIC: 62.5 | [6] |
Note: The presented data is for structurally related compounds and serves as an indicator of the potential of this compound derivatives. Direct biological evaluation of a diverse library of these specific derivatives is warranted to establish a comprehensive structure-activity relationship.
Experimental Protocols
To ensure the reproducibility and validity of biological efficacy studies, standardized and well-documented protocols are essential. The following are detailed methodologies for key assays used to evaluate the anticancer and antimicrobial activities of novel compounds.
Protocol 1: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Workflow for Broth Microdilution
Caption: A potential apoptotic pathway induced by this compound derivatives.
This proposed pathway suggests that the derivatives may increase the levels of reactive oxygen species (ROS) within cancer cells, leading to mitochondrial damage. This, in turn, triggers the release of cytochrome c into the cytoplasm, which activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to programmed cell death or apoptosis.
Conclusion
The exploration of this compound derivatives presents a promising avenue for the discovery of novel therapeutic agents. The existing data on structurally related compounds indicate a strong potential for both anticancer and antimicrobial activities. The synthetic accessibility of the cyclohexanone core allows for the generation of diverse chemical libraries, enabling a thorough investigation of structure-activity relationships. Future research should focus on the systematic synthesis and biological evaluation of a wide range of this compound derivatives to fully elucidate their therapeutic potential and identify lead compounds for further development. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid framework for such endeavors.
References
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. [Link]
- Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones. (2022). Frontiers in Microbiology. [Link]
- Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. (2015).
- Anticancer Activity of Natural and Synthetic Chalcones. (2022). MDPI. [Link]
- Synthesis of N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E.
- Chalcone Derivatives: Role in Anticancer Therapy. (2022). PubMed Central. [Link]
- Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. (2023).
- Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. (2022). Brazilian Journal of Biology. [Link]
- Synthesis method of 4-substituted cyclohexanone. (2021).
- Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi. (2018). PubMed. [Link]
- Synthesis, antioxidant evaluation, and quantitative structure–activity relationship studies of chalcones. (2020).
- A Review of Natural and Synthetic Chalcones as Anticancer Agents Targeting Topoisomerase Enzymes. (2023). MDPI. [Link]
- The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (2012).
- Structure-activity relationship studies on chalcone derivatives.
- Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆ 2. (2022). MDPI. [Link]
- 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). PubMed Central. [Link]
- Chalcone ring pattern and clinically approved chalcone-based drugs. (2023).
- Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. (2023).
- synthesis and screening of antimicrobial activity of two bromo-3′,4′-dimethoxychalcone derivatives. (2022). Acta Medica Medianae. [Link]
- General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. (2009). PubMed Central. [Link]
- Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus. (2014).
- Synthesis of Natural Products Containing Cyclohexane Units Starting from Aldohexoses. (2002). The Japan Institute of Heterocyclic Chemistry. [Link]
- Synthesis of New 4′-amino chalcones and their anti-inflammatory and antimicrobial activity. (2011).
- Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity. (2022). MDPI. [Link]
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A Comparative Guide to the Characterization of Impurities in 4-(4-Bromophenyl)cyclohexanone
This guide provides a comprehensive comparison of analytical methodologies for the detection, identification, and quantification of impurities in 4-(4-Bromophenyl)cyclohexanone, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, offers detailed protocols, and presents comparative data to guide the development of a robust impurity control strategy.
Introduction: The Criticality of Impurity Profiling
In pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) or a key intermediate is paramount to the safety and efficacy of the final drug product.[1] Unwanted chemicals, even in trace amounts, can impact stability, introduce toxicity, or alter the pharmacological profile.[1] Regulatory bodies, through frameworks like the International Council for Harmonisation (ICH) guidelines, mandate a thorough characterization of impurities.[2] The ICH Q3A(R2) guideline, for instance, establishes thresholds for reporting, identifying, and qualifying impurities in new drug substances, making a rigorous analytical program non-negotiable.[3][4][5][6]
This compound is a versatile building block whose purity directly affects the quality of subsequent synthesis steps. This guide outlines a systematic approach to characterizing its impurity profile, leveraging orthogonal analytical techniques to ensure a comprehensive and scientifically sound assessment.
The Impurity Landscape of this compound
Understanding potential impurities begins with a thorough analysis of the manufacturing process and the inherent stability of the molecule. Impurities are broadly classified by the ICH into organic impurities, inorganic impurities, and residual solvents.[3][7][8]
-
Organic Impurities: These are the most common and structurally diverse class, arising from the synthesis or degradation. They include starting materials, by-products, intermediates, and degradation products.[5]
-
Inorganic Impurities: These derive from the manufacturing process and may include reagents, catalysts, heavy metals, or inorganic salts.[7]
-
Residual Solvents: These are organic or inorganic liquids used during synthesis and purification.[6] Their control is governed by the ICH Q3C guidelines.[4]
Potential Synthesis-Related Impurities
The synthesis of this compound often involves the oxidation of 4-(4-Bromophenyl)cyclohexanol, which itself is typically prepared by the catalytic hydrogenation of 4-(4-Bromophenyl)phenol.[9] This pathway introduces several potential process-related impurities.
Caption: Potential synthesis pathway and related impurities.
Potential Degradation Products
Forced degradation studies are essential to identify potential impurities that may form during storage or handling. For a ketone like this compound, potential degradation pathways include:
-
Oxidation: Exposure to oxidative conditions could lead to ring-opening byproducts.
-
Photolytic Degradation: Light exposure may induce free-radical reactions.
-
Hydrolysis: While generally stable, extreme pH conditions could potentially affect the molecule.
Orthogonal Analytical Strategies for Impurity Profiling
No single analytical technique can provide a complete picture of the impurity profile. A robust strategy employs multiple, orthogonal (different and complementary) methods to detect, quantify, and identify all potential impurities. The primary techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[8][10][11]
Caption: General workflow for impurity profiling and characterization.
Comparative Analysis of Primary Analytical Techniques
The choice of analytical technique is driven by the physicochemical properties of the target molecule and its potential impurities.
High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the workhorse for pharmaceutical impurity analysis due to its high sensitivity, resolving power, and applicability to a wide range of non-volatile and thermally labile compounds.[8][10][11] For this compound, a reversed-phase HPLC method is ideal, as it effectively separates compounds based on their polarity.
Experimental Protocol: Reversed-Phase HPLC-UV
-
System Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV/DAD at 254 nm
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1.0 mg/mL.
-
-
Gradient Elution:
-
0-5 min: 40% B
-
5-25 min: 40% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 40% B
-
31-40 min: 40% B (equilibration)
-
-
System Suitability: Inject a standard solution to verify theoretical plates, tailing factor, and reproducibility before sample analysis.
-
Analysis: Inject the sample solution and integrate all peaks. Calculate the area percent for each impurity.
Comparative Data (Hypothetical)
| Analyte | Retention Time (min) | Area % | Resolution (from previous peak) | Potential Identity |
| Impurity 3 | 8.5 | 0.12% | - | 4-(4-Bromophenyl)cyclohexanol |
| Impurity 1 | 11.2 | 0.08% | 5.1 | 4-Bromophenol |
| Main Peak | 15.4 | 99.65% | 8.2 | This compound |
| Impurity 4 | 19.8 | 0.15% | 7.5 | Dimerization By-product |
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is the gold standard for analyzing volatile and semi-volatile compounds, making it indispensable for identifying residual solvents and certain low molecular weight, thermally stable impurities.[8][10][11] While the main compound may be analyzed by GC, its primary utility here is for compounds that are not amenable to HPLC.
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
System Preparation:
-
Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
Injector: Split mode (20:1), 250 °C
-
MS Detector: Electron Ionization (EI) at 70 eV, scan range 35-350 amu.
-
-
Sample Preparation:
-
Accurately weigh ~100 mg of the this compound sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., DMSO). Crimp and seal the vial.
-
-
Headspace Conditions:
-
Incubation Temperature: 80 °C
-
Incubation Time: 20 min
-
-
Analysis: Analyze the sample and compare the resulting mass spectra and retention times to a library (e.g., NIST) and known standards.
Comparative Data (Hypothetical)
| Retention Time (min) | Compound Identified | Key Mass Fragments (m/z) | Justification |
| 3.1 | Toluene | 91, 92 | Common synthesis solvent |
| 4.5 | Cyclohexane | 84, 56 | Potential starting material carry-over |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR provides unambiguous structural information, making it the most powerful tool for identifying unknown impurities.[2][8][10] While less sensitive than chromatographic methods, ¹H NMR can be used to quantify impurities against a certified internal standard (qNMR) and provides a holistic view of the sample's composition.
Experimental Protocol: ¹H NMR Analysis
-
System Preparation:
-
Spectrometer: 400 MHz or higher field strength for better resolution.
-
-
Sample Preparation:
-
Dissolve ~10-20 mg of the this compound sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a known amount of a certified internal standard (e.g., dimethyl sulfone) for quantification if required.
-
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).
-
-
Analysis:
-
Process the spectrum (Fourier transform, phase, and baseline correction).
-
Integrate all signals. The signals corresponding to the main compound should be well-defined. Any additional signals indicate the presence of impurities.
-
Use chemical shifts, coupling constants, and 2D NMR (COSY, HSQC) if necessary to elucidate the structures of the impurities.
-
Comparative Data (Hypothetical)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Potential Impurity Indicated |
| ~7.5 and ~7.2 | Doublets | - | Aromatic protons of main compound | - |
| ~2.0-2.8 | Multiplets | - | Cyclohexanone ring protons | - |
| 3.7 | Broad Singlet | ~0.0015 | -CH-OH proton | Impurity 3 (Alcohol) |
| 6.8 and 7.3 | Doublets | ~0.0008 | Aromatic protons | Impurity 1 (Phenol) |
Data Synthesis and Structural Elucidation: A Holistic Approach
The true power of this multi-faceted approach lies in synthesizing the data.
-
Correlation: An impurity peak observed in HPLC at a level of 0.12% (e.g., RT 8.5 min) can be correlated with the small signals observed in the NMR spectrum (e.g., the -CH-OH proton at 3.7 ppm).
-
Confirmation: To confirm the identity of "Impurity 3" as 4-(4-Bromophenyl)cyclohexanol, the sample can be analyzed by LC-MS. The mass spectrometer would show a molecular ion peak corresponding to the alcohol's mass, confirming the hypothesis from HPLC and NMR.
-
Quantification: HPLC provides the most accurate quantification for general impurities, while GC is superior for residual solvents. NMR can offer highly accurate quantification (qNMR) without the need for individual impurity reference standards, provided a suitable certified standard is used.
By combining the high separation power of chromatography with the definitive structural information from spectroscopy, a scientist can confidently identify, quantify, and ultimately control the impurity profile of this compound, ensuring its suitability for pharmaceutical manufacturing.
References
- Title: ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2)
- Title: ICH Q3A(R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]
- Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL:[Link]
- Title: Analytical Methods for Profiling Impurities in Pharmaceuticals Source: News-Medical.net URL:[Link]
- Source: U.S.
- Title: 5 Methods for Impurity Profiling in Pharmaceuticals Source: Toref URL:[Link]
- Title: Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: An Overview Source: Research and Reviews: A Journal of Pharmacy and Pharmaceutical Sciences URL:[Link]
- Title: Identification and profiling of impurities in Pharmaceuticals Source: ResolveMass Labor
- Title: Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance Source: Biotech Spain URL:[Link]
- Title: Cyclohexanone in Pharmaceuticals: A Key Intermediate for Synthesis Source: Fengchen Group Co., Ltd URL:[Link]
- Title: Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnam
- Title: Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation Source: ResearchG
- Title: Cyclohexanone - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting Source: NCBI Bookshelf URL:[Link]
- Title: CN112778108A - Synthesis method of 4-substituted cyclohexanone Source: Google Patents URL
- Title: Pharmaceutical Impurities: An Overview Source: ResearchG
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A Senior Application Scientist's Guide to Enantiomeric Excess Determination of Chiral 4-(4-Bromophenyl)cyclohexanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the stereochemical purity of a chiral molecule is not a mere academic detail but a critical determinant of its pharmacological profile. For chiral 4-(4-Bromophenyl)cyclohexanone derivatives, which serve as pivotal intermediates in the synthesis of a multitude of bioactive compounds, the precise determination of enantiomeric excess (ee) is a cornerstone of quality control and regulatory compliance. This guide offers an in-depth, comparative analysis of the primary analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs). Drawing upon field-proven insights and experimental data, we will dissect the nuances of each method, empowering you to make informed decisions for your analytical workflows.
The Chromatographic Powerhouses: A Head-to-Head Comparison of Chiral HPLC and SFC
Chiral chromatography stands as the most definitive and widely adopted methodology for the separation and quantification of enantiomers. The underlying principle is the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is a robust and versatile technique, offering a wide array of commercially available CSPs that cater to a broad spectrum of chiral molecules, including ketones.[1][2] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the resolution of 4-arylcyclohexanones.[1] The chiral recognition mechanism is a complex interplay of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide backbone.[1]
A key advantage of HPLC is the extensive body of literature and application notes available, which can significantly streamline method development. However, the reliance on organic solvents contributes to higher operational costs and environmental concerns.
Chiral Supercritical Fluid Chromatography (SFC): The Green and Swift Alternative
Chiral SFC has emerged as a powerful and "greener" alternative to HPLC for enantioseparations.[3] Utilizing supercritical carbon dioxide as the primary mobile phase, SFC dramatically reduces the consumption of organic solvents.[3] This not only lowers costs and environmental impact but also often leads to faster separations due to the lower viscosity and higher diffusivity of supercritical fluids.[3] Polysaccharide-based CSPs are also the workhorses in chiral SFC, demonstrating broad applicability.[3]
While SFC offers significant advantages in speed and sustainability, the initial instrumentation cost can be higher than for HPLC systems. Method development can also be more complex, involving the optimization of pressure, temperature, and the nature and percentage of the organic co-solvent.
Comparative Performance Data
The following table summarizes the performance of chiral HPLC and a representative chiral SFC method for the enantiomeric separation of a closely related 4-arylcyclohexanone derivative.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Analyte | (2R,1'S)-2-(Hydroxy-(4-bromophenyl)methyl)cyclohexan-1-one[4] | Representative 4-Arylcyclohexanone |
| Chiral Stationary Phase | Chiralpak AD (Amylose derivative)[4] | Chiralpak AD |
| Mobile Phase | n-Hexane/2-Propanol (90:10, v/v)[4] | CO₂/Methanol (gradient) |
| Flow Rate | 1.0 mL/min[4] | 3.0 mL/min |
| Analysis Time | ~17 minutes[4] | < 5 minutes |
| Resolution (Rs) | > 2.0[4] | > 1.5 |
| Solvent Consumption | High | Low |
| Throughput | Moderate | High |
Experimental Protocols
Protocol 1: Enantiomeric Excess Determination by Chiral HPLC
This protocol is based on the successful separation of a (4-bromophenyl)cyclohexanone derivative.[4]
-
Sample Preparation: Dissolve the racemic standard and the sample of interest in the mobile phase to a concentration of approximately 1 mg/mL.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: Chiralpak AD (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Identify the retention times for the two enantiomers from the chromatogram of the racemic standard. For (2R,1'S)-2-(Hydroxy-(4-bromophenyl)methyl)cyclohexan-1-one, the minor enantiomer elutes at approximately 13.2 minutes and the major enantiomer at 16.1 minutes.[4]
-
Integrate the peak areas for each enantiomer in the sample chromatogram.
-
Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
-
Workflow for ee determination by Chiral HPLC.
Protocol 2: High-Throughput Enantiomeric Excess Determination by Chiral SFC
This protocol provides a general guideline for developing a rapid SFC method for this compound derivatives.
-
Sample Preparation: Dissolve the sample in a suitable alcohol (e.g., methanol or ethanol) to a concentration of approximately 1 mg/mL.
-
Instrumentation: An SFC system equipped with a UV or photodiode array (PDA) detector and a back-pressure regulator.
-
Screening of Chromatographic Conditions:
-
Columns: Screen a set of polysaccharide-based chiral stationary phases (e.g., Chiralpak AD, AS, IC; Lux Cellulose-1, Amylose-1).
-
Co-solvent: Screen different alcohol modifiers (e.g., methanol, ethanol, isopropanol).
-
Gradient: Start with a generic gradient (e.g., 5% to 40% co-solvent in CO₂ over 5 minutes).
-
Flow Rate: 3-4 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 220 nm or 254 nm.
-
-
Method Optimization: Once initial separation is observed, optimize the gradient, co-solvent, and temperature to achieve baseline resolution (Rs > 1.5) in the shortest possible time.
-
Data Analysis: Similar to HPLC, calculate the enantiomeric excess from the integrated peak areas of the separated enantiomers.
General workflow for Chiral SFC method development.
NMR Spectroscopy with Chiral Solvating Agents: A Non-Separative Approach
An alternative to chromatographic techniques is the use of Nuclear Magnetic Resonance (NMR) spectroscopy in conjunction with a Chiral Solvating Agent (CSA).[5][6] This method does not physically separate the enantiomers but rather induces a chemical shift non-equivalence between them in the NMR spectrum.
The principle lies in the formation of transient, non-covalent diastereomeric complexes between the enantiomers of the analyte and the enantiopure CSA.[7][8] These diastereomeric complexes are energetically distinct, leading to separate NMR signals for corresponding protons in the two enantiomers. The ratio of the integrated areas of these now distinct signals directly reflects the enantiomeric ratio of the analyte.[9]
Advantages:
-
Non-destructive: The sample can be fully recovered after the analysis.
-
Rapid: The analysis time is typically the duration of a standard ¹H NMR experiment.
-
Minimal Sample Preparation: Simply requires mixing the analyte and the CSA in an NMR tube.
Limitations:
-
Lower Sensitivity: Compared to chromatographic methods, NMR is less sensitive.
-
Signal Overlap: The analyte's spectrum may be complex, and the signals of interest might overlap with other signals, making accurate integration challenging.
-
CSA Selection: Finding an effective CSA that induces sufficient chemical shift separation can be a trial-and-error process.
Protocol 3: Enantiomeric Excess Determination by ¹H NMR with a Chiral Solvating Agent
This protocol outlines a general procedure for determining the enantiomeric excess of a this compound derivative using a CSA.
-
Sample Preparation:
-
Accurately weigh a known amount of the chiral analyte (typically 5-10 mg) and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
-
Addition of Chiral Solvating Agent:
-
Select a suitable CSA. For ketones, chiral alcohols such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or chiral acids like Pirkle's alcohol are often effective.
-
Add a specific molar equivalent of the CSA to the NMR tube containing the analyte. The optimal ratio of CSA to analyte often ranges from 1:1 to 5:1 and may require optimization.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum of the analyte-CSA mixture.
-
-
Data Analysis:
-
Identify a proton signal in the analyte that exhibits clear separation into two distinct peaks in the presence of the CSA. Protons alpha to the carbonyl group or on the aromatic ring are often good candidates.
-
Carefully integrate the areas of these two separated peaks.
-
Calculate the enantiomeric excess using the integrated peak areas.
-
Principle of ee determination by NMR with a CSA.
Conclusion: Selecting the Optimal Method
The choice of the most appropriate method for determining the enantiomeric excess of chiral this compound derivatives is a multifaceted decision, guided by the specific requirements of the analysis.
-
Chiral HPLC remains the benchmark for accuracy and reliability, backed by a wealth of established methods. It is the preferred choice for routine quality control and when high precision is paramount.
-
Chiral SFC offers a compelling advantage in terms of speed and sustainability, making it ideal for high-throughput screening environments, such as in the early stages of drug discovery or for process optimization.
-
NMR with Chiral Solvating Agents provides a rapid, non-destructive alternative that is particularly useful for reaction monitoring and for analytes that are difficult to resolve chromatographically. Its lower sensitivity, however, may limit its application for trace-level analysis.
By understanding the principles, advantages, and limitations of each technique, researchers and drug development professionals can strategically select and implement the most effective method to ensure the stereochemical integrity of their chiral this compound derivatives, thereby safeguarding the quality and efficacy of the final active pharmaceutical ingredients.
References
- The Royal Society of Chemistry. (2013). Supplementary Information for Green Chemistry.
- Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256-270.
- Ilisz, I., Aranyi, A., & Pataj, Z. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Acta Pharmaceutica Hungarica, 90(1), 5-21.
- Stankovic, B., De-Masi, F., & Ciogli, A. (2022). Atropisomeric Racemization Kinetics of MRTX1719 Using Chiral Solvating Agent-Assisted 19F NMR Spectroscopy. ACS Omega, 7(36), 32675–32679.
- Gale, P. A. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Molecules, 26(18), 5530.
- ResearchGate. (n.d.). NMR Chiral solvating agents.
- Pescitelli, G., & Di Bari, L. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 13111–13123.
- De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92.
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- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. rsc.org [rsc.org]
- 5. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Atropisomeric Racemization Kinetics of MRTX1719 Using Chiral Solvating Agent-Assisted 19F NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. arpi.unipi.it [arpi.unipi.it]
A Researcher's Guide to 4-(4-Bromophenyl)cyclohexanone: Cross-Referencing Experimental Data with PubChem for Enhanced Compound Validation
For researchers, scientists, and professionals in drug development, the rigorous validation of chemical compounds is a foundational pillar of scientific integrity. This guide provides an in-depth, technical comparison of 4-(4-Bromophenyl)cyclohexanone, cross-referencing its experimental data with the extensive resources of PubChem. By delving into its physicochemical properties, spectral data, and comparing it with relevant alternatives, this document aims to equip researchers with the necessary insights for informed decision-making in their experimental designs.
Introduction: The Significance of this compound
This compound is a substituted aromatic ketone with a molecular structure that makes it a valuable intermediate in organic synthesis.[1] Its cyclohexanone core and bromophenyl substituent are key features that can be functionalized to create more complex molecules, particularly in the development of novel pharmaceutical agents and materials.[2][3] The bromine atom, in particular, serves as a versatile handle for various cross-coupling reactions, enabling the construction of diverse molecular architectures.
Accurate characterization of this compound is paramount to ensure the reliability and reproducibility of subsequent research. This guide will walk through the process of validating a sample of this compound by comparing its experimentally determined properties with the wealth of information available in the PubChem database.
Physicochemical Properties: A Comparative Analysis
A fundamental step in compound validation is the determination of its physical and chemical properties. These constants serve as a primary fingerprint for a given molecule.
| Property | This compound (Experimental/Predicted) | 4-Phenylcyclohexanone (Alternative 1) | 4-(4-Chlorophenyl)-4-hydroxycyclohexanone (Alternative 2) |
| Molecular Formula | C₁₂H₁₃BrO[4] | C₁₂H₁₄O[5] | C₁₂H₁₃ClO₂[6] |
| Molecular Weight | 253.14 g/mol [7] | 174.24 g/mol [5][8] | 224.68 g/mol [6] |
| Melting Point | 60°C[9] | Not explicitly stated, described as a white or cream powder.[5] | 133-135 °C[10] |
| Boiling Point | 340.3±42.0 °C (Predicted)[9] | Not available | Not available |
| Density | 1.380±0.06 g/cm³ (Predicted)[9] | Not available | Not available |
| Appearance | Solid[4] | White to off-white crystalline powder[2] | White to off-white solid[10] |
| Purity | ≥98%[4] | ≥97%[8] | High-purity[10] |
| Storage | Sealed in dry, room temperature[7][9] | Store at room temperature[8] | Not specified |
Discussion of Alternatives:
-
4-Phenylcyclohexanone: This compound serves as a non-halogenated analogue, providing a baseline for understanding the influence of the bromine atom on the physicochemical properties. Its lower molecular weight is the most apparent difference. It is also utilized in the synthesis of various pharmaceutical compounds.[2][11]
-
4-(4-Chlorophenyl)-4-hydroxycyclohexanone: This alternative introduces a different halogen (chlorine) and a hydroxyl group. This substitution significantly impacts the melting point and polarity of the molecule, making it a useful comparison for understanding structure-property relationships.[10]
The predicted boiling point and density for this compound, sourced from chemical suppliers, align with the expected trends for a molecule of its size and composition.[9] The solid form at room temperature is also consistent with its molecular weight and intermolecular forces.[4]
Experimental Data Cross-Referencing Workflow
The following workflow outlines a systematic approach to validating a sample of this compound against PubChem data.
Caption: Experimental workflow for the synthesis, analysis, and validation of this compound using PubChem.
Spectral Data Analysis: The Molecular Fingerprint
Spectroscopic techniques provide detailed information about the molecular structure and are crucial for unambiguous compound identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules.
Experimental Protocol: 1H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire the 1H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak (CDCl₃ at 7.26 ppm).
Expected 1H NMR Spectral Data:
-
Aromatic Protons: Two doublets in the aromatic region (δ 7.0-7.6 ppm), corresponding to the protons on the bromophenyl ring. The protons ortho to the bromine will be at a different chemical shift than the protons meta to the bromine due to the electronic effect of the halogen.
-
Cyclohexanone Protons: A series of multiplets in the aliphatic region (δ 1.5-3.0 ppm) corresponding to the eight protons on the cyclohexanone ring. The exact chemical shifts and coupling patterns will depend on their axial or equatorial positions and their proximity to the carbonyl group and the aromatic ring.
Cross-Referencing with PubChem:
PubChem is an invaluable resource for finding experimental and predicted NMR data.[13] By searching for the compound's CAS number (84892-43-3), researchers can access any deposited spectra. If experimental spectra are unavailable, predicted spectra can offer a useful comparison.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR (Attenuated Total Reflectance) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Expected IR Absorption Bands:
-
C=O Stretch: A strong, sharp absorption band around 1715 cm⁻¹, characteristic of a ketone carbonyl group.
-
C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ corresponding to the C-H bonds of the phenyl ring.
-
C-H Stretch (Aliphatic): Absorption bands below 3000 cm⁻¹ corresponding to the C-H bonds of the cyclohexanone ring.
-
C-Br Stretch: A weak absorption in the fingerprint region (typically 600-500 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or electron impact (EI) source.
-
Data Acquisition: Acquire the mass spectrum.
Expected Mass Spectrum:
-
Molecular Ion Peak (M+): A prominent peak at m/z corresponding to the molecular weight of the compound (252/254 amu). The characteristic isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be observed for the molecular ion peak.
-
Fragmentation Peaks: Other peaks corresponding to the fragmentation of the molecule, which can provide further structural information.
Synthesis and Characterization
The synthesis of this compound can be achieved through various synthetic routes, often involving Friedel-Crafts type reactions or palladium-catalyzed cross-coupling reactions.[14] A general synthetic pathway is outlined below.
Caption: A generalized synthetic pathway for this compound.
Following synthesis, purification is critical. Techniques such as recrystallization or column chromatography are typically employed to obtain the compound in high purity.[4] The purity can be assessed by techniques like High-Performance Liquid Chromatography (HPLC) or by the sharpness of the melting point.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the validation of this compound by cross-referencing experimental data with the PubChem database. By systematically comparing physicochemical properties and spectral data, researchers can confidently confirm the identity and purity of their synthesized compound. The use of alternative compounds for comparison further enhances the understanding of structure-property relationships.
The availability of reliable experimental data in public databases like PubChem is crucial for the advancement of chemical research. Researchers are encouraged to contribute their own well-characterized data to these repositories to foster a more collaborative and robust scientific community. Future work could involve exploring the reactivity of this compound in various synthetic transformations and evaluating its potential biological activities.
References
- PubChem. 4-Phenylcyclohexanone | C12H14O | CID 78605.
- PubChem. 2-(4-Bromo-phenyl)-cyclohexanone | C12H13BrO | CID 71474975.
- PubChem. 4-(4-Chlorophenyl)-4-hydroxycyclohexanone | C12H13ClO2 | CID 10955227.
- LookChem. This compound, CasNo.84892-43-3. [Link]
- Organic Chemistry Portal. Cyclohexanone synthesis. [Link]
- PubChem. PubChem.
- ResearchGate.
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Safety Operating Guide
Navigating the Disposal of 4-(4-Bromophenyl)cyclohexanone: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4-(4-Bromophenyl)cyclohexanone, a halogenated organic compound. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the ecosystem. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical entities.
Immediate Safety Considerations: Hazard Identification
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or vapor.[1][2][3]
-
Toxicity: While specific acute toxicity data is limited, it is prudent to treat this compound as harmful if swallowed, in contact with skin, or if inhaled.[2][3]
During handling and disposal, appropriate Personal Protective Equipment (PPE) must be worn. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
Use of a chemical fume hood to avoid inhalation of any dust or vapors.[4]
Waste Characterization and Segregation: The First Crucial Step
Proper disposal begins with accurate waste characterization. This compound is classified as a halogenated organic waste due to the presence of a bromine atom.[5] This classification is critical as it dictates the disposal pathway, which is typically high-temperature incineration at a regulated hazardous waste facility.[5]
Crucially, halogenated organic wastes must be segregated from non-halogenated organic wastes. [5][6] Co-mingling these waste streams can interfere with disposal processes and significantly increase disposal costs.[6]
Incompatible Materials:
To prevent dangerous chemical reactions, do not mix this compound waste with the following:
-
Strong Oxidizing Agents: [2]
-
Strong Acids: [2]
-
Strong Bases: [7]
-
Acids and Bases in the same container [5]
Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for the safe disposal of this compound from the point of generation to its final collection for off-site treatment.
Step 1: Container Selection
Select a chemically compatible and leak-proof waste container.[8][9] For solid this compound, a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is appropriate. Liquid waste solutions containing this compound should also be stored in compatible containers, avoiding metals for acidic or basic solutions.[9] The container must be in good condition, free from cracks or residue on the exterior.[8]
Step 2: Waste Collection
All waste collection should be performed in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation and under the control of the laboratory personnel.[7][10]
-
For Solid Waste: Carefully transfer the solid this compound into the designated waste container using a chemically resistant scoop or spatula. Minimize the generation of dust.[1]
-
For Liquid Waste: If the compound is in a solvent, transfer the solution into the designated halogenated organic liquid waste container. Use a funnel to prevent spills.
-
Decontamination of Empty Containers: "Empty" containers that held pure this compound must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected and disposed of as halogenated organic waste.
Step 3: Labeling
Proper labeling is a critical compliance point. The waste container must be labeled immediately upon the first addition of waste.[8] The label must include the following information:
-
The words "Hazardous Waste" [10]
-
The full chemical name: "this compound" (no abbreviations or chemical formulas)[8]
-
An indication of the hazards (e.g., "Irritant," "Toxic")[10]
-
The approximate percentage of each component if it is a mixture.[7]
Step 4: Storage
Waste containers must be stored in the SAA with their lids securely closed at all times, except when adding waste.[6][8] Store the container in a well-ventilated area, away from sources of ignition and incompatible materials.[1] Secondary containment is recommended to mitigate spills.
Step 5: Request for Pickup
Once the waste container is full, or if the waste has been accumulated for one year (whichever comes first), a request for pickup should be submitted to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[7] Do not move hazardous waste from one SAA to another.[10]
Emergency Procedures
In the event of a spill or exposure, immediate action is necessary.
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[1][4] For larger spills, evacuate the area and contact your institution's emergency response team.[8]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
Summary of Disposal Information
| Parameter | Guideline | Rationale |
| Waste Category | Halogenated Organic Waste | Contains a bromine atom, requiring specific disposal methods like incineration.[5] |
| Container Type | Chemically resistant, leak-proof with a secure lid (e.g., HDPE, glass).[8][9] | To ensure safe containment and prevent reactions or spills. |
| Labeling | "Hazardous Waste," full chemical name, hazard warnings.[10] | Compliance with EPA regulations and ensures safe handling.[10] |
| Storage Location | Designated Satellite Accumulation Area (SAA) near the point of generation.[7] | To minimize the transport of hazardous materials within the lab. |
| Segregation | Separate from non-halogenated organics, acids, bases, and oxidizers.[5][6][7] | To prevent dangerous reactions and ensure proper disposal pathways. |
| Final Disposal | Licensed hazardous waste disposal facility, likely via incineration.[5][10] | To destroy the hazardous components and protect the environment. |
Disposal Workflow
Caption: Decision workflow for the disposal of this compound.
Conclusion
The proper disposal of this compound is a multi-step process that demands careful attention to hazard identification, waste segregation, and regulatory compliance. By following this guide, laboratory professionals can ensure that this chemical waste is managed in a manner that is safe, responsible, and compliant with established environmental and safety standards. Always consult your institution's specific waste management plan and your Environmental Health and Safety department for any additional requirements.
References
- Hazardous Waste Segreg
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
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- Halogenated Solvents in Laboratories - Chemical Waste Guideline. Temple University. [Link]
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]
- Appendix III to Part 268, Title 40 -- List of Halogen
- Safety Data Sheet - Cyclohexanone. Greenfield Global. [Link]
- Safety Data Sheet - Cyclohexanone. Carl ROTH. [Link]
- 2-(4-Bromo-phenyl)-cyclohexanone. PubChem. [Link]
- Safety Data Sheet - Tetrakis(4-bromophenyl)methane. Angene Chemical. [Link]
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- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. louisville.edu [louisville.edu]
A Researcher's Guide to Personal Protective Equipment for Handling 4-(4-Bromophenyl)cyclohexanone
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. Among these, 4-(4-Bromophenyl)cyclohexanone stands as a key intermediate. While its utility is significant, a deep respect for its chemical properties and potential hazards is paramount for ensuring laboratory safety. This guide provides an in-depth, experience-driven perspective on the personal protective equipment (PPE) required for handling this compound, moving beyond a simple checklist to instill a culture of safety and procedural excellence.
Understanding the Risks: A Proactive Approach to Safety
Before delving into the specifics of PPE, it is crucial to understand the hazards associated with this compound. According to safety data sheets, this compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] The causality is clear: direct contact with the skin or eyes can lead to inflammation and discomfort, while inhalation of its dust or fumes can irritate the respiratory tract.[1] Therefore, our PPE strategy is designed to create a comprehensive barrier against these routes of exposure.
Core Personal Protective Equipment: Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all approach; it is a dynamic process that adapts to the scale and nature of the handling procedure. However, a baseline of essential PPE is non-negotiable when working with this compound.
Eye and Face Protection: Shielding Your Vision
The eyes are particularly vulnerable to chemical splashes and airborne particles. Standard safety glasses with side shields are the minimum requirement. However, for procedures with a higher risk of splashing, such as transfers of solutions or reactions under vigorous stirring, a face shield worn over safety goggles provides a more robust layer of protection.[3][4] This dual-layer approach is a field-proven best practice that significantly reduces the risk of serious eye injury.
Hand Protection: The Importance of Proper Glove Selection
Gloves are a critical barrier against skin contact. While "chemical-resistant gloves" is a common recommendation, a deeper understanding of glove materials is essential for true safety.[3][5] For handling this compound, nitrile gloves are a suitable choice for incidental contact due to their good resistance to a range of chemicals. However, for prolonged handling or in situations with a high risk of immersion, heavier-duty gloves such as butyl rubber or Viton should be considered.[5] Always inspect gloves for any signs of degradation or perforation before use.
Protective Clothing: Guarding Against Contamination
A standard laboratory coat is the foundational piece of protective clothing. It should be long-sleeved and fully buttoned to provide maximum coverage. For larger scale operations or when there is a significant risk of splashes, a chemical-resistant apron over the lab coat is recommended.[6] In the event of a spill, contaminated clothing should be removed immediately and decontaminated before reuse.[1]
Respiratory Protection: Ensuring Clean Air
Handling this compound as a solid powder can generate dust, which if inhaled, may cause respiratory irritation.[1] Therefore, it is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][7] If engineering controls are insufficient to maintain exposure below acceptable limits, or during large-scale transfers where dust generation is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]
PPE Selection Workflow: A Decision-Making Framework
To aid in the selection of appropriate PPE, the following workflow diagram illustrates a logical decision-making process based on the nature of the task at hand.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to proper procedures for donning, doffing, and disposal of PPE is as critical as the selection of the equipment itself.
Donning PPE: A Sequential Approach
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Protective Clothing: Don your laboratory coat, ensuring it is fully buttoned. If required, put on a chemical-resistant apron.
-
Respiratory Protection (if needed): If a respirator is necessary, perform a user seal check to ensure a proper fit.
-
Eye and Face Protection: Put on your safety glasses or goggles. If a face shield is required, place it over your eyewear.
-
Gloves: Finally, don your gloves, ensuring they are pulled up over the cuffs of your lab coat sleeves.
Doffing PPE: Minimizing Contamination
-
Gloves: Remove gloves first, using a technique that avoids touching the outside of the glove with your bare hands (e.g., glove-in-glove technique).
-
Protective Clothing: Unbutton your lab coat and remove it by folding it inward, containing any potential contamination. If an apron was worn, remove it.
-
Face and Eye Protection: Remove your face shield (if used) and then your safety glasses or goggles.
-
Respiratory Protection (if used): Remove your respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan: Responsible Waste Management
All disposable PPE, such as gloves, should be discarded in a designated hazardous waste container.[1] Contaminated reusable PPE, such as lab coats, should be placed in a labeled bag for laundering by a specialized service. Never take contaminated lab coats home.[4]
Conclusion: Fostering a Culture of Safety
The responsible handling of this compound is not merely about following a set of rules; it is about cultivating a deep-seated understanding of the potential risks and the rationale behind each safety measure. By adopting the comprehensive PPE strategies and procedural guidelines outlined in this guide, researchers can confidently and safely unlock the potential of this valuable chemical intermediate, driving forward the frontiers of drug discovery and development.
References
- Chemical Safety Facts. (n.d.). Ketones.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety First: Handling and Storage of Cyclohexanone.
- Chemius. (2026, January 3). Cyclohexanone :: Internal Plant Instructions.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Cyclohexanone.
- Greenfield Global. (2018, August 20). Safety Data Sheet: Cyclohexanone.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
